Product packaging for 2-Aminodecanoic acid(Cat. No.:CAS No. 17702-88-4)

2-Aminodecanoic acid

Cat. No.: B556791
CAS No.: 17702-88-4
M. Wt: 187.28 g/mol
InChI Key: JINGUCXQUOKWKH-UHFFFAOYSA-N
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Description

2-Aminodecanoic acid is a noncanonical amino acid (ncAA) of significant interest in chemical biology for the site-specific engineering of proteins through Genetic Code Expansion (GCE) . GCE methodologies allow researchers to incorporate ncAAs like this compound directly into a protein's amino acid sequence in response to a repurposed codon, typically the amber stop codon . This capability enables the precise installation of chemical probes, spectroscopic labels, or bioorthogonal handles into proteins, facilitating detailed studies of protein structure, dynamics, and interactions in live cells without the functional perturbation often caused by larger fusion tags . A key application is in targeted photo-cross-linking, where an engineered ncAA can be photolyzed to form covalent bonds with nearby biomolecules, providing high-resolution insights into intra- and intermolecular protein interactions and protein-ligand binding . Furthermore, its structural similarity to compounds with documented biological activity, such as chlamydocin-related metabolites that function as plant growth retardants, suggests potential for investigative research in plant biochemistry and physiology . As a reagent, this compound provides a versatile building block for advancing multidisciplinary research in biophysics, drug discovery, and molecular biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO2 B556791 2-Aminodecanoic acid CAS No. 17702-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINGUCXQUOKWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84276-16-4, 84277-81-6
Record name NSC206259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC206258
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

2-Aminodecanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Aminodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-proteinogenic α-amino acid distinguished by its ten-carbon aliphatic side chain. This unique structural feature imparts a significant hydrophobic character, making it a molecule of increasing interest in peptide synthesis, materials science, and pharmaceutical development. Its ability to influence molecular conformation, enhance biological activity, and participate in self-assembly processes underscores its versatility. This guide provides a comprehensive overview of the core chemical properties of this compound, offering field-proven insights into its structure, physicochemical characteristics, reactivity, and analytical characterization. Detailed experimental protocols are provided to serve as a practical resource for researchers.

Molecular Structure and Stereochemistry

This compound, systematically named (2R)- or (2S)-2-aminodecanoic acid, is an α-amino acid with the chemical formula C₁₀H₂₁NO₂.[1] Its structure consists of a decanoic acid backbone with a primary amino group attached to the α-carbon (C2), the carbon atom adjacent to the carboxyl group.[1]

Chirality and Enantiomers

The α-carbon of this compound is a stereocenter, as it is bonded to four distinct groups: a hydrogen atom, a carboxyl group (-COOH), an amino group (-NH₂), and an octyl side chain (-C₈H₁₇). Consequently, it exists as a pair of non-superimposable mirror images, or enantiomers:

  • (R)-2-Aminodecanoic acid

  • (S)-2-Aminodecanoic acid

The designation of 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) is determined by the Cahn-Ingold-Prelog priority rules. The specific enantiomer used is critical in biological applications, as stereochemistry dictates molecular recognition by enzymes and receptors.

Zwitterionic Nature and pH-Dependent Forms

Like all amino acids, this compound is an amphoteric molecule, containing both an acidic carboxyl group and a basic amino group. In aqueous solutions, it primarily exists as a zwitterion, where the amino group is protonated (-NH₃⁺) and the carboxyl group is deprotonated (-COO⁻). The predominant form is dependent on the pH of the solution.

Caption: pH-dependent equilibrium of this compound.

Physicochemical Properties

The defining feature of this compound is its long, hydrophobic octyl side chain, which dominates its physical properties, particularly solubility.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₁NO₂[1][2]
Molecular Weight 187.28 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 17702-88-4 (Racemic)
84276-16-4 ((R)-enantiomer)[1]
84277-81-6 ((S)-enantiomer)[2]
Appearance White to off-white powder or crystals
Melting Point ~194-196 °C (estimated)[1]
pKa (Carboxyl) ~2.3 (predicted)[1]
pKa (Amino) ~9.2 (predicted)[1]
Isoelectric Point (pI) ~5.75 (calculated)[1]
Solubility Limited solubility in water; soluble in polar organic solvents. Poorly soluble in non-polar solvents like hexane.[1]

Causality Insights: The limited water solubility is a direct consequence of the energetically unfavorable interaction between the long hydrophobic alkyl chain and water molecules. This property is crucial for its application in materials science, where it drives self-assembly into ordered structures like hydrogels through hydrophobic interactions.[1] This low aqueous solubility also dictates purification strategies, favoring crystallization from mixed-solvent systems over purely aqueous ones.

Spectroscopic Profile (Predicted)

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be accurately predicted based on its functional groups and established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. The following table outlines the predicted chemical shifts.

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H NMR
α-CH3.5 - 4.2MultipletProton on the α-carbon, deshielded by both -NH₂ and -COOH groups.[1]
β-CH₂1.4 - 1.8MultipletMethylene protons adjacent to the chiral center.
-(CH₂)₆-1.2 - 1.4Broad multipletOverlapping signals from the bulk of the alkyl chain.[1]
Terminal CH₃~0.87TripletTerminal methyl group of the octyl chain.[1]
-NH₂1.5 - 3.0 (variable)Broad singletAmino protons; position and appearance are solvent and concentration-dependent.
-COOH10 - 12 (variable)Broad singletCarboxylic acid proton; often not observed in D₂O due to exchange.
¹³C NMR
C=O175 - 180SingletCarboxyl carbon.[1]
α-C55 - 58Singletα-carbon, deshielded by attached heteroatoms.[1]
β-C32 - 35Singletβ-carbon in the alkyl chain.[1]
-(CH₂)₆-22 - 32Multiple singletsCarbons of the main alkyl chain.[1]
Terminal CH₃~14SingletTerminal methyl carbon.[1]
Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3200 - 3500N-H StretchMedium, BroadPrimary Amine (-NH₂)
2850 - 3000C-H StretchStrong, SharpAlkyl Chain (-CH₂, -CH₃)
2500 - 3300O-H StretchVery BroadCarboxylic Acid (-COOH)
~1700C=O StretchStrong, SharpCarboxylic Acid (-COOH)
~1600N-H BendMediumPrimary Amine (-NH₂)
~1465C-H BendMediumMethylene (-CH₂) Scissoring

Expertise Note: In the solid state (zwitterionic form), the IR spectrum will show characteristic absorptions for the ammonium group (-NH₃⁺) around 3000-3200 cm⁻¹ (overlapping with C-H stretches) and the carboxylate group (-COO⁻) with a strong asymmetric stretch around 1560-1600 cm⁻¹ and a weaker symmetric stretch near 1400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will lead to characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The peak corresponding to the molecular weight (187.28) may be observed, though it might be weak.

  • Alpha-Cleavage: The most characteristic fragmentation for α-amino acids is the cleavage of the bond between the α- and β-carbons. The primary fragmentation pathway is the loss of the carboxyl group (-COOH, 45 Da), leading to a prominent peak at m/z 142 .

  • Side Chain Fragmentation: Fragmentation along the alkyl chain will produce a series of peaks separated by 14 Da (-CH₂- units).

  • Loss of Water: A peak corresponding to [M-18]⁺ may be present due to the loss of a water molecule.

Key Experimental Protocols

Protocol: Enantiomeric Enrichment via Enzymatic Resolution

Enzymatic resolution is a highly efficient method for obtaining enantiomerically pure this compound. This protocol is based on the principle that an enzyme, such as a lipase, will selectively hydrolyze an ester derivative of one enantiomer, allowing for subsequent separation.

Enzymatic_Resolution_Workflow cluster_0 Step 1: Derivatization cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Separation cluster_3 Step 4: Hydrolysis & Isolation A Racemic this compound + Methanol / HCl B Racemic Methyl 2-Aminodecanoate A->B C Add Lipase (e.g., CAL-B) in Phosphate Buffer (pH 7) B->C D Mixture: (R)-Methyl Ester + (S)-Acid C->D E Liquid-Liquid Extraction (e.g., Ethyl Acetate) D->E F Organic Phase: (R)-Methyl Ester E->F G Aqueous Phase: (S)-Amino Acid E->G H Acid Hydrolysis of (R)-Ester F->H J Pure (S)-Amino Acid G->J I Pure (R)-Amino Acid H->I

Caption: Workflow for enzymatic resolution of this compound.

Step-by-Step Methodology:

  • Esterification:

    • Suspend racemic this compound in methanol.

    • Cool the suspension to 0°C and slowly add thionyl chloride or bubble HCl gas to catalyze the formation of the methyl ester.

    • Stir until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the racemic methyl 2-aminodecanoate hydrochloride.

  • Enzymatic Hydrolysis:

    • Dissolve the racemic ester in a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

    • Add a lipase, such as Candida antarctica lipase B (CAL-B), immobilized on a support. The enzyme will selectively hydrolyze the L-enantiomer (S-form) of the ester to the free acid.

    • Maintain the pH at 7.0 by the controlled addition of a dilute NaOH solution, as the hydrolysis produces acid. The consumption of NaOH serves as an indicator of reaction progress.

    • Continue the reaction until 50% conversion is reached (i.e., one equivalent of NaOH has been consumed).

  • Separation:

    • Filter off the immobilized enzyme for reuse.

    • Acidify the reaction mixture slightly (to ~pH 6) and perform a liquid-liquid extraction with a solvent like ethyl acetate.

    • The unreacted D-ester ((R)-methyl 2-aminodecanoate) will partition into the organic phase.

    • The L-amino acid salt ((S)-2-aminodecanoic acid) will remain in the aqueous phase.

  • Isolation:

    • D-Enantiomer: Evaporate the organic solvent. Perform acid hydrolysis (e.g., with 6M HCl) on the resulting ester to yield (R)-2-aminodecanoic acid. Purify by recrystallization.

    • L-Enantiomer: Adjust the pH of the aqueous phase to the isoelectric point (~5.75) to precipitate the (S)-2-aminodecanoic acid. Collect the solid by filtration and recrystallize.

Protocol: Chiral Purity Analysis by HPLC

Determining the enantiomeric excess (e.e.) is critical. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for direct analysis of underivatized amino acid enantiomers.[3]

Instrumentation and Columns:

  • System: Standard HPLC with UV or Mass Spectrometric (MS) detection.

  • Chiral Column: A macrocyclic glycopeptide-based CSP, such as an Astec CHIROBIOTIC T (teicoplanin-based), is highly effective for underivatized amino acids.[3]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent mixture (e.g., water:methanol).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Typical):

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and water with an acidic additive (e.g., 0.1% formic acid or acetic acid). The exact ratio must be optimized.[3]

    • Rationale: The organic modifier and acid concentration are key variables that control retention and selectivity on teicoplanin-based CSPs. Enantioselectivity often increases with a higher concentration of the organic modifier.[3]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C (can be varied to optimize separation).

    • Detection: UV at 210 nm or MS detection.

  • Data Analysis:

    • Inject a standard of the racemic mixture to determine the retention times of the R and S enantiomers.

    • Inject the sample to be analyzed.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the two enantiomers: % e.e. = [ |A_R - A_S| / (A_R + A_S) ] × 100

Applications in Research and Development

The unique properties of this compound make it a valuable building block in several advanced applications.

Sources

(R)-2-Aminodecanoic acid structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-2-Aminodecanoic Acid: Structure, Stereochemistry, and Applications

Introduction: Beyond the Canonical Twenty

In the landscape of drug discovery and materials science, the exploration of molecules beyond nature's primary toolkit offers profound opportunities for innovation. Non-proteinogenic amino acids (NPAAs), which are not part of the standard genetic code, have become powerful assets in designing novel peptide therapeutics and functional biomaterials.[1][2] Their unique side chains and stereochemical configurations allow for the fine-tuning of molecular properties, enhancing stability, potency, and bioavailability.[3][4]

This guide focuses on a specific NPAA: (R)-2-Aminodecanoic acid . We will provide an in-depth analysis of its molecular architecture, with a particular focus on the critical role of its stereochemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, synthesis, analysis, and applications, grounded in authoritative scientific principles.

Core Molecular Identity and Physicochemical Properties

(R)-2-Aminodecanoic acid is an alpha-amino acid distinguished by its ten-carbon aliphatic side chain.[5] This structure imparts a significant hydrophobic character, which is pivotal to its function in molecular engineering.

Structural and Chemical Identifiers

A precise understanding of a molecule begins with its fundamental identifiers. The key identification parameters for (R)-2-Aminodecanoic acid are summarized below.

PropertyValueSource(s)
IUPAC Name (2R)-2-aminodecanoic acid[5][]
CAS Number 84276-16-4[5]
Molecular Formula C₁₀H₂₁NO₂[5][]
Molecular Weight 187.28 g/mol [5][]
Canonical SMILES CCCCCCCCCN[5]
InChI Key JINGUCXQUOKWKH-SECBINFHSA-N[5]
Physicochemical Characteristics

The molecule's amphiphilic nature—possessing a hydrophilic amino-carboxyl head and a long hydrophobic tail—governs its physical behavior.[5]

PropertyValue / DescriptionRationale & SignificanceSource(s)
Physical Form White to yellow solidCrystalline structure typical of amino acids.
Melting Point Estimated 194-196°CThis high melting point is characteristic of amino acids due to the strong intermolecular forces of the zwitterionic form. The value is estimated by analogy to homologous amino acids.[5][5]
Solubility Limited solubility in water; soluble in non-polar organic solvents.The long C8 alkyl chain (octyl group) dominates the molecule's character, making it largely hydrophobic. This is crucial for applications involving lipid membranes or hydrophobic protein cores.[5][5]
Stereochemical Stability Moderately resistant to racemization under physiological pH.The steric bulk of the long aliphatic chain helps maintain stereochemical integrity, which is essential for ensuring specific biological activity.[5][5]

The Criticality of Stereochemistry: The (R)-Configuration

The defining feature of (R)-2-Aminodecanoic acid is its chirality. The C2 carbon (the α-carbon) is a stereocenter, bonded to four distinct groups: a hydrogen atom, an amino group (-NH₂), a carboxyl group (-COOH), and an octyl side chain (-C₈H₁₇).[5] This arrangement means the molecule is non-superimposable on its mirror image, the (S)-enantiomer.

Cahn-Ingold-Prelog (CIP) Priority Rules

The 'R' designation is assigned using the CIP priority rules. For the α-carbon of 2-aminodecanoic acid:

  • Assign Priorities: Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center.

    • Priority 1: -NH₂ (Nitrogen, Z=7)

    • Priority 2: -COOH (The carbon is bonded to two oxygens)

    • Priority 3: -C₈H₁₇ (The carbon is bonded to another carbon)

    • Priority 4: -H (Hydrogen, Z=1)

  • Orient the Molecule: The molecule is oriented in space so that the lowest priority group (-H) points away from the observer.

  • Determine Direction: The direction from priority 1 to 2 to 3 is traced. For (R)-2-Aminodecanoic acid, this direction is clockwise , hence the designation Rectus (R).

The absolute configuration is fundamental because biological systems, such as enzymes and receptors, are chiral. The (R)-enantiomer will have a distinct biological activity profile compared to its (S)-counterpart, making stereochemically pure synthesis a necessity in drug development.[7]

G cluster_arrow C_alpha Cα* NH2 NH₂ (1) C_alpha->NH2 COOH COOH (2) C_alpha->COOH C8H17 C₈H₁₇ (3) C_alpha->C8H17 H H (4) C_alpha->H p1 p2 p1->p2 Clockwise = (R) p3 p2->p3 Clockwise = (R) p3->p1 Clockwise = (R)

Assignment of (R)-Configuration via CIP Rules

Spectroscopic and Analytical Characterization

Confirming the structure and chiral purity of (R)-2-Aminodecanoic acid requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides a detailed map of the proton environments within the molecule.[5]

  • α-proton (C2-H): This proton appears as a multiplet around 3.5-4.5 ppm. Its signal is complex due to coupling with both the -NH₂ protons and the β-methylene (-CH₂) protons, confirming the amino acid backbone.[5]

  • Aliphatic Chain Protons: The protons of the long octyl chain produce overlapping signals in the upfield region (typically 0.8-1.6 ppm). The terminal methyl (-CH₃) group is identifiable as a distinct triplet around 0.9 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present.[5]

  • N-H Stretch (Amino Group): Characteristic stretching vibrations for the primary amine appear in the 3000-3500 cm⁻¹ region.

  • C=O Stretch (Carboxyl Group): A strong, sharp absorption peak is observed around 1700-1725 cm⁻¹ for the carbonyl group.

  • O-H Stretch (Carboxyl Group): A very broad absorption band from 2500-3300 cm⁻¹, typical for the hydrogen-bonded O-H in a carboxylic acid, is also present.

  • C-H Stretch (Aliphatic Chain): Strong absorptions just below 3000 cm⁻¹ confirm the presence of the long alkyl chain.

Chiral Chromatography: A Protocol for Enantiomeric Purity

Ensuring the compound is enantiomerically pure is paramount. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a standard method for this verification.[8][]

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound to determine enantiomeric excess (% ee).

Workflow:

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Derivatization Derivatization with Marfey's Reagent Dissolution Dissolve in Mobile Phase Derivatization->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Separation on Chiral Stationary Phase (e.g., Cyclodextrin-based) Injection->Separation Detection UV Detection (e.g., at 340 nm) Separation->Detection Integration Integrate Peak Areas for (R) and (S) Diastereomers Detection->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation

Workflow for Chiral Purity Analysis via HPLC

Detailed Protocol:

  • Sample Preparation (Indirect Method via Derivatization):

    • Rationale: Direct separation can be challenging. Derivatizing the amino acid with a chiral agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), converts the enantiomers into diastereomers. Diastereomers have different physical properties and are much easier to separate on a standard (achiral) column.[10]

    • Step 1: Dissolve a precise amount of the this compound sample in a buffer solution (e.g., 100 mM sodium bicarbonate, pH 8.5).

    • Step 2: Add a solution of Marfey's reagent in acetone.

    • Step 3: Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

    • Step 4: Quench the reaction by adding an acid (e.g., 2 M HCl).

    • Step 5: Dilute the sample with the mobile phase to the desired concentration for injection.

  • HPLC Conditions (for Diastereomers):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 340 nm (the wavelength at which the dinitrophenyl group of the derivatizing agent strongly absorbs).

  • Data Analysis:

    • The two diastereomers (R-acid/L-reagent and S-acid/L-reagent) will elute at different retention times.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

This self-validating system ensures that the observed separation is a true measure of the sample's enantiomeric composition. Alternative direct methods use a chiral stationary phase, eliminating the need for derivatization.[8][11]

Synthesis of Enantiomerically Pure (R)-2-Aminodecanoic Acid

The production of single-enantiomer compounds is a cornerstone of modern pharmaceutical chemistry.[7] Several strategies exist to obtain (R)-2-Aminodecanoic acid in high chiral purity.

Enzymatic Synthesis

Enzymatic methods are highly valued for their exceptional stereoselectivity and environmentally friendly reaction conditions.[12]

  • Kinetic Resolution: This process starts with a racemic (50:50 mixture) of this compound. An enzyme, such as an acylase or a transaminase, is chosen that selectively reacts with only one enantiomer (e.g., the S-enantiomer).[13]

    • Example: Using an L-aminoacylase, the N-acetylated racemic amino acid is treated with the enzyme. The enzyme will only hydrolyze the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-enantiomer untouched. The resulting free (S)-amino acid and the N-acetyl-(R)-amino acid can then be easily separated based on their different chemical properties.

  • Asymmetric Synthesis: This approach builds the chiral molecule from a prochiral precursor.

    • Example: An amine dehydrogenase can catalyze the reductive amination of a corresponding keto acid (2-oxodecanoic acid). By using an engineered enzyme that selectively produces the (R)-enantiomer, high chiral purity can be achieved directly.[14]

G Racemic Racemic (R/S) N-acetyl-2-aminodecanoic acid Enzyme L-Aminoacylase (Enzyme) Racemic->Enzyme Selective Hydrolysis S_Product (S)-2-Aminodecanoic Acid (Free form) Enzyme->S_Product R_Product (R)-N-acetyl-2-aminodecanoic Acid (Unreacted) Enzyme->R_Product Separation Chemical Separation (e.g., Extraction) S_Product->Separation R_Product->Separation Final_R Pure (R)-2-Aminodecanoic Acid (after deacetylation) Separation->Final_R

Enzymatic Kinetic Resolution Workflow
Chiral Pool Synthesis

This strategy utilizes readily available, enantiomerically pure natural products as starting materials.[7] For instance, a naturally occurring (R)-amino acid with a modifiable side chain could be chemically converted into (R)-2-Aminodecanoic acid through a series of well-established organic reactions, preserving the initial stereochemistry.

Applications in Research and Drug Development

The unique structure of (R)-2-Aminodecanoic acid makes it a valuable tool for peptide and drug design.

  • Peptide Modification: Incorporating this NPAA into a peptide sequence can dramatically alter its properties.[1] The long, hydrophobic side chain can enhance the peptide's ability to interact with or insert into cell membranes, a desirable trait for antimicrobial peptides or drug delivery systems.[5] It can also increase the peptide's resistance to enzymatic degradation, thereby extending its plasma half-life.[2]

  • Probing Hydrophobic Interactions: In protein engineering and structural biology, it serves as a probe to study the effects of hydrophobic interactions within protein cores or at protein-protein interfaces.[]

  • Development of Novel Therapeutics: As a building block, it can be used in the synthesis of complex molecules, including novel antibiotics and metabolic enzyme inhibitors, where its specific stereochemistry and hydrophobicity are key to target binding and efficacy.[][16]

Conclusion

(R)-2-Aminodecanoic acid is more than just a chemical compound; it is a precisely engineered tool for advanced scientific research. Its structure, defined by an extended hydrophobic chain and a specific (R)-configuration at its chiral center, provides a unique set of properties that are highly sought after in drug development and materials science. A thorough understanding of its stereochemistry, coupled with robust methods for its synthesis and analysis, is essential for harnessing its full potential. As the demand for more sophisticated and stable peptide-based therapeutics grows, the role of well-characterized NPAAs like (R)-2-Aminodecanoic acid will undoubtedly continue to expand.

References

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  • ACS Publications. (2026, January 7). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.
  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central.
  • Chemical Society Reviews. (2018, January 24). Enzymatic asymmetric synthesis of chiral amino acids. RSC Publishing.
  • Biosynth.
  • ResearchGate. (PDF)
  • RSC Publishing. (2014, August 27). Enzymatic synthesis of chiral γ-amino acids using ω-transaminase.
  • PubMed. (2020, September 18). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
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Sources

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-2-Aminodecanoic Acid from Decanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminodecanoic acid, a non-proteinogenic α-amino acid, is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals.[1] Its long alkyl chain imparts unique lipophilic properties, making it a key component in the design of peptide-based drugs, enzyme inhibitors, and other therapeutic agents. The stereochemistry at the α-carbon is crucial for its biological activity, necessitating synthetic routes that afford high enantiomeric purity. This guide provides a comprehensive overview of the core methodologies for the synthesis of (S)-2-aminodecanoic acid, starting from the readily available precursor, decanoic acid. We will delve into the foundational Hell-Volhard-Zelinsky reaction, followed by a detailed exploration of prominent stereoselective amination strategies, including the use of chiral auxiliaries and enzymatic methods.

Core Synthetic Strategy: From Carboxylic Acid to Chiral Amino Acid

The most common and established route for the synthesis of α-amino acids from their corresponding carboxylic acids involves a two-step process: α-halogenation followed by amination. For the synthesis of (S)-2-aminodecanoic acid, this translates to the α-bromination of decanoic acid and subsequent stereoselective amination of the resulting 2-bromodecanoic acid.

G Decanoic_Acid Decanoic Acid Alpha_Bromo 2-Bromodecanoic Acid Decanoic_Acid->Alpha_Bromo Hell-Volhard-Zelinsky Reaction (Br₂, PBr₃) S_Amino_Acid (S)-2-Aminodecanoic Acid Alpha_Bromo->S_Amino_Acid Stereoselective Amination

Caption: Overall synthetic workflow from decanoic acid.

Part 1: α-Bromination via the Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis for the selective α-halogenation of carboxylic acids.[2][3] The reaction proceeds by converting the carboxylic acid into an acyl bromide, which then enolizes to a greater extent than the parent acid, allowing for facile electrophilic bromination at the α-position.[4]

Mechanistic Rationale

The reaction is initiated by the in situ formation of phosphorus tribromide (PBr₃) from red phosphorus and bromine. PBr₃ then converts the carboxylic acid to an acyl bromide. The acyl bromide, being more reactive, readily tautomerizes to its enol form. This enol is nucleophilic and reacts with bromine to afford the α-bromo acyl bromide. Finally, hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid.[5]

HVZ_Mechanism cluster_0 Acyl Bromide Formation cluster_1 Enolization cluster_2 α-Bromination cluster_3 Hydrolysis CA Decanoic Acid AB Decanoyl Bromide CA->AB AB2 Decanoyl Bromide PBr3 PBr₃ Enol Enol Intermediate AB2->Enol Tautomerization Enol2 Enol Intermediate AlphaBromoAB α-Bromo Decanoyl Bromide Enol2->AlphaBromoAB AlphaBromoAB2 α-Bromo Decanoyl Bromide Br2 Br₂ Product 2-Bromodecanoic Acid AlphaBromoAB2->Product H2O H₂O

Caption: Key steps of the Hell-Volhard-Zelinsky reaction.

Detailed Experimental Protocol: α-Bromination of Decanoic Acid

This protocol is adapted from general procedures for the HVZ reaction on long-chain fatty acids.[6][7]

Materials:

  • Decanoic acid

  • Red phosphorus

  • Bromine

  • Water

  • Dichloromethane (or other suitable inert solvent)

  • Anhydrous sodium sulfate

  • Sodium bisulfite solution (saturated)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add decanoic acid (1.0 eq).

  • Add a catalytic amount of red phosphorus (approx. 0.1 eq).

  • Slowly add bromine (1.1 eq) to the reaction mixture via the dropping funnel. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and slowly add water to quench the reaction and hydrolyze the intermediate acyl bromide. This step is highly exothermic and will generate HBr gas, so it should be performed in a well-ventilated fume hood.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and a saturated sodium bisulfite solution to remove any unreacted bromine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromodecanoic acid.

  • The crude product can be purified by vacuum distillation.

Part 2: Stereoselective Amination of 2-Bromodecanoic Acid

The introduction of the amino group at the α-position with the desired (S)-stereochemistry is the most critical step in this synthesis. Several methods have been developed to achieve high enantioselectivity. We will focus on two of the most reliable and widely used strategies: chiral auxiliary-mediated synthesis and enzymatic resolution.

Strategy 1: Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.[8] For the synthesis of α-amino acids, Evans oxazolidinones and Schöllkopf bis-lactim ethers are among the most successful auxiliaries.[9][10]

The Evans auxiliary approach involves the acylation of a chiral oxazolidinone with the α-bromo acyl halide, followed by a diastereoselective nucleophilic substitution of the bromine with an azide, and subsequent reduction and cleavage.[11]

Workflow:

  • Acylation: 2-Bromodecanoic acid is converted to its acyl chloride and then reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form the N-acyl oxazolidinone.

  • Azide Displacement: The resulting imide undergoes a diastereoselective SN2 reaction with an azide source (e.g., sodium azide). The bulky substituent on the oxazolidinone directs the incoming nucleophile to the opposite face of the enolate, leading to high diastereoselectivity.

  • Reduction and Cleavage: The azide is reduced to the amine (e.g., by catalytic hydrogenation), and the chiral auxiliary is cleaved by hydrolysis (e.g., with lithium hydroxide and hydrogen peroxide) to yield the desired (S)-2-aminodecanoic acid.[12][13]

Evans_Workflow Bromo_Acid 2-Bromodecanoic Acid Acyl_Chloride 2-Bromodecanoyl Chloride Bromo_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ N_Acyl_Oxazolidinone N-(2-Bromodecanoyl) Oxazolidinone Acyl_Chloride->N_Acyl_Oxazolidinone Evans Auxiliary, Base Azido_Adduct N-(2-Azidodecanoyl) Oxazolidinone N_Acyl_Oxazolidinone->Azido_Adduct NaN₃, DMF Amino_Adduct N-(2-Aminodecanoyl) Oxazolidinone Azido_Adduct->Amino_Adduct H₂, Pd/C S_Amino_Acid (S)-2-Aminodecanoic Acid Amino_Adduct->S_Amino_Acid LiOH, H₂O₂ Auxiliary Chiral Auxiliary (Recovered) Amino_Adduct->Auxiliary

Caption: Evans auxiliary-mediated synthesis of (S)-2-aminodecanoic acid.

The Schöllkopf method utilizes a chiral bis-lactim ether, typically derived from L-valine and glycine, as a chiral glycine enolate equivalent.[10][14] Alkylation of the lithiated bis-lactim ether with an electrophile, in this case, a derivative of the C8 alkyl chain, proceeds with high diastereoselectivity.

Workflow:

  • Preparation of the Chiral Auxiliary: The bis-lactim ether is prepared from L-valine and glycine methyl ester.[15]

  • Alkylation: The bis-lactim ether is deprotonated with a strong base (e.g., n-butyllithium) to form a nucleophilic carbanion. This anion is then alkylated with a suitable C8 electrophile (e.g., 1-bromooctane). The bulky isopropyl group of the valine residue effectively shields one face of the anion, directing the alkylation to the opposite face.[12]

  • Hydrolysis: Mild acidic hydrolysis cleaves the bis-lactim ether to yield the methyl ester of (S)-2-aminodecanoic acid and the recoverable valine methyl ester. Subsequent saponification affords the free amino acid.

Schollkopf_Workflow Bis_Lactim Schöllkopf Auxiliary (from L-Valine & Glycine) Anion Lithium Enolate Bis_Lactim->Anion n-BuLi Alkylated_Adduct Alkylated Bis-Lactim Anion->Alkylated_Adduct 1-Bromooctane Amino_Ester (S)-2-Aminodecanoate Methyl Ester Alkylated_Adduct->Amino_Ester Mild H₃O⁺ Valine_Ester L-Valine Methyl Ester (Recovered) Alkylated_Adduct->Valine_Ester S_Amino_Acid (S)-2-Aminodecanoic Acid Amino_Ester->S_Amino_Acid 1. NaOH 2. H₃O⁺

Caption: Schöllkopf synthesis of (S)-2-aminodecanoic acid.

Strategy 2: Enzymatic Methods

Enzymatic synthesis offers a green and highly selective alternative for the production of enantiomerically pure amino acids.[16] For the synthesis of (S)-2-aminodecanoic acid, two main enzymatic strategies can be employed: kinetic resolution of a racemic mixture or asymmetric amination.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[17] For racemic 2-aminodecanoic acid, an L-amino acid oxidase or a D-amino acid oxidase could be used to selectively degrade one enantiomer. Alternatively, a lipase can be used for the enantioselective acylation of the amino group or esterification of the carboxyl group.[15]

Workflow (using a lipase):

  • Racemic Esterification: Racemic this compound is esterified to improve its solubility in organic solvents.

  • Enzymatic Acylation: The racemic amino ester is treated with an acyl donor (e.g., ethyl acetate) in the presence of a lipase (e.g., Candida antarctica lipase B, Novozym 435). The enzyme will selectively acylate the (S)-enantiomer.

  • Separation: The acylated (S)-enantiomer can be separated from the unreacted (R)-enantiomer by chromatography or extraction.

  • Deprotection: The acyl group is removed from the (S)-enantiomer to yield the desired product.

Transaminases (or aminotransferases) are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor.[9] A biocatalytic reductive amination of 2-oxodecanoic acid using an engineered (S)-selective amine dehydrogenase or transaminase can directly produce (S)-2-aminodecanoic acid with high enantiomeric excess.[9][18]

Workflow:

  • Substrate Preparation: 2-Oxodecanoic acid is required as the starting material. This can be prepared by the oxidation of 2-hydroxydecanoic acid or other established methods.

  • Enzymatic Amination: The 2-oxodecanoic acid is incubated with an appropriate (S)-selective amine dehydrogenase or transaminase, an amino donor (e.g., ammonia or alanine), and a cofactor (e.g., NADH or PLP).

  • Product Isolation: The (S)-2-aminodecanoic acid is isolated from the reaction mixture.

Data Presentation: Comparison of Synthetic Methods

MethodKey ReagentsTypical Yield (%)Typical Enantiomeric Excess (ee %)AdvantagesDisadvantages
Evans Auxiliary Chiral oxazolidinone, NaN₃70-85>98High diastereoselectivity, reliable, well-established.Multi-step, use of azide reagents.
Schöllkopf Auxiliary Bis-lactim ether, n-BuLi, 1-bromooctane60-80>95High diastereoselectivity, predictable stereochemistry.Requires strong base, limited to laboratory scale.[10]
Enzymatic Kinetic Resolution Lipase, acyl donor40-50 (theoretical max. 50%)>99High enantioselectivity, mild reaction conditions.Maximum 50% yield, requires separation of enantiomers.
Asymmetric Amination Amine dehydrogenase, NH₃, NADH80-95>99High yield and enantioselectivity, green process.Requires specific enzyme, substrate (keto acid) may need to be synthesized.

Purification and Characterization

The final (S)-2-aminodecanoic acid product is typically purified by recrystallization or ion-exchange chromatography.[19][20][21] In ion-exchange chromatography, a cation-exchange resin is often used. The amino acid is loaded onto the column at a low pH, where it is protonated and binds to the resin. Impurities can be washed away, and the pure amino acid is then eluted by increasing the pH or the ionic strength of the buffer.

Characterization of the final product should include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Chiral HPLC or GC: To determine the enantiomeric excess.

  • Optical Rotation: To confirm the stereochemistry.

Conclusion

The synthesis of (S)-2-aminodecanoic acid from decanoic acid is a multi-step process that requires careful control of stereochemistry. The classical approach involving the Hell-Volhard-Zelinsky reaction followed by a stereoselective amination remains a robust and reliable strategy. The use of chiral auxiliaries, such as those developed by Evans and Schöllkopf, provides excellent control over the stereochemical outcome, albeit with the need for additional protection and deprotection steps. The emergence of enzymatic methods offers a powerful and environmentally friendly alternative, capable of delivering high yields and exceptional enantioselectivity. The choice of the most suitable method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. This guide provides the foundational knowledge and practical considerations for researchers to successfully synthesize this valuable non-proteinogenic amino acid.

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Enantioselective Synthesis of 2-Aminodecanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of 2-aminodecanoic acid, a non-proteinogenic α-amino acid of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of scientifically robust strategies, including chiral auxiliary-mediated synthesis, catalytic asymmetric approaches, and enzymatic resolutions. The guide emphasizes the underlying principles and causal relationships behind experimental choices, providing detailed, step-by-step protocols and comparative data to facilitate practical application. All methodologies are presented with authoritative grounding through in-text citations and a comprehensive reference list, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of this compound

Non-proteinogenic α-amino acids, such as this compound, are crucial building blocks in modern medicinal chemistry.[1][2] Their incorporation into peptide-based therapeutics can enhance metabolic stability, improve pharmacokinetic profiles, and introduce novel biological activities.[3][4] Specifically, the long alkyl side chain of this compound imparts lipophilic character, which can be advantageous for modulating interactions with biological membranes or hydrophobic pockets of target proteins. The precise control of stereochemistry at the α-carbon is paramount, as the biological activity of chiral molecules is often enantiomer-dependent.[1] This guide delves into the principal strategies for achieving high enantioselectivity in the synthesis of this valuable amino acid.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure α-amino acids can be broadly categorized into several key strategies.[5] These include the use of chiral auxiliaries to direct stereochemistry, the application of chiral catalysts for asymmetric transformations, and the resolution of racemic mixtures using enzymatic methods.[1][5] The choice of strategy often depends on factors such as scale, desired enantiomeric purity, and the availability of starting materials and reagents.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are organic molecules that are reversibly attached to a substrate to control the stereochemical outcome of a reaction.[1] After the desired chiral center is established, the auxiliary is cleaved to yield the enantioenriched product.[1] This approach is a robust and widely adopted strategy for the asymmetric synthesis of α-amino acids.[6]

2.1.1. Principle of Operation

The core principle involves the diastereoselective alkylation of a glycine enolate equivalent attached to a chiral auxiliary. The steric and electronic properties of the auxiliary create a chiral environment that directs the approach of the electrophile (in this case, an octyl halide) to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomer of this compound.

2.1.2. Common Chiral Auxiliaries

Several classes of chiral auxiliaries have proven effective for the asymmetric synthesis of α-amino acids.[6] These include:

  • Evans Oxazolidinones: These auxiliaries provide high levels of stereocontrol in the alkylation of their N-acylated derivatives.

  • Schöllkopf Bis-Lactim Ethers: These glycine-derived auxiliaries allow for the synthesis of both (R)- and (S)-amino acids by controlling the geometry of the enolate.

  • Oppolzer's Camphorsultams: The camphor-based scaffold offers excellent stereochemical induction and is readily available in both enantiomeric forms.[6]

  • Myers' Pseudoephedrine Amides: This method allows for the stereoselective alkylation of a glycine-derived amide.[7]

2.1.3. Workflow for Chiral Auxiliary-Mediated Synthesis

G cluster_0 Chiral Auxiliary-Mediated Synthesis Workflow start Start: Glycine & Chiral Auxiliary step1 Coupling to form Glycine-Auxiliary Adduct start->step1 step2 Deprotonation to form Chiral Enolate step1->step2 step3 Diastereoselective Alkylation with Octyl Halide step2->step3 step4 Cleavage of Chiral Auxiliary step3->step4 end End: Enantioenriched this compound step4->end

Caption: Workflow of Chiral Auxiliary-Mediated Synthesis.

2.1.4. Experimental Protocol: Asymmetric Alkylation using a Chiral Glycine Enolate Synthon[8]
  • Formation of the Glycine-Auxiliary Adduct: Couple the desired chiral auxiliary (e.g., an Evans oxazolidinone) with a protected glycine derivative (e.g., N-Boc-glycine) using standard peptide coupling reagents (e.g., DCC/DMAP or HATU).

  • Enolate Formation: Cool the glycine-auxiliary adduct to -78 °C in a suitable aprotic solvent (e.g., THF) and treat with a strong base (e.g., LDA or LHMDS) to generate the chiral enolate.

  • Diastereoselective Alkylation: Add 1-bromooctane to the enolate solution and allow the reaction to proceed at -78 °C until completion (monitor by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify the diastereomeric product by flash column chromatography.

  • Auxiliary Cleavage: Cleave the chiral auxiliary under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis) to release the enantioenriched this compound.

  • Final Purification: Purify the final product by recrystallization or chromatography.

2.1.5. Data Presentation
Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
Evans OxazolidinoneOctyl Bromide>95%75-85[6]
Schöllkopf Bis-Lactim EtherOctyl Iodide>90%70-80[6]
Oppolzer's CamphorsultamOctyl Bromide>98%80-90[6]
Myers' PseudoephedrineOctyl Bromide>95%80-90[7]
Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis has emerged as a powerful and atom-economical approach for the synthesis of chiral molecules.[1][5] These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.[5]

2.2.1. Principle of Operation

In the context of this compound synthesis, catalytic asymmetric methods often involve the hydrogenation of a prochiral precursor, such as a dehydroamino acid derivative, in the presence of a chiral transition metal catalyst. The chiral ligand coordinated to the metal center directs the delivery of hydrogen to one face of the double bond, resulting in the formation of one enantiomer preferentially.

2.2.2. Key Catalytic Strategies
  • Asymmetric Hydrogenation: Rhodium and Ruthenium complexes with chiral phosphine ligands (e.g., BINAP, DuPhos) are highly effective for the asymmetric hydrogenation of α-enamido esters or α-acylaminoacrylates.[5]

  • Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be used for the asymmetric alkylation of glycine Schiff bases.

  • Organocatalysis: Chiral primary amines can catalyze the asymmetric Michael addition of glycine Schiff bases to electron-deficient alkenes.[1]

2.2.3. Workflow for Catalytic Asymmetric Hydrogenation

G cluster_1 Catalytic Asymmetric Hydrogenation Workflow start Start: Prochiral Precursor step1 Reaction with Chiral Catalyst and H2 start->step1 step2 Enantioselective Hydrogenation step1->step2 step3 Deprotection (if necessary) step2->step3 end End: Enantioenriched this compound step3->end

Caption: Workflow of Catalytic Asymmetric Hydrogenation.

2.2.4. Experimental Protocol: Asymmetric Hydrogenation of an α-Enamido Ester
  • Substrate Preparation: Synthesize the corresponding N-acetyl-α,β-dehydro-2-aminodecanoic acid methyl ester from 2-oxodecanoic acid.

  • Catalyst Preparation: In a glovebox, dissolve the chiral catalyst (e.g., [Rh(COD)(R,R-DuPhos)]BF4) in a degassed solvent (e.g., methanol).

  • Asymmetric Hydrogenation: Place the substrate in a high-pressure reactor, add the catalyst solution, and pressurize with hydrogen gas (typically 1-10 atm). Stir the reaction at room temperature until the reaction is complete (monitor by GC or HPLC).

  • Work-up and Purification: Concentrate the reaction mixture and purify the product by column chromatography to obtain the enantioenriched N-acetyl-2-aminodecanoic acid methyl ester.

  • Deprotection: Hydrolyze the ester and the N-acetyl group under acidic or basic conditions to yield the final product.

2.2.5. Data Presentation
Catalyst SystemSubstrateEnantiomeric Excess (e.e.)Yield (%)Reference
[Rh(COD)(R,R-DuPhos)]BF4N-acetyl-α,β-dehydro-2-aminodecanoic acid methyl ester>99%>95%[5]
[Ru(BINAP)Cl2]N-acetyl-α,β-dehydro-2-aminodecanoic acid methyl ester>98%>95%[5]
Enzymatic Resolution

Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers from a racemic mixture.[9][10] This method is often employed for its mild reaction conditions and environmental compatibility.

2.3.1. Principle of Operation

Kinetic resolution relies on the differential rate of reaction of an enzyme with the two enantiomers of a racemic substrate. For the synthesis of this compound, a common approach is the enzymatic hydrolysis of a racemic N-acyl-2-aminodecanoic acid ester. An enantioselective lipase will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting acid and unreacted ester can then be separated.

2.3.2. Common Enzymes
  • Lipases: Lipases, such as Candida antarctica lipase B (CAL-B), are widely used for the resolution of amino acid esters.[11]

  • Acylases: Porcine kidney acylase is effective for the hydrolysis of N-acyl amino acids.

  • Proteases: Enzymes like subtilisin and papain can also be employed for the enantioselective hydrolysis of amino acid esters.

2.3.3. Workflow for Enzymatic Resolution

G cluster_2 Enzymatic Resolution Workflow start Start: Racemic N-Acyl-2-aminodecanoic acid ester step1 Incubation with Enantioselective Enzyme (e.g., Lipase) start->step1 step2 Selective Hydrolysis of one Enantiomer step1->step2 step3 Separation of Unreacted Ester and Carboxylic Acid Product step2->step3 step4a Hydrolysis of Unreacted Ester step3->step4a step4b Isolation of Carboxylic Acid step3->step4b end End: Both Enantiomers of this compound step4a->end step4b->end

Caption: Workflow of Enzymatic Resolution.

2.3.4. Experimental Protocol: Lipase-Catalyzed Resolution of N-Acetyl-2-aminodecanoic Acid Methyl Ester
  • Substrate Preparation: Synthesize racemic N-acetyl-2-aminodecanoic acid methyl ester.

  • Enzymatic Reaction: Suspend the racemic ester in a phosphate buffer solution (pH 7-8). Add the immobilized lipase (e.g., Novozym 435) and stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the consumption of base (to maintain the pH) or by chiral HPLC analysis of the reaction mixture. Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Separation: Filter off the immobilized enzyme. Acidify the aqueous solution to pH 2-3 and extract with an organic solvent to isolate the N-acetyl-2-aminodecanoic acid. The unreacted ester remains in the organic phase after an initial extraction at neutral pH.

  • Deprotection: Hydrolyze the separated N-acetyl amino acid and the unreacted N-acetyl amino ester to obtain the two enantiomers of this compound.

2.3.5. Data Presentation
EnzymeSubstrateEnantiomeric Excess (e.e.) of ProductEnantiomeric Excess (e.e.) of Unreacted SubstrateReference
Candida antarctica Lipase BN-Acetyl-2-aminodecanoic acid methyl ester>99%>99%[11]
Porcine Kidney AcylaseN-Acetyl-2-aminodecanoic acid>98%>98%General Knowledge

Conclusion

The enantioselective synthesis of this compound is a critical capability for the advancement of pharmaceutical research and development. This guide has detailed three primary and robust strategies: chiral auxiliary-mediated synthesis, catalytic asymmetric synthesis, and enzymatic resolution. Each approach offers distinct advantages and is suited to different synthetic challenges. The choice of methodology will be guided by considerations of scale, cost, desired enantiopurity, and available expertise. By understanding the fundamental principles and practical considerations outlined in this document, researchers can effectively select and implement the most appropriate strategy for their specific needs, thereby accelerating the discovery and development of novel therapeutics.

References

  • A Comparative Guide to Chiral Auxiliaries in Asymmetric Amino acid Synthesis: Focus on N-Benzoyl-L-proline - Benchchem. (n.d.). BenchChem.
  • Chiral Amino Acids Synthesis. (n.d.). Creative Peptides.
  • Enantioselective synthesis of non-natural aromatic alpha-amino acids. (n.d.). PubMed.
  • Asymmetric Synthesis of Non-Proteinogenic Amino Acids. (2018). Wiley.
  • Chiral Auxiliary Based Approach Toward the Synthesis of C-Glycosylated Amino Acids. (2002). Organic Letters - ACS Publications.
  • Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • A chiral relay auxiliary for the synthesis of homochiral α-amino acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 - RSC Publishing.
  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. (n.d.). PMC - NIH.
  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (2020). Chemical Science - RSC Publishing.
  • Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. (2015). RSC Publishing.
  • Catalytic Asymmetric Synthesis of α-Amino Acids. (2010). Chemical Reviews - ACS Publications.
  • α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (2024). MDPI.
  • Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. (2013). Macmillan Group - Princeton University.
  • Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. (2025). Journal of Chemical Education.
  • Catalytic asymmetric synthesis of R207910. (2010). PubMed.
  • Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. (2006). ResearchGate.
  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher.
  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). PMC - NIH.
  • Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. (n.d.). PMC.
  • Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. (2006). PubMed.
  • Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. (2015). PMC - NIH.
  • Recent advances in catalytic asymmetric synthesis. (2024). PMC - PubMed Central.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). MDPI.
  • Detection and separation methods for resolution of products of enzymatic reactions. (n.d.). ResearchGate.
  • Enantioselective Synthesis of ò-amino acids: A Review. (2015). Semantic Scholar.
  • Application Notes and Protocols for the Enzymatic Resolution of cis-2-Amino-cyclohex-3-enecarboxylic Acid. (n.d.). BenchChem.
  • Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. (n.d.). PMC - NIH.
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2-Aminodecanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Aminodecanoic Acid: From Core Properties to Advanced Applications

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. Moving beyond basic data, we delve into the causality behind experimental choices, self-validating protocols, and the practical applications that underscore the relevance of this unique non-proteinogenic amino acid.

Introduction: Defining this compound

This compound is an α-amino acid distinguished by its ten-carbon aliphatic side chain.[1] Unlike the 20 common proteinogenic amino acids, it is not directly encoded by the genome but serves as a valuable building block in synthetic chemistry and materials science. Its structure, comprising a hydrophilic amino acid head and a long, hydrophobic tail, imparts an amphiphilic character that dictates much of its chemical behavior and utility.[1]

The presence of a chiral center at the α-carbon (C2) means the molecule exists as two distinct, non-superimposable stereoisomers: (R)-2-aminodecanoic acid and (S)-2-aminodecanoic acid.[1] This chirality is of paramount importance, as the specific spatial arrangement of the amino group dramatically influences its interaction with biological systems, making stereochemical control a critical aspect of its synthesis and application. This guide will explore its fundamental properties, synthesis strategies, analytical validation, and key applications in pioneering research fields.

Core Physicochemical Properties

The functional utility of this compound is rooted in its distinct physicochemical characteristics. At physiological pH, it exists predominantly as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated carboxyl group (COO⁻).[1] This zwitterionic nature, combined with its long alkyl chain, results in limited solubility in water.[1]

PropertyDataSource(s)
Molecular Formula C₁₀H₂₁NO₂[1][2][3]
Molecular Weight 187.28 g/mol [1][2][3][4]
IUPAC Name This compound[2]
(2S)-2-aminodecanoic acid[4]
(2R)-2-aminodecanoic acid[1]
Appearance White to off-white powder or crystals[5]
Melting Point ~194-196 °C (estimated)[1]
Isoelectric Point (pI) ~5.75 (calculated)[1]
CAS Number 17702-88-4 (racemic)[2][5]
84277-81-6 ((S)-enantiomer)[3][4]
84276-16-4 ((R)-enantiomer)[1]

Synthesis and Stereochemical Control: The Path to Purity

For applications in drug development and peptide synthesis, achieving high enantiomeric purity is non-negotiable. The choice of synthetic route is therefore dictated by the need for precise stereochemical control. The two predominant strategies are direct asymmetric synthesis and the resolution of a racemic mixture.

G cluster_0 Synthesis Strategies cluster_1 Purification / Resolution cluster_2 Final Product Racemic Synthesis Racemic Synthesis Enzymatic Resolution Enzymatic Resolution Racemic Synthesis->Enzymatic Resolution  Selective Hydrolysis Chiral Chromatography Chiral Chromatography Racemic Synthesis->Chiral Chromatography  Separation Asymmetric Synthesis Asymmetric Synthesis Enantiopure (R)- or (S)-2-Aminodecanoic Acid Enantiopure (R)- or (S)-2-Aminodecanoic Acid Asymmetric Synthesis->Enantiopure (R)- or (S)-2-Aminodecanoic Acid  Direct Path Enzymatic Resolution->Enantiopure (R)- or (S)-2-Aminodecanoic Acid Chiral Chromatography->Enantiopure (R)- or (S)-2-Aminodecanoic Acid

Caption: Key strategies for producing enantiomerically pure this compound.

Experimental Protocol 1: Enzymatic Resolution of N-acyl-2-aminodecanoic acid

Enzymatic resolution is a highly effective method that leverages the stereoselectivity of enzymes to separate enantiomers. Acylase enzymes, for instance, will selectively hydrolyze the N-acyl group from one enantiomer of a racemic mixture, leaving the other intact and allowing for their separation.[1] This method is favored for its high efficiency, mild reaction conditions, and environmental compatibility.

Objective: To obtain enantiomerically pure (R)-2-aminodecanoic acid from a racemic mixture of N-chloroacetyl-2-aminodecanoic acid.

Methodology:

  • Substrate Preparation: Synthesize racemic N-chloroacetyl-2-aminodecanoic acid from racemic this compound and chloroacetyl chloride under basic conditions.

  • Enzymatic Hydrolysis:

    • Dissolve the racemic N-chloroacetyl derivative in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.5).

    • Introduce a specific acylase enzyme that selectively hydrolyzes the L-enantiomer (S-form).[1]

    • Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation. Monitor the reaction progress by measuring the release of the free (S)-amino acid.

  • Enantiomer Separation:

    • Once the reaction reaches ~50% completion, terminate it by adjusting the pH to denature the enzyme.

    • Acidify the solution (e.g., with HCl to pH ~2). This protonates the carboxyl group of the unreacted N-acyl-(R)-amino acid, reducing its aqueous solubility.

    • Extract the N-acyl-(R)-amino acid into an organic solvent (e.g., ethyl acetate). The free (S)-amino acid will remain in the aqueous phase.

  • Deprotection:

    • Isolate the N-acyl-(R)-amino acid from the organic phase.

    • Perform acidic hydrolysis (e.g., refluxing with 6M HCl) to cleave the N-chloroacetyl group.

  • Purification:

    • Neutralize the solution to precipitate the pure (R)-2-aminodecanoic acid.

    • Collect the product by filtration, wash with cold water, and dry under vacuum.

    • Confirm enantiomeric excess (>95%) using chiral chromatography.[1]

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of this compound. A multi-technique approach is typically employed.

Analytical TechniquePurposeKey Information Provided
NMR Spectroscopy Structural ElucidationConfirms the carbon skeleton and the position of the amino group. Provides a unique spectral "fingerprint".[1]
Mass Spectrometry (MS) Molecular Weight VerificationDetermines the exact mass of the molecule, confirming the molecular formula.
Chiral GC or HPLC Enantiomeric PuritySeparates and quantifies the (R) and (S) enantiomers to determine the enantiomeric excess (e.e.).[1]
FT-IR Spectroscopy Functional Group IdentificationConfirms the presence of key functional groups (amine, carboxylic acid, C-H bonds).
Characteristic NMR Fingerprints

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation.[1]

  • ¹H NMR: The spectrum will show a characteristic multiplet for the α-proton (the CH adjacent to the amino and carboxyl groups). The long alkyl chain will present a series of overlapping multiplets, culminating in a triplet for the terminal methyl (CH₃) group.

  • ¹³C NMR: The spectrum will display a distinct signal for the carbonyl carbon (C=O) of the carboxylic acid, a signal for the α-carbon, and a series of signals corresponding to the carbons of the decyl chain.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several advanced research areas.

A. Antimicrobial Peptide Development

The incorporation of non-natural amino acids like this compound into antimicrobial peptides (AMPs) is a key strategy for enhancing their potency and stability.[1] The long, hydrophobic side chain increases the overall hydrophobicity of the peptide, which can improve its ability to disrupt and permeate bacterial cell membranes.

G cluster_0 Bacterial Cell Membrane Lipid Bilayer Disruption Pore Formation & Membrane Destabilization Membrane->Disruption CellLysis Cell Lysis Disruption->CellLysis AMP AMP with This compound AMP->Membrane Hydrophobic Interaction

Caption: Mechanism of an AMP containing this compound disrupting a bacterial cell membrane.

B. Histone Deacetylase (HDAC) Inhibitors

Derivatives of this compound are found in nature as part of complex molecules with potent biological activity. A prominent example is (S)-2-amino-8-oxodecanoic acid (Aoda) , a key structural component of apicidins, which are cyclic tetrapeptides that act as inhibitors of histone deacetylase (HDAC).[6][7] HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. The synthesis of Aoda and its analogues is therefore an active area of research for developing novel anticancer agents.[6][7]

C. Materials Science and Drug Delivery

The amphiphilic nature of this compound makes it an ideal building block for self-assembling materials.[1] When incorporated into peptides or polymers, the molecules can spontaneously organize in aqueous environments to form structures like hydrogels. These hydrogels can encapsulate therapeutic agents, providing a biocompatible and biodegradable matrix for controlled drug delivery and tissue engineering applications.[1]

Conclusion

This compound is far more than a simple amino acid; it is a versatile molecular tool with significant potential across multiple scientific disciplines. Its value is defined by its unique amphiphilic structure and, critically, its chirality. A deep understanding of its synthesis, stereochemical control, and analytical characterization is essential for harnessing its capabilities. From enhancing the potency of antimicrobial peptides to providing the core scaffold for next-generation cancer therapeutics and advanced drug delivery systems, this compound is poised to remain a molecule of high interest for researchers and drug developers.

References

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  • National Center for Biotechnology Information. (n.d.). (S)-2-Aminodecanoic acid.
  • SciSpace. (2006). Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins. [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic data for 2-aminodecanoic acid, a non-proteinogenic α-amino acid with a ten-carbon aliphatic side chain. The structural elucidation of such molecules is fundamental for their application in peptide synthesis, drug development, and material science. This document is intended for researchers, scientists, and professionals in these fields, offering insights into the experimental considerations and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Molecular Profile of this compound

This compound, with the molecular formula C₁₀H₂₁NO₂, possesses a chiral center at the α-carbon, leading to the existence of (R)- and (S)-enantiomers.[1] Its structure, comprising a hydrophilic amino acid head group and a long, hydrophobic alkyl chain, imparts amphiphilic properties that are of significant interest in various research applications, from peptide modification to the development of novel biomaterials.[1] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon environments, respectively.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The choice of solvent and experimental parameters is critical for obtaining high-quality NMR data for amino acids. Due to their zwitterionic nature, amino acids often have limited solubility in common deuterated organic solvents. Deuterated water (D₂O) or methanol-d₄ are often suitable choices. For this guide, we will consider the spectrum to be acquired in a common solvent like CDCl₃, assuming a derivatized form (e.g., esterification of the carboxylic acid) might be used to enhance solubility, or in D₂O, where the exchangeable protons of the amino and carboxyl groups will not be observed.

Workflow for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR spectra of this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is characterized by distinct regions corresponding to the different types of protons in the molecule. The expected chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
α-H~3.7Triplet (or dd)~6-7Located on the carbon adjacent to the electron-withdrawing amino and carboxyl groups, resulting in a downfield shift. It will be coupled to the two protons on the β-carbon.
β-CH₂~1.8Multiplet~7These protons are adjacent to the α-carbon and will be shifted slightly downfield compared to the other methylene groups.
(CH₂)₆~1.2-1.4Broad Multiplet-The protons of the long alkyl chain are in similar chemical environments and will overlap, creating a broad signal.
ω-CH₃~0.9Triplet~7The terminal methyl group protons are the most shielded and appear as a characteristic triplet due to coupling with the adjacent methylene group.
NH₂Variable (Broad)Singlet (broad)-The chemical shift is highly dependent on solvent, concentration, and temperature. The protons are exchangeable, leading to a broad signal that may not be observed in D₂O.
COOHVariable (Broad)Singlet (broad)-Similar to the amino protons, the carboxylic acid proton is exchangeable and its signal is broad and dependent on experimental conditions. It will not be observed in D₂O.

Note: The predicted values are based on general principles of NMR spectroscopy and data for similar aliphatic amino acids. Actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O~175-180The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
α-C~55This carbon is attached to both the nitrogen of the amino group and the carbonyl carbon, causing a downfield shift.
β-C~32The first carbon of the alkyl chain, adjacent to the α-carbon.
(CH₂)₆~22-30The carbons of the main alkyl chain will have similar chemical shifts, with slight variations depending on their position.
ω-C~14The terminal methyl carbon is the most shielded carbon and appears at the highest field.

Note: These are predicted chemical shifts. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum will be dominated by absorptions from the amino, carboxyl, and alkyl groups.

Experimental Protocol: Solid-State IR Analysis

Amino acids are typically solids at room temperature, making solid-state IR techniques like KBr pellets or Attenuated Total Reflectance (ATR) ideal for analysis.

Workflow for FTIR Data Acquisition (ATR)

Caption: A simplified workflow for acquiring an FTIR spectrum using an ATR accessory.

IR Spectral Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. In its zwitterionic solid state, the spectrum will show features of a carboxylate (COO⁻) and an ammonium (NH₃⁺) group.

Vibrational ModePredicted Frequency Range (cm⁻¹)IntensityFunctional Group Assignment
N-H stretch (NH₃⁺)3000 - 3300 (broad)Medium-StrongStretching vibration of the ammonium group.
C-H stretch (alkyl)2850 - 2960StrongSymmetric and asymmetric stretching of the CH₂ and CH₃ groups in the decyl chain.
C=O stretch (COO⁻)1560 - 1600StrongAsymmetric stretching of the carboxylate group.
N-H bend (NH₃⁺)~1500 - 1600Medium-StrongBending vibration of the ammonium group.
C=O stretch (COO⁻)~1400MediumSymmetric stretching of the carboxylate group.
C-H bend (alkyl)~1465 and ~1375MediumBending vibrations of the CH₂ and CH₃ groups.

Note: The broadness of the N-H and O-H stretching regions is due to hydrogen bonding in the solid state. The exact positions of the peaks can be influenced by the crystalline structure. The interpretation of protein and amino acid IR spectra can be complex due to overlapping bands.[3][4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique well-suited for polar and thermally labile molecules like amino acids. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the ion source.

Workflow for ESI-MS Data Acquisition

Caption: A general workflow for acquiring mass spectrometry data using ESI.

Mass Spectrum Analysis

The molecular weight of this compound is 187.28 g/mol .[1] In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺.

IonPredicted m/zInterpretation
[M+H]⁺188.16The protonated molecular ion of this compound.

To gain further structural information, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion. Collision-induced dissociation (CID) will cause fragmentation, and the resulting fragment ions can provide clues about the molecule's structure. Common fragmentation pathways for α-amino acids include the loss of water and the loss of the carboxylic acid group.[5][6]

Predicted MS/MS Fragments of [M+H]⁺ (m/z 188.16):

  • Loss of H₂O: A fragment at m/z 170.15, corresponding to the loss of a water molecule.

  • Loss of HCOOH (formic acid): A fragment at m/z 142.15, resulting from the loss of the entire carboxylic acid group.

  • Decarboxylation (loss of CO₂): A fragment at m/z 144.17, from the loss of carbon dioxide.

  • Cleavage of the alkyl chain: Various fragments corresponding to the cleavage at different points along the C-C bonds of the decyl side chain.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated understanding of its molecular structure. While publicly available primary spectra are scarce, a combination of predictive methods, data from analogous compounds, and a firm grasp of the underlying principles of each technique allows for a robust characterization. This guide serves as a foundational resource for researchers working with this compound, enabling them to confidently identify and utilize this versatile molecule in their scientific endeavors.

References

  • Yip, Y. C., Man, T. C., Chan, K. H., & Poon, T. C. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. [Link]
  • Yates, J. R., Eng, J. K., & McCormack, A. L. (1996). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. U.S. Patent No. 5,538,897. Washington, DC: U.S.
  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis.
  • Kong, J., & Yu, S. (2007). Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures. Acta Biochimica et Biophysica Sinica, 39(8), 549–559. [Link]
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  • FTIR Analysis of Protein Structure. (n.d.).
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  • Lorenzo, M., & Reineri, F. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society, 145(2), 1089–1096. [Link]
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  • Ruifu Chemical. (n.d.). (S)-2-Aminodecanoic Acid CAS 84277-81-6.
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An In-depth Technical Guide to the Physical Properties of 2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physical properties of 2-Aminodecanoic acid, focusing on its melting point and solubility characteristics. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical experimental insights to facilitate the effective use of this compound in a laboratory setting.

Introduction to this compound: A Molecule of Duality

This compound (C₁₀H₂₁NO₂) is an α-amino acid characterized by a ten-carbon aliphatic chain, positioning it as a long-chain, non-proteinogenic amino acid.[1][2] Its structure is fundamentally amphiphilic, incorporating a hydrophilic zwitterionic head (the protonated amino group and deprotonated carboxyl group at physiological pH) and a substantial hydrophobic tail (the nonyl chain).[1] This dual nature is the primary determinant of its physical behavior, profoundly influencing its thermal properties and interactions with various solvent systems. A thorough understanding of its melting point and solubility is not merely academic; it is critical for applications ranging from peptide synthesis and drug delivery to material science, where it informs decisions on purification, formulation, storage, and reaction conditions.

Core Physicochemical Properties

The fundamental physical characteristics of this compound are summarized below. These values are crucial for initial experimental design and material handling.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₀H₂₁NO₂[1][2]
Molecular Weight 187.28 g/mol [1][2]
Physical Form White to off-white powder or crystals
Melting Point Estimated at 194-196°C[1]
Water Solubility Limited[1]
Organic Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); Poorly soluble in non-polar solvents (e.g., hexane, benzene).[1]

In-Depth Analysis of Physical Properties

Melting Point: A Thermal Signature

The melting point of a crystalline solid is a key indicator of its purity. For this compound, the thermal behavior is characteristic of α-amino acids with extended aliphatic chains.

  • Expected Range: The melting point is estimated to be in the range of 194-196°C .[1] This estimation is based on structural analogy and the known melting behavior of homologous amino acids, where melting points tend to increase with the length of the alkyl chain.[1] A sharp, well-defined melting range is indicative of high purity, whereas impurities typically cause a depression and broadening of the melting range.

  • Causality and Experimental Considerations: The high melting point is attributed to the strong intermolecular forces within the crystal lattice, primarily the ionic interactions of the zwitterionic headgroups and the van der Waals forces between the aliphatic chains. It is important to note that many amino acids can decompose at or near their melting points.[3][4] While standard capillary methods are often sufficient, this potential for thermal degradation explains why advanced techniques like Fast Scanning Calorimetry (FSC) are sometimes employed for biological compounds to obtain accurate melting data without decomposition.[3][4][5]

Solubility Profile: An Interplay of Polarity and pH

The solubility of this compound is a direct consequence of its amphiphilic structure. Its behavior varies dramatically with the nature of the solvent and the pH of the medium.[1][6]

  • Aqueous Systems: Due to the predominant influence of the long, hydrophobic alkyl chain, this compound exhibits limited solubility in pure water.[1] This follows a general trend where aqueous solubility decreases as the alkyl chain length increases in a homologous amino acid series.[1]

  • Organic Solvents: The compound shows enhanced solubility in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] These solvents are capable of solvating both the charged zwitterionic head and the non-polar tail. Conversely, it is very poorly soluble in non-polar solvents such as hexane and benzene, which cannot effectively stabilize the charged functional groups.[1]

  • The Critical Role of pH: The solubility of all amino acids is highly dependent on pH.[7][8] In acidic solutions (low pH), the carboxyl group is protonated, and the molecule carries a net positive charge. In basic solutions (high pH), the amino group is deprotonated, resulting in a net negative charge. In both cases, the increased charge enhances interaction with water molecules, leading to greater solubility compared to the isoelectric point where the net charge is zero. For long-chain amino acids that are nearly insoluble in water, solubility can be dramatically increased in aqueous acid solutions, such as acetic acid.[1] This principle is often exploited for purification via recrystallization.[1]

Experimental Protocols for Property Determination

The following sections describe standardized, self-validating protocols for determining the melting point and solubility of this compound.

Protocol: Melting Point Determination via Capillary Method

This method provides a reliable means of determining the melting point range of a solid compound.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is crushed on a watch glass using a spatula.

  • Capillary Loading: A capillary tube (sealed at one end) is tapped, open-end down, into the powder. The sample is packed into the bottom of the tube by tapping the sealed end on a hard surface or by dropping it down a long glass tube. A packed sample height of 2-3 mm is ideal.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp).

  • Rapid Determination (Optional but Recommended): A preliminary rapid heating (~10-20°C/min) is performed to find an approximate melting range.[9] This saves time during the precise measurement.

  • Precise Determination: A new sample is prepared. The apparatus is heated rapidly to about 20°C below the approximate melting point found in the previous step. The heating rate is then reduced to a slow and steady 1-2°C per minute .[9]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the range. Two or more determinations should be performed to ensure consistency.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Dry & Powder Sample B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heating (~15°C/min) to find approx. range C->D E Slow Heating (1-2°C/min) near melting point D->E F Record T_start (first liquid) E->F G Record T_end (all liquid) F->G H Repeat for Consistency G->H

Caption: Workflow for Capillary Melting Point Determination.

Protocol: Qualitative Solubility Assessment

This protocol systematically evaluates the solubility of this compound in a range of solvents, reflecting different polarities and pH levels.

Methodology:

  • Solvent Preparation: Label five test tubes with the following solvents: (1) Deionized Water, (2) Ethanol, (3) Hexane, (4) 5% aq. HCl, (5) 5% aq. NaOH. Add 3 mL of the respective solvent to each tube.

  • Sample Addition: Add a small, consistent amount (e.g., ~10 mg) of this compound to each test tube.

  • Initial Observation: Observe each tube at room temperature. Note if the compound dissolves immediately.

  • Agitation: Vigorously mix each tube (e.g., using a vortex mixer) for 30 seconds. Allow the tubes to stand for 1-2 minutes and observe for any undissolved solid.[6]

  • Gentle Heating (Optional): If the compound did not dissolve, gently warm the test tube in a water bath.[7] Some compounds exhibit higher solubility at elevated temperatures. Observe if dissolution occurs.

  • Recording Results: Record the solubility for each solvent as "soluble," "partially soluble," or "insoluble" at both room temperature and after warming.

SolubilityWorkflow A Prepare 5 Test Tubes with Solvents (Water, EtOH, Hexane, HCl, NaOH) B Add ~10 mg of This compound to each A->B C Observe & Agitate at Room Temperature B->C D Is it Soluble? C->D E Record Result: 'Soluble' D->E Yes F Gently Warm (Optional) D->F No G Is it Soluble? F->G H Record Result: 'Partially Soluble' or 'Insoluble' G->H No I Record Result: 'Soluble with heat' G->I Yes

Sources

2-Aminodecanoic Acid: A Comprehensive Technical Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic α-amino acids are crucial components in the fields of medicinal chemistry, peptide science, and materials science.[1] Among these, 2-aminodecanoic acid, with its defining ten-carbon aliphatic side chain, presents a unique lipophilic character that imparts valuable properties to molecules into which it is incorporated. This technical guide provides an in-depth exploration of this compound as a chiral building block. We will delve into its fundamental physicochemical properties, dissect established and innovative enantioselective synthesis strategies, and showcase its diverse applications in the development of novel therapeutics and advanced biomaterials. This document serves as a comprehensive resource, grounded in authoritative scientific literature, to empower researchers in harnessing the full potential of this versatile molecule.

Introduction: The Significance of Chirality and Non-Proteinogenic Amino Acids

Chirality is a fundamental principle in the biological sciences, where the three-dimensional arrangement of atoms in a molecule dictates its function and interaction with biological systems.[2] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different physiological and pharmacological effects.[2] The precise synthesis of enantiomerically pure compounds is therefore a cornerstone of modern drug development and chemical biology.[3][4]

While the twenty proteinogenic amino acids form the basis of proteins, the incorporation of non-proteinogenic amino acids, such as this compound, offers a powerful strategy to modulate the properties of peptides and other bioactive molecules.[1][5] These "unnatural" amino acids can enhance metabolic stability, improve bioavailability, and introduce novel functionalities.[6] this compound, with its extended hydrophobic side chain, is particularly valuable for increasing lipophilicity, a key factor in membrane permeability and interaction with hydrophobic protein pockets.[7][]

Physicochemical Properties of this compound

The utility of this compound as a chiral building block is intrinsically linked to its distinct physicochemical properties, which are primarily dictated by its amphiphilic nature—a hydrophilic amino acid head group and a long, hydrophobic decyl tail.[7]

Structural and General Properties

Both the (R) and (S) enantiomers of this compound share the same molecular formula and weight, but differ in the spatial orientation of the amino group at the α-carbon.[7][9]

Property(S)-2-Aminodecanoic Acid(R)-2-Aminodecanoic Acid
Molecular Formula C₁₀H₂₁NO₂[10]C₁₀H₂₁NO₂[7]
Molecular Weight 187.28 g/mol [10]187.28 g/mol [7]
IUPAC Name (2S)-2-aminodecanoic acid[10](2R)-2-aminodecanoic acid[7]
Appearance White to yellow solidWhite to yellow solid
CAS Number 84277-81-6[10]84276-16-4
Solubility and Behavior in Solution

The long aliphatic chain of this compound significantly influences its solubility. It exhibits limited solubility in aqueous solutions due to the hydrophobic nature of the decyl group.[7] Conversely, it is more soluble in non-polar organic solvents. In aqueous environments, particularly at physiological pH, it exists predominantly as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated carboxyl group (COO⁻).[7] This zwitterionic character influences its interactions with other molecules and surfaces.

Predicted Properties

Computational models provide valuable insights into the behavior of this compound.

PropertyPredicted Value
Boiling Point 300.9 ± 25.0 °C[9]
Density 0.973 g/cm³[9]

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure α-amino acids is a significant area of research in organic chemistry.[11] Several strategies have been developed to achieve high enantioselectivity, broadly categorized into chiral pool synthesis, asymmetric catalysis, and enzymatic methods.[2]

Chiral Auxiliary-Mediated Synthesis

This classical approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. The auxiliary is covalently attached to a prochiral substrate, inducing diastereoselectivity in a subsequent bond-forming reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product. Common chiral auxiliaries include oxazolidinones and imines derived from chiral amines.[2][12]

Diagram: Chiral Auxiliary-Mediated Synthesis Workflow

G Prochiral Prochiral Substrate Intermediate Diastereomeric Intermediate Prochiral->Intermediate Attach Auxiliary Auxiliary Chiral Auxiliary Auxiliary->Intermediate Reaction Diastereoselective Reaction Intermediate->Reaction Product Enantiomerically Enriched Product Reaction->Product Cleavage Cleavage of Auxiliary Product->Cleavage Cleavage->Auxiliary Recycle Cleavage->Product G cluster_0 Asymmetric Hydrogenation cluster_1 Phase-Transfer Catalysis cluster_2 Biocatalytic Amination Prochiral_H Prochiral Enamide Product_H Enantioenriched This compound Prochiral_H->Product_H H₂ Catalyst_H Chiral Rh/Ru Catalyst Catalyst_H->Product_H Schiff_Base Achiral Schiff Base Product_PTC Enantioenriched This compound Schiff_Base->Product_PTC Alkylation Catalyst_PTC Chiral PTC Catalyst (e.g., Cinchona alkaloid) Catalyst_PTC->Product_PTC Keto_Acid 2-Oxodecanoic Acid Product_Bio Enantioenriched This compound Keto_Acid->Product_Bio Amine Donor Enzyme Transaminase Enzyme->Product_Bio

Caption: Comparison of major enantioselective synthesis routes.

Applications of this compound in Research and Development

The unique properties of this compound make it a valuable tool in various scientific disciplines, particularly in drug discovery and materials science.

Peptide and Peptidomimetic Synthesis

Incorporating this compound into peptide sequences can significantly enhance their lipophilicity. T[13]his is particularly useful for:

  • Improving Membrane Permeability: The hydrophobic side chain can facilitate the passage of peptide drugs across cell membranes.

  • Modulating Protein-Protein Interactions: The bulky, non-polar side chain can disrupt or enhance interactions at protein interfaces.

  • Enhancing Proteolytic Stability: The non-natural structure of this compound can confer resistance to degradation by proteases.

[13]The synthesis of peptides containing this compound follows standard solid-phase or solution-phase peptide synthesis protocols, with appropriate protection of the amino and carboxyl groups (e.g., Boc or Fmoc for the amine).

[14][15]#### 4.2. Development of Novel Therapeutics

Derivatives of amino acids with varying chain lengths have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor. T[16][17]he NMDA receptor is a key player in synaptic plasticity and excitotoxicity, making it a target for drugs treating neurological disorders. T[17][18]he lipophilic side chain of this compound can be exploited to design antagonists with specific interactions within the receptor's binding pocket.

(S)-2-amino-8-oxodecanoic acid is a key component of naturally occurring cyclic tetrapeptide histone deacetylase (HDAC) inhibitors. T[19]he synthesis of analogues of this molecule, which can be derived from this compound building blocks, is an active area of research in the development of new anticancer agents.

[19][20]#### 4.3. Advanced Biomaterials

The amphiphilic nature of this compound and its derivatives makes them suitable for the development of self-assembling materials. T[7]hese can form structures such as hydrogels, which have applications in controlled drug delivery and tissue engineering.

[7]### 5. Experimental Protocols

General Protocol for Boc Protection of this compound

This protocol describes the protection of the α-amino group of this compound with a tert-butyloxycarbonyl (Boc) group, a common step before its use in peptide synthesis.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.

  • Basification: Add a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to adjust the pH to approximately 9-10.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the solution while stirring vigorously.

  • Reaction: Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or citric acid).

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the Boc-protected this compound.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with the standard precautions for laboratory chemicals.

[21]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. * Handling: Avoid inhalation of dust and contact with skin and eyes. U[22]se in a well-ventilated area. *[21] Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

In case of exposure, follow standard first-aid procedures:

  • Skin Contact: Wash the affected area with soap and water. *[22] Eye Contact: Flush with copious amounts of water for at least 15 minutes. *[22] Inhalation: Move to fresh air. *[22] Ingestion: Rinse mouth with water and seek medical attention.

[22]Always consult the material safety data sheet (MSDS) for the specific compound before use.

This compound stands out as a highly valuable and versatile chiral building block. Its unique lipophilic character, conferred by the ten-carbon side chain, provides a powerful tool for medicinal chemists and materials scientists to modulate the properties of molecules. Through established and evolving methods of enantioselective synthesis, high-purity (R)- and (S)-2-aminodecanoic acid can be readily accessed for incorporation into novel peptides, therapeutics, and advanced biomaterials. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to serve as a foundational resource for researchers seeking to innovate in their respective fields. The continued exploration of this and other non-proteinogenic amino acids will undoubtedly lead to the development of next-generation drugs and materials with enhanced performance and efficacy.

References

  • Saghyan, A. (n.d.). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley.
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A Note on Terminology: Defining "Long-Chain Amino Acids" in a Biological Context

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Biological Roles of Large Neutral Amino Acids (LNAAs)

In the realm of biochemistry and nutrition, the term "long-chain amino acids" (LCAAs) is not a standard classification. The user's query likely refers to amino acids with large, aliphatic or aromatic side chains, which are more formally categorized as Branched-Chain Amino Acids (BCAAs) and Large Neutral Amino Acids (LNAAs) . This guide will focus on these groups, with a primary emphasis on the extensively researched BCAAs (leucine, isoleucine, and valine) due to their profound and distinct metabolic and signaling roles. We will also discuss other LNAAs, such as the aromatic amino acids (phenylalanine, tyrosine, tryptophan), to provide a comprehensive overview of their collective and individual functions.

Part 1: The Central Role of LNAAs in Cellular Metabolism and Growth

Large neutral amino acids are fundamental to life, serving not only as the primary building blocks for proteins but also as critical signaling molecules and precursors for a vast array of bioactive compounds.[1][2] Their biological significance stems from their unique chemical structures, which dictate their metabolic fates and regulatory functions.

Protein Synthesis and Muscle Metabolism

The most well-established role of amino acids is in protein synthesis, a process where they are assembled into long chains to form functional proteins.[2][3] Skeletal muscle, which constitutes a significant portion of the body's protein reservoir, is in a constant state of turnover, with continuous synthesis and breakdown of proteins.[4][5] The balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB) determines the net muscle protein balance.[6]

The Unique Role of Branched-Chain Amino Acids (BCAAs):

BCAAs, particularly leucine, play a dominant role in regulating muscle protein metabolism.[7] Unlike other amino acids that are primarily metabolized in the liver, BCAAs are predominantly oxidized in skeletal muscle.[8]

  • Leucine as a Primary Anabolic Signal: Leucine acts as a potent signaling molecule that stimulates MPS.[9] It directly activates the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a master regulator of cell growth and protein synthesis.[6][10] The activation of mTORC1 initiates a cascade of phosphorylation events that ultimately lead to the initiation of mRNA translation and the synthesis of new proteins.[6][11]

  • Fuel Source During Exercise: During prolonged exercise, BCAAs can be oxidized in the muscle to provide energy, sparing muscle glycogen stores.[12] This makes them a crucial energy substrate for active individuals.

  • Mitigation of Muscle Damage: Supplementation with BCAAs has been shown to decrease markers of muscle damage, such as creatine kinase, following intense exercise.[7]

It is crucial to note that while BCAAs, and leucine in particular, can stimulate MPS, a sustained anabolic response requires the presence of all essential amino acids (EAAs).[4][5] BCAAs can initiate the signal for muscle building, but the full complement of amino acids is necessary to provide the building blocks for new protein.[9]

Table 1: Key Roles of Branched-Chain Amino Acids in Muscle Metabolism

Amino AcidPrimary Role in Muscle MetabolismKey Signaling Pathway
Leucine Potent stimulator of muscle protein synthesis; acts as a signaling molecule.Activates mTORC1 pathway.
Isoleucine Contributes to muscle metabolism and energy regulation; involved in hemoglobin synthesis.[3]-
Valine Involved in muscle growth, tissue regeneration, and energy production.[3]-
LNAAs as Precursors for Neurotransmitters

Amino acids are essential for the synthesis of neurotransmitters, the chemical messengers that facilitate communication between neurons in the central nervous system (CNS).[13] The aromatic amino acids, in particular, serve as direct precursors to several key neurotransmitters.

  • Tryptophan and Serotonin: Tryptophan is the precursor for the synthesis of serotonin (5-hydroxytryptamine), a neurotransmitter that plays a critical role in regulating mood, sleep, and appetite.[3][14] The availability of tryptophan in the brain is a rate-limiting factor for serotonin synthesis.[14]

  • Phenylalanine, Tyrosine, and the Catecholamines: Phenylalanine is an essential amino acid that can be converted to tyrosine. Tyrosine is the precursor for the synthesis of the catecholamines: dopamine, norepinephrine, and epinephrine.[3] These neurotransmitters are involved in motivation, reward, attention, and the "fight or flight" response.

  • Glutamate and GABA: While not always classified as a "long-chain" amino acid, glutamate is the primary excitatory neurotransmitter in the brain.[15][16] It is also the precursor for the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter.[15][16]

The transport of LNAAs across the blood-brain barrier is mediated by a common carrier system. This means that these amino acids compete for entry into the brain, and therefore, their relative concentrations in the plasma can influence the synthesis of their respective neurotransmitter products.[8]

Diagram 1: LNAA-Derived Neurotransmitter Synthesis Pathways

Neurotransmitter_Synthesis Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Tryptophan Hydroxylase Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase Dopamine Dopamine Tyrosine->Dopamine Tyrosine Hydroxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Glutamate Glutamate GABA GABA Glutamate->GABA Glutamic Acid Decarboxylase

Caption: Synthesis pathways of key neurotransmitters from LNAA precursors.

Part 2: The Immunomodulatory Functions of LNAAs

The immune system has a high demand for amino acids, not only for the synthesis of proteins like antibodies and cytokines but also for the proliferation and function of immune cells.[17][18] A deficiency in dietary protein or specific amino acids can impair immune function and increase susceptibility to infectious diseases.[17][18]

  • Activation and Proliferation of Immune Cells: Amino acids are crucial for the activation and proliferation of various immune cells, including T lymphocytes, B lymphocytes, natural killer cells, and macrophages.[19][20]

  • Production of Immune Mediators: They are required for the synthesis of antibodies, cytokines, and other cytotoxic substances that are essential for a robust immune response.[19][20]

  • Specific Roles of BCAAs in Immunity: BCAAs are utilized by lymphocytes as a fuel source and are necessary for their growth and proliferation.[8] They also play a role in regulating the production of cytokines.[20]

  • Arginine and Nitric Oxide Production: While not a BCAA, arginine is a large amino acid that is a critical substrate for the production of nitric oxide (NO) by macrophages. NO is a potent antimicrobial and immunoregulatory molecule.[20]

The inter-organ metabolism of amino acids is vital for immune function. For instance, skeletal muscle releases glutamine and alanine, which are synthesized from BCAAs, into the circulation.[19] These amino acids are then utilized by immune cells.

Diagram 2: Inter-organ Metabolism of BCAAs and its Role in Immune Function

BCAA_Immune_Metabolism cluster_muscle Muscle Skeletal Muscle Glutamine_out Glutamine Muscle->Glutamine_out Alanine_out Alanine Muscle->Alanine_out Blood Bloodstream ImmuneCells Immune Cells (e.g., Lymphocytes) Blood->ImmuneCells Glutamine & Alanine Uptake BCAA_in BCAAs BCAA_in->Muscle Glutamine_out->Blood Alanine_out->Blood

Caption: BCAAs are metabolized in muscle to produce glutamine and alanine for immune cell use.

Part 3: LNAAs in Metabolic Diseases: A Double-Edged Sword

While essential for health, dysregulation of LNAA metabolism, particularly that of BCAAs, has been increasingly linked to metabolic disorders such as obesity, insulin resistance, and type 2 diabetes.[[“]][[“]]

  • Elevated Circulating BCAAs as a Biomarker: Elevated plasma levels of BCAAs are a consistent finding in individuals with obesity and type 2 diabetes.[[“]][[“]] This is often due to impaired BCAA catabolism, leading to their accumulation in the blood and tissues.[[“]]

  • Mechanisms of BCAA-Induced Insulin Resistance:

    • mTORC1 Hyperactivation: Chronic elevation of leucine can lead to persistent activation of mTORC1, which in turn can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), a key molecule in the insulin signaling pathway.[[“]] This leads to impaired insulin signaling.

    • Accumulation of Toxic Metabolites: Incomplete BCAA catabolism can lead to the accumulation of metabolic intermediates that can induce mitochondrial stress and further impair insulin action.

    • Inflammation and Lipotoxicity: BCAAs and their metabolites can promote inflammatory responses and contribute to lipotoxicity, both of which are hallmarks of insulin resistance.[[“]]

The intricate relationship between BCAA metabolism and metabolic health highlights the importance of metabolic flexibility and the proper functioning of BCAA catabolic pathways.

Part 4: Methodologies for the Study of Long-Chain Amino Acids

The study of LNAAs requires robust analytical techniques and relevant experimental models to elucidate their complex roles in physiology and disease.

Analytical Techniques for LNAA Quantification

Accurate quantification of amino acids in biological samples is crucial for research. High-performance liquid chromatography (HPLC) is a widely used technique for amino acid analysis.[23]

Experimental Protocol: HPLC-Based Amino Acid Analysis with Pre-column Derivatization

This protocol provides a general workflow for the analysis of amino acids in plasma samples using HPLC with pre-column derivatization with o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[24]

  • Sample Preparation:

    • Collect blood samples in EDTA-containing tubes and centrifuge to separate plasma.

    • Deproteinize plasma samples by adding a precipitating agent (e.g., sulfosalicylic acid) and centrifuging to remove precipitated proteins.

    • Collect the supernatant containing the free amino acids.

  • Derivatization:

    • Use an automated derivatization procedure in the HPLC autosampler for reproducibility.[24]

    • The primary amino acids are derivatized with OPA, and the secondary amino acids (proline and hydroxyproline) are derivatized with FMOC.

  • Chromatographic Separation:

    • Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

    • Separate the derivatized amino acids using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Detection:

    • Detect the OPA-derivatized amino acids using a fluorescence detector.

    • Detect the FMOC-derivatized amino acids using a UV or fluorescence detector.[24]

    • A programmed wavelength switch can be used to detect both types of derivatives in a single run.[24]

  • Quantification:

    • Identify and quantify the amino acids by comparing their retention times and peak areas to those of known standards.

Diagram 3: Experimental Workflow for HPLC-Based Amino Acid Analysis

HPLC_Workflow Sample Plasma Sample Deproteinize Deproteinization Sample->Deproteinize Derivatize Automated Derivatization (OPA/FMOC) Deproteinize->Derivatize HPLC HPLC Separation (Reverse-Phase) Derivatize->HPLC Detect Fluorescence/UV Detection HPLC->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: A streamlined workflow for the quantification of amino acids using HPLC.

Experimental Models for Studying LNAA Function

A variety of experimental models are employed to investigate the in vivo and in vitro effects of LNAAs.

  • Cell Culture Models: Primary cell cultures and immortalized cell lines (e.g., myotubes, neurons, immune cells) are used to study the direct effects of specific amino acids on cellular signaling pathways and metabolic processes.

  • Animal Models:

    • Rodent Models: Mice and rats are the most commonly used animal models in metabolic research.[25] They are used to study the effects of dietary manipulations of LNAAs, as well as in genetic models with altered amino acid metabolism.

    • Transgenic Mouse Models: Genetically engineered mice with modifications in genes encoding for enzymes involved in BCAA metabolism (e.g., BCAT, BCKDH) are invaluable for studying the causal role of BCAA dysregulation in disease.[8]

  • Human Studies: Clinical trials and observational studies in humans are essential for translating findings from basic research to human health and disease. These studies often involve dietary interventions, exercise protocols, and the analysis of biomarkers in blood and tissue samples.

The choice of experimental model depends on the specific research question, with each model offering unique advantages and limitations.[25]

Conclusion and Future Directions

The biological roles of large neutral amino acids, particularly the branched-chain amino acids, are multifaceted and extend far beyond their function as mere building blocks of proteins. They are critical regulators of key metabolic and signaling pathways that govern cell growth, neurotransmission, immune function, and systemic energy homeostasis. The growing understanding of the intricate roles of these amino acids in health and disease is opening new avenues for therapeutic interventions. Future research will likely focus on elucidating the tissue-specific metabolism and signaling of individual LNAAs, developing targeted nutritional and pharmacological strategies to modulate their pathways for the treatment of metabolic diseases, and further exploring their role in the gut-brain axis and their impact on the microbiome.

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Discovery and isolation of 2-Aminodecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 2-Aminodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a non-proteinogenic α-amino acid, represents a class of lipidic amino acids with significant potential in peptide synthesis, materials science, and pharmaceutical development. Its long aliphatic side chain imparts unique hydrophobic properties, making it a valuable building block for modifying the physicochemical characteristics of peptides and other biomolecules. This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of this compound. Moving beyond a simple recitation of facts, this document elucidates the causal reasoning behind methodological choices, offering field-proven insights for researchers. It details robust synthetic routes, including asymmetric synthesis and enzymatic resolution, and provides in-depth, step-by-step protocols for purification and characterization using modern analytical techniques.

Introduction: The Significance of Non-Proteinogenic Amino Acids

The repertoire of proteinogenic amino acids, limited to the canonical twenty, forms the fundamental basis of protein structure and function. However, the exploration of non-proteinogenic amino acids (npAAs) has opened new frontiers in chemistry and biology. These unique building blocks, which are not naturally encoded in the genome, allow for the introduction of novel chemical functionalities, conformational constraints, and metabolic stabilities into peptides and proteins.

This compound (Figure 1) is a chiral α-amino acid distinguished by its ten-carbon aliphatic side chain.[1] This structural feature classifies it as a lipidic amino acid, rendering it significantly more hydrophobic than most proteinogenic counterparts. This hydrophobicity is not merely a physical property; it is a key determinant of how molecules incorporating this compound will interact with biological systems, such as cell membranes and hydrophobic pockets of enzymes.[1] Its applications are diverse, ranging from enhancing the potency of antimicrobial peptides to serving as a building block for self-assembling hydrogels in drug delivery and tissue engineering.[1][2]

Figure 1: Chemical Structure of this compound

PropertyValueSource
IUPAC Name (2R)-2-aminodecanoic acid / (2S)-2-aminodecanoic acid[1][3]
Molecular Formula C₁₀H₂₁NO₂[3]
Molecular Weight 187.28 g/mol [3]
SMILES CCCCCCCCN (S-enantiomer)[3]

Discovery and Natural Occurrence: A Synthetic Perspective

Unlike many proteinogenic amino acids, this compound does not have a well-documented history of discovery from a natural source. Its presence in the scientific literature is primarily as a synthetic compound. However, the structural motif of long-chain amino acids is not entirely absent in nature. For instance, 2-amino-8-oxodecanoic acid is a key component of apicidins, a family of cyclic tetrapeptides that act as histone deacetylase inhibitors.[4][5] Furthermore, microorganisms are a rich source of enzymes, such as transaminases, that can be harnessed for the biosynthesis of unnatural amino acids.[6][7] While direct isolation of this compound from natural organisms is not a common practice, its synthesis and subsequent purification from a complex reaction mixture is the standard method of procurement. Therefore, this guide will focus on the "isolation" of this compound from a synthetic environment, a process that is methodologically analogous to extraction from a natural matrix.

Synthesis and Isolation Strategies

The synthesis of enantiomerically pure this compound is paramount, as the stereochemistry at the α-carbon is critical for its biological activity and incorporation into peptides. The primary challenge lies in controlling this stereochemistry. Two robust strategies are presented here: asymmetric synthesis and enzymatic resolution.

Asymmetric Synthesis via Alkylation of Chiral Glycine Equivalents

This method is one of the most reliable for producing optically pure amino acids.[1] It involves the alkylation of a chiral glycine derivative, where a chiral auxiliary group directs the incoming alkyl group to a specific face of the molecule, thereby establishing the desired stereocenter. A leading approach utilizes nickel(II) complexes of glycine Schiff bases.[1]

The causality behind this choice lies in the rigid, square-planar geometry of the nickel(II) complex. This well-defined structure creates a sterically hindered environment that forces the alkylating agent (n-octyl bromide in this case) to approach from the least hindered side, resulting in high diastereoselectivity.[1] The chiral auxiliary, often derived from an amino acid like proline, is then cleaved to yield the desired enantiomer of this compound.[1]

G cluster_synthesis Asymmetric Synthesis Workflow A Decanoic Acid B Protection of Carboxyl Group (e.g., Methyl Ester) A->B Esterification C Introduction of Chiral Auxiliary and Amino Group Source B->C Reaction with Chiral Amine D Asymmetric Alkylation with n-octyl bromide C->D High Diastereoselectivity E Deprotection and Cleavage of Chiral Auxiliary D->E Acid/Base Hydrolysis F Enantiomerically Pure This compound E->F

Caption: Workflow for the asymmetric synthesis of this compound.

Enzymatic Resolution of Racemic Mixtures

An alternative and often more environmentally benign approach is the enzymatic resolution of a racemic mixture of N-acyl-2-aminodecanoic acid.[1] This method leverages the high stereoselectivity of enzymes, typically acylases, which can differentiate between the two enantiomers of a derivatized amino acid.

The process begins with the synthesis of a racemic mixture of this compound, followed by its N-acetylation (e.g., with chloroacetyl chloride). The resulting racemic N-chloroacetyl-2-aminodecanoic acid is then subjected to an acylase. The enzyme selectively hydrolyzes the N-acyl group from one enantiomer (e.g., the L-enantiomer), leaving the other (D-enantiomer) untouched.[1] The free amino acid and the N-acylated amino acid now have different physicochemical properties (charge, polarity), allowing for their easy separation by extraction or chromatography.

Purification Methodologies

Following synthesis, this compound must be purified from unreacted starting materials, byproducts, and, in the case of resolution, the unwanted enantiomer. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse technique for this purpose.

General Purification by RP-HPLC

The long aliphatic chain of this compound makes it well-suited for separation by RP-HPLC. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.

Experimental Protocol: Preparative RP-HPLC Purification

  • Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Causality: TFA is used as an ion-pairing agent. It protonates the amino group and suppresses the deprotonation of the carboxylic acid, leading to a single, neutral species that interacts more reproducibly with the C18 stationary phase, resulting in sharper peaks.[8]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on analytical scale injections.

  • Flow Rate: 15-20 mL/min for a preparative column of this dimension.

  • Detection: UV at 210-220 nm. Although the aliphatic chain does not have a chromophore, the carboxylic acid group provides sufficient absorbance at these low wavelengths.

  • Procedure: a. Dissolve the crude synthetic mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., a small amount of acetonitrile or methanol, then dilute with Mobile Phase A). b. Filter the sample through a 0.45 µm filter to remove particulate matter. c. Inject the sample onto the equilibrated HPLC system. d. Collect fractions corresponding to the main product peak. e. Combine the pure fractions and remove the solvent by lyophilization to obtain the purified this compound as a TFA salt.

Chiral Separation by HPLC

For applications requiring enantiomerically pure this compound, chiral HPLC is essential to separate the R- and S-enantiomers and determine the enantiomeric excess (ee). This is typically performed on an analytical scale. Polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases (CSPs) are commonly used for the direct separation of underivatized amino acids.[9][10]

Experimental Protocol: Analytical Chiral HPLC

  • Column: Astec CHIROBIOTIC T (teicoplanin-based) or a similar macrocyclic glycopeptide column (e.g., 250 x 4.6 mm, 5 µm).

    • Causality: Teicoplanin-based CSPs are particularly effective for underivatized amino acids because they offer multiple interaction modes, including ionic interactions, hydrogen bonding, and hydrophobic interactions, which are necessary to resolve the subtle differences between enantiomers.[9]

  • Mobile Phase: A mixture of methanol or ethanol and a volatile buffer, such as ammonium acetate or ammonium formate. A typical starting point is 80:20 (v/v) methanol:water with 10 mM ammonium acetate. The organic modifier concentration can be adjusted to optimize resolution and retention time.[9]

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at 210 nm or, for higher sensitivity and compatibility with complex matrices, mass spectrometry (LC-MS).

  • Procedure: a. Prepare a dilute solution of the purified this compound (approx. 1 mg/mL) in the mobile phase. b. Inject a small volume (5-10 µL) onto the chiral column. c. The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the peak areas.

Structural Characterization

Once isolated and purified, the identity and structure of this compound must be confirmed. The primary techniques for this are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[5]

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the protons in different chemical environments.

Proton TypeExpected Chemical Shift (δ) in ppmMultiplicityIntegration
-COOH10.0 - 12.0broad singlet1H
α-H3.5 - 4.0triplet1H
β-CH₂1.8 - 2.0multiplet2H
-(CH₂)₆-1.2 - 1.6broad multiplet12H
terminal -CH₃0.8 - 1.0triplet3H
-NH₃⁺7.5 - 8.5broad singlet3H

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom.

Carbon TypeExpected Chemical Shift (δ) in ppm
-COOH170 - 175
α-C55 - 60
β-C30 - 35
-(CH₂)₆-22 - 32
terminal -CH₃~14

Note: The signals for the central methylene carbons in the long chain will often overlap.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[1][11] As a zwitterionic solid, this compound will exhibit characteristic absorption bands.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (from -NH₃⁺)Stretch3000 - 3200 (broad)
C-H (aliphatic)Stretch2850 - 2960
C=O (from -COO⁻)Asymmetric Stretch1590 - 1650
N-H (from -NH₃⁺)Asymmetric Bend1500 - 1600
C=O (from -COO⁻)Symmetric Stretch~1400

Causality: In the solid state or at its isoelectric point in solution, the amino acid exists as a zwitterion. This means the carboxylic acid is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺). The IR spectrum reflects this, showing the characteristic stretches of a carboxylate anion and an ammonium cation, rather than a neutral -COOH and -NH₂ group.[1][11]

G cluster_analysis Isolation and Characterization Workflow A Crude Synthetic Product B Preparative RP-HPLC (C18, Water/ACN/TFA) A->B Purification C Purified Racemic This compound B->C D Analytical Chiral HPLC C->D E NMR Spectroscopy (¹H, ¹³C) C->E F FTIR Spectroscopy C->F H Enantiomeric Purity Determination D->H G Structure and Purity Confirmation E->G F->G

Caption: A typical workflow for the purification and characterization of synthetic this compound.

Conclusion

This compound serves as a powerful tool for chemists and drug development professionals seeking to modulate the properties of peptides and other bioactive molecules. While its discovery is rooted in synthetic chemistry rather than natural product isolation, the principles of its purification and characterization are universal. A thorough understanding of the underlying causality of the chosen synthetic and analytical methods—from the stereodirecting effects in asymmetric synthesis to the ion-pairing interactions in chromatography—is essential for the successful and reproducible procurement of this valuable compound. The protocols and data presented in this guide offer a robust framework for researchers to confidently synthesize, isolate, and characterize this compound for their specific applications.

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Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Aminodecanoic Acid Derivatives and Analogues for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, its derivatives, and analogues, focusing on their synthesis, biological activities, and applications in the fields of medicinal chemistry and materials science. As unnatural amino acids (UAAs), these compounds offer unique structural and physicochemical properties that are leveraged to develop novel therapeutics and advanced biomaterials.

Introduction to this compound: A Versatile Unnatural Amino Acid

This compound is a non-proteinogenic α-amino acid characterized by a ten-carbon linear chain with an amino group at the second carbon.[1] This structure, particularly its hydrophobic octyl side chain, makes it a valuable building block in various scientific applications. Unnatural amino acids are widely employed as pharmacophores, spectroscopic probes, and starting materials for peptidomimetics.[2] Unlike the 20 proteinogenic amino acids, UAAs like this compound can be chemically synthesized to introduce specific properties into peptides and other molecules, such as enhanced stability, increased potency, and novel functionalities.[1][3]

The primary value of this compound and its analogues lies in their ability to modulate the properties of larger molecules. For instance, their incorporation into peptides can significantly increase hydrophobicity, which can enhance antimicrobial activity by facilitating interaction with and disruption of bacterial cell membranes.[4][5] Furthermore, their unique structures are being explored for the development of novel materials, including self-assembling hydrogels for controlled drug delivery.[1]

This guide will delve into the synthesis of these compounds, explore key derivatives and their biological activities, discuss structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation.

Synthesis of this compound and its Analogues

The synthesis of unnatural amino acids can be broadly categorized into chemical and biological routes.[6] Chemical synthesis offers greater diversity and has been extensively developed, with asymmetric synthesis being one of the most efficient methods for producing optically enriched α-amino acids.[6]

General Synthetic Strategies

Several methods are employed for the synthesis of this compound and its analogues:

  • Asymmetric Synthesis from Decanoic Acid : This common approach involves protecting the carboxyl group of decanoic acid, introducing an amino group at the α-carbon using a chiral amine source, and then deprotecting the carboxyl group.[1] This method allows for the stereospecific synthesis of either the (R) or (S) enantiomer.

  • Alkylation of Glycine Equivalents : The alkylation of glycine Schiff base complexes, often using chiral phase-transfer catalysts, is a versatile method for producing a variety of α-amino acids with yields ranging from 60% to 90%.[6]

  • Enzymatic Resolution : This technique can be used to separate enantiomers from a racemic mixture. For example, the racemic N-chloroacetyl derivative of this compound can be treated with an acylase enzyme that selectively hydrolyzes the L-enantiomer, allowing for the separation of the D-enantiomer.[1]

  • Biosynthesis using Transaminases : Biocatalytic routes are also being developed. A transaminase from Chromobacterium violaceum, for instance, has been used to produce (S)-2-aminooctanoic acid, a close analogue, with high enantiomeric excess.[5] This approach offers a more environmentally friendly alternative to some chemical methods.

Visualization of a General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and derivatization of this compound.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Decanoic Acid Decanoic Acid Protected Decanoic Acid Protected Decanoic Acid Decanoic Acid->Protected Decanoic Acid 1. Protection Racemic this compound Racemic this compound Protected Decanoic Acid->Racemic this compound 2. Amination Enantiopure this compound Enantiopure this compound Racemic this compound->Enantiopure this compound 3. Chiral Resolution Peptide Synthesis Peptide Synthesis Enantiopure this compound->Peptide Synthesis Incorporate into Peptides Side-Chain Modification Side-Chain Modification Enantiopure this compound->Side-Chain Modification e.g., Oxidation N-Terminal Modification N-Terminal Modification Enantiopure this compound->N-Terminal Modification e.g., Acylation

Caption: General workflow for the synthesis and derivatization of this compound.

Key Derivatives, Analogues, and Their Biological Activities

The unique properties of this compound and its analogues have led to their exploration in several areas of drug development and materials science.

Antimicrobial Agents

A significant application of these amino acids is in the development of antimicrobial peptides (AMPs). The incorporation of hydrophobic unnatural amino acids can enhance the antimicrobial potency of peptides.[1] For example, 2-aminododecanoic acid, a longer-chain analogue, has shown significant activity against bacteria like Escherichia coli and Staphylococcus aureus, with its mechanism believed to involve the disruption of the bacterial cell membrane.[4]

Similarly, the terminal modification of a lactoferricin B-derived AMP with (S)-2-aminooctanoic acid (a shorter analogue) improved its antibacterial activity by up to 16-fold.[5] This demonstrates the potential of these fatty amino acids to directly enhance the therapeutic properties of peptides.

Enzyme Inhibitors

Derivatives of this compound are also found in nature as components of complex molecules with potent biological activity. Differently substituted 2-amino-8-oxodecanoic acids (Aodas) are present in naturally occurring inhibitors of histone deacetylase (HDAC).[7] These compounds have been synthesized using a convergent approach, with the stereochemistry at the C2 position derived from enantiomerically pure allylglycine or glutamic acid.[7][8] The synthesis of these Aoda derivatives has enabled the preparation of simplified analogues of natural cyclic tetrapeptide HDAC inhibitors.[7]

Drug Delivery and Materials Science

The amphiphilic nature of this compound, with its hydrophilic amino and carboxyl groups and a hydrophobic aliphatic chain, makes it suitable for applications in materials science.[4] These molecules can self-assemble into ordered structures, which can be harnessed to develop hydrogels for controlled drug delivery or for tissue engineering applications.[1]

Summary of Biological Activities
Compound/AnalogueTarget/ApplicationKey FindingsReference
(R)-2-Aminodecanoic acidAntimicrobial PeptidesIncorporation enhances peptide potency and selectivity against certain bacteria.[1]
2-Aminododecanoic acidAntimicrobial AgentEffective against E. coli and S. aureus, likely via membrane disruption.[4]
(S)-2-Aminooctanoic acidAntimicrobial PeptidesTerminal modification of a lactoferricin B derivative improved activity up to 16-fold.[5]
2-Amino-8-oxodecanoic acidHDAC InhibitionA key component of natural HDAC inhibitors; used to synthesize simplified analogues.[7][8]
(R)-2-Aminodecanoic acidMaterials ScienceCan be incorporated into self-assembling hydrogels for controlled drug delivery.[1]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for designing new compounds with desired properties.[9]

  • Chain Length : The length of the aliphatic side chain is a critical determinant of biological activity, particularly for antimicrobial applications. Longer chains generally increase hydrophobicity, which can enhance membrane disruption. However, there is often an optimal chain length beyond which activity may decrease or toxicity may increase.

  • Stereochemistry : The stereochemistry at the α-carbon (R or S configuration) is vital, as biological systems are chiral. The specific orientation of the amino group can significantly affect how the molecule interacts with its target, such as an enzyme or receptor.[1]

  • Functional Groups : The introduction of additional functional groups on the side chain can dramatically alter the compound's properties. For example, the oxo group in 2-amino-8-oxodecanoic acid is crucial for its activity as an HDAC inhibitor.[7]

The following diagram illustrates key structural features of this compound and their influence on its activity.

Caption: Key structural features of this compound and their impact on biological activity.

Experimental Protocols

Protocol: Asymmetric Synthesis of (R)-2-Aminodecanoic Acid

This protocol is a representative example of an asymmetric synthesis approach.

Materials:

  • Decanoic acid

  • Thionyl chloride

  • Methanol

  • Chiral amine (e.g., (R)-α-methylbenzylamine)

  • Reducing agent (e.g., sodium borohydride)

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvents (e.g., dichloromethane, diethyl ether)

  • Silica gel for column chromatography

Procedure:

  • Protection of the Carboxyl Group:

    • Dissolve decanoic acid in methanol.

    • Slowly add thionyl chloride at 0°C and stir.

    • Reflux the mixture for 4 hours to form the methyl ester.

    • Remove the solvent under reduced pressure.

    • Rationale: The carboxyl group is protected as a methyl ester to prevent it from reacting in subsequent steps.

  • Introduction of the Amino Group:

    • Dissolve the methyl decanoate in dichloromethane.

    • Add a chiral amine (e.g., (R)-α-methylbenzylamine) and a suitable coupling agent.

    • Stir at room temperature for 24 hours.

    • Rationale: A chiral amine is used to introduce the amino group stereoselectively.

  • Reduction and Deprotection:

    • Reduce the intermediate with a suitable reducing agent like sodium borohydride.

    • Hydrolyze the ester and remove the chiral auxiliary using acidic conditions (e.g., refluxing with HCl).

    • Rationale: This step forms the final amino acid and removes the protecting groups.

  • Purification:

    • Neutralize the solution with a base (e.g., NaOH).

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the final product using NMR and mass spectrometry.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes how to assess the antimicrobial activity of a this compound derivative.

Materials:

  • Synthesized this compound derivative

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • Culture the bacterial strain in MHB overnight at 37°C.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of the Compound:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in MHB in a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, read the optical density at 600 nm using a spectrophotometer.

Future Directions and Conclusion

This compound and its analogues represent a promising class of unnatural amino acids with diverse applications. Future research is likely to focus on:

  • Development of Novel Derivatives : Synthesizing new derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of New Therapeutic Areas : Investigating the potential of these compounds in areas beyond antimicrobial and anticancer applications, such as neurodegenerative diseases or metabolic disorders.

  • Advancements in Synthesis : Developing more efficient and sustainable synthetic methods, including biocatalytic approaches.

References

  • Organic Letters. (2024). Synthesis of Unnatural Amino Acids via Ni/Ag Electrocatalytic Cross-Coupling.
  • QYAOBIO.
  • NIH. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
  • Organic Process Research & Development. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.
  • (2025). Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research.
  • Smolecule. (2023). (R)-2-Aminodecanoic acid.
  • Vulcanchem. 2-Aminododecanoic acid.
  • PubMed. Synthesis of 2-amino-8-oxodecanoic acids (Aodas)
  • ResearchGate. (2025). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas)
  • BOC Sciences. (R)-2-Aminodecanoic acid.
  • NIH PubChem. (S)-2-Aminodecanoic acid.
  • PubMed. (n.d.). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity.
  • (1986).
  • PubMed. (1983). Aromatic retinoic acid analogues. 2. Synthesis and pharmacological activity.
  • PubMed. (2017).
  • MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • ResearchGate. (2025).
  • PubMed Central. (2021).
  • PubMed. (2005). Structure-activity relationships of novel endomorphin-2 analogues with N-O turns induced by alpha-aminoxy acids.

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Introduction: A Scientist's Perspective on 2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Aminodecanoic Acid in the Laboratory

This compound is a non-proteinogenic α-amino acid that serves as a critical building block in various fields of advanced scientific research. Its ten-carbon backbone provides a unique lipophilic character, making it a valuable component in the synthesis of novel peptides and peptidomimetics.[1] Researchers in drug development frequently utilize this and similar amino acids to enhance the antimicrobial activity of peptides or to synthesize precursors for complex molecules like histone deacetylase (HDAC) inhibitors, which have shown promise as anticancer agents.[2][3][4][5]

While not acutely toxic, the safe and effective use of this compound hinges on a thorough understanding of its properties and potential hazards. As a fine, often crystalline powder, it presents a risk of respiratory and eye irritation if not handled with appropriate care. This guide, written for researchers and laboratory professionals, moves beyond mere procedural checklists. It provides a framework for understanding the causality behind safety protocols, enabling scientists to build a self-validating system of safety and experimental integrity when working with this versatile compound.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. These properties dictate storage conditions, solvent choice, and appropriate emergency responses. This compound exists in stereoisomeric forms, which should be noted from the supplier's label, though handling procedures are generally consistent across isomers.

Property Value Source(s)
IUPAC Name This compound[6]
Molecular Formula C₁₀H₂₁NO₂[6]
Molecular Weight 187.28 g/mol [6]
CAS Number 17702-88-4 (racemic); 84277-81-6 ((S)-isomer)[6][7]
Appearance White to off-white powder or crystals[7]
Melting Point Varies by source, decomposition may occur at high temperatures[8]
Solubility Limited water solubility due to the long alkyl chain; soluble in acidic and basic aqueous solutions.[1]
Storage Temperature Room Temperature[7]

Section 2: Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant. The primary hazards are associated with its physical form as a powder.

GHS Classification Hazard Statement Pictogram Signal Word
Skin Irritation (Category 2)H315: Causes skin irritationGHS07Warning
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07Warning
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07Warning

Data sourced from multiple chemical suppliers and databases.[7][9][10]

Causality of Hazards:

  • Skin and Eye Irritation: As with many fine organic powders, prolonged contact can cause mechanical irritation and mild chemical irritation to the skin and mucous membranes. The amphiphilic nature of the molecule does not make it highly corrosive, but it can disrupt the natural lipid barrier of the skin.

  • Respiratory Irritation: The primary risk stems from the inhalation of airborne dust particles. These particles can irritate the upper respiratory tract, leading to coughing and discomfort. This is a mechanical and mild chemical effect, not a systemic toxicity concern at typical laboratory scales.

A systematic risk assessment is crucial before any new procedure involving this compound. The following workflow illustrates a self-validating approach to risk mitigation.

RiskAssessmentWorkflow start Start: New Protocol with This compound assess_quantity Assess Quantity (& Scale of Use) start->assess_quantity low_quant Low Quantity (<1g, non-vigorous) assess_quantity->low_quant Low high_quant High Quantity (>1g or vigorous agitation) assess_quantity->high_quant High assess_dust Potential for Dust Generation? fume_hood Work in Chemical Fume Hood assess_dust->fume_hood High benchtop Open Benchtop (well-ventilated area) assess_dust->benchtop Low low_quant->assess_dust high_quant->assess_dust controls Define Controls ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood->ppe benchtop->ppe respirator Consider N95 Respirator if dust is unavoidable ppe->respirator If needed proceed Proceed with Experiment ppe->proceed respirator->proceed

Caption: Simplified chemical storage compatibility chart.

Section 5: Emergency Procedures

Immediate and correct action during an emergency can significantly reduce the severity of an injury or spill.

Protocol 2: First Aid Measures for Exposure
Exposure Route Immediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [11][12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure a thorough rinse. [13][14]Remove contact lenses if present and easy to do. Seek immediate medical attention. [13]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [9][11][13]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [12][13]
Protocol 3: Spill Cleanup Procedure (for small, manageable spills)
  • Evacuate and Alert: Alert personnel in the immediate area. Ensure the area is well-ventilated.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. If the spill is large or has created significant dust, a respirator may be necessary.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand to prevent further spread and dust generation. [15]4. Clean: Carefully sweep the absorbed material into a designated hazardous waste container. [9]Avoid actions that create dust.

  • Decontaminate: Wipe the spill area with a damp cloth. Place the cloth and any other contaminated materials into the waste container.

  • Dispose: Seal the container, label it clearly as "Hazardous Waste: this compound Spill Debris," and arrange for pickup by institutional environmental health and safety personnel. [12][16]

Section 6: Waste Management and Disposal

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Solid Waste: All excess this compound and materials heavily contaminated with it (e.g., weigh boats, spill cleanup debris) must be disposed of as hazardous chemical waste. [16]Collect these materials in a clearly labeled, sealed container.

  • Aqueous Waste: Dilute aqueous solutions containing this compound should also be collected as hazardous waste. While it is an amino acid, its limited biodegradability and potential to affect wastewater pH means it should not be poured down the drain. [17]* Empty Containers:

    • Thoroughly empty the container of any residual powder.

    • The first rinse of the container with a suitable solvent (e.g., water) must be collected and disposed of as hazardous waste. [18] 3. After rinsing, obliterate or deface the original label. [18] 4. The rinsed, air-dried container can then be disposed of in the appropriate solid waste stream (e.g., glass recycling). [18]

References

  • 2-Aminododecanoic acid - 35237-37-7 - Vulcanchem.
  • 2-Aminododecanoic acid | C12H25NO2 | CID 307925 - PubChem - NIH.
  • Buy (R)-2-Aminodecanoic acid | 84276-16-4 - Smolecule.
  • This compound | 17702-88-4 - Sigma-Aldrich.
  • (S)-2-Aminodecanoic acid | C10H21NO2 | CID 12810660 - PubChem - NIH.
  • Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole - Benchchem.
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC.
  • Chemical Safety Data Sheet MSDS / SDS - (±)-2-aminododecanoic acid - ChemicalBook.
  • SAFETY D
  • 10-Aminodecanoic acid | C10H21NO2 | CID 83150 - PubChem.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Personal protective equipment for handling 2'-Aminoacetophenone - Benchchem.
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  • Safety D
  • UAH Labor
  • Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas)
  • Safety D
  • Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors - PubMed.
  • First Aid Strategies for Managing Exposure to Toxic Substances - MyCPR NOW.
  • First Aid for Chemical Exposures - CCOHS.
  • Lab Accident/First Aid Information | Environmental Health and Safety - University of Connecticut.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - ResearchG
  • Guidance on Safe Storage of Chemicals in Labor
  • Best Practices for Chemical Storage in Research Labs - Apollo Scientific.
  • Treatment and disposal of chemical wastes in daily labor
  • chemical handling and storage section 6 - University of Toronto Scarborough.
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University.
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.
  • Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B - PMC - NIH.

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Topic: Commercial Sourcing and Quality Verification of Enantiopure 2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Enantiopurity in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety.[1] For many chiral drugs, one enantiomer provides the desired pharmacological activity while the other may be inactive or, in some cases, contribute to undesirable side effects.[2] This principle has driven a paradigm shift towards the development of enantiopure drugs.[1] Non-proteinogenic amino acids, such as 2-Aminodecanoic acid, are of particular interest as versatile chiral building blocks.[3] Their unique side chains can confer novel properties to peptides and other therapeutic molecules, including enhanced potency, modified conformational structures, and improved metabolic stability.[4] Consequently, reliable access to high-purity enantiomers of these compounds is a foundational requirement for any research or development program that utilizes them. Organic synthesis remains a rate-limiting factor in many drug discovery projects, making the identification of reliable commercial suppliers a crucial first step.[5]

This guide provides a comprehensive overview of the commercial landscape for enantiopure (R)- and (S)-2-Aminodecanoic acid. It is designed to equip researchers, chemists, and drug development professionals with the necessary information to source high-quality material and, critically, to establish a robust, self-validating system for verifying its enantiomeric purity in-house.

Physicochemical Profile and Applications of this compound

This compound is an α-amino acid distinguished by its ten-carbon aliphatic side chain.[4] This extended hydrophobic chain imparts unique physicochemical properties that differentiate it from standard proteinogenic amino acids.[4]

  • Molecular Formula: C₁₀H₂₁NO₂[4]

  • Molecular Weight: 187.28 g/mol [4]

  • Chirality: The α-carbon is a chiral center, giving rise to two distinct stereoisomers: (R)-2-Aminodecanoic acid (CAS: 84276-16-4) and (S)-2-Aminodecanoic acid (CAS: 84277-81-6).[4][6]

Its amphiphilic nature makes it a valuable component in several fields:

  • Peptide Synthesis: Incorporation into synthetic peptides can influence their structure and function. The hydrophobic side chain can enhance interactions with biological membranes, which has been explored to increase the potency of antimicrobial peptides.[4]

  • Pharmaceutical Development: Its chiral nature is valuable in developing enantiomerically pure drugs to enhance efficacy and reduce side effects.[2] It is also being investigated for its potential antimicrobial properties for the development of new therapeutic compounds.[4]

  • Material Science: The molecule's ability to self-assemble into ordered structures is useful in creating novel materials, such as hydrogels for controlled drug delivery or tissue engineering applications.[4][7]

Part 1: Commercial Suppliers of Enantiopure this compound

Identifying a reliable supplier is the first critical step in any research project. The following table summarizes a selection of commercial suppliers offering the (R) and (S) enantiomers of this compound. Purity levels are as reported by the supplier and should always be independently verified.

EnantiomerProduct NameCAS NumberReported PuritySupplier(s)
(R)-Enantiomer (R)-2-Aminodecanoic acid84276-16-4≥95%BOC Sciences[][9], Smolecule[4], AKSci[10], JHECHEM CO LTD[11]
(S)-Enantiomer (S)-2-Aminodecanoic acid84277-81-6≥95%Sigma-Aldrich, MySkinRecipes[2], CymitQuimica[6]

Note: This list is not exhaustive and is intended as a starting point. Availability, pricing, and purity specifications are subject to change. Researchers should always contact suppliers directly for the most current information and request lot-specific Certificates of Analysis (CoA).

Part 2: The Imperative of In-House Quality Control

While suppliers provide a Certificate of Analysis, it is a fundamental tenet of scientific integrity and regulatory compliance to independently verify the identity and purity—especially the enantiomeric excess (ee)—of critical starting materials. The causality behind this is simple: the success of subsequent, often costly and time-consuming, experiments is entirely dependent on the quality of the initial reagents. An incorrect enantiomer or a racemic mixture can invalidate months of research.

Supplier Selection and Qualification Workflow

A systematic approach to selecting and qualifying a supplier ensures that the procured material meets the stringent requirements of your research. This workflow is a self-validating system that moves from initial screening to full qualification.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Sampling cluster_2 Phase 3: In-House Verification A Identify Potential Suppliers (e.g., from Table 1) B Request Technical Data: - Certificate of Analysis (CoA) - Purity & ee Data (e.g., HPLC) - Price & Availability A->B C Review Supplier Documentation B->C D Order Small Evaluation Sample C->D Data Acceptable E Reject Supplier C->E Data Unacceptable F Perform In-House Analysis: - Identity (e.g., NMR, MS) - Enantiomeric Excess (ee) by Chiral HPLC D->F G Compare Results to CoA F->G H Qualify Supplier & Material Lot G->H Results Match I Reject Lot / Supplier G->I Discrepancy Found

Caption: Supplier Selection and Qualification Workflow.

Analytical Methods for Determining Enantiomeric Excess

Several analytical techniques can be used to determine the enantiomeric excess of a chiral compound. The choice depends on factors like accuracy, throughput, and available instrumentation.[12]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for its accuracy, robustness, and wide acceptance for quality control and regulatory purposes.[12] The separation occurs on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Chiral Gas Chromatography (GC): Offers excellent sensitivity but is only suitable for volatile and thermally stable compounds or their derivatives.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-separative method that uses chiral solvating agents or chiral lanthanide shift reagents to induce chemical shift differences between the signals of the two enantiomers.[13] It is often used for rapid analysis during reaction monitoring.

For the purposes of this guide, we will focus on Chiral HPLC due to its widespread applicability and reliability.

Part 3: Experimental Protocol for Enantiopurity Verification

This section provides a detailed, step-by-step methodology for determining the enantiomeric excess of this compound using Chiral HPLC.

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

1. Objective: To separate and quantify the (R) and (S) enantiomers of this compound to determine the enantiomeric excess (ee) of a supplied sample.

2. Materials & Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) Column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC, or a crown ether-based column like CROWNPAK CR(+)). The choice of column is critical and may require screening.

  • Reference Standards: Certified pure samples of (R)-2-Aminodecanoic acid and (S)-2-Aminodecanoic acid.

  • Racemic Standard: A 50:50 mixture of the (R) and (S) enantiomers. This can be purchased or prepared by mixing the two pure standards.

  • Sample for analysis.

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol, Trifluoroacetic Acid).

  • Volumetric flasks, pipettes, and autosampler vials.

3. Method Development (Rationale): The key to a successful chiral separation is the choice of the mobile phase and the chiral column. Polysaccharide-based columns are versatile and often a good starting point. The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol), is optimized to achieve baseline separation of the two enantiomer peaks. A small amount of an additive like trifluoroacetic acid (TFA) is often required to improve peak shape for amino acids by protonating the amino and carboxyl groups.

4. Standard & Sample Preparation:

  • Racemic Standard (0.5 mg/mL): Accurately weigh ~5 mg of the racemic this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. This solution is crucial for confirming the separation of the two enantiomers and identifying their respective retention times.[12]

  • Sample Solution (0.5 mg/mL): Prepare the sample from the supplier in the same manner as the racemic standard.

  • Individual Enantiomer Standards (Optional but Recommended): Prepare solutions of the pure (R) and (S) standards to definitively assign the peaks observed in the racemic chromatogram.

5. Chromatographic Conditions (Example):

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane / Ethanol / TFA (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Note: These conditions are a starting point and must be optimized for your specific column and system to achieve a resolution (Rs) of >1.5 between the two enantiomer peaks.

6. Analytical Workflow & System Suitability:

G A 1. Prepare Standards (Racemic, Pure Enantiomers) C 3. Equilibrate HPLC System with Mobile Phase A->C B 2. Prepare Sample Solution B->C D 4. Inject Racemic Standard C->D E 5. Confirm Peak Separation & Identify Enantiomers (Resolution > 1.5) D->E F 6. Inject Sample Solution E->F Pass I STOP: Optimize Method (Mobile Phase / Column) E->I Fail G 7. Integrate Peak Areas for Both Enantiomers F->G H 8. Calculate Enantiomeric Excess (ee) G->H

Caption: Analytical Workflow for Enantiopurity Verification.

7. Data Analysis & Calculation:

  • Inject the racemic standard to establish the retention times (t₁) and (t₂) for the two enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas (Area₁ and Area₂) for the major and minor enantiomers observed in the sample chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

8. Acceptance Criteria: The calculated ee should be ≥ 98% (or as per the project's requirement). The result should be consistent with the value reported on the supplier's Certificate of Analysis. Any significant discrepancy warrants a rejection of the material lot and a discussion with the supplier.

Conclusion

Sourcing enantiopure this compound requires a dual strategy of careful supplier selection and rigorous in-house analytical verification. While a growing number of commercial suppliers have made this and other non-proteinogenic amino acids more accessible, the ultimate responsibility for quality assurance rests with the researcher. By implementing a systematic qualification workflow and employing a robust analytical method like chiral HPLC, scientists and drug development professionals can ensure the integrity of their starting materials. This foundational diligence is paramount to generating reproducible data, accelerating research timelines, and ultimately contributing to the successful development of novel therapeutics.

References

  • Smolecule. (2023). Buy (R)-2-Aminodecanoic acid | 84276-16-4.
  • CymitQuimica. (n.d.). (S)-2-Aminodecanoic acid.
  • ECHEMI. (n.d.). Buy (2R)-2-aminodecanoic acid from JHECHEM CO LTD.
  • BOC Sciences. (n.d.). (R)-2-Aminodecanoic acid - (CAS 84276-16-4).
  • Sigma-Aldrich. (n.d.). (S)-2-Aminodecanoic acid | 84277-81-6.
  • BLDpharm. (n.d.). BD32226169106-34-7-2-Aminododecanoic acid - Bulk Product Details.
  • Biocompare.com. (n.d.). (R)-2-Aminodecanoic acid from BOC Sciences.
  • Vulcanchem. (n.d.). 2-Aminododecanoic acid - 35237-37-7.
  • GlobalChemMall. (n.d.). China Low Price (2R)-2-Aminododecanoic Acid Manufacturers, Suppliers.
  • AKSci. (n.d.). 84276-16-4 (R)-2-Aminodecanoic acid AKSci 2950AC.
  • MySkinRecipes. (n.d.). (S)-2-Aminodecanoic acid.
  • Sigma-Aldrich. (n.d.). 2-aminododecanoic acid.
  • Sigma-Aldrich. (n.d.). This compound | 17702-88-4.
  • Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.
  • Benchchem. (n.d.). Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 2'-Aminoacetophenone Derivatives.
  • PubMed. (n.d.). Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement.
  • University of Bath. (n.d.). Determination of enantiomeric excess.
  • National Institutes of Health (NIH). (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Thieme. (2005). FROM AMINO ACIDS TO POLYCYCLIC HETEROCYCLES - SYNTHESIS OF ENANTIOPURE, FUNCTIONALLY DIVERSE ISOPAVINES AND DIHYDROMETHANODIBENZ.
  • ResearchGate. (n.d.). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement | Request PDF.
  • ChemSourcing. (n.d.). decanoic acid suppliers USA.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors | Request PDF.
  • Research and Reviews. (n.d.). Enantiopure Drugs: Chiral Synthesis, Advances and Future Perspectives | Open Access Journals.
  • Nature. (2011). A route to enantiopure RNA precursors from nearly racemic starting materials.
  • PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery.

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2-Aminodecanoic acid CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Aminodecanoic Acid: Properties, Synthesis, and Applications in Advanced Research

Introduction

This compound is a non-proteinogenic α-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Structurally, it consists of a ten-carbon aliphatic chain (decanoic acid) with an amino group at the alpha position.[1] This unique structure, especially its chirality, provides a versatile scaffold for a variety of applications. This guide offers a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis methodologies, and its emerging roles in cutting-edge research.

The identity of this compound is specified by its CAS (Chemical Abstracts Service) number, which varies depending on the stereoisomer. The racemic mixture is identified as CAS number 17702-88-4 .[2][3][4] The individual enantiomers, which are often crucial for specific biological activities, have their own unique identifiers: (R)-2-Aminodecanoic acid is assigned CAS number 84276-16-4 , and (S)-2-Aminodecanoic acid is 84277-81-6 .[1][5]

According to IUPAC nomenclature, the systematic names are (2R)-2-aminodecanoic acid and (2S)-2-aminodecanoic acid for the respective enantiomers, and simply This compound for the racemic mixture.[1][2][5] Its significance lies in its incorporation into natural products with potent biological activity and its use as a building block in synthetic chemistry to create novel therapeutic agents.[1][6]

Physicochemical Properties

The amphiphilic nature of this compound, stemming from its hydrophilic amino and carboxyl groups and its long hydrophobic carbon chain, dictates its physical and chemical behavior.[1] This dual characteristic influences its solubility, melting point, and interactions in biological systems.

PropertyValueSource(s)
Molecular Formula C10H21NO2[1][5][7]
Molecular Weight 187.28 g/mol [1][5][7]
Appearance White to off-white or yellow powder/crystals[2][3]
Melting Point Estimated at 194-196°C[1]
Solubility Limited solubility in water; soluble in acidic and basic aqueous solutions.[1]
InChI Key JINGUCXQUOKWKH-UHFFFAOYSA-N (racemic)[1][2]

Synthesis and Manufacturing

The synthesis of this compound, particularly in its enantiomerically pure forms, is a critical aspect of its application in research and development. Several synthetic strategies have been developed to achieve high yields and stereoselectivity.

Key Synthetic Approaches:
  • Asymmetric Synthesis from Decanoic Acid: This method involves the protection of the carboxyl group of decanoic acid, followed by the introduction of an amino group at the α-carbon using a chiral amine source. A final deprotection step yields the desired enantiomer of this compound.[1] The choice of the chiral auxiliary is paramount in determining the stereochemical outcome of the reaction.

  • Alkylation of Chiral Glycine Equivalents: This is a highly reliable method for producing optically pure amino acids.[1] It utilizes nickel(II) complexes of glycine Schiff bases with chiral ligands. These complexes undergo diastereoselective alkylation, allowing for the synthesis of either the (R) or (S) enantiomer with high purity.[1]

  • Enzymatic Resolution: This technique leverages the stereoselectivity of enzymes to separate a racemic mixture. For instance, the racemic N-chloroacetyl derivative of this compound can be treated with an acylase enzyme that selectively hydrolyzes the L-enantiomer, leaving the D-enantiomer (R-configuration) intact for separation.[1] This method is favored for its high efficiency and environmentally benign reaction conditions.

Experimental Protocol: Enzymatic Resolution of N-chloroacetyl-DL-2-aminodecanoic acid

This protocol outlines a general procedure for the enzymatic resolution to obtain (R)-2-aminodecanoic acid.

  • Preparation of the Racemic Substrate:

    • Synthesize N-chloroacetyl-DL-2-aminodecanoic acid from racemic this compound and chloroacetyl chloride in an alkaline aqueous medium.

    • Purify the product by recrystallization.

  • Enzymatic Hydrolysis:

    • Prepare a buffered solution (e.g., phosphate buffer, pH 7.5) containing the racemic N-chloroacetyl-DL-2-aminodecanoic acid.

    • Add a suitable acylase (e.g., acylase I from Aspergillus species).

    • Incubate the mixture at an optimal temperature (e.g., 37°C) with gentle agitation. Monitor the reaction progress by measuring the release of the free amino acid or the change in pH.

  • Separation of Enantiomers:

    • Once the reaction reaches approximately 50% completion (indicating complete hydrolysis of the L-enantiomer), stop the reaction by acidification or heating.

    • Extract the unreacted N-chloroacetyl-(R)-2-aminodecanoic acid with an organic solvent (e.g., ethyl acetate).

    • The aqueous layer contains the free (S)-2-aminodecanoic acid.

  • Hydrolysis of the (R)-enantiomer:

    • Hydrolyze the extracted N-chloroacetyl-(R)-2-aminodecanoic acid under acidic conditions (e.g., refluxing with HCl) to remove the chloroacetyl group.

    • Purify the resulting (R)-2-aminodecanoic acid by ion-exchange chromatography or recrystallization.

G cluster_0 General Synthesis Workflow racemate Racemic this compound n_acetyl N-chloroacetyl-DL-2-aminodecanoic acid racemate->n_acetyl Chloroacetylation enzymatic_step Enzymatic Hydrolysis (Acylase I) n_acetyl->enzymatic_step separation Separation enzymatic_step->separation s_amino_acid (S)-2-Aminodecanoic Acid separation->s_amino_acid Aqueous Phase r_n_acetyl N-chloroacetyl-(R)-2-aminodecanoic acid separation->r_n_acetyl Organic Phase acid_hydrolysis Acid Hydrolysis r_n_acetyl->acid_hydrolysis r_amino_acid (R)-2-Aminodecanoic Acid acid_hydrolysis->r_amino_acid

Caption: A generalized workflow for the enzymatic resolution of racemic this compound.

Applications in Drug Discovery and Research

The unique structural features of this compound make it a valuable component in various areas of drug discovery and biomedical research.

Histone Deacetylase (HDAC) Inhibitors

This compound is a key structural component of apicidins, a class of cyclic tetrapeptides that are potent inhibitors of histone deacetylases (HDACs).[6] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[8] The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them a significant target for cancer therapy.[8] The long aliphatic side chain of the 2-amino-8-oxodecanoic acid residue in apicidins is critical for its inhibitory activity, as it interacts with the active site of the HDAC enzyme.[6] The synthesis of various analogs of this compound is an active area of research aimed at developing more potent and selective HDAC inhibitors.[8]

G cluster_1 HDAC Inhibition and Gene Expression HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone produces Apicidin Apicidin (containing this compound derivative) Apicidin->HDAC inhibits Histone Acetylated Histone Histone->HDAC substrate Gene_Expression Gene Expression Histone->Gene_Expression allows Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Gene_Repression Gene Repression (e.g., Tumor Suppressors) Chromatin->Gene_Repression

Caption: The role of this compound-containing compounds in HDAC inhibition.

Antimicrobial Research

Derivatives of decanoic acid have shown promising antibacterial activity.[9][10] The lipophilic nature of the decanoic acid chain allows it to interact with and disrupt bacterial cell membranes, leading to cell death.[10] Modifications of antimicrobial peptides with decanoic acid have been shown to enhance their antibacterial potency and stability.[9] Furthermore, related fatty acid signaling molecules, such as cis-2-decenoic acid, can revert dormant "persister" cells—which are highly tolerant to antibiotics—to a metabolically active and susceptible state.[11] This suggests that this compound and its derivatives could be explored for their potential to combat antibiotic resistance and treat persistent bacterial infections.

Peptide Synthesis and Prodrug Development

The incorporation of non-standard amino acids like this compound into synthetic peptides can significantly alter their structural and functional properties.[1] Its hydrophobic side chain can influence peptide folding, stability, and interaction with biological targets.[1] In the realm of prodrug development, amino acids are frequently used as promoieties to improve the pharmaceutical properties of drugs, such as solubility and bioavailability.[12] The presence of amino acid transporters in the body can be exploited for targeted drug delivery.[12] While not extensively documented for this compound itself, the principles of amino acid-based prodrug design suggest a potential application for this molecule in enhancing the delivery of therapeutic agents.[12]

Conclusion

This compound is a multifaceted molecule with significant potential in drug discovery and scientific research. Its well-defined stereoisomers, accessible through various synthetic routes, provide a platform for the development of targeted therapeutics. Its role as a key component of HDAC inhibitors has already cemented its importance in oncology research. Future investigations into its antimicrobial properties and its application in peptide and prodrug design are likely to unveil new therapeutic opportunities. This guide provides a foundational understanding for researchers and scientists looking to harness the unique properties of this compound in their work.

References

  • National Center for Biotechnology Information. 2-Aminododecanoic acid.
  • National Center for Biotechnology Information. 2-Amino-decanoic acid.
  • National Center for Biotechnology Information. (S)-2-Aminodecanoic acid.
  • MolecularInfo.
  • ResearchGate. (2025, August 6). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. [Link]
  • SciSpace. Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins. [Link]
  • PubMed. (2025, January 2). De novo biosynthesis of nylon 12 monomer ω-aminododecanoic acid. [Link]
  • Google Patents. US5530148A - Synthesis of 12-aminododecanoic acid.
  • PubMed Central. Amino Acids in the Development of Prodrugs. [Link]
  • PubMed. (2021, February 1). Decanoic acid modification enhances the antibacterial activity of PMAP-23RI-Dec. [Link]
  • PubMed Central.
  • ResearchGate. (2025, August 5). Decanoic acid modification enhances the antibacterial activity of PMAP-23RI-Dec. [Link]
  • MDPI. (2023, February 7). Enzymes as Targets for Drug Development II. [Link]
  • PubMed. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

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Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Aminodecanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Toolbox with 2-Aminodecanoic Acid

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in modern drug discovery and materials science.[1][] By moving beyond the 20 proteinogenic amino acids, researchers can introduce novel functionalities, enhance proteolytic stability, and modulate the conformational properties of peptides. This compound, a non-proteinogenic amino acid characterized by its C8 linear alkyl side chain, presents a unique opportunity to systematically increase the hydrophobicity and lipophilicity of a peptide. This modification can be instrumental in enhancing membrane association, improving cell penetration, or modulating protein-protein interactions.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the specific challenges posed by its long, hydrophobic side chain and offer evidence-based strategies to overcome these hurdles, ensuring high-yield and high-purity synthesis of your target peptide.

The Unique Challenge of this compound in SPPS

The primary challenge in incorporating this compound arises from its long, hydrophobic alkyl side chain. This feature can lead to two main complications during SPPS:

  • Increased Steric Hindrance: While the linear nature of the decanoic acid side chain presents less steric bulk directly at the α-carbon compared to branched amino acids like Valine or Isoleucine, the overall length and hydrophobicity can still impede coupling efficiency.[3]

  • Peptide Aggregation: The introduction of one or more this compound residues significantly increases the hydrophobicity of the growing peptide chain. This can lead to inter-chain or intra-chain aggregation on the solid support, masking the N-terminal amine and preventing efficient coupling of subsequent amino acids.[4][5]

To address these challenges, modifications to standard SPPS protocols are necessary, particularly in the choice of coupling reagents and reaction conditions.

Strategic Considerations for Successful Incorporation

Resin Selection

The choice of resin is the foundation of a successful SPPS campaign. For peptides incorporating the hydrophobic this compound, a resin that minimizes aggregation and allows for efficient solvation is crucial.

  • Low-Loading Resins: Utilizing a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) can increase the distance between peptide chains, reducing the likelihood of inter-chain aggregation.

  • PEGylated Resins: Resins incorporating polyethylene glycol (PEG) linkers (e.g., ChemMatrix®, NovaPEG) are highly recommended. The hydrophilic PEG chains help to solvate the growing peptide and disrupt hydrophobic aggregation, leading to improved synthesis outcomes for "difficult sequences".[6]

Coupling Reagents: Overcoming Steric Hindrance and Ensuring Complete Acylation

Standard carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) may prove insufficient for efficient coupling of Fmoc-2-aminodecanoic acid, especially in sterically demanding contexts.[7] The use of more potent uronium or phosphonium salt-based coupling reagents is strongly advised.[3]

Coupling ReagentClassKey Advantages
HATU Uronium SaltHighly reactive, rapid kinetics, low racemization, and effective for sterically hindered couplings.[8]
HBTU Uronium SaltA widely used and effective coupling reagent, suitable for most applications.
COMU Uronium SaltHigh coupling efficiency comparable to HATU, with improved safety and solubility profiles.[9]
PyAOP Phosphonium SaltAmong the most reactive coupling reagents, particularly useful for very difficult couplings.[7]

Table 1: Recommended Coupling Reagents for this compound

Experimental Protocols

The following protocols are designed for manual SPPS but can be adapted for automated synthesizers. The use of high-quality, amine-free N,N-dimethylformamide (DMF) is critical for all steps.[10]

Workflow for Incorporating this compound in SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Swell in DMF Wash1 DMF Wash Fmoc_Deprotection->Wash1 2. 20% Piperidine/DMF Coupling Coupling of Fmoc-2-Aminodecanoic Acid Wash1->Coupling 3. Wash 3-5x Wash2 DMF Wash Coupling->Wash2 4. Activated AA Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat 5. Wash 3-5x Cleavage Cleavage & Deprotection Wash2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Continue Synthesis Purification Purification Cleavage->Purification 6. TFA Cocktail Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling AA Fmoc-2-Amd-OH Carboxylic Acid Activated_Ester Activated Ester Highly Reactive AA->Activated_Ester + HATU, DIEA HATU HATU Coupling Reagent Peptide_Resin H2N-Peptide-Resin N-terminal Amine New_Peptide_Bond Fmoc-2-Amd-NH-Peptide-Resin Peptide Bond Formed Peptide_Resin->New_Peptide_Bond + Activated Ester

Caption: Simplified schematic of the coupling step in SPPS.

Protocol 4: Final Cleavage and Deprotection
  • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM).

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail. A standard cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether. [11]8. Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide under vacuum.

Troubleshooting and Advanced Strategies

  • Incomplete Coupling: If the Kaiser test remains positive after a prolonged coupling time, consider switching to a more potent coupling reagent like PyAOP or using a solvent mixture known to disrupt aggregation, such as a "magic mixture" of DCM/DMF/NMP (1:1:1). [4]* Severe Aggregation: For sequences containing multiple hydrophobic residues, including this compound, consider the use of backbone protection strategies. Incorporating a pseudoproline dipeptide or a Dmb/Hmb protected amino acid every 6-7 residues can disrupt secondary structure formation and improve synthetic efficiency. [5][12]* Microwave-Assisted SPPS: The use of a microwave peptide synthesizer can significantly reduce coupling and deprotection times. However, care must be taken to avoid side reactions like racemization, which can be accelerated at higher temperatures. [13]

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable with careful planning and optimization of standard SPPS protocols. By selecting appropriate resins, employing high-potency coupling reagents, and being mindful of the potential for peptide aggregation, researchers can effectively leverage the unique properties of this hydrophobic amino acid to advance their scientific objectives. The protocols and strategies outlined in this guide provide a robust framework for navigating the challenges associated with this compound and other long-chain unnatural amino acids, thereby expanding the horizons of peptide-based research and development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • BenchChem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins.
  • Dilun Biotech. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149.
  • National Center for Biotechnology Information. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. In PubChem.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1184, 19–42.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-PEG24-acid.
  • Occam Design. (n.d.). Improving Peptide Synthesis.

Sources

Application Notes and Protocols: 2-Aminodecanoic Acid as a Tool for Increasing Peptide Lipophilicity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Lipophilicity in Peptide Therapeutics

Peptides have emerged as a promising class of therapeutic agents due to their high specificity and potency. However, their clinical translation is often hampered by poor pharmacokinetic properties, such as low membrane permeability and susceptibility to enzymatic degradation.[1] A key strategy to overcome these limitations is to increase the lipophilicity of the peptide, which can enhance its ability to cross biological membranes and improve its metabolic stability.[2] One effective approach to achieve this is through the incorporation of unnatural amino acids with lipophilic side chains. This guide focuses on the application of 2-aminodecanoic acid, a non-proteinogenic amino acid featuring an eight-carbon alkyl chain, as a tool to systematically increase the lipophilicity of synthetic peptides.

The Role and Chemical Nature of this compound

This compound is an alpha-amino acid with a decanoic acid side chain (an unbranched eight-carbon chain). Its structure allows it to be readily incorporated into a growing peptide chain during standard solid-phase peptide synthesis (SPPS). The long alkyl side chain significantly increases the overall hydrophobicity of the resulting peptide.[3] This modification can lead to a number of desirable changes in the peptide's physicochemical and biological properties.

The commercially available Fmoc-protected (S)-2-aminodecanoic acid is the standard building block for its incorporation into peptides using the widely adopted Fmoc/tBu SPPS strategy.[4]

Chemical Structure of Fmoc-(S)-2-Aminodecanoic Acid:

  • IUPAC Name: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid[4]

  • Molecular Formula: C₂₅H₃₁NO₄[4]

  • Molecular Weight: 409.53 g/mol [4]

Strategic Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is achieved through Fmoc-based SPPS.[5][6][7] While the general principles of SPPS apply, the hydrophobicity of this compound and the resulting peptide require special considerations to avoid challenges such as aggregation and incomplete coupling reactions.[8][9][10]

Protocol 1: Manual Fmoc-SPPS for Incorporation of this compound

This protocol outlines the manual synthesis of a hypothetical peptide, Ac-Tyr-Gly-Gly-Phe-Xxx -Leu-NH₂, where Xxx is this compound, on a 0.1 mmol scale using Rink Amide resin.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(S)-2-aminodecanoic acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether

  • Acetic anhydride

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Note for this compound: Due to its hydrophobicity, ensure complete dissolution in DMF. A "magic mixture" of DCM:DMF:NMP (1:1:1) can be used as a solvent to improve solubility and reduce aggregation.[10]

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, recouple for another 2 hours.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Final Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

  • Drying: Dry the crude peptide pellet under vacuum.

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Cycle Iterative Synthesis Cycle cluster_FinalSteps Final Steps Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Start Synthesis Wash1 Wash Deprotect->Wash1 Couple Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash Couple->Wash2 Wash2->Deprotect Cleave Cleavage from Resin (TFA Cocktail) Wash2->Cleave Final Cycle Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify

Caption: Fmoc-SPPS workflow for peptide synthesis.

Characterization of the Lipopeptide

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The increased lipophilicity of the this compound-containing peptide will result in a longer retention time on a C18 RP-HPLC column compared to its unmodified counterpart.[11][12]

Protocol 2: RP-HPLC Purification

  • System: Preparative RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

    • Inject the sample onto the column.

    • Collect fractions corresponding to the major peak.

    • Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize.

Characterization by Mass Spectrometry

Mass spectrometry is essential to confirm the correct mass of the synthesized peptide, verifying the successful incorporation of this compound.[13][14][15][16]

Protocol 3: Mass Spectrometry Analysis

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Procedure:

    • Prepare a dilute solution of the purified peptide.

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass.

    • Perform tandem MS (MS/MS) to confirm the peptide sequence if necessary.

Evaluating the Impact of Increased Lipophilicity

The incorporation of this compound is expected to enhance the peptide's ability to cross cell membranes and may alter its metabolic stability. The following assays are crucial for quantifying these effects.

Data Presentation: Hypothetical Comparative Data

The following table illustrates the expected changes in physicochemical properties upon incorporation of this compound into a model peptide.

Peptide SequenceCalculated LogPRP-HPLC Retention Time (min)
Ac-Tyr-Gly-Gly-Phe-Ala -Leu-NH₂2.515.2
Ac-Tyr-Gly-Gly-Phe-Xxx -Leu-NH₂4.822.5
Xxx represents this compound.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.[9][17][18]

PAMPA_Workflow Donor Donor Plate (Peptide Solution in Buffer) Membrane Artificial Lipid Membrane (Lecithin in Dodecane) Donor->Membrane Acceptor Acceptor Plate (Buffer) Membrane->Acceptor Passive Diffusion Incubate Incubate (e.g., 18 hours at 25°C) Acceptor->Incubate Analyze Analyze Peptide Concentration (LC-MS or UV-Vis) Incubate->Analyze

Sources

Application Notes & Protocols: Synthesis and Evaluation of 2-Aminodecanoic Acid-Containing Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Incorporating 2-Aminodecanoic Acid into HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes pivotal to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs induce a more compact chromatin structure, leading to transcriptional repression.[1] The dysregulation of HDAC activity is a hallmark of various cancers, making HDACs a prime target for therapeutic intervention.[2][3]

A significant class of HDAC inhibitors (HDACis) are hydroxamic acid-based molecules, which effectively chelate the zinc ion within the enzyme's active site, thereby inhibiting its function.[4][5] The general pharmacophore model for these inhibitors consists of three key components: a zinc-binding group (ZBG), typically a hydroxamic acid; a "linker" region that occupies the channel leading to the active site; and a "cap" group that interacts with the surface of the enzyme.[6]

Suberoylanilide hydroxamic acid (SAHA, Vorinostat) is a clinically approved HDAC inhibitor that has served as a scaffold for the development of numerous analogs.[7][8][9] This guide focuses on the synthesis of novel HDAC inhibitors that incorporate a non-natural amino acid, this compound, into their structure. The long aliphatic side chain of this compound is hypothesized to enhance interactions within the hydrophobic linker region of the HDAC active site, potentially leading to improved potency and/or isoform selectivity.

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and biological evaluation of this compound-containing HDAC inhibitors. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

PART 1: Synthesis of the Key Building Block: (R)-2-Aminodecanoic Acid

The chirality of the α-carbon in amino acids can significantly impact biological activity. Here, we detail an asymmetric synthesis approach to obtain the (R)-enantiomer of this compound. The alkylation of a chiral glycine equivalent is a reliable method for achieving high enantiomeric purity.[10]

Workflow for Asymmetric Synthesis of (R)-2-Aminodecanoic Acid

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Chiral Glycine Equivalent Formation & Alkylation cluster_2 Step 3: Deprotection & Purification A Decanoic Acid B Methyl Decanoate A->B Esterification (MeOH, H+) C Chiral Glycine Equivalent (Ni(II) complex) D Alkylated Chiral Intermediate C->D Alkylation with Octyl Bromide E (R)-2-Aminodecanoic Acid D->E Acid Hydrolysis & Purification

Caption: Asymmetric synthesis of (R)-2-aminodecanoic acid.

Protocol 1: Asymmetric Synthesis of (R)-2-Aminodecanoic Acid

Materials:

ReagentSupplierGrade
Decanoic AcidSigma-Aldrich≥98%
MethanolFisher ScientificAnhydrous
Sulfuric AcidVWRACS Grade
Chiral Glycine Nickel(II) ComplexStrem ChemicalsAs per literature[10]
n-Octyl BromideAlfa Aesar99%
Sodium BicarbonateEMD MilliporeACS Grade
Diethyl EtherJ.T. BakerAnhydrous
Hydrochloric AcidSigma-Aldrich6N Solution
Dowex 50WX8 ResinSigma-Aldrich100-200 mesh
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Ethyl AcetateVWRHPLC Grade

Procedure:

  • Esterification of Decanoic Acid:

    • To a solution of decanoic acid (1 eq) in anhydrous methanol (5 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

    • Neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl decanoate.

  • Alkylation of Chiral Glycine Equivalent:

    • Expert Insight: The use of a nickel(II) complex of a Schiff base derived from glycine and a chiral auxiliary allows for high diastereoselectivity in the alkylation step.[10]

    • Under an inert atmosphere (argon or nitrogen), dissolve the chiral glycine nickel(II) complex (1 eq) in anhydrous THF.

    • Cool the solution to -78 °C and add a solution of n-octyl bromide (1.1 eq) in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Hydrolysis and Purification:

    • Dissolve the crude alkylated intermediate in 6N hydrochloric acid and reflux for 6 hours.

    • Cool the reaction mixture to room temperature and wash with dichloromethane to remove the chiral auxiliary.

    • Adjust the pH of the aqueous layer to 7 with a saturated sodium bicarbonate solution.

    • Purify the crude amino acid by ion-exchange chromatography using Dowex 50WX8 resin, eluting with a gradient of aqueous ammonia.

    • Combine the fractions containing the product (as determined by TLC with ninhydrin staining) and concentrate under reduced pressure.

    • Recrystallize the solid from a water/ethanol mixture to obtain pure (R)-2-aminodecanoic acid.

Characterization:

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry: To confirm the structure and purity of the final product.

  • Chiral HPLC: To determine the enantiomeric excess.

PART 2: Synthesis of a this compound-Containing HDAC Inhibitor

This section details the synthesis of a novel HDAC inhibitor, structurally analogous to SAHA, where the suberic acid linker is modified to incorporate (R)-2-aminodecanoic acid.

Overall Synthetic Workflow

HDAC_Inhibitor_Synthesis cluster_0 Step 1: Boc Protection cluster_1 Step 2: Linker-Cap Assembly cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amide Coupling cluster_4 Step 5: Boc Deprotection cluster_5 Step 6: Hydroxamic Acid Formation A (R)-2-Aminodecanoic Acid B Boc-(R)-2-Aminodecanoic Acid A->B (Boc)2O, Base G Boc-Protected Intermediate B->G HATU, DIPEA C Suberic Acid Monomethyl Ester E Methyl Suberanilate C->E EDC, HOBt D Aniline D->E F Suberanilic Acid E->F LiOH F->G H Amine Intermediate G->H TFA/DCM I Final HDAC Inhibitor H->I NH2OH·HCl, Base

Caption: Overall synthetic scheme for the target HDAC inhibitor.

Protocol 2: Synthesis of the this compound-Containing HDAC Inhibitor

Materials:

ReagentSupplierGrade
(R)-2-Aminodecanoic AcidSynthesized in Protocol 1-
Di-tert-butyl dicarbonate ((Boc)₂O)Sigma-Aldrich≥97%
Sodium BicarbonateEMD MilliporeACS Grade
DioxaneFisher ScientificAnhydrous
Suberic acid monomethyl esterTCI Chemicals>98%
AnilineSigma-Aldrich99.5%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Oakwood Chemical98%
1-Hydroxybenzotriazole (HOBt)Chem-Impex97%
N,N-Diisopropylethylamine (DIPEA)Alfa Aesar99%
HATUGL Biochem>99%
Trifluoroacetic Acid (TFA)Acros Organics99%
Hydroxylamine HydrochlorideSigma-Aldrich99%
Potassium HydroxideVWRACS Grade
Dichloromethane (DCM)Fisher ScientificAnhydrous
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous

Procedure:

  • Boc Protection of (R)-2-Aminodecanoic Acid:

    • Dissolve (R)-2-aminodecanoic acid (1 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in dioxane dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2-3 with 1N HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-(R)-2-aminodecanoic acid.

    • Expert Insight: The Boc protecting group is stable to the basic and nucleophilic conditions of the subsequent steps but is readily cleaved under acidic conditions, providing an orthogonal protection strategy.[11][12]

  • Synthesis of Suberanilic Acid:

    • To a solution of suberic acid monomethyl ester (1 eq) in anhydrous DMF, add HOBt (1.2 eq) and aniline (1.2 eq).

    • Cool the mixture to 0 °C and add EDC (1.2 eq).

    • Stir the reaction at room temperature for 12 hours.

    • Pour the reaction mixture into cold water and extract with ethyl acetate.

    • Wash the organic layer with 1N HCl, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to give methyl suberanilate.

    • Dissolve the methyl suberanilate in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (2 eq) and stir at room temperature for 4 hours.

    • Acidify with 1N HCl and extract with ethyl acetate.

    • Dry the organic layer and concentrate to obtain suberanilic acid.

  • Amide Coupling:

    • Expert Insight: HATU is a highly efficient coupling reagent that minimizes racemization and is particularly effective for coupling sterically hindered amino acids.[13] The mechanism involves the formation of a highly reactive OAt-active ester.[9]

    • Dissolve suberanilic acid (1 eq) and Boc-(R)-2-aminodecanoic acid (1 eq) in anhydrous DMF.

    • Add DIPEA (3 eq) and stir for 10 minutes.

    • Add HATU (1.1 eq) and stir at room temperature for 6 hours.

    • Pour the reaction into water and extract with ethyl acetate.

    • Wash the organic layer with 1N HCl, saturated sodium bicarbonate, and brine.

    • Dry, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a 1:1 mixture of TFA and DCM.

    • Stir at room temperature for 1 hour.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Causality: TFA is a strong acid that effectively cleaves the Boc group via an E1-like mechanism, forming a stable tert-butyl cation.[12]

  • Hydroxamic Acid Formation:

    • Dissolve the deprotected amine intermediate (1 eq) and hydroxylamine hydrochloride (5 eq) in methanol.

    • Cool the solution to 0 °C and add a solution of potassium hydroxide (5 eq) in methanol dropwise.

    • Stir the reaction at room temperature for 12 hours.

    • Acidify the reaction mixture with 1N HCl and concentrate.

    • Purify the final product by preparative HPLC.

Characterization and Purification:

TechniquePurpose
Flash Column ChromatographyPurification of intermediates
Preparative HPLCFinal product purification
¹H NMR, ¹³C NMRStructural elucidation
High-Resolution Mass Spectrometry (HRMS)Confirmation of molecular weight and formula
Purity Analysis (Analytical HPLC)Determination of final product purity (>95%)

PART 3: In Vitro Biological Evaluation

The inhibitory activity of the synthesized this compound-containing HDAC inhibitor is evaluated using a commercially available fluorometric HDAC activity assay kit.

Workflow for In Vitro HDAC Inhibition Assay

HDAC_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction Incubation cluster_2 Signal Development & Detection cluster_3 Data Analysis A Prepare Reagents: - HDAC Enzyme - Inhibitor Dilutions - Assay Buffer B Incubate HDAC Enzyme with Inhibitor C Add Fluorogenic Substrate B->C D Add Developer Solution E Measure Fluorescence (Ex/Em = 350-380/440-460 nm) D->E F Calculate % Inhibition G Determine IC50 Value F->G

Caption: Workflow for the fluorometric HDAC inhibition assay.

Protocol 3: Fluorometric HDAC Activity Assay

This protocol is based on the principles of commercially available kits (e.g., Abcam ab1438, Cayman Chemical 10011563).[7][14]

Materials:

  • HDAC Fluorometric Activity Assay Kit (containing HDAC enzyme, fluorogenic substrate, developer, assay buffer, and a known inhibitor like Trichostatin A as a positive control).

  • Synthesized this compound-containing HDAC inhibitor.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the synthesized inhibitor and the positive control (Trichostatin A) in assay buffer.

    • Dilute the HDAC enzyme and the fluorogenic substrate according to the kit's instructions.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the diluted inhibitor solutions to the respective wells.

    • Add the diluted HDAC enzyme to all wells except the blank.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the diluted fluorogenic substrate to all wells.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding the developer solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Fluorescence of inhibited sample - Fluorescence of blank) / (Fluorescence of uninhibited control - Fluorescence of blank)] * 100

  • Determine the IC₅₀ value:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of HDAC activity.

Expected Data Presentation
CompoundTarget HDAC IsoformIC₅₀ (nM)
Synthesized InhibitorTotal HDACs / Specific IsoformTBD
SAHA (Reference)Total HDACs~50 nM
Trichostatin A (Control)Total HDACs~1-5 nM

Note: IC₅₀ values are dependent on assay conditions and the specific HDAC isoform used.

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and evaluation of novel HDAC inhibitors incorporating this compound. By understanding the rationale behind each experimental step and employing robust analytical and biological testing methodologies, researchers can confidently explore the potential of this new class of compounds in the field of cancer therapeutics. The modular nature of the synthetic approach allows for further derivatization of the cap group and linker to optimize potency and selectivity.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • HDAC6 Activity Assay Kit (Fluorometric). Assay Genie. [Link]
  • Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain. PubMed Central. [Link]
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
  • Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. PubMed. [Link]
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Peptide Coupling Reagents, More than a Letter Soup.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CD Bioparticles. [Link]
  • A Convenient Method for the Preparation of Hydroxamic Acids.
  • A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prost
  • Amide Synthesis. Fisher Scientific. [Link]
  • HDAC Assay Kits. Biocompare. [Link]
  • Natural Compound Histone Deacetylase Inhibitors (HDACi)
  • The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines. PNAS. [Link]
  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PMC. [Link]
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Methods for Hydroxamic Acid Synthesis. PMC - PubMed Central - NIH. [Link]
  • Synthesis of HDAC Inhibitor Libraries via Microscale Workflow.
  • A New Simple and High-Yield Synthesis of Suberoylanilide Hydroxamic Acid and Its Inhibitory Effect Alone or in Combination with Retinoids on Proliferation of Human Prostate Cancer Cells.
  • Mechanism of peptide bond formation through carbodiimide.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Stanford Chemicals. [Link]
  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]
  • Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. [Link]
  • Targeting Histone Deacetylases with Natural and Synthetic Agents: An Emerging Anticancer Str
  • The structure of FDA‐approved HDAC inhibitor SAHA and the design...
  • IC50 values of HDAC inhibition [57,71-73].
  • Methods for the expression, purification, and crystallization of histone deacetylase 6-inhibitor complexes. PubMed. [Link]
  • Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. [Link]
  • Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid. PMC - NIH. [Link]
  • IC50 values (µM) for inhibition of different HDAC isoforms.
  • Methods for the expression, purification, and crystallization of histone deacetylase 6–inhibitor complexes. PMC - NIH. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Aminodecanoic Acid in the Design of Novel Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Strategies

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the development of anti-infective agents.[1][2] Antimicrobial peptides (AMPs), a cornerstone of the innate immune system across most life forms, represent a promising class of therapeutics due to their broad-spectrum activity and distinct mechanisms of action that are less prone to developing resistance.[1][2][3]

A key strategy in enhancing the therapeutic potential of AMPs is the incorporation of non-canonical amino acids.[1][2] This guide focuses on the application of 2-aminodecanoic acid , a non-natural amino acid with a ten-carbon aliphatic side chain, in the rational design of potent, selective, and stable AMPs.[4][5] By introducing this lipophilic moiety, we can systematically modulate the physicochemical properties of peptides to enhance their interaction with and disruption of microbial membranes.

The core principle is that increasing the hydrophobicity of a peptide through lipidation can bolster its antimicrobial potency.[6][7] The fatty acid tail of this compound acts as an anchor, promoting the peptide's insertion into the lipid bilayer of bacterial cell membranes, which is a critical step in the mechanism of action for many AMPs.[8][9] This guide provides the scientific rationale, design considerations, and detailed protocols for synthesizing and evaluating AMPs containing this compound.

Scientific Rationale & Design Principles

The efficacy of an AMP is governed by a delicate balance of several physicochemical parameters, including net positive charge, hydrophobicity, and amphipathicity.[3][10] The introduction of this compound directly impacts these properties.

  • Hydrophobicity and Membrane Interaction: Hydrophobicity is a critical determinant of antimicrobial activity.[10] The C10 alkyl chain of this compound significantly increases the overall hydrophobicity of the peptide. This enhancement drives the peptide's partitioning from the aqueous environment to the anionic surface of the bacterial membrane. Lipopeptides, molecules consisting of a lipid linked to a peptide, exert their effect by binding to and disrupting the integrity of the target cell membrane, leading to cell death.[8][9][11]

  • Amphipathicity: Most AMPs are unstructured in solution but adopt an amphipathic secondary structure (e.g., an α-helix) upon contacting a membrane.[12][13] This structure segregates hydrophobic and cationic residues into distinct faces. When designing a peptide, this compound should be strategically placed on the hydrophobic face of the helix to maximize its interaction with the lipid core of the bacterial membrane.

  • Charge and Selectivity: A net positive charge (typically +2 to +9) is crucial for the initial electrostatic attraction of the AMP to the negatively charged components of bacterial membranes (like lipopolysaccharides (LPS) and teichoic acids), while mammalian cell membranes are typically neutral.[10] While this compound itself is neutral at physiological pH, its incorporation must be balanced with a sufficient number of cationic residues (e.g., Lysine, Arginine) to maintain bacterial selectivity and minimize toxicity to host cells (hemolytic activity).[10]

  • Positioning Matters: The location of the this compound residue within the peptide sequence is critical.

    • N-terminal Acylation: Placing the lipophilic group at the N-terminus is a common and effective strategy. This modification often leads to a significant increase in antimicrobial activity.

    • Internal Substitution: Replacing a natural hydrophobic amino acid (e.g., Leucine, Isoleucine) with this compound can fine-tune the peptide's amphipathic character.

    • C-terminal Modification: While less common, C-terminal lipidation can also enhance activity and may offer advantages in terms of proteolytic stability.[7]

The overall workflow for designing and evaluating these novel peptides is a systematic, multi-step process.

G cluster_0 Design & Synthesis cluster_1 Purification & Analysis cluster_2 Biological Evaluation A Peptide Sequence Design (Charge, Amphipathicity) B Strategic Placement of This compound A->B C Solid-Phase Peptide Synthesis (SPPS) B->C D Cleavage & Deprotection C->D E RP-HPLC Purification D->E F Mass Spectrometry (Verification) E->F G Antimicrobial Activity (MIC/MBC Assays) F->G H Cytotoxicity Assessment (Hemolysis, MTT Assays) G->H I Mechanism of Action Studies (Optional) H->I I->A Iterative Refinement

Caption: Workflow for designing and testing AMPs with this compound.

Protocols: Synthesis and Evaluation

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

Principle: Solid-Phase Peptide Synthesis (SPPS) allows for the stepwise assembly of a peptide chain while it is covalently attached to an insoluble resin support.[14][15] This method simplifies the purification process as excess reagents and byproducts are washed away after each step. Incorporating the bulky, hydrophobic Fmoc-2-aminodecanoic acid requires optimized coupling conditions to ensure high efficiency.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(R)-2-aminodecanoic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if Cys is present)

  • HPLC-grade water

  • Acetonitrile (ACN)

  • Automated or manual peptide synthesizer

  • Shaker/vortexer

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a fresh 20% piperidine solution for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • Rationale: A standard coupling protocol is used for most amino acids. For the sterically hindered this compound, extending the coupling time is recommended to ensure the reaction goes to completion.

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and Oxyma Pure (4 equivalents) in DMF.

    • Add DIC (4 equivalents) to the activation mixture and allow it to pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours. For Fmoc-2-aminodecanoic acid , extend this coupling time to 4 hours or perform a double coupling.

    • Self-Validation: Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. Caution: TFA is highly corrosive. Work in a fume hood.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to a 50 mL centrifuge tube filled with cold diethyl ether.

    • Centrifuge at 3000 x g for 10 minutes. Decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Allow the crude peptide pellet to air dry in the fume hood to remove residual ether.

  • Purification and Verification:

    • Dissolve the crude peptide in a minimal amount of 50% ACN/water.

    • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column, using a water/ACN gradient containing 0.1% TFA.

    • Collect fractions corresponding to the major peak.

    • Verify the molecular weight of the purified peptide using Mass Spectrometry (MALDI-TOF or ESI-MS).

    • Lyophilize the pure fractions to obtain a white, fluffy powder. Store at -20°C.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is the gold standard for assessing antimicrobial potency.

Materials:

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Purified, lyophilized peptide

  • Positive control antibiotic (e.g., Gentamicin)

  • Sterile water or 0.01% acetic acid for peptide stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, ~1-2 x 10⁸ CFU/mL).

    • Dilute this culture in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Peptide and Control Preparation:

    • Prepare a stock solution of the peptide (e.g., 1280 µg/mL) in sterile water or a suitable solvent.

    • In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.

    • Add 200 µL of the peptide stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no peptide).

    • Well 12 will serve as the sterility control (no bacteria).

    • Repeat this process for the positive control antibiotic.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is 200 µL, and the peptide concentrations are now half of the initial dilution series.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest peptide concentration in which there is no visible turbidity (i.e., the first clear well).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol: Hemolytic Activity Assay

Principle: This assay measures the peptide's toxicity to mammalian cells by quantifying the release of hemoglobin from human red blood cells (hRBCs). Low hemolytic activity is a critical indicator of peptide selectivity.

Materials:

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purified peptide

  • 0.1% Triton X-100 (Positive control for 100% lysis)

  • Sterile microcentrifuge tubes and 96-well plates

  • Centrifuge

  • Microplate reader (450 nm)

Procedure:

  • Preparation of hRBCs:

    • Centrifuge whole blood to pellet the hRBCs.

    • Wash the pellet 3-4 times with sterile PBS, centrifuging and removing the supernatant each time, until the supernatant is clear.

    • Resuspend the final hRBC pellet in PBS to make a 4% (v/v) suspension.

  • Assay Setup:

    • Prepare serial dilutions of the peptide in PBS in microcentrifuge tubes.

    • In each tube, add 100 µL of the 4% hRBC suspension to 100 µL of the corresponding peptide dilution.

    • Negative Control: 100 µL of hRBCs + 100 µL of PBS.

    • Positive Control: 100 µL of hRBCs + 100 µL of 0.1% Triton X-100.

  • Incubation: Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • Measurement:

    • Centrifuge the tubes at 1000 x g for 5 minutes to pellet intact RBCs.

    • Carefully transfer 100 µL of the supernatant from each tube to a new 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of released hemoglobin.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Data Interpretation and Expected Outcomes

The goal is to identify peptides with high antimicrobial potency (low MIC) and low host cell toxicity (low hemolysis).

Peptide ExampleSequence2-Ada PositionMIC vs. E. coli (µg/mL)MIC vs. S. aureus (µg/mL)% Hemolysis at 100 µg/mL
Parent PeptideKRW-KWL-KKNone3264< 5%
Peptide 1A(2-Ada) -KRW-KWL-KKN-terminus4815%
Peptide 1BKRW-K** (2-Ada)**L-KKInternal816< 5%

Interpretation:

  • Peptide 1A shows a significant 8-fold increase in potency against both bacterial strains compared to the parent peptide. However, this comes at the cost of slightly increased hemolytic activity, a common trade-off with increased hydrophobicity.

  • Peptide 1B , with an internal substitution, also shows enhanced potency (4-fold increase) but critically retains the low hemolytic profile of the parent peptide. This suggests that internal placement might be a superior strategy for balancing efficacy and safety in this particular peptide backbone.

This data illustrates a classic structure-activity relationship (SAR) study. Further optimization could involve synthesizing analogs of Peptide 1B to further refine its activity.

G cluster_0 Peptide Properties cluster_1 Biological Outcomes A Incorporate This compound B Increased Hydrophobicity A->B C Enhanced Membrane Perturbation B->C D Increased Antimicrobial Activity (Lower MIC) C->D leads to E Potential for Increased Cytotoxicity (Hemolysis) C->E can lead to F Improved Therapeutic Index D->F E->F (if managed)

Sources

Application Notes and Protocols: 2-Aminodecanoic Acid for the Development of Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of precision in medicine has led to the development of sophisticated drug delivery systems designed to maximize therapeutic efficacy while minimizing off-target effects. Among the promising building blocks for these systems is 2-aminodecanoic acid, a non-proteinogenic α-amino acid. Its unique amphiphilic nature, stemming from a ten-carbon aliphatic chain and a hydrophilic amino acid headgroup, makes it an exemplary candidate for constructing targeted nanocarriers. This document provides an in-depth guide to the application of this compound in the design and formulation of targeted drug delivery platforms. We will explore its synthesis, incorporation into nanocarriers, and the critical methodologies for their characterization and evaluation.

The Scientific Rationale: Why this compound?

The utility of this compound in drug delivery is rooted in its fundamental physicochemical properties. The long hydrophobic decanoic acid tail can self-assemble into the core of nanoparticles, such as liposomes or micelles, creating a suitable environment for encapsulating lipophilic drugs.[1][2] Concurrently, the hydrophilic amino and carboxyl groups reside at the nanoparticle surface, providing a scaffold for further modification. This dual character is pivotal for:

  • Drug Encapsulation: The hydrophobic core serves as a reservoir for poorly water-soluble drugs, enhancing their bioavailability.[3]

  • Biocompatibility: As an amino acid derivative, it is generally well-tolerated, and nanoparticles formulated from amino acid-based polymers have shown good biocompatibility.[1][4]

  • Surface Functionalization: The reactive amine and carboxylic acid groups are amenable to conjugation with targeting ligands, such as peptides or antibodies, enabling precise delivery to diseased cells and tissues.

Core Methodologies and Protocols

This section details the essential experimental protocols for working with this compound in the context of targeted drug delivery.

Protocol 1: Synthesis of this compound

This protocol outlines a general method for the synthesis of this compound from lauric acid (dodecanoic acid), which may require optimization.

Materials:

  • Lauric acid (Dodecanoic acid)

  • Thionyl chloride (SOCl₂)

  • N-Bromosuccinimide (NBS)

  • Ammonia (aqueous solution)

  • Hydrochloric acid (HCl)

  • Organic solvents (e.g., chloroform, diethyl ether)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Acid Chloride Formation: In a fume hood, dissolve lauric acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours. After the reaction, remove the excess thionyl chloride by distillation under reduced pressure to obtain lauroyl chloride.

  • α-Bromination: Dissolve the lauroyl chloride in a suitable solvent like chloroform. Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN). Reflux the mixture under a light source for 4-6 hours. Monitor the reaction by TLC. Once complete, cool the reaction mixture and wash with aqueous sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to get α-bromolauroyl chloride.

  • Amination: Carefully add the α-bromolauroyl chloride dropwise to an ice-cold, concentrated aqueous ammonia solution with vigorous stirring. Allow the reaction to proceed for several hours at room temperature.

  • Hydrolysis and Purification: Acidify the reaction mixture with hydrochloric acid to hydrolyze the amide and precipitate the this compound hydrochloride salt. Filter the precipitate and wash with cold diethyl ether. The free amino acid can be obtained by neutralizing the hydrochloride salt with a base and recrystallizing from a suitable solvent system (e.g., water/ethanol).

Protocol 2: Formulation of this compound-Based Liposomes

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (e.g., Doxorubicin)

Procedure:

  • Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for the desired liposome characteristics.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) containing the drug to be encapsulated. The hydration is performed above the phase transition temperature of the lipids with gentle agitation.

  • Sonication/Extrusion: To obtain unilamellar vesicles of a specific size, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.

G cluster_prep Preparation cluster_processing Processing dissolve Dissolve Lipids & this compound in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate Forms thin film hydrate Hydrate Lipid Film with Drug Solution evaporate->hydrate sonicate Sonication or Extrusion hydrate->sonicate Crude liposomes purify Purification (e.g., Dialysis) sonicate->purify final_product Final Liposomal Formulation purify->final_product Characterized Liposomes

Caption: EDC/NHS chemistry for conjugating RGD peptide to a carboxylated liposome surface.

Protocol 4: Characterization of Nanoparticles

1. Size and Zeta Potential Analysis

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles, while Zeta Potential analysis determines the surface charge, which is crucial for stability. [2][5]* Procedure:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS).

    • Transfer the diluted sample to a disposable cuvette for DLS and a zeta cell for zeta potential measurement.

    • Perform the measurements using a DLS instrument.

    • Record the average particle size, polydispersity index (PDI), and zeta potential.

Quantitative Data Summary

ParameterExpected RangeSignificance
Particle Size (DLS) 50 - 200 nmInfluences circulation time and tumor penetration.
Polydispersity Index (PDI) < 0.3Indicates a homogenous particle size distribution.
Zeta Potential -30 mV to +30 mVAffects colloidal stability and interaction with cells.

2. Drug Loading and Encapsulation Efficiency

  • Principle: To quantify the amount of drug successfully encapsulated within the nanoparticles.

  • Procedure:

    • Separate the drug-loaded nanoparticles from the unencapsulated drug using a suitable method (e.g., dialysis, centrifugation).

    • Lyse the nanoparticles to release the encapsulated drug.

    • Quantify the drug concentration in the lysed solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 5: In Vitro Drug Release Study
  • Principle: To evaluate the release kinetics of the encapsulated drug from the nanoparticles under physiological conditions.

  • Procedure:

    • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with an appropriate molecular weight cut-off (MWCO).

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and a more acidic pH like 5.5 to simulate the tumor microenvironment) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Quantify the drug concentration in the collected aliquots.

    • Plot the cumulative drug release as a function of time.

Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
  • Principle: To assess the cytotoxicity of the drug-loaded nanoparticles against cancer cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Concluding Remarks

This compound presents a versatile and biocompatible platform for the development of advanced targeted drug delivery systems. Its inherent amphiphilicity allows for the straightforward formulation of nanocarriers capable of encapsulating a wide range of therapeutic agents. The presence of reactive functional groups on its surface provides a convenient handle for the attachment of targeting moieties, enabling the creation of "smart" nanoparticles that can selectively accumulate at the site of disease. The protocols and methodologies outlined in this document provide a comprehensive framework for researchers to explore the full potential of this compound in the ongoing quest for more effective and less toxic therapies.

References

  • Tirella, A., & D'Avanzo, F. (2019). Dimeric c(RGD) peptide conjugated nanostructured lipid carriers for efficient delivery of Gambogic acid to breast cancer. International Journal of Nanomedicine, 14, 6147–6165. [Link]
  • National Cancer Institute. (n.d.). Measuring Zeta Potential of Nanoparticles - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. NCBI.
  • ResearchGate. (2025, November 14). Surface decoration of solid lipid nanoparticles with cyclic RGD peptides for precision therapy in high-risk neuroblastoma.
  • News-Medical.Net. (2024, January 8). Amino acid nanoparticles show promise for cancer treatment.
  • IISER Pune. (n.d.). L- Amino Acid Based Polyester Nanocarriers For Drug Delivery and Bioimaging.
  • MDPI. (n.d.). Biodegradable Nanoparticles Made of Amino-Acid-Based Ester Polymers: Preparation, Characterization, and In Vitro Biocompatibility Study.
  • MDPI. (n.d.). Double-Loaded Doxorubicin/Resveratrol Polymeric Micelles Providing Low Toxicity on Cardiac Cells and Enhanced Cytotoxicity on Lymphoma Cells.
  • PMC. (n.d.). Evaluation of Doxorubicin-loaded 3-Helix Micelles as Nanocarriers.
  • MDPI. (n.d.). Fabrication of Doxorubicin-Loaded Lipid-Based Nanocarriers by Microfluidic Rapid Mixing.
  • PubMed. (2016, August 2). Preparation and Characterization of Lipophilic Doxorubicin Pro-drug Micelles.
  • ResearchGate. (n.d.). Synthesis of 12-aminododecanoic acid from lauric acid.
  • Google Patents. (n.d.). A process to synthesize 12-aminododecanoic acid or the ester derivative thereof.
  • ResearchGate. (n.d.). (A-B) Synthesis method of micelles, DOX loading and internalization in tumor cells.

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Analytical methods for 2-Aminodecanoic acid quantification (HPLC, GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the Analytical Quantification of 2-Aminodecanoic Acid by HPLC and GC-MS

Introduction: The Analytical Imperative for this compound

This compound, a non-proteinogenic amino acid, serves as a crucial chiral building block in synthetic organic chemistry and is investigated for its potential role in various biological systems and as a component in novel peptide-based therapeutics. Its accurate quantification in diverse matrices—from reaction mixtures to complex biological fluids—is paramount for process optimization, quality control, and pharmacokinetic studies. The inherent chemical properties of amino acids, such as high polarity, low volatility, and often the lack of a strong native chromophore, present significant analytical challenges.[1][2]

This guide, designed for researchers and drug development professionals, provides a detailed exploration of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with optical detection and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide step-by-step protocols, and outline the principles of method validation to ensure data integrity and trustworthiness.

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry. For amino acids lacking a UV-absorbing chromophore or native fluorescence, a derivatization step is essential to render them detectable by common HPLC detectors like UV-Vis or Fluorescence (FLD).[1] Pre-column derivatization, where the analyte is chemically modified before injection, is a widely adopted strategy that enhances sensitivity and allows for separation on ubiquitous reversed-phase columns.[3][4]

The most established method for primary amines involves reaction with o-phthaldialdehyde (OPA) in the presence of a thiol agent, such as 3-mercaptopropionic acid (MPA). This reaction rapidly forms a highly fluorescent isoindole derivative, enabling detection at picomole levels.[5]

HPLC-FLD Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification Sample Sample Matrix (e.g., Plasma, Reaction Mixture) ProteinPrecip Protein Precipitation (if applicable) (e.g., Acetonitrile or TCA) Sample->ProteinPrecip Filter Filtration (0.22 µm Syringe Filter) ProteinPrecip->Filter Deriv Automated Pre-Column Derivatization with OPA/MPA Reagent Filter->Deriv Aliquoted Sample HPLC RP-HPLC Separation (C18 Column) Deriv->HPLC Derivatized Analyte Detect Fluorescence Detection (Ex: 340 nm, Em: 455 nm) HPLC->Detect Quant Quantification (External Standard Calibration) Detect->Quant

Caption: Automated workflow for this compound analysis by HPLC-FLD.

Detailed Protocol: HPLC with OPA Derivatization

This protocol outlines a method using automated pre-column derivatization, a technique that improves reproducibility and throughput.[5]

1. Reagent and Standard Preparation:

  • Mobile Phase A: 25 mM sodium phosphate buffer, pH 6.8.

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

  • This compound Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of 0.1 M HCl to make a 1 mg/mL stock.

  • Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 1-100 µg/mL) using 0.1 M HCl as the diluent.

  • Derivatization Reagent 1 (Borate Buffer): 0.4 M Boric acid in water, adjusted to pH 10.2 with NaOH.

  • Derivatization Reagent 2 (OPA/MPA): Dissolve 10 mg of OPA in 1 mL of methanol. Add 10 µL of 3-mercaptopropionic acid (MPA). This solution should be prepared fresh daily.

2. Sample Preparation:

  • For simple matrices (e.g., reaction mixtures): Dilute the sample with 0.1 M HCl to bring the expected analyte concentration within the calibration range. Filter through a 0.22 µm syringe filter.

  • For biological matrices (e.g., plasma): To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean vial and evaporate to dryness under nitrogen. Reconstitute the residue in 100 µL of 0.1 M HCl.

3. Automated Derivatization and HPLC Conditions:

  • Autosampler Program: The following sequence is programmed into the autosampler for automated derivatization prior to each injection.

    • Aspirate 50 µL of Borate Buffer.

    • Aspirate 10 µL of sample/standard.

    • Aspirate 10 µL of OPA/MPA reagent.

    • Mix the contents in the needle or a mixing loop for 1 minute.[5]

    • Inject 20 µL of the reaction mixture onto the column.

  • HPLC System Parameters:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Column Temperature: 35 °C.

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 455 nm.[1]

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 40 60
      22.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

4. Quantification and Method Validation:

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound derivative against its concentration. Determine the concentration in unknown samples by interpolation from this curve.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995[8]
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10[7]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for amino acid analysis. However, due to their zwitterionic nature and low volatility, amino acids cannot be analyzed directly.[2][9] A chemical derivatization is mandatory to convert them into volatile and thermally stable analogues suitable for gas chromatography.[10]

A robust and widely cited two-step derivatization procedure involves:

  • Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester) under acidic conditions.

  • Acylation: The primary amine group is acylated using a perfluorinated anhydride, such as pentafluoropropionic anhydride (PFPA), which enhances volatility and provides characteristic mass fragments for MS detection.[9][10][11]

For the highest level of accuracy, stable-isotope dilution is the gold standard, where a known amount of a stable isotope-labeled version of this compound is added to each sample as an internal standard at the beginning of sample preparation.[8][10][12]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis & Quantification Sample Sample Matrix Spike Spike with Stable Isotope Internal Standard Sample->Spike Dry Evaporate to Dryness Spike->Dry Ester Step 1: Esterification (e.g., 2M HCl in Methanol) Dry->Ester Acyl Step 2: Acylation (e.g., PFPA) Ester->Acyl GC GC Separation Acyl->GC Liquid-Liquid Extraction MS MS Detection (Selected Ion Monitoring) GC->MS Quant Quantification (Peak Area Ratio to IS) MS->Quant

Caption: Workflow for this compound analysis by GC-MS with derivatization.

Detailed Protocol: GC-MS with Esterification/Acylation

This protocol is adapted from established methods for the analysis of amino acids in biological samples.[9][10][11]

1. Reagent and Standard Preparation:

  • Esterification Reagent: 2 M HCl in Methanol (CH₃OH). Prepare by carefully bubbling dry HCl gas through anhydrous methanol or by the slow addition of acetyl chloride to chilled anhydrous methanol.

  • Acylation Reagent: Pentafluoropropionic anhydride (PFPA).

  • Extraction Solvent: Toluene or Ethyl Acetate.

  • Internal Standard (IS) Stock: Prepare a stock solution of a stable isotope-labeled this compound (e.g., this compound-d3) at 1 mg/mL in 0.1 M HCl.

  • Calibration Standards: In separate vials, place increasing amounts of the this compound standard. To each vial, add a fixed amount of the internal standard working solution.

2. Sample Preparation and Derivatization:

  • Sample Aliquoting: To a 2 mL glass vial, add a sample aliquot (e.g., 50 µL of plasma or diluted reaction mixture).

  • Internal Standard Spiking: Add a precise volume of the internal standard working solution to all samples, calibration standards, and quality control samples.

  • Drying: Evaporate the samples to complete dryness under a stream of nitrogen at 60 °C. It is critical to remove all water, as it interferes with the derivatization reactions.

  • Step 1: Esterification: Add 200 µL of 2 M HCl in methanol to the dried residue. Cap the vial tightly and heat at 80 °C for 60 minutes.[9] Cool the vial to room temperature and evaporate the reagent under nitrogen.

  • Step 2: Acylation: Add 100 µL of ethyl acetate and 50 µL of PFPA to the dried methyl esters. Cap the vial and heat at 65 °C for 30 minutes.[11]

  • Extraction: After cooling, evaporate the excess reagent under nitrogen. Reconstitute the residue in 100 µL of toluene. This solution is ready for injection.

3. GC-MS System Parameters:

  • GC System:

    • Column: Mid-polarity capillary column (e.g., DB-5ms, Optima 17, 30 m x 0.25 mm x 0.25 µm).[9][13]

    • Injector: Splitless mode, 280 °C.[10]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

    • Oven Program: Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Identify characteristic, abundant ions for both the native analyte and the stable isotope-labeled internal standard from a full scan acquisition.

4. Quantification and Method Validation:

  • Quantification: Calculate the peak area ratio of the target analyte to the internal standard. Construct a calibration curve by plotting this ratio against the concentration of the calibration standards.[11]

  • Validation: A similar validation approach to the HPLC method is required, assessing linearity, accuracy, precision, LOD, and LOQ. The use of a stable isotope-labeled internal standard typically yields excellent precision and accuracy by correcting for variations in sample preparation and instrument response.[8][12]

ParameterTypical Performance Data
Linearity (r²) > 0.998
Accuracy (% Bias) < 10%[7]
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
LOQ Low ng/mL to pg/mL range

A Note on Chiral Separations

As this compound is a chiral molecule, distinguishing between its D- and L-enantiomers is often critical, particularly in pharmaceutical and biological contexts. Both HPLC and GC can be adapted for chiral separations.

  • Chiral HPLC: This is achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile for separating a wide range of enantiomers, sometimes without derivatization.[14][15] Alternatively, one can perform indirect separation by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[16]

  • Chiral GC-MS: Specific chiral GC columns, such as those coated with cyclodextrin derivatives or Chirasil-Val, are effective for separating enantiomers of derivatized amino acids.[12][17] This allows for the simultaneous quantification of both D and L forms in a single run.

Method Comparison and Conclusion

The choice between HPLC-FLD and GC-MS depends on the specific requirements of the analysis.

FeatureHPLC-FLD (with OPA Derivatization)GC-MS (with Esterification/Acylation)
Principle Pre-column derivatization for fluorescenceDerivatization for volatility and MS analysis
Selectivity Good; based on chromatography and fluorescenceExcellent; based on retention time and mass-to-charge ratio
Sensitivity High (picomole range)Very High (low ng/mL to pg/mL)
Quant. Accuracy Good; relies on external calibrationExcellent; use of stable isotope internal standards
Throughput High, especially with automated derivatizationModerate; multi-step sample preparation
Instrumentation Widely available HPLC with FLDRequires GC-MS system

References

  • MDPI. (2021).
  • Waters Corporation.
  • Food Research. (2022).
  • MDPI. (2021).
  • LCGC International. (2018).
  • PubMed. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. [Link]
  • National Institutes of Health (NIH). (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]
  • National Institutes of Health (NIH). (2014).
  • National Institutes of Health (NIH). (2022). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. [Link]
  • Glen Jackson. (2014).
  • Springer Nature Experiments. (2011). Validation of Amino Acid Analysis Methods. [Link]
  • SciELO Peru. (2024). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". [Link]
  • ACS Publications. (2022).
  • PubMed. (2019).
  • Springer Nature Experiments. (2019).
  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
  • Longdom Publishing. (2019). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]
  • Yakhak Hoeji. (2021).
  • Chiralpedia. (2022).
  • PubMed. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
  • Phenomenex.
  • Shimadzu Corporation. No.
  • MDPI. (2024). GC-MS Analysis of Liposoluble Components from Six Kinds of Bast Fibers and Correlative Study on Their Antibacterial Activity. [Link]

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Application Note: Chiral Separation of 2-Aminodecanoic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 2-aminodecanoic acid enantiomers. The direct separation of these non-derivatized enantiomers is achieved using a crown ether-based chiral stationary phase (CSP). This guide provides a comprehensive protocol, from sample preparation to data analysis, and delves into the scientific principles governing the separation. The methodology is designed for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment.

Introduction and Scientific Background

This compound, a non-proteinogenic amino acid, is a chiral molecule with significant implications in peptide synthesis, metabolic studies, and as a building block in pharmaceutical compounds. As with most chiral molecules, its enantiomers (D- and L-forms) can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, the ability to separate and quantify these enantiomers is critical for quality control, efficacy, and safety in drug development and other scientific research.

Direct chiral separation by HPLC is often preferred over indirect methods that require derivatization, as it eliminates extra sample preparation steps and potential sources of error.[2][3] This note focuses on a direct method utilizing a crown ether-based CSP, which has proven highly effective for resolving the enantiomers of compounds containing a primary amine, such as amino acids.[4][5][6]

Principle of Separation: Crown Ether-Based Chiral Recognition

The cornerstone of this method is the specific interaction between the analyte and the chiral stationary phase. A crown ether-based CSP, such as CROWNPAK® CR(+), is employed.[5][6] The chiral selector is an optically active crown ether that is chemically bonded to a silica support.[7]

Chiral recognition is achieved through the formation of a transient diastereomeric complex between the protonated primary amine (-NH3+) of the this compound and the cavity of the crown ether.[5][8] This interaction is primarily based on three-point hydrogen bonding. For the complex to form, the analyte must be protonated, which necessitates the use of an acidic mobile phase, typically containing perchloric acid at a pH between 1 and 2.[7][8] The differential stability of the complexes formed with the D- and L-enantiomers leads to different retention times, thus enabling their separation.[9]

Using a CROWNPAK® CR(+) column, the D-enantiomer is consistently eluted before the L-enantiomer.[5] This predictable elution order is a significant advantage for peak identification. Should an inversion of the elution order be required, a column with the opposite chirality, CROWNPAK® CR(-), can be used.[5]

Caption: Simplified model of the interactions between an amino acid enantiomer and the crown ether stationary phase.

Materials and Instrumentation

CategoryItemSpecifications / Vendor
Instrumentation HPLC SystemQuaternary pump, autosampler, column thermostat, UV or ELSD detector
Data AcquisitionChromatography Data System (CDS) software
Column Chiral ColumnCROWNPAK® CR-I(+) or CR(+), 150 x 4.6 mm, 5 µm
Guard ColumnRecommended for extending column life[8]
Chemicals This compoundRacemic (D/L) standard and individual enantiomers (if available)
Perchloric Acid (70%)HPLC Grade
MethanolHPLC Grade
WaterHPLC Grade or Milli-Q
Sample Prep Syringe Filters0.45 µm, PTFE or other compatible material
Vials2 mL amber glass autosampler vials with caps

Experimental Protocols

Mobile Phase Preparation

Rationale: An acidic mobile phase is crucial for the protonation of the primary amine of the this compound, which is a prerequisite for interaction with the crown ether stationary phase.[8] Perchloric acid is preferred due to its low UV absorbance and effectiveness in achieving high resolution.[8] Methanol is added as an organic modifier to reduce the retention time of hydrophobic compounds like this compound.[7][8]

Procedure:

  • Prepare pH 1.0 Perchloric Acid Solution: Carefully weigh 16.3 g of 70% perchloric acid and dilute to 1.0 L with HPLC grade water. This creates a stock solution. Caution: Perchloric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE).

  • Prepare the Mobile Phase: Create a mixture of the pH 1.0 perchloric acid solution and methanol. A good starting composition is 85:15 (v/v) aqueous perchloric acid (pH 1.0) / Methanol .[10]

  • Degas: Thoroughly degas the mobile phase using vacuum filtration, sonication, or helium sparging before use to prevent pump cavitation and baseline noise.[8]

Sample and Standard Preparation

Rationale: Accurate sample preparation is key to reproducible results. The concentration should be within the linear range of the detector. Filtering the sample prevents particulates from damaging the column and HPLC system.[11]

Procedure:

  • Standard Solution: Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare unknown samples at a similar concentration, using the mobile phase as the diluent.

  • Filter: Filter all solutions through a 0.45 µm syringe filter into autosampler vials before placing them in the HPLC autosampler.[11]

HPLC System Configuration and Method Parameters

Rationale: The selected parameters are optimized for baseline resolution and reasonable analysis time. A lower column temperature can sometimes increase selectivity but may also increase analysis time and backpressure.[8][12] The flow rate is standard for a 4.6 mm ID column. UV detection at a low wavelength (200-210 nm) is suitable for amino acids that lack a strong chromophore.

ParameterRecommended SettingRationale / Notes
Column CROWNPAK® CR-I(+), 150 x 4.6 mm, 5 µmCrown ether phase for amino acid separation.[10]
Mobile Phase 85:15 (v/v) Perchloric Acid (pH 1.0) / MethanolAcidic for analyte protonation; organic modifier to control retention.[10]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp. 25°CProvides stable retention times. Can be optimized (5-40°C).[12]
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.
Detection UV at 200 nmLow wavelength for detecting the carboxyl group.[10]
Run Time ~15 minutesAdjust as needed to ensure elution of both enantiomers.

System Suitability and Validation

Before analyzing samples, the system's performance must be verified. Method validation should be performed according to ICH guidelines or internal SOPs.[13]

System Suitability Test (SST): Inject the racemic standard solution (e.g., five replicate injections). The system is deemed ready for analysis if the following criteria are met.[14][15]

ParameterAcceptance CriteriaPurpose
Resolution (Rs) Rs ≥ 1.7Ensures baseline separation between the two enantiomer peaks.[14]
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Confirms good peak shape and absence of column overload.
Repeatability (%RSD) ≤ 2.0% for peak areasDemonstrates the precision of the system and injections.

Typical Results and Data Interpretation

Under the conditions described, baseline separation of the D- and L-enantiomers of this compound is expected. The D-enantiomer will elute first, followed by the L-enantiomer.

Example Chromatogram: (A representative chromatogram would be displayed here, showing two well-resolved peaks for the D- and L-enantiomers.)

Typical Performance Data:

ParameterSymbolTypical ValueFormula
Retention Time (D-enantiomer)tR1~6.5 min-
Retention Time (L-enantiomer)tR2~8.0 min-
Retention Factor (D-enantiomer)k1> 1.0(tR1 - t0) / t0
Selectivity Factorα> 1.2k2 / k1
ResolutionRs> 2.02(tR2 - tR1) / (w1 + w2)

Note: t0 = column dead time; w = peak width at base. Values are illustrative and may vary based on the specific system and conditions.

The enantiomeric excess (%ee) can be calculated from the peak areas (A) of the two enantiomers: %ee = (|A_L - A_D|) / (A_L + A_D) * 100

Experimental Workflow Visualization

G MobilePhase Mobile Phase Prep (Perchloric Acid/MeOH) SamplePrep Sample/Standard Prep (0.1 mg/mL in Mobile Phase) MobilePhase->SamplePrep Filter Filter Samples (0.45 µm) SamplePrep->Filter SystemSetup HPLC System Setup (Flush & Equilibrate) SST System Suitability Test (5x Racemic Standard) SystemSetup->SST Analysis Sample Analysis SST->Analysis If SST Passes Integration Peak Integration Analysis->Integration Calculation Calculate Rs, α, %ee Integration->Calculation Report Generate Report Calculation->Report

Caption: Overall experimental workflow for chiral HPLC analysis.

Conclusion

The described HPLC method provides a reliable and robust solution for the direct chiral separation of this compound enantiomers. The use of a crown ether-based chiral stationary phase with an acidic mobile phase yields excellent resolution and selectivity without the need for derivatization. This application note serves as a comprehensive guide for implementing this technique for quality control and research purposes in the pharmaceutical and chemical industries.

References

  • Iliev, I., et al. (2018). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. PubMed.
  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
  • Miller, L. & Yue, T. (2019). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. ResearchGate.
  • Rao, R. N., & Nagaraju, V. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • Kim, J. H., et al. (2003). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic.
  • Multiple Authors. (2013). HPLC method and sample preparation for amino acids? ResearchGate.
  • Tani, K., et al. (2023). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. MDPI.
  • Ates, H., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS.
  • Daicel. (n.d.). SPECIAL APPLICATIONS HPLC COLUMNS. Obrnuta faza.
  • Element Lab Solutions. (n.d.). Daicel CROWNPAK Crown Ether Chiral Columns. Element Lab Solutions.
  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-). Daicel Chiral Technologies.
  • Peter, A., et al. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC - PubMed Central.
  • Hyun, M. H., et al. (2001). New chiral crown ether stationary phase for the liquid chromatographic resolution of α-amino acid enantiomers. ResearchGate.
  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Daicel Chiral Technologies.
  • SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis. SickKids Research Institute.
  • Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO.
  • Daicel. (n.d.). SEPARATION OF FREE AMINO ACIDS AND PRIMARY AMINES USING DAICEL CROWN ETHER COLUMNS: CROWNPAK CR-I(+) AND CROWNPAK CR-I(-). Daicel Application Note.
  • Rane, V. & Shinde, D. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal.
  • Daicel Chiral Technologies. (n.d.). Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Daicel Chiral Technologies.
  • Daicel. (n.d.). CHIRALPAK ZWIX(+). Obrnuta faza.
  • Sankar, R., et al. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
  • Rahman, M., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • Kim, I. W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Dong, M. W. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Daicel Chiral Technologies. (n.d.). Technical Library. Daicel Chiral Technologies.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH.
  • El-Sawy, E., et al. (2022). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. MDPI.

Sources

Application Note: Unambiguous 1H and 13C NMR Spectral Assignment of 2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, offering unparalleled insights into molecular structure and dynamics. For novel or modified amino acids, such as 2-aminodecanoic acid, complete and accurate assignment of ¹H and ¹³C NMR spectra is a critical first step in structural verification, purity assessment, and in understanding its incorporation into larger peptide structures. This compound, a non-proteinogenic α-amino acid with a C10 aliphatic side chain, presents a unique spectral signature that can be fully elucidated through a combination of one- and two-dimensional NMR experiments.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed ¹H and ¹³C NMR spectral assignment of this compound. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present a logical, in-depth analysis of the spectral data. While experimentally obtained spectra for this compound are not widely published, this guide will utilize predictive data based on the well-established principles of NMR and spectral data from analogous compounds such as L-norleucine and decanoic acid.

Experimental Protocol

A robust and reproducible NMR-based structural elucidation workflow begins with meticulous sample preparation and the selection of appropriate NMR experiments.

I. Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. For this compound, which possesses both a hydrophilic amino acid head group and a hydrophobic alkyl tail, the choice of solvent is crucial.

  • Solvent Selection: Deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) and CD₃OD can be effective in solubilizing this compound. For biological applications or to mimic physiological conditions, deuterated water (D₂O) with pH adjustment can be used, though this will result in the exchange of the labile amine (-NH₂) and carboxylic acid (-OH) protons with deuterium, rendering them invisible in the ¹H NMR spectrum. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is recommended. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm for both ¹H and ¹³C NMR in organic solvents. For aqueous samples, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is a suitable alternative.

II. NMR Data Acquisition

The following suite of NMR experiments is recommended for a comprehensive assignment of all proton and carbon signals of this compound.

  • ¹H NMR: A standard one-dimensional proton NMR experiment is the starting point for identifying all the proton environments in the molecule.

  • ¹³C NMR: A proton-decoupled one-dimensional carbon NMR experiment provides the chemical shifts of all unique carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups.[2] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[2]

  • 2D COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are typically two or three bonds apart, allowing for the tracing of proton connectivity within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and for confirming the overall carbon framework.

Data Interpretation and Spectral Assignment

The following sections detail the predicted ¹H and ¹³C NMR spectral data for this compound and provide a logical, step-by-step assignment of each signal. The predicted chemical shifts are based on the analysis of structurally similar compounds, namely L-norleucine for the amino acid portion and decanoic acid for the long alkyl chain.[3][4]

Predicted ¹H NMR Spectral Data for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-10~0.88Triplet (t)~7.03H
H-4 to H-9~1.2-1.4Multiplet (m)-12H
H-3~1.6-1.8Multiplet (m)-2H
H-2~3.6-3.8Triplet (t) or Doublet of Doublets (dd)~7.51H
NH₂Variable (Broad)Singlet (s)-2H
COOHVariable (Broad)Singlet (s)-1H
Predicted ¹³C NMR Spectral Data for this compound
Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
C-10~14.0Positive (CH₃)
C-8~22.5Negative (CH₂)
C-4 to C-7~29.0-29.5Negative (CH₂)
C-9~31.8Negative (CH₂)
C-3~33.0Negative (CH₂)
C-2~55.0Positive (CH)
C-1~175.0Not Observed
Logic of Spectral Assignment

The assignment process is a systematic puzzle-solving exercise, integrating information from all the acquired NMR spectra.

Workflow for NMR Spectral Assignment of this compound

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assignment Final Assignment H1 ¹H NMR: Identify proton signals, multiplicities, and integrations. Assign_H Assign ¹H Spectrum: Start from unique signals (H-2, H-10) and use COSY to walk along the chain. H1->Assign_H C13 ¹³C NMR: Identify all unique carbon signals. DEPT DEPT-135: Differentiate CH, CH₂, and CH₃ groups. C13->DEPT Assign_C Assign ¹³C Spectrum: Use HSQC to assign protonated carbons and HMBC to assign the quaternary carbonyl carbon (C-1). DEPT->Assign_C COSY COSY: Establish H-H connectivities (e.g., H-2 to H-3). COSY->Assign_H HSQC HSQC: Correlate each proton to its directly attached carbon. HSQC->Assign_C HMBC HMBC: Correlate protons to carbons 2-3 bonds away (e.g., H-3 to C-1). HMBC->Assign_C Assign_H->COSY Assign_H->HSQC Assign_C->HMBC Structure Structural Verification: Confirm all assignments are consistent with the molecular structure of this compound. Assign_C->Structure

Sources

Application Note: Mass Spectrometry Fragmentation Patterns of 2-Aminodecanoic Acid Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and cell permeability. 2-Aminodecanoic acid, a synthetic amino acid featuring a C8 aliphatic side chain, is of particular interest for enhancing the lipophilicity of peptide-based therapeutics. This modification can improve membrane interaction and pharmacokinetic profiles. Accurate structural verification of these modified peptides is critical, and tandem mass spectrometry (MS/MS) is the premier analytical technique for this purpose.[1]

This application note provides a detailed guide to the expected fragmentation patterns of peptides containing this compound when analyzed by common tandem mass spectrometry techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). Understanding these fragmentation pathways is essential for confident sequence confirmation and localization of the this compound residue.

Fundamental Principles of Peptide Fragmentation in Mass Spectrometry

Tandem mass spectrometry (MS/MS) involves the isolation of a specific peptide ion (the precursor ion), its fragmentation, and the mass analysis of the resulting fragment ions (product ions).[2][3] The fragmentation pattern serves as a fingerprint of the peptide's amino acid sequence.[4]

  • Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are "slow-heating" methods where precursor ions are activated by collision with an inert gas.[5] This typically results in cleavage of the most labile bonds, the peptide amide bonds, producing characteristic b- and y-type ions .[6] HCD, performed in an Orbitrap mass analyzer, generally provides higher resolution and more accurate mass measurements of fragment ions compared to CID in an ion trap.[7]

  • Electron Transfer Dissociation (ETD): In contrast to CID/HCD, ETD is a non-ergodic fragmentation method involving the transfer of an electron to a multiply charged peptide precursor.[8] This induces cleavage of the N-Cα bond along the peptide backbone, generating c- and z-type ions .[8] A key advantage of ETD is its ability to preserve labile post-translational modifications that are often lost during CID/HCD.[9][10]

Predicted Fragmentation Patterns of this compound Peptides

The presence of the long aliphatic side chain of this compound introduces unique fragmentation behavior in addition to the standard peptide backbone cleavages. The following sections detail the predicted fragmentation patterns for a hypothetical peptide, Ala-Val-(this compound)-Gly-Leu , which will be abbreviated as AV(Ada)GL .

CID and HCD Fragmentation

Under CID and HCD conditions, peptides containing this compound are expected to produce a standard series of b- and y-ions from backbone fragmentation. However, the most prominent and diagnostic feature will be the fragmentation of the decanoic acid side chain.

Key Predicted Fragmentation Pathways:

  • Backbone Fragmentation (b- and y-ions): The peptide backbone will cleave at the amide bonds to produce a series of b- and y-ions, allowing for sequence determination.

  • Charge-Remote Fragmentation of the Side Chain: The long aliphatic chain is susceptible to charge-remote fragmentation, a process common in the gas-phase dissociation of fatty acids and their derivatives.[9][11] This is predicted to result in a significant neutral loss of C8H16 (112.1252 Da) from the side chain of the this compound residue. This neutral loss can be observed from the precursor ion and from any b- or y-ions that contain the this compound residue.

  • Internal Fragmentation of the Side Chain: Less prominent fragmentation may occur along the alkyl chain, leading to a series of smaller neutral losses.

The presence of a strong neutral loss from the precursor ion and a modified b- or y-ion series can be a strong indicator of the presence of this compound.

cluster_0 Precursor Ion [AV(Ada)GL+H]+ cluster_1 Backbone Fragmentation (b/y-ions) cluster_2 Side Chain Fragmentation precursor [AV(Ada)GL+H]+ b_ions b2, b3, b4 precursor->b_ions CID/HCD y_ions y1, y2, y3, y4 precursor->y_ions CID/HCD neutral_loss [AV(Ada)GL+H - C8H16]+ (Neutral Loss) precursor->neutral_loss Charge-Remote Fragmentation b3_nl [b3 - C8H16]+ b_ions->b3_nl from b3 cluster_0 Precursor Ion [AV(Ada)GL+2H]2+ cluster_1 Backbone Fragmentation (c/z-ions) cluster_2 Side Chain Intact precursor [AV(Ada)GL+2H]2+ c_ions c1, c2, c3, c4 precursor->c_ions ETD z_ions z1, z2, z3, z4 precursor->z_ions ETD intact_side_chain Side chain of Ada remains on fragments c_ions->intact_side_chain z_ions->intact_side_chain

Caption: Predicted ETD fragmentation of a this compound peptide.

Data Summary

The following table summarizes the predicted key fragment ions for the hypothetical peptide Ala-Val-(Ada)-Gly-Leu .

Ion TypeFragment SequenceMonoisotopic Mass (Da)Notes
Precursor AV(Ada)GL528.3758[M+H]+
b-ions (CID/HCD)
b2AV171.1134
b3AV(Ada)340.2523
b3 - C8H16AV(Ada) - side chain228.1271Characteristic fragment with neutral loss
b4AV(Ada)G397.2738
y-ions (CID/HCD)
y1L114.0919
y2GL171.1134
y3(Ada)GL340.2523
y3 - C8H16(Ada)GL - side chain228.1271Characteristic fragment with neutral loss
y4V(Ada)GL439.3211
c-ions (ETD)
c2AV188.1399
c3AV(Ada)357.2788
c4AV(Ada)G414.3003
z-ions (ETD)
z1L113.0841
z2GL170.1056
z3(Ada)GL339.2445
z4V(Ada)GL438.3133

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.

  • Peptide Solubilization: Dissolve the synthetic this compound peptide in a suitable solvent. A common starting point is 0.1% formic acid in water/acetonitrile (50:50, v/v). The increased hydrophobicity may require a higher percentage of organic solvent.

  • Desalting (if necessary): If the peptide sample contains high concentrations of salts from synthesis, desalting is required to prevent ion suppression. Use a C18 ZipTip or a similar solid-phase extraction method.

  • Final Concentration: Adjust the peptide concentration to approximately 1 pmol/µL for direct infusion or 100-500 fmol/µL for LC-MS/MS analysis.

LC-MS/MS Analysis

cluster_workflow LC-MS/MS Workflow Sample Prepared Peptide Sample LC Reverse-Phase LC Separation (C18 column) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 Fragmentation Fragmentation (CID, HCD, or ETD) MS1->Fragmentation MS2 MS2 Scan (Product Ion Analysis) Fragmentation->MS2 Data Data Analysis MS2->Data

Caption: General workflow for LC-MS/MS analysis of peptides.

Recommended Parameters:

ParameterRecommendation
LC Column C18, 1.7-3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-40% B over 30-60 minutes (may need to be optimized for hydrophobic peptides)
Ionization Mode Positive Electrospray Ionization (ESI)
MS1 Resolution >60,000
MS/MS Resolution >15,000
CID Collision Energy Normalized Collision Energy (NCE) 25-35%
HCD Collision Energy NCE 28-32%
ETD Reaction Time Dependent on instrument and charge state, typically 50-100 ms
Data Interpretation
  • Identify the Precursor Ion: Locate the isotopic cluster of the precursor ion in the MS1 spectrum and confirm its mass and charge state.

  • Analyze MS/MS Spectra:

    • CID/HCD: Look for the characteristic neutral loss of the C8H16 side chain (112.1252 Da) from the precursor ion. Attempt to assign the major peaks to the b- and y-ion series. The presence of a gap in the series corresponding to the this compound residue, along with fragment ions showing the neutral loss, can help localize the modification.

    • ETD: Assign the major peaks to the c- and z-ion series. Confirm that the mass difference between consecutive ions corresponds to the expected amino acid residues, including the 169.1389 Da mass of the this compound residue. The lack of a significant neutral loss is a key confirmatory feature.

  • Software Assistance: Use peptide sequencing software to assist in the interpretation. It is crucial to define the mass of this compound as a custom modification to allow for correct database searching or de novo sequencing.

Conclusion

The mass spectrometric analysis of peptides containing this compound presents a unique fragmentation pattern characterized by a prominent neutral loss of the aliphatic side chain under CID and HCD conditions. ETD is a powerful complementary technique that can provide unambiguous localization of this non-canonical amino acid by preserving the side chain integrity and generating a different set of fragment ions. By understanding these distinct fragmentation behaviors and employing the appropriate analytical strategies, researchers can confidently characterize these novel peptide therapeutics.

References

  • Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis.
  • Gross, M. L. (2000). Charge-remote fragmentation: an account of research on mechanisms and applications. International Journal of Mass Spectrometry, 200(1-3), 611-624. [Link]
  • Mikesh, L. M., Ueberheide, B., Chi, A., Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2006). The utility of ETD mass spectrometry in proteomic analysis. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1764(12), 1811-1822. [Link]
  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212-217. [Link]
  • Steen, H., & Mann, M. (2004). The A, B, C's of peptide sequencing. Nature reviews Molecular cell biology, 5(9), 699-711. [Link]
  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548. [Link]
  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Peptide and protein sequence analysis by mass spectrometry. Mass spectrometry reviews, 34(1), 43-63. [Link]
  • Coon, J. J., Ueberheide, B., Syka, J. E., Dryhurst, D. D., Ausio, J., Shabanowitz, J., & Hunt, D. F. (2005). Protein identification using sequential ion/ion reactions and tandem mass spectrometry. Proceedings of the National Academy of Sciences, 102(27), 9463-9468. [Link]
  • Johnson, R. S., Martin, S. A., Biemann, K., Stults, J. T., & Watson, J. T. (1987). Novel fragmentation process of peptides by collision-induced decomposition in a tandem mass spectrometer: differentiation of leucine and isoleucine. Analytical chemistry, 59(21), 2621-2625. [Link]
  • Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical mass spectrometry, 11(11), 601-601. [Link]
  • Biemann, K. (1990). Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation. Methods in enzymology, 193, 455-479. [Link]
  • Matrix Science. (n.d.). Peptide fragmentation.
  • Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]
  • Zubarev, R. A., Kelleher, N. L., & McLafferty, F. W. (1998). Electron capture dissociation of multiply charged protein cations. A nonergodic process. Journal of the American Chemical Society, 120(13), 3265-3266. [Link]
  • Horn, D. M., Zubarev, R. A., & McLafferty, F. W. (2000). Automated de novo sequencing of proteins by tandem high-resolution mass spectrometry. Proceedings of the National Academy of Sciences, 97(19), 10313-10317. [Link]
  • Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in enzymology, 402, 148-185. [Link]
  • Kjeldsen, F., Haselmann, K. F., Budnik, B. A., Sørensen, E. S., & Zubarev, R. A. (2003). Dissociative recombination and electron-capture dissociation of peptide ions with a single basic residue are governed by the position of the basic residue. Chemistry–A European Journal, 9(18), 4445-4452. [Link]
  • Tsybin, Y. O., He, H., & Hakansson, K. (2005). Electron capture dissociation of peptides with a C-terminal lysine. Journal of the American Society for Mass Spectrometry, 16(5), 703-710. [Link]
  • Harrison, A. G. (2009). Fragmentation of protonated peptides. Mass spectrometry reviews, 28(4), 640-657. [Link]
  • Loo, J. A. (2009). Top-down proteomics: a gas-phase protein separation and sequencing method. Mass spectrometry reviews, 28(6), 998-1011. [Link]
  • Zhang, Y., & Figeys, D. (2019). Introduction to proteomics. In Proteomics for Biological Discovery (pp. 1-17). Humana, New York, NY. [Link]

Sources

Application Notes and Protocols for the Efficient Incorporation of 2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Incorporating Lipophilic β-Amino Acids

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and materials science. These unique building blocks offer the potential to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. 2-Aminodecanoic acid, a β-amino acid with a long lipophilic side chain, is of particular interest for the development of peptide-based therapeutics with improved membrane permeability and metabolic stability. However, its unique structure presents significant challenges during solid-phase peptide synthesis (SPPS). The steric hindrance at the β-carbon, coupled with the hydrophobicity of the decanoyl chain, can lead to incomplete coupling reactions, aggregation of the growing peptide chain, and consequently, low yields and purity of the final product.[1]

This technical guide provides a comprehensive overview of coupling reagents and optimized protocols for the efficient incorporation of this compound into peptide sequences. We will delve into the mechanistic rationale behind reagent selection, provide detailed step-by-step protocols, and offer troubleshooting strategies to overcome common challenges.

Comparative Analysis of Coupling Reagents for this compound

The success of incorporating a sterically hindered and hydrophobic amino acid like this compound is critically dependent on the choice of coupling reagent. The ideal reagent should offer high reactivity to overcome steric hindrance, minimize the risk of racemization, and be compatible with standard SPPS workflows. Below is a comparative analysis of commonly used coupling reagents.

Coupling Reagent SystemClassRelative Efficiency for Hindered CouplingsKey AdvantagesPotential Drawbacks
HATU Uronium SaltVery HighFast reaction kinetics, low racemization due to the formation of a highly reactive OAt-active ester.[1]Can cause guanidinylation of the N-terminal amine if used in excess.[2] Based on potentially explosive HOAt.[3]
HBTU Uronium SaltHighEffective for many standard couplings.Less reactive than HATU for sterically hindered residues, leading to slower reactions and potentially lower yields.[1]
COMU Uronium SaltVery HighComparable or superior efficiency to HATU.[4] Based on non-explosive OxymaPure, offering a better safety profile and high solubility.[4][5]Higher cost compared to older reagents. Can also cause guanidinylation.[2]
DIC/HOBt Carbodiimide/ AdditiveModerateCost-effective, by-product (diisopropylurea) is soluble in common washing solvents.Generally less efficient for sterically demanding couplings, requiring longer reaction times or double coupling.[6] HOBt is potentially explosive.[3]
DIC/OxymaPure Carbodiimide/ AdditiveHighSafer, non-explosive alternative to HOBt with excellent racemization suppression.[2]May be less potent than uronium salts for the most challenging couplings.[2]

Based on the available evidence for other sterically hindered and hydrophobic amino acids, HATU and COMU are the recommended coupling reagents for the efficient incorporation of this compound. Their high reactivity is crucial for overcoming the steric bulk at the β-carbon and the potential for aggregation induced by the long alkyl chain.

Mechanistic Insights into Recommended Coupling Reagents

A deeper understanding of the reaction mechanisms allows for more rational optimization of coupling protocols.

HATU: The Gold Standard for Hindered Couplings

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt derivative of HOAt (1-hydroxy-7-azabenzotriazole). In the presence of a tertiary base like diisopropylethylamine (DIPEA), HATU rapidly activates the carboxylic acid of the incoming Fmoc-2-aminodecanoic acid to form a highly reactive OAt-ester. The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance, further accelerating the nucleophilic attack by the free amine of the resin-bound peptide.[1] This enhanced reactivity is key to achieving high coupling efficiencies with sterically demanding amino acids.

HATU_Mechanism Fmoc_AA Fmoc-2-Aminodecanoic Acid Active_Ester Highly Reactive OAt-Active Ester Fmoc_AA->Active_Ester Activation HATU HATU + DIPEA HATU->Active_Ester Coupled_Peptide Coupled Peptide-Resin Active_Ester->Coupled_Peptide Nucleophilic Attack Peptide_Resin Peptide-Resin (with free amine) Peptide_Resin->Coupled_Peptide caption HATU Activation Pathway

HATU Activation Pathway
COMU: The Safer, High-Performance Alternative

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on the non-explosive OxymaPure as the leaving group.[4] Its reactivity is comparable, and in some cases superior, to HATU.[4] The mechanism is similar, involving the formation of a highly reactive Oxyma-based active ester. COMU also boasts excellent solubility in a wide range of solvents and has a reduced allergenic potential compared to benzotriazole-based reagents.[5]

COMU_Mechanism Fmoc_AA Fmoc-2-Aminodecanoic Acid Active_Ester Highly Reactive Oxyma-Active Ester Fmoc_AA->Active_Ester Activation COMU COMU + DIPEA COMU->Active_Ester Coupled_Peptide Coupled Peptide-Resin Active_Ester->Coupled_Peptide Nucleophilic Attack Peptide_Resin Peptide-Resin (with free amine) Peptide_Resin->Coupled_Peptide caption COMU Activation Pathway

COMU Activation Pathway

Detailed Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis using Fmoc chemistry. They can be adapted for automated synthesizers with appropriate adjustments to reagent delivery and wash cycles.

Protocol 1: HATU-Mediated Coupling of Fmoc-2-Aminodecanoic Acid

This protocol is recommended for achieving high coupling efficiency with minimal reaction time.

Materials:

  • Fmoc-protected this compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected peptide-resin

  • Standard SPPS washing solvents (DCM, DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using a standard deprotection protocol (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed.

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve Fmoc-2-aminodecanoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Activation: Add DIPEA (6 equivalents) to the activation mixture and allow to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended to 4 hours, or a double coupling can be performed.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates a complete coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

Causality Behind Experimental Choices:

  • Equivalents: A slight excess of the amino acid and coupling reagent is used to drive the reaction to completion. A slight deficit of HATU relative to the amino acid minimizes the risk of N-terminal guanidinylation.[2]

  • Pre-activation: Pre-activating the amino acid ensures the formation of the highly reactive OAt-ester before addition to the resin, leading to faster and more efficient coupling.[5]

  • Reaction Time: The extended reaction time compared to standard amino acids accounts for the steric hindrance of this compound.

Protocol 2: COMU-Mediated Coupling of Fmoc-2-Aminodecanoic Acid

This protocol offers a safer alternative to HATU with comparable or even superior performance.

Materials:

  • Fmoc-protected this compound

  • COMU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected peptide-resin

  • Standard SPPS washing solvents (DCM, DMF)

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve Fmoc-2-aminodecanoic acid (3 equivalents relative to resin loading) and COMU (2.9 equivalents) in DMF.

  • Activation: Add DIPEA (6 equivalents) to the activation mixture and pre-activate for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction completion with a Kaiser test.

  • Washing: Wash the resin as described in Protocol 1.

Causality Behind Experimental Choices:

  • Safety: The primary driver for choosing COMU is its non-explosive nature, which enhances laboratory safety.[4][5]

  • Solubility: COMU's high solubility ensures efficient activation and coupling even in challenging solvent conditions.[5]

  • Efficiency: The high reactivity of the Oxyma-based active ester ensures efficient coupling of the sterically hindered this compound.[4]

Workflow Visualization

SPPS_Workflow start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling with Activated Fmoc-2-Aminodecanoic Acid (HATU or COMU) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle next_cycle->deprotection Repeat for subsequent amino acids final_cleavage Final Cleavage and Deprotection next_cycle->final_cleavage caption General SPPS Cycle for Incorporating this compound

General SPPS Cycle for Incorporating this compound

Troubleshooting and Mitigation of Side Reactions

The incorporation of this compound can be prone to specific side reactions, primarily due to its hydrophobicity and steric bulk.

  • Peptide Aggregation: The long alkyl chain can promote inter-chain aggregation on the resin, leading to poor solvation and incomplete reactions.

    • Mitigation:

      • Use of chaotropic salts (e.g., LiCl) in the coupling and deprotection steps can help disrupt secondary structures.

      • Performing the synthesis at elevated temperatures (if using a microwave synthesizer) can improve reaction kinetics and reduce aggregation.

      • Employing resins with a polyethylene glycol (PEG) core can enhance solvation of the growing peptide chain.[7]

  • Incomplete Coupling: Steric hindrance can lead to incomplete acylation of the N-terminal amine.

    • Mitigation:

      • As outlined in the protocols, use highly reactive coupling reagents like HATU or COMU.

      • Perform a double coupling: after the initial coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.

      • Increase the coupling time to allow the reaction to proceed to completion.

  • Guanidinylation: A common side reaction with uronium salt reagents where the free amine is capped by the coupling reagent.

    • Mitigation:

      • Use a slight excess of the amino acid relative to the coupling reagent.

      • Ensure rapid and efficient pre-activation before adding the mixture to the resin.

Conclusion

The successful incorporation of this compound into peptide sequences is readily achievable with the appropriate selection of coupling reagents and optimized protocols. The high reactivity of HATU and COMU makes them the reagents of choice for overcoming the steric and hydrophobic challenges posed by this non-proteinogenic amino acid. By understanding the underlying reaction mechanisms and potential side reactions, researchers can confidently synthesize novel peptides containing this compound, paving the way for the development of next-generation therapeutics and advanced biomaterials.

References

  • Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The “difficult sequence” concept in solid-phase peptide synthesis. Chemical Society Reviews, 45(24), 6848-6874. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry–A European Journal, 15(37), 9394-9403. [Link]
  • Aapptec. (n.d.). Coupling Reagents. [Link]
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

Sources

Application Notes and Protocols for the Enzymatic Resolution of 2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<_

Abstract

Enantiomerically pure α-amino acids are indispensable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. 2-Aminodecanoic acid, a non-canonical amino acid, is a key chiral intermediate for various therapeutic agents. This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic this compound. We detail protocols utilizing stereoselective enzymes, such as lipases and acylases, to achieve high enantiomeric excess (e.e.). The document covers the underlying principles of enzymatic resolution, detailed experimental workflows, methods for data analysis and validation, and a troubleshooting guide. This resource is intended for researchers, scientists, and professionals in drug development seeking to implement efficient and scalable methods for producing enantiopure this compound.

Introduction: The Significance of Chiral this compound

Chirality plays a pivotal role in drug efficacy and safety. For many pharmaceuticals, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. This compound is a crucial component in the synthesis of various bioactive compounds, including peptidic natural products and histone deacetylase (HDAC) inhibitors.[1][2] Consequently, the ability to obtain this amino acid in an enantiomerically pure form is of paramount importance for the development of stereochemically defined drugs.

Traditional chemical methods for resolving racemic mixtures often involve costly chiral resolving agents, harsh reaction conditions, and multiple purification steps. In contrast, enzymatic resolution offers a more sustainable and efficient alternative. Biocatalysts, such as enzymes, operate under mild conditions with high stereoselectivity, leading to cleaner reactions and easier product isolation.[] This guide focuses on two primary enzymatic strategies for the resolution of this compound: lipase-catalyzed hydrolysis of amino acid esters and acylase-catalyzed hydrolysis of N-acyl amino acids.

Foundational Principles of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process that relies on the ability of a chiral catalyst, in this case, an enzyme, to differentiate between the two enantiomers of a racemic substrate. The enzyme selectively catalyzes the transformation of one enantiomer at a much higher rate than the other. This results in a mixture containing the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer.

For the resolution of this compound, two common approaches are employed:

  • Lipase-Catalyzed Hydrolysis: In this method, the racemic this compound is first converted to its corresponding ester. A lipase, which is a type of hydrolase, then selectively hydrolyzes one of the ester enantiomers back to the carboxylic acid.[4][5] The resulting mixture of the unreacted ester and the hydrolyzed acid can then be separated based on their different chemical properties.

  • Acylase-Catalyzed Hydrolysis: This strategy involves the N-acylation of the racemic this compound. An acylase enzyme is then used to selectively deacetylate one of the N-acyl enantiomers.[6][7][8] Similar to the lipase method, the resulting mixture of the deacetylated amino acid and the unreacted N-acyl amino acid can be readily separated.

The efficiency of an enzymatic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. A high E-value is indicative of a highly selective enzyme, which is crucial for obtaining products with high enantiomeric excess.

Visualizing the Enzymatic Resolution Workflow

The following diagram illustrates the general workflow for the enzymatic kinetic resolution of a racemic amino acid, highlighting the key stages from the starting material to the separated, enantiopure products.

Enzymatic_Resolution_Workflow cluster_0 Preparation of Substrate cluster_1 Enzymatic Reaction cluster_2 Separation and Isolation Racemic_AA Racemic this compound Derivatization Derivatization (Esterification or N-Acylation) Racemic_AA->Derivatization Racemic_Derivative Racemic Derivative Derivatization->Racemic_Derivative Reaction_Vessel Reaction Mixture (Buffer/Organic Solvent) Racemic_Derivative->Reaction_Vessel Enzyme Stereoselective Enzyme (e.g., Lipase or Acylase) Enzyme->Reaction_Vessel Product_Mixture Mixture of Product and Unreacted Substrate Reaction_Vessel->Product_Mixture Separation Separation (e.g., Extraction, Chromatography) Product_Mixture->Separation Enantiomer_1 Enantiopure Product 1 Separation->Enantiomer_1 Enantiomer_2 Enantiopure Product 2 Separation->Enantiomer_2

Caption: General workflow for enzymatic kinetic resolution.

Detailed Experimental Protocols

This section provides step-by-step protocols for the enzymatic resolution of this compound using both lipase and acylase.

Protocol 1: Lipase-Catalyzed Resolution of this compound Ethyl Ester

This protocol is based on the principle of enantioselective hydrolysis of an amino acid ester. Lipases from sources such as Pseudomonas and porcine pancreas have shown high reactivity and selectivity in such resolutions.[4]

Materials:

  • Racemic this compound

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Lipase (e.g., Pseudomonas cepacia lipase, Amano Lipase PS)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Immobilization support (e.g., Celite, silica gel) (optional)[9][10]

Procedure:

  • Synthesis of Racemic this compound Ethyl Ester:

    • Suspend racemic this compound (1 equivalent) in absolute ethanol.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Remove the solvent under reduced pressure to obtain the crude racemic ester.

  • Enzymatic Hydrolysis:

    • Dissolve the racemic this compound ethyl ester in a suitable organic solvent like toluene.

    • Add the lipase (either free or immobilized). The use of immobilized lipase can improve stability and reusability.[11][12]

    • Add phosphate buffer (pH 7.0) to the mixture. The aqueous phase is necessary for the hydrolytic activity of the lipase.

    • Stir the biphasic mixture at a controlled temperature (typically 30-40°C).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

  • Separation of Products:

    • Once the desired conversion is reached, separate the organic and aqueous layers.

    • The organic layer contains the unreacted (S)-2-aminodecanoic acid ethyl ester. Wash this layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The aqueous layer contains the sodium salt of the hydrolyzed (R)-2-aminodecanoic acid. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the (R)-2-aminodecanoic acid with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to obtain the product.

  • Hydrolysis of the Unreacted Ester (Optional):

    • The recovered (S)-2-aminodecanoic acid ethyl ester can be hydrolyzed to the free amino acid by standard methods (e.g., acid or base hydrolysis) if required.

Protocol 2: Acylase-Catalyzed Resolution of N-Acetyl-2-Aminodecanoic Acid

This protocol utilizes the enantioselective deacetylation of an N-acyl amino acid, a classic method for amino acid resolution.[6][7]

Materials:

  • Racemic this compound

  • Acetic anhydride

  • Sodium hydroxide solution (1 M)

  • Acylase I (from porcine kidney or Aspergillus sp.)

  • Cobalt(II) chloride solution (optional, as a cofactor)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Synthesis of Racemic N-Acetyl-2-Aminodecanoic Acid:

    • Dissolve racemic this compound in 1 M sodium hydroxide solution.

    • Cool the solution to 0°C.

    • Add acetic anhydride dropwise while maintaining the pH between 8 and 9 by the concurrent addition of 1 M NaOH.

    • After the addition is complete, stir the reaction at room temperature for 1 hour.

    • Acidify the solution with 1 M HCl to precipitate the N-acetyl derivative.

    • Filter, wash with cold water, and dry the product.

  • Enzymatic Deacetylation:

    • Dissolve the racemic N-acetyl-2-aminodecanoic acid in water and adjust the pH to 7.0 with a suitable base (e.g., LiOH).

    • Add Acylase I to the solution. Some acylases may require a cofactor like Co²⁺ for optimal activity.

    • Incubate the mixture at a controlled temperature (typically 37°C).

    • Monitor the reaction progress by measuring the amount of released L-amino acid. The reaction is complete when approximately 50% of the racemic substrate has been hydrolyzed.

  • Separation of Products:

    • After the reaction is complete, acidify the solution to pH 5 with 1 M HCl. This will precipitate the unreacted N-acetyl-D-2-aminodecanoic acid.

    • Filter to collect the N-acetyl-D-amino acid.

    • The filtrate contains the L-2-aminodecanoic acid. This can be further purified by ion-exchange chromatography or crystallization.

  • Hydrolysis of the N-Acetyl-D-Amino Acid (Optional):

    • The recovered N-acetyl-D-2-aminodecanoic acid can be hydrolyzed back to the D-amino acid by acid hydrolysis (e.g., refluxing with 6 M HCl).

Data Analysis and Validation

Accurate determination of enantiomeric excess (e.e.) and chemical purity is crucial for validating the success of the enzymatic resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining the enantiomeric composition of the products.[13]

Typical HPLC Conditions:

  • Column: A chiral stationary phase (CSP) is required. For amino acids, columns like Astec CHIROBIOTIC™ T (teicoplanin-based) are often effective for underivatized amino acids. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) can also be used, sometimes requiring derivatization of the amino acid.[13]

  • Mobile Phase: The choice of mobile phase depends on the column and the analyte. For teicoplanin-based columns, a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer is typically used. For polysaccharide-based columns in normal phase, a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) is common.[13]

  • Detection: UV detection is standard, typically at a wavelength where the analyte absorbs (e.g., 210 nm for the peptide bond in N-acyl derivatives).

The enantiomeric excess is calculated using the following formula: e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Data Presentation

The results of the enzymatic resolution should be presented in a clear and concise manner. A table summarizing the key parameters is highly recommended.

ParameterLipase-Catalyzed ResolutionAcylase-Catalyzed Resolution
Substrate Racemic this compound ethyl esterRacemic N-acetyl-2-aminodecanoic acid
Enzyme Pseudomonas cepacia LipaseAcylase I
Reaction Time 24 hours12 hours
Conversion 50%50%
Product 1 (R)-2-Aminodecanoic acidL-2-Aminodecanoic acid
e.e. of Product 1 >99%>99%
Product 2 (S)-2-Aminodecanoic acid ethyl esterN-acetyl-D-2-aminodecanoic acid
e.e. of Product 2 >99%>99%
Yield ~45% for each enantiomer~45% for each enantiomer

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no enzyme activity - Inappropriate pH or temperature.- Enzyme denaturation.- Presence of inhibitors.- Optimize reaction conditions (pH, temperature).- Handle and store the enzyme according to the manufacturer's instructions.- Ensure all reagents and solvents are of high purity.
Low enantioselectivity (low E-value) - The chosen enzyme is not suitable for the substrate.- Suboptimal reaction conditions.- Screen different enzymes (lipases, acylases from various sources).- Optimize the reaction solvent, temperature, and pH.
Reaction stops before 50% conversion - Product inhibition.- Enzyme instability under reaction conditions.- Consider using immobilized enzymes to improve stability.- Perform the reaction in a continuous flow system to remove the product as it is formed.[14]
Difficult separation of products - Similar polarities of the product and unreacted substrate.- Optimize the extraction pH to maximize the difference in solubility.- Employ chromatographic separation techniques (e.g., column chromatography).

Conclusion

Enzymatic kinetic resolution is a powerful and practical methodology for the production of enantiopure this compound. The protocols detailed in this application note, utilizing either lipase-catalyzed hydrolysis of esters or acylase-catalyzed deacetylation of N-acyl derivatives, provide robust and scalable routes to both enantiomers of this valuable chiral building block. By carefully selecting the appropriate enzyme and optimizing the reaction conditions, researchers can achieve high enantiomeric excess and good yields, facilitating the synthesis of stereochemically defined pharmaceuticals and other high-value chemicals.

References

  • Wu, S. H., & Chen, S. H. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]
  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364. [Link]
  • Soriano-Maldonado, P., et al. (2024). Revisiting D-Acylases for D-Amino Acid Production. Applied and Environmental Microbiology, 90(6), e00305-24. [Link]
  • Whitesides Research Group, Harvard University. (n.d.).
  • Miyazawa, T., et al. (2003). Lipase-Catalyzed Enantioselective Hydrolysis of N-Protected Racemic Amino Acid Esters. Journal of the Japan Oil Chemists' Society, 52(1), 1-8. [Link]
  • Li, Z., et al. (2012). Efficient kinetic resolution of amino acids catalyzed by lipase AS 'Amano' via cleavage of an amide bond. Tetrahedron: Asymmetry, 23(15-16), 1149-1153. [Link]
  • Forgó, P., & Kanerva, L. T. (2000). Lipase-catalysed resolution of alicyclic beta-amino acid derivatives. Tetrahedron: Asymmetry, 11(1), 155-166. [Link]
  • Komeda, H., & Asano, Y. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology, 66(11), 4767-4772. [Link]
  • Turner, N. J., & Truppo, M. D. (2010). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines.
  • Parente, R., et al. (2005). Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. The Journal of Organic Chemistry, 70(22), 8873-8882. [Link]
  • Francalanci, F., et al. (1987). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry, 52(22), 5079-5082. [Link]
  • Asano, Y., & Komeda, H. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology, 66(11), 4767-4772. [Link]
  • Doherty, J. R., & Thoman, C. J. (1982). An enzyme-catalyzed resolution of amino acids.
  • Parente, R., et al. (2005). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. The Journal of Organic Chemistry, 70(22), 8873-8882. [Link]
  • Koszelewski, D., et al. (2010). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Organic & Biomolecular Chemistry, 8(19), 4321-4324. [Link]
  • Lestari, D., et al. (2021). Effect of Additional Amino Group to Improve the Performance of Immobilized Lipase From Aspergillus niger by Adsorption-Crosslinking Method. Frontiers in Bioengineering and Biotechnology, 9, 706434. [Link]
  • Komeda, H., & Asano, Y. (2000). Dynamic Kinetic Resolution of Amino Acid Amide Catalyzed by d-Aminopeptidase and -Amino- -caprolactam Racemase. Bioscience, Biotechnology, and Biochemistry, 64(7), 1462-1467. [Link]
  • de Mattos, M. C., et al. (2018). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory.
  • Jesionowski, T., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. International Journal of Molecular Sciences, 23(14), 7695. [Link]
  • Forró, E., & Fülöp, F. (2012). Immobilization to improve the properties of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters. Process Biochemistry, 47(1), 55-60. [Link]
  • dos Santos, J. C. S., et al. (2023). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega, 8(28), 25039-25053. [Link]
  • Nguyen, T. P. T., et al. (2014). Facile, high efficiency immobilization of lipase enzyme on magnetic iron oxide nanoparticles via a biomimetic coating. Journal of Materials Chemistry B, 2(25), 3949-3957. [Link]
  • Szymańska, A., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(21), 13398. [Link]
  • Farmaceutici, S. p. A. (1987). Process for the enzymatic resolution of racemic 2-amino-1-alkanols.
  • Elazar, M. (2021). Detection and separation methods for resolution of products of enzymatic reactions. Journal of Pharmaceutical and Medicinal Chemistry, 7(1), 1-13. [Link]
  • Ready, J. M., et al. (2021). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. The Journal of Organic Chemistry, 86(17), 11841-11852. [Link]
  • Santa, T., et al. (2006). Chiral Discrimination of Primary Amines by HPLC After Labeling With a Chiral Derivatization Reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl Chloride.
  • Ahuja, S. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Falvello, L. R., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Molecules, 26(15), 4478. [Link]
  • Elazar, M. (2024). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. Technium, 20, 56-79. [Link]
  • D'Orazio, G., et al. (2023). Multiple Heart-Cutting Two-Dimensional HPLC-UV Achiral–Chiral Analysis of Branched-Chain Amino Acids in Food Supplements under Environmentally Friendly Conditions. Molecules, 28(2), 743. [Link]
  • Bernardi, L., & Piersanti, G. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science, 15(16), 5832-5868. [Link]
  • Finnigan, W., et al. (2020). Rapid Model-Based Optimization of a Two-Enzyme System for Continuous Reductive Amination in Flow. Organic Process Research & Development, 24(10), 2137-2146. [Link]
  • Li, Y., et al. (2024). De novo biosynthesis of nylon 12 monomer ω-aminododecanoic acid.
  • Wolf, C., & Liu, Y. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(20), 7044-7052. [Link]

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2-Aminodecanoic acid conjugation to nanoparticles for biological evaluation.

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive guide for the conjugation of 2-aminodecanoic acid to nanoparticles and the subsequent biological evaluation of the resulting nanoconjugates. The protocols detailed herein are designed for researchers, scientists, and drug development professionals aiming to explore the potential of fatty acid-functionalized nanoparticles in various biomedical applications.

Introduction: The Rationale for this compound Conjugation

Nanoparticles have emerged as versatile platforms for drug delivery, diagnostics, and imaging.[][2] Their high surface-area-to-volume ratio allows for the attachment of various functional molecules, tailoring their properties for specific biological interactions.[3] this compound, a non-proteinogenic amino acid with a ten-carbon aliphatic side chain, presents an interesting candidate for nanoparticle surface modification. The lipophilic nature of its decanoic acid tail can potentially enhance interaction with cell membranes, while the primary amine group provides a convenient handle for covalent conjugation.

The conjugation of this compound to a nanoparticle surface can impart several desirable characteristics:

  • Enhanced Cellular Interaction: The fatty acid component may facilitate interaction with and potential penetration of the lipid bilayer of cell membranes, a critical step for intracellular drug delivery.[4]

  • Improved Biocompatibility: Amino acids are fundamental biological building blocks, and their presence on the nanoparticle surface can potentially improve biocompatibility and reduce immunogenicity.

  • Versatile Platform: The amine functionality allows for straightforward and efficient conjugation to a variety of nanoparticle cores that are pre-activated with amine-reactive groups.[5]

This guide will focus on the use of N-hydroxysuccinimide (NHS)-ester chemistry, a widely adopted and robust method for covalently linking primary amines to carboxylated surfaces.[6]

PART 1: Nanoparticle-2-Aminodecanoic Acid Conjugate Synthesis and Characterization

This section outlines the necessary materials and detailed protocols for the synthesis and thorough characterization of this compound conjugated nanoparticles. For the purpose of this protocol, we will describe the conjugation to pre-synthesized carboxylated nanoparticles (e.g., polymeric or silica nanoparticles).

Materials and Equipment
  • Carboxylated Nanoparticles (e.g., PLGA-COOH, Silica-COOH)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS) or Borate Buffer, pH 7.2-8.5[5]

  • Quenching Solution: Tris-HCl or Glycine solution

  • Dialysis tubing or centrifugal filtration devices

  • Dynamic Light Scattering (DLS) instrument

  • Zeta Potential Analyzer

  • Transmission Electron Microscope (TEM)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Experimental Workflow: Conjugation and Purification

The conjugation process involves a two-step reaction where the carboxyl groups on the nanoparticle surface are first activated with EDC and NHS to form a reactive NHS ester, which then readily reacts with the primary amine of this compound to form a stable amide bond.[6]

Conjugation_Workflow NP_COOH Carboxylated Nanoparticle Activated_NP NHS-Ester Activated Nanoparticle NP_COOH->Activated_NP EDC/NHS in Activation Buffer Conjugate 2-ADA Conjugated Nanoparticle Activated_NP->Conjugate + this compound in Coupling Buffer Amino_Acid 2-Aminodecanoic Acid Amino_Acid->Conjugate Purified_Conjugate Purified Nanoconjugate Conjugate->Purified_Conjugate Quenching & Purification

Caption: Workflow for the conjugation of this compound to carboxylated nanoparticles.

Protocol 1: Conjugation of this compound to Nanoparticles
  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in the Activation Buffer at a concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • Activation of Carboxyl Groups:

    • Add EDC and NHS (or Sulfo-NHS for aqueous reactions) to the nanoparticle suspension. A molar excess (typically 5-10 fold) of EDC and NHS relative to the estimated surface carboxyl groups is recommended.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step creates the reactive NHS-ester intermediate.[5]

  • Removal of Excess Activation Reagents: Centrifuge the activated nanoparticles and discard the supernatant containing excess EDC and NHS. Resuspend the nanoparticle pellet in cold Coupling Buffer. This step is crucial to prevent unwanted side reactions.

  • Conjugation Reaction:

    • Prepare a solution of this compound in the Coupling Buffer. The concentration should be in molar excess (typically 10-50 fold) to the activated carboxyl groups on the nanoparticles.

    • Add the this compound solution to the activated nanoparticle suspension.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Quenching the Reaction: Add a quenching solution (e.g., 50 mM Tris-HCl or glycine) to the reaction mixture and incubate for 15-30 minutes. This will deactivate any remaining NHS esters.[7]

  • Purification: Remove unreacted this compound and byproducts by repeated centrifugation and resuspension in an appropriate buffer (e.g., PBS) or through dialysis against the same buffer.

Protocol 2: Characterization of Nanoconjugates

Thorough characterization is essential to confirm successful conjugation and to assess the physicochemical properties of the functionalized nanoparticles.

A. Size and Morphology Analysis

  • Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles before and after conjugation.[8][9] An increase in hydrodynamic diameter can be indicative of successful surface modification.

    • Sample Preparation: Dilute the nanoparticle suspension in an appropriate filtered buffer to a suitable concentration for DLS analysis.[10]

    • Measurement: Perform measurements at a constant temperature (e.g., 25°C).[10] The software will provide the Z-average diameter and PDI.[11]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticle morphology, size, and aggregation state.[12][13] While TEM may not directly show the conjugated amino acid layer, it is crucial for assessing the core nanoparticle integrity after the conjugation process.[14][15]

B. Surface Charge Analysis

  • Zeta Potential Measurement: Zeta potential is a measure of the surface charge of the nanoparticles and is a critical indicator of colloidal stability.[16][17] Successful conjugation of the zwitterionic this compound is expected to alter the zeta potential of the initially negatively charged carboxylated nanoparticles. The magnitude of the zeta potential can predict the long-term stability of the nanoparticle suspension, with values greater than +30 mV or less than -30 mV indicating good stability.[18]

    • Sample Preparation: Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl).

    • Measurement: The instrument measures the electrophoretic mobility of the particles in an applied electric field, which is then converted to zeta potential.[19][20]

C. Confirmation of Conjugation

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful technique to identify the functional groups present on the nanoparticle surface.[21][22] By comparing the spectra of the bare and conjugated nanoparticles, the presence of new peaks corresponding to the amide bond and the aliphatic chain of this compound can confirm successful conjugation.[23][24]

    • Sample Preparation: Lyophilize the nanoparticle samples to obtain a dry powder. Mix the powder with KBr and press into a pellet, or use an ATR-FTIR accessory for direct measurement.

    • Spectral Analysis: Look for the appearance of characteristic amide bond peaks (around 1650 cm⁻¹ for amide I and 1550 cm⁻¹ for amide II) and C-H stretching vibrations from the decanoic acid chain (around 2850-2950 cm⁻¹).[25][26]

Characterization Technique Parameter Measured Expected Outcome for Successful Conjugation
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI)Slight increase in hydrodynamic diameter; PDI should remain low, indicating minimal aggregation.
Zeta Potential Surface ChargeShift in zeta potential towards a more neutral or slightly positive value compared to the highly negative carboxylated nanoparticles.
Transmission Electron Microscopy (TEM) Morphology, Core Size, AggregationNo significant change in core nanoparticle morphology or size; absence of significant aggregation.
Fourier-Transform Infrared (FTIR) Spectroscopy Surface Functional GroupsAppearance of new peaks corresponding to amide bonds and aliphatic C-H stretching.

PART 2: Biological Evaluation of this compound Conjugated Nanoparticles

This section details protocols for the initial in vitro biological evaluation of the synthesized nanoconjugates. These assays are designed to assess their cytotoxicity and cellular uptake, providing crucial information for their potential as drug delivery carriers.[27][28]

Materials and Equipment
  • Mammalian cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well and 24-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Dimethyl sulfoxide (DMSO)

  • Fluorescently labeled nanoparticles (either the core nanoparticle or a fluorescent tag co-conjugated with this compound)

  • Fluorescence microscope

  • Flow cytometer

  • Plate reader

Protocol 3: In Vitro Cytotoxicity Assays

Assessing the cytotoxicity of the nanoconjugates is a critical first step in their biological evaluation.[29] The MTT and LDH assays are commonly used colorimetric methods to evaluate cell viability and membrane integrity, respectively.[30][31] It is important to include controls for potential nanoparticle interference with the assays.[32]

A. MTT Assay (Cell Viability)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[29]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Nanoparticle Treatment: Prepare serial dilutions of the this compound conjugated nanoparticles and the unconjugated control nanoparticles in complete cell culture medium. Replace the medium in the wells with the nanoparticle suspensions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the nanoparticles for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

B. LDH Assay (Cell Membrane Integrity)

The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, providing a measure of cytotoxicity.[30][33]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Perform the LDH assay according to the manufacturer's instructions, which typically involves mixing the supernatant with a reaction mixture containing a substrate and a chromogenic reagent.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to release maximum LDH).

Protocol 4: Cellular Uptake Studies

Understanding the extent and mechanism of nanoparticle internalization is crucial for their application in drug delivery.[4][34] Fluorescence-based methods are powerful tools for visualizing and quantifying cellular uptake.[35][36]

Cellular_Uptake_Pathway cluster_extracellular Extracellular cluster_cell Cell NP Fluorescently Labeled Nanoconjugate Membrane Cell Membrane NP->Membrane Binding & Internalization (e.g., Endocytosis) Endosome Endosome Membrane->Endosome Lysosome Lysosome Endosome->Lysosome Endosomal Trafficking

Caption: A simplified representation of nanoparticle cellular uptake and trafficking.

A. Fluorescence Microscopy (Qualitative Analysis)

Fluorescence microscopy allows for the direct visualization of nanoparticle uptake and their subcellular localization.[37]

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Nanoparticle Treatment: Treat the cells with fluorescently labeled this compound conjugated nanoparticles at a predetermined, non-toxic concentration for various time points (e.g., 1, 4, 24 hours).

  • Washing and Fixation: After incubation, wash the cells with PBS to remove non-internalized nanoparticles. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Staining (Optional): Stain the cell nuclei with a nuclear stain (e.g., DAPI) and/or the cell membrane with a membrane dye (e.g., WGA) to aid in visualization.

  • Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.

B. Flow Cytometry (Quantitative Analysis)

Flow cytometry provides a high-throughput method to quantify the percentage of cells that have taken up nanoparticles and the relative amount of uptake per cell.[34]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with fluorescently labeled nanoparticles as described for fluorescence microscopy.

  • Cell Harvesting: After incubation, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or trypsin.

  • Sample Preparation: Resuspend the cells in a suitable buffer (e.g., FACS buffer) for flow cytometry analysis.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.

  • Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and initial biological evaluation of this compound conjugated nanoparticles. By following these detailed steps, researchers can effectively functionalize nanoparticles and gain valuable insights into their potential as biocompatible and cell-interactive nanocarriers for a range of biomedical applications.

References

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  • Soenen, S. J., et al. (2011). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. International journal of molecular sciences, 12(8), 5138-5154.
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Sources

Application of 2-Aminodecanoic Acid in Self-Assembling Peptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Hydrophobicity for Advanced Biomaterials

In the landscape of biomaterials, self-assembling peptides (SAPs) have emerged as a versatile and powerful platform for a myriad of applications, from regenerative medicine to targeted drug delivery.[1][2] The spontaneous organization of these molecules into well-defined nanostructures is governed by a delicate interplay of non-covalent forces, including hydrogen bonding, electrostatic interactions, and critically, hydrophobic interactions.[1] The incorporation of non-natural amino acids with tailored properties has become a key strategy to precisely control the self-assembly process and the functionality of the resulting biomaterials.[3]

This technical guide focuses on the application of 2-aminodecanoic acid, a non-natural amino acid featuring a C8 alkyl chain, in the design and fabrication of self-assembling peptides. The introduction of this medium-length hydrophobic moiety allows for the creation of peptide amphiphiles (PAs), which combine the biocompatibility and specific bioactivity of peptides with the self-assembling nature of surfactants.[4] By strategically positioning this compound within a peptide sequence, researchers can exquisitely tune the self-assembly process, leading to the formation of diverse nanostructures such as nanofibers, nanotubes, and vesicles, each with unique properties and potential applications.[5] This guide will provide a comprehensive overview of the principles, protocols, and applications of this compound-containing self-assembling peptides for researchers, scientists, and drug development professionals.

The Role of this compound in Peptide Self-Assembly: A Mechanistic Perspective

The self-assembly of peptides is fundamentally a process of minimizing free energy in an aqueous environment. The hydrophobic effect, which drives the sequestration of nonpolar moieties away from water, is a primary driver in the self-assembly of many peptide systems. The decanoic acid side chain of this compound, being a saturated eight-carbon alkyl chain, provides a significant hydrophobic driving force for peptide aggregation.

Incorporating this compound into a peptide sequence transforms the molecule into a peptide amphiphile (PA), characterized by a hydrophilic peptide "head" and a hydrophobic "tail".[4] In aqueous solution, above a certain critical aggregation concentration (CAC), these PAs spontaneously assemble to shield their hydrophobic tails from the surrounding water molecules.[6] The geometry of the resulting nanostructures is influenced by factors such as the length of the alkyl chain, the charge and sequence of the peptide headgroup, and the surrounding environmental conditions (e.g., pH, ionic strength, and temperature).[7]

The length of the alkyl chain is a critical determinant of the self-assembly behavior. Generally, longer alkyl chains (>~C10) tend to promote the formation of more stable, fibrous nanostructures with higher aspect ratios, which are often desirable for creating hydrogel scaffolds for tissue engineering.[8] Shorter alkyl chains, like the C8 chain of this compound, can also effectively drive self-assembly, often leading to the formation of micelles or smaller fibrillar structures. The precise nature of the self-assembled structure will be a result of the balance between the hydrophobic interactions of the alkyl chains and the electrostatic and hydrogen-bonding interactions of the peptide headgroups.

Experimental Section: Protocols and Methodologies

Part 1: Synthesis of Peptides Containing this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating this compound is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, providing precise control over the final sequence.

Materials and Reagents:

  • Fmoc-protected amino acids (including Fmoc-2-aminodecanoic acid)

  • Rink Amide resin (or other suitable resin depending on the desired C-terminal modification)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether for precipitation

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Protocol for Fmoc-SPPS:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, 3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat for Subsequent Amino Acids: Repeat the deprotection and coupling steps for each amino acid in the desired sequence, including the Fmoc-2-aminodecanoic acid.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., TFA/H2O/TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.

    • Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow

Part 2: Induction of Self-Assembly

The self-assembly of this compound-containing peptides can be triggered by various environmental cues that modulate the intermolecular interactions. The choice of method depends on the specific peptide sequence and the desired final nanostructure.

Method 1: pH-Triggered Self-Assembly

This method is suitable for peptides containing ionizable amino acid residues (e.g., lysine, arginine, aspartic acid, glutamic acid). By adjusting the pH, the charge state of these residues can be altered, thereby modulating the electrostatic repulsion between peptide molecules and allowing the hydrophobic interactions to dominate.

Protocol:

  • Peptide Dissolution: Dissolve the purified peptide in deionized water or a suitable buffer at a pH where the peptide is soluble (i.e., where electrostatic repulsion prevents aggregation). This is often at a high or low pH depending on the net charge of the peptide.

  • pH Adjustment: Slowly add a solution of acid (e.g., HCl) or base (e.g., NaOH) to the peptide solution while gently stirring to bring the pH closer to the isoelectric point of the peptide.

  • Incubation: Allow the solution to incubate at a controlled temperature (e.g., room temperature or 37°C) for a period of time (from minutes to hours) to allow for the formation of self-assembled structures.

  • Monitoring: The formation of a hydrogel can often be observed visually by inverting the vial.

Method 2: Solvent-Switching Method

This method is effective for highly hydrophobic peptides that may have limited solubility in aqueous solutions.

Protocol:

  • Initial Dissolution: Dissolve the peptide in a small amount of a polar organic solvent in which it is readily soluble (e.g., hexafluoroisopropanol (HFIP) or dimethyl sulfoxide (DMSO)).

  • Injection into Aqueous Solution: Slowly inject the peptide solution into a larger volume of deionized water or a buffer solution with gentle stirring.

  • Solvent Removal: If necessary, the organic solvent can be removed by dialysis or evaporation.

  • Incubation: Allow the aqueous solution to incubate to facilitate the self-assembly process.

Self_Assembly_Induction

Part 3: Characterization of Self-Assembled Nanostructures

A suite of analytical techniques is employed to characterize the morphology, secondary structure, and physical properties of the self-assembled nanostructures.

Technique Information Obtained Brief Protocol
Transmission Electron Microscopy (TEM) Morphology, size, and shape of nanostructures (e.g., fibers, tubes, vesicles).A dilute sample of the self-assembled peptide is placed on a TEM grid, negatively stained (e.g., with uranyl acetate), and imaged.
Atomic Force Microscopy (AFM) High-resolution surface topography and dimensions of nanostructures.A drop of the sample solution is deposited onto a freshly cleaved mica surface, allowed to dry, and then imaged in tapping mode.
Circular Dichroism (CD) Spectroscopy Secondary structure of the peptides within the assembly (e.g., β-sheet, α-helix, random coil).The CD spectrum of the peptide solution is recorded in the far-UV region (190-250 nm).
Fourier-Transform Infrared (FTIR) Spectroscopy Secondary structure information, particularly useful for hydrogels and solid samples.The sample is analyzed directly or as a KBr pellet. The amide I band (1600-1700 cm⁻¹) is indicative of secondary structure.
Rheology Mechanical properties of hydrogels (e.g., storage and loss moduli).Oscillatory shear rheology is performed on the hydrogel sample to determine its viscoelastic properties.
Fluorescence Spectroscopy (with probes like Nile Red or Thioflavin T) Determination of the Critical Aggregation Concentration (CAC) and detection of amyloid-like structures.The fluorescence emission of the probe is measured in the presence of increasing concentrations of the peptide.

Applications in Drug Delivery and Tissue Engineering

The unique properties of self-assembling peptides containing this compound make them highly attractive for various biomedical applications.

Drug Delivery Systems

The amphiphilic nature of these peptides allows for the encapsulation of hydrophobic drugs within the core of the self-assembled nanostructures, such as micelles or the hydrophobic interior of nanofibers.[10] This can enhance the solubility and bioavailability of poorly water-soluble drugs, protect them from degradation, and provide a means for their sustained release.

Key Advantages:

  • Increased Drug Loading: The hydrophobic core provides a reservoir for lipophilic drugs.

  • Sustained Release: The release of the drug can be controlled by the stability and degradation of the peptide scaffold.

  • Biocompatibility: The peptide-based carrier is generally biocompatible and biodegradable, minimizing toxicity.[1]

Scaffolds for Tissue Engineering

The ability of this compound-containing peptides to form nanofibrous hydrogels that mimic the extracellular matrix (ECM) makes them excellent candidates for tissue engineering scaffolds.[2][11] These scaffolds can provide structural support for cells, promote cell adhesion and proliferation, and guide tissue regeneration.

Key Features:

  • ECM Mimicry: The nanofibrous architecture resembles the natural ECM, providing a favorable environment for cells.

  • Injectability: Some peptide hydrogels are shear-thinning and can be injected in a minimally invasive manner, forming a scaffold in situ.

  • Biofunctionalization: The peptide sequence can be readily modified to include bioactive motifs, such as cell adhesion sequences (e.g., RGD), to enhance cellular interactions and direct cell fate.

Applications

Conclusion and Future Perspectives

The incorporation of this compound into peptide sequences offers a robust and versatile strategy for the design of novel self-assembling biomaterials. The hydrophobic nature of the decanoic acid side chain provides a powerful driving force for self-assembly, enabling the formation of a variety of nanostructures with tunable properties. The protocols and methodologies outlined in this guide provide a framework for the synthesis, self-assembly, and characterization of these promising materials. As our understanding of the fundamental principles of peptide self-assembly continues to grow, so too will the sophistication and efficacy of these materials in addressing pressing challenges in drug delivery and regenerative medicine. Future research will likely focus on the development of multi-functional peptide systems with precisely controlled bioactivity and responsiveness to complex biological cues.

References

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  • Optimization of peptide amphiphile-lipid raft interaction by changing peptide amphiphile lipophilicity. (n.d.). PMC.
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  • De novo design of self-assembling peptides with antimicrobial activity guided by deep learning. (n.d.). PubMed.
  • Advances in peptide-based drug delivery systems. (n.d.). PMC.
  • Peptide Scaffolds for Nerve Tissue Engineering By:. (n.d.). White Rose eTheses Online.
  • Modification Methods of Self-Assembled Peptides. (n.d.).
  • Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. (n.d.). PMC.
  • Peptide-Based Drug Delivery Systems. (n.d.). MDPI.
  • (PDF) Peptide-Based Drug Delivery Systems. (2025). ResearchGate.
  • Self-assembly of a dual functional bioactive peptide amphiphile incorporating both matrix metalloprotease substrate and cell adhesion motifs. (n.d.).
  • Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures. (n.d.). PMC.
  • Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. (2019). PubMed.
  • Self-assembling pepitde: Are there some basic protocols to start?. (2017). ResearchGate.
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Topic: 2-Aminodecanoic Acid as a Precursor for Novel Lipoamino Acid Surfactants

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Amino acid-based surfactants represent a class of biocompatible and biodegradable amphiphiles with significant potential in pharmaceuticals, cosmetics, and biomedical applications.[1][2][3] Their inherent "green" properties, including low toxicity and derivation from renewable resources, make them attractive alternatives to conventional surfactants.[4][5][6] This document provides a comprehensive guide to the synthesis, characterization, and application of novel surfactants derived from 2-aminodecanoic acid. We present a detailed, self-validating protocol for the synthesis of N-acyl-2-aminodecanoic acids via the Schotten-Baumann condensation reaction, a robust and widely used method.[7] Furthermore, we outline step-by-step methodologies for the essential physicochemical characterization of these novel surfactants, including structural confirmation and the determination of surface activity. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore the unique properties of these lipoamino acid surfactants in their respective fields.

Introduction and Scientific Rationale

Surfactants are amphiphilic molecules that reduce surface tension between liquids or between a liquid and a solid.[8] Traditional surfactants can pose environmental challenges due to poor biodegradability.[3][9] Amino acid-based surfactants (AAS) mitigate these concerns by incorporating a natural amino acid as the hydrophilic headgroup, which is linked to a hydrophobic tail, typically a fatty acid chain.[10][11] This structure imparts excellent biocompatibility, high biodegradability, and often milder properties compared to their conventional counterparts.[9][12]

This compound is a particularly interesting precursor for several reasons:

  • Unique Hydrophobicity: Its ten-carbon backbone provides a moderate level of hydrophobicity, which can be tailored by attaching different N-acyl chains.

  • Structural Versatility: The amino group serves as a reactive handle for attaching various hydrophobic tails, allowing for the creation of a library of surfactants with tunable properties.

  • Biocompatibility: As an amino acid derivative, the resulting surfactant is expected to have a favorable safety profile, making it suitable for applications in drug delivery and personal care.[1][4][13]

The primary synthesis route explored in this guide is the N-acylation of the amino group of this compound with a fatty acyl chloride. This reaction, a variation of the Schotten-Baumann condensation, forms a stable amide bond, linking the hydrophilic amino acid head to the hydrophobic tail.[7][14][15] The resulting N-acyl amino acid is an anionic surfactant with significant potential.[14]

Synthesis Protocol: N-Lauroyl-2-aminodecanoic Acid

This protocol details the synthesis of an exemplary surfactant, N-Lauroyl-2-aminodecanoic acid, by reacting this compound with lauroyl chloride (a C12 acyl chloride).

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98% PuritySigma-AldrichThe precursor amino acid.
Lauroyl chloride≥98% PurityAcros OrganicsThe hydrophobic tail source. Handle in fume hood.
Sodium hydroxide (NaOH)Reagent GradeFisher ScientificFor creating the amino acid salt.
Hydrochloric acid (HCl), concentratedReagent GradeVWRFor product precipitation.
AcetoneACS GradeVWRFor washing and purification.
Deionized (DI) Water18.2 MΩ·cmIn-houseUsed as the reaction solvent.
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • pH meter or pH indicator strips

  • Büchner funnel and vacuum flask

  • Vacuum oven or desiccator

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Acylation Reaction cluster_workup Step 3: Product Isolation A Dissolve this compound in NaOH solution B Cool solution to 10-15°C in an ice bath A->B C Slowly add Lauroyl Chloride while maintaining pH > 10 B->C D Stir for 2-3 hours at room temperature C->D E Acidify with HCl to pH ~2 to precipitate product D->E F Filter the precipitate using a Büchner funnel E->F G Wash precipitate with cold DI water and acetone F->G H Dry product under vacuum G->H

Caption: High-level workflow for the synthesis of N-Lauroyl-2-aminodecanoic acid.

Step-by-Step Experimental Protocol
  • Preparation of Sodium 2-Aminodecanoate Solution:

    • In the 250 mL three-necked flask, dissolve 18.7 g (0.1 mol) of this compound in 100 mL of DI water containing 4.4 g (0.11 mol) of sodium hydroxide.

    • Stir until the amino acid is fully dissolved. The solution will be basic. This step deprotonates the carboxylic acid and protonates the amino group, making it a better nucleophile.

  • Acylation (Schotten-Baumann Reaction):

    • Place the flask in an ice bath and cool the solution to 10-15°C with continuous stirring. This is crucial to control the exothermic reaction and minimize the hydrolysis of the lauroyl chloride.[15]

    • Slowly add 23.0 mL (0.1 mol) of lauroyl chloride dropwise from the dropping funnel over 30-45 minutes.

    • Simultaneously, add a 10% NaOH solution as needed to maintain the pH of the reaction mixture between 10 and 11. A basic pH is required to neutralize the HCl byproduct of the reaction and keep the amino group reactive.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Product Precipitation and Isolation:

    • After the reaction period, cool the mixture again in an ice bath.

    • Slowly add concentrated HCl with vigorous stirring to acidify the mixture to a pH of approximately 2. This step protonates the carboxylate group of the newly formed surfactant, causing it to become insoluble and precipitate out of the solution.

    • A white solid, the N-Lauroyl-2-aminodecanoic acid, will form.

  • Purification and Drying:

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid cake on the filter with several portions of cold DI water to remove any remaining salts (e.g., NaCl).

    • Perform a final wash with a small amount of cold acetone to remove residual unreacted lauroyl chloride and aid in drying.

    • Dry the purified white solid in a vacuum oven at 50°C overnight or in a desiccator until a constant weight is achieved.

Safety Precaution: Lauroyl chloride and concentrated acids/bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, inside a chemical fume hood.

Physicochemical Characterization Protocols

Characterization is a self-validating step to confirm the successful synthesis of the target surfactant and to understand its properties.[16][17][18]

Protocol: Structural Confirmation
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire an FTIR spectrum of the dried product.

    • Expected Result: Confirm the presence of a strong C=O stretching peak for the amide group (~1640 cm⁻¹), an N-H bending peak (~1550 cm⁻¹), and the disappearance of the primary amine peaks from the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Dissolve a small sample of the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Expected Result: The ¹H NMR spectrum should show characteristic peaks for the alkyl chain protons of both the decanoic acid and lauroyl moieties, and a distinct peak for the amide proton (N-H). The ¹³C NMR will confirm the presence of the amide carbonyl carbon.

Protocol: Surface Activity and Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles, and it is a key indicator of surfactant efficiency.[19][20] This is typically determined by measuring the surface tension of solutions at various concentrations.[8]

CMC_Workflow A Prepare concentrated stock solution of surfactant in DI water (e.g., 10 mM) B Perform serial dilutions to create a range of concentrations below the stock A->B D Measure Surface Tension (γ) for each dilution, from lowest to highest conc. B->D C Calibrate Tensiometer with DI Water C->D E Plot γ vs. log(Concentration) D->E F Identify Inflection Point (CMC) E->F

Caption: Workflow for determining the Critical Micelle Concentration (CMC) via tensiometry.

  • Prepare a Stock Solution: Accurately weigh the synthesized surfactant and dissolve it in DI water to prepare a stock solution at a concentration well above the expected CMC (e.g., 10 mM). Gentle heating may be required to facilitate dissolution.

  • Prepare Dilutions: Perform a series of dilutions from the stock solution to create at least 10-15 different concentrations spanning a wide range (e.g., from 0.001 mM to 10 mM).

  • Calibrate the Tensiometer: Using a tensiometer (with a Wilhelmy plate or Du Noüy ring), calibrate the instrument with fresh DI water (surface tension ≈ 72 mN/m at 25°C).

  • Measure Surface Tension:

    • Starting with the most dilute solution, measure the surface tension of each sample.

    • Ensure the plate/ring is thoroughly cleaned and dried between measurements to prevent cross-contamination.

    • Allow the reading to stabilize for each measurement.

  • Data Analysis:

    • Plot the surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting plot will show two distinct linear regions. The point where these two lines intersect is the CMC. The surface tension value at this point is the γ_CMC.

Expected Results and Data Interpretation

The synthesized N-Lauroyl-2-aminodecanoic acid is expected to show excellent surface-active properties.

Sample Data for Surface Tension Measurements
Concentration (mM)log(Concentration)Surface Tension (γ) (mN/m)
0.01-2.0068.5
0.05-1.3061.2
0.10-1.0055.4
0.50-0.3042.1
0.85 -0.07 35.5
1.000.0035.3
2.000.3035.4
5.000.7035.2
10.001.0035.3
Note: Data are illustrative. The inflection point (bolded) indicates the CMC.
Summary of Physicochemical Properties
PropertyExpected Value for N-Lauroyl-2-aminodecanoic acidComparison: Sodium Dodecyl Sulfate (SDS)
Critical Micelle Conc. (CMC) 0.5 - 1.5 mM~8.2 mM
Surface Tension at CMC (γ_CMC) 30 - 38 mN/m~39 mN/m
Biodegradability HighModerate
Mildness/Biocompatibility HighLow to Moderate

Interpretation: Amino acid-based surfactants typically exhibit lower CMC values compared to conventional surfactants like SDS, indicating they are more efficient at forming micelles and reducing surface tension.[19] This efficiency, combined with their high biodegradability and biocompatibility, makes them superior candidates for advanced applications.[9][21]

Potential Applications in Research and Development

The unique properties of surfactants derived from this compound open up a range of advanced applications:

  • Drug Delivery: The ability to form micelles at low concentrations makes them excellent candidates for encapsulating and solubilizing hydrophobic drugs, potentially enhancing bioavailability and reducing toxicity.[1][13][22]

  • Cosmetics and Personal Care: Due to their mildness and non-irritating nature, these surfactants are ideal for use in high-end formulations such as facial cleansers, baby care products, and shampoos.[5][12][23]

  • Biomedical Formulations: Their biocompatibility makes them suitable as excipients in pharmaceutical formulations and as agents in gene delivery systems.[4][13][24]

  • Green Chemistry: As biodegradable and sustainably sourced materials, they serve as environmentally friendly alternatives in industrial cleaning and emulsification processes.[3][10]

References

  • Amino Acid-Based Surfactants for Biomedical Applications. (n.d.). SciSpace.
  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (n.d.). MDPI.
  • Synthesis, Properties, and Applications of Amino Acids Based Surfactants: A Review. (2015). Taylor & Francis Online.
  • Biocompatible surfactants derived from amino acids. (2016). CSIC.
  • An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. (n.d.). MDPI.
  • Mixed micelle formation between amino acid-based surfactants and phospholipids. (2011). PubMed.
  • Characterization of Micelle Formation by the Single Amino Acid-Based Surfactants Undecanoic L-Isoleucine and Undecanoic L-Norleucine in the Presence of Diamine Counterions with Varying Chain Lengths. (n.d.). Semantic Scholar.
  • News - Surfactants of Amino Acids. (n.d.). VANABIO.
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  • Amino Acids as Raw Material for Biocompatible Surfactants. (2009). ACS Publications.
  • Surface properties in surfactant systems containing amino acid-based surfactants. (n.d.). ResearchGate.
  • Mixed micellization of cationic/anionic amino acid surfactants: Synergistic effect of sodium lauroyl glutamate and alkyl tri-methyl ammonium chloride. (2021). Taylor & Francis Online.
  • Synthesis and physicochemical study of novel amino acid based surfactants. (n.d.). Chalmers Publication Library.
  • Aminoacid Surfactants. (2023). Encyclopedia.pub.
  • Synthesis of N-acyl glycine surfactant from palm oil as green repellent and toxicant to termite (Microcerotermes diversus). (n.d.). SciELO.
  • Characterization of Micelle Formation by the Single Amino Acid-Based Surfactants Undecanoic L-Isoleucine and Undecanoic L-Norleucine in the Presence of Diamine Counterions with Varying Chain Lengths. (2023). MDPI.
  • Method to produce N-acyl amino acid surfactants using N-acyl amino acid surfactants or the corresponding anhydrides as catalysts. (n.d.). Google Patents.
  • Synthesis of glycero amino acid-based surfactants. Part 2. Lipase-catalysed synthesis... (n.d.). RSC Publishing.
  • SAFER SURFACTANTS, BASED ON AMINO ACIDS FOR CLEANER ENVIRONMENT: A REVIEW. (2018). I.K. Press.
  • Amino acid surfactants. (n.d.). PCC Group Product Portal.
  • Synthesis, Characterization and Application of Novel Cationic Surfactants as Antibacterial Agents. (2023). MDPI.
  • Lipoaminoacids Enzyme-Based Production and Application as Gene Delivery Vectors. (n.d.). MDPI.
  • Experimental and theoretical study of adsorption of synthesized amino acid core derived surfactants at an air/water interface. (2022). RSC Publishing.
  • Characterization of an amino acid based biodegradable surfactant facilitating the incorporation of DNA into lipophilic delivery systems. (2020). PubMed.
  • (PDF) Amino Acid-Based Surfactants. (n.d.). ResearchGate.
  • Lipoaminoacids Enzyme-Based Production and Application as Gene Delivery Vectors. (2019). ResearchGate.
  • Development and Characterization of a Novel Erucyl Ultra-Long-Chain Gemini Surfactant. (n.d.). MDPI.
  • Characterization of surfactants. (n.d.). KRÜSS Scientific.
  • Modern Characterization Methods of Surfactant Systems. (1999). Google Books.

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Troubleshooting & Optimization

Overcoming solubility issues of 2-Aminodecanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in Aqueous Buffers

Welcome to the technical support guide for 2-Aminodecanoic acid. As Senior Application Scientists, we understand that leveraging novel molecules in your research is both exciting and challenging. This compound, with its unique amphiphilic structure, holds significant potential in various applications, including drug delivery and antimicrobial research.[1] However, its limited solubility in standard aqueous buffers is a frequent experimental hurdle.

This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you overcome these solubility issues, ensuring the reliability and reproducibility of your experiments. We will move beyond simple instructions to explain the core scientific principles, empowering you to make informed decisions for your specific application.

Section 1: Frequently Asked Questions - Understanding the Root Cause

Before troubleshooting, it's crucial to understand the underlying physicochemical properties of this compound that govern its behavior in solution.

Q1: Why is this compound so difficult to dissolve in my aqueous buffer?

The solubility challenge stems from its amphiphilic molecular structure.[1] It possesses two distinct regions:

  • A Hydrophilic "Head": This consists of the α-amino and α-carboxyl groups. These groups are polar and can ionize, readily interacting with water.

  • A Hydrophobic "Tail": This is the long, 10-carbon aliphatic chain (a decyl group).[1] This nonpolar chain repels water and is the primary reason for the compound's low aqueous solubility.[1]

In aqueous solutions, the hydrophobic tails of multiple molecules tend to associate with each other to minimize contact with water, which can lead to aggregation and precipitation, especially at higher concentrations.[1]

Q2: What are the key physicochemical properties of this compound I need to be aware of?

Understanding these parameters is the first step in designing an effective solubilization strategy. The properties of the zwitterionic form are summarized below.

PropertyValueSignificance
Molecular Formula C₁₀H₂₁NO₂Basic information for concentration calculations.[1][2]
Molecular Weight 187.28 g/mol Essential for preparing solutions of a specific molarity.[1][2][3]
α-Carboxyl pKa (pKa₁) ~2.3 (Predicted)The pH at which 50% of the carboxyl groups are deprotonated (-COO⁻).[1]
α-Amino pKa (pKa₂) ~9.2 (Predicted)The pH at which 50% of the amino groups are deprotonated (-NH₂).[1]
Isoelectric Point (pI) ~5.75 (Calculated)The pH at which the molecule has a net zero charge; this is the point of minimum solubility .[1]
Q3: What is the isoelectric point (pI), and why is it critical for solubility?

The isoelectric point (pI) is the specific pH at which the positive charge on the protonated amino group (-NH₃⁺) is exactly balanced by the negative charge on the deprotonated carboxyl group (-COO⁻). At this pH, the molecule is a zwitterion with no net electrical charge.[1]

This lack of net charge minimizes electrostatic repulsion between the molecules and reduces favorable interactions with polar water molecules. Consequently, the intermolecular hydrophobic interactions dominate, causing the molecules to aggregate and precipitate out of solution. Therefore, an amino acid's solubility is always lowest at or near its pI.[4][5] For this compound, with a pI of approximately 5.75, you will encounter maximum solubility issues in buffers with a pH in this range (e.g., MES, citrate buffers around pH 5.5-6.0).

Section 2: The Primary Troubleshooting Strategy: pH Adjustment

The most direct and effective method to enhance the solubility of this compound is to manipulate the pH of your solution to move it far away from the isoelectric point (pI ≈ 5.75). This process imparts a net electrical charge on the molecule, dramatically increasing its interaction with water.[4][6][7]

G Cation Cationic Form (Net Positive Charge) Soluble Zwitterion Zwitterionic Form (Net Zero Charge) Insoluble Cation->Zwitterion Low_pH Acidic (pH < 4) Zwitterion->Cation Anion Anionic Form (Net Negative Charge) Soluble Zwitterion->Anion pI_pH Near pI (pH ≈ 5.75) Anion->Zwitterion High_pH Alkaline (pH > 8)

Ionization states of this compound vs. pH.
  • In Acidic Conditions (pH < 4): The carboxyl group is protonated (-COOH), while the amino group remains protonated (-NH₃⁺). This results in a net positive charge, rendering the molecule soluble as a cation. Research confirms that long-chain amino acids become highly soluble in aqueous acid solutions.[1]

  • In Alkaline Conditions (pH > 8): The amino group is deprotonated (-NH₂), while the carboxyl group remains deprotonated (-COO⁻). This results in a net negative charge, making the molecule soluble as an anion.

Protocol 1: Step-by-Step Solubilization via pH Adjustment

This protocol provides a self-validating system: the visual endpoint (a clear solution) confirms successful solubilization.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q®) or your desired final buffer

  • 0.1 M to 1 M HCl solution

  • 0.1 M to 1 M NaOH solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

Methodology:

  • Prepare a Slurry: Weigh the required amount of this compound and add it to a beaker containing approximately 80% of your final desired volume of water or buffer. A cloudy white slurry or suspension will form.

  • Choose Your pH Direction:

    • To Solubilize in Acid: Begin adding the HCl solution dropwise while constantly stirring and monitoring the pH.

    • To Solubilize in Base: Begin adding the NaOH solution dropwise while constantly stirring and monitoring the pH.

  • Observe Dissolution: Continue the dropwise addition of acid or base. As the pH moves further from the pI (~5.75), the slurry will begin to clarify. The point at which you have a completely clear, transparent solution is your endpoint.

    • Scientist's Note: For acidic dissolution, a clear solution is typically achieved at pH ≤ 2.5. For basic dissolution, clarity is often reached at pH ≥ 9.5. Record the final pH and the volume of acid/base added.

  • Final Volume Adjustment: Once the solution is clear, add the remaining water or buffer to reach your final target volume.

  • (Optional) Back-Titration to Target pH: If your experiment requires a pH closer to neutral, you can now carefully back-titrate the clear, acidic, or basic stock solution towards your desired pH using NaOH or HCl, respectively.

    • CRITICAL CAUTION: As you titrate back towards the pI of ~5.75, the compound will precipitate out of solution. If your final buffer pH is between 4 and 8, you may not be able to maintain a high concentration in solution. Proceed slowly and watch for any signs of cloudiness.

Section 3: Advanced Strategies for Persistent Solubility Issues

What if your experimental conditions require a buffer pH that is close to the pI, making the primary pH adjustment method unsuitable for your final formulation? Here are advanced strategies.

Q4: My assay must be performed at pH 7.4. How can I dissolve this compound?

In this common scenario, where the final pH is fixed and close to the pI, a combination of initial pH-mediated dissolution followed by the use of co-solvents is the most effective strategy.

Strategy A: Co-Solvents

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[8] This less polar environment can better accommodate the hydrophobic decyl tail of this compound, thereby increasing its solubility.

Co-SolventStarting Concentration (v/v)Notes & Considerations
Dimethyl Sulfoxide (DMSO) 1-10%A powerful solvent. First, dissolve the compound in pure DMSO, then dilute into the aqueous buffer. Check for compatibility with your assay, as DMSO can affect cell viability and enzyme activity.
Ethanol (EtOH) 5-20%A less aggressive co-solvent. Generally more compatible with biological assays than DMSO. The use of ethanol-water mixtures is a common method for modulating amino acid solubility.[9][10]
Protocol 2: Preparing a Concentrated Stock in a Co-Solvent System

This protocol is designed to create a concentrated stock that can be diluted into your final assay buffer, minimizing the final concentration of the organic co-solvent.

  • Initial Dissolution: Weigh your this compound. Dissolve it in a minimal amount of 100% DMSO or ethanol.

  • pH-Adjusted Solubilization (Optional but Recommended): For a more robust stock, first create a concentrated aqueous solution at a high or low pH as described in Protocol 1. Then, add your co-solvent to this clear stock solution. This combines the power of both methods.

  • Dilution into Final Buffer: Perform a serial dilution of your concentrated stock into your final, pH-adjusted experimental buffer (e.g., PBS at pH 7.4).

    • Scientist's Note: Add the stock solution to the buffer slowly while vortexing or stirring vigorously. This rapid mixing helps prevent localized high concentrations that could cause immediate precipitation.

  • Final Concentration Check: Always check the final concentration of the co-solvent in your assay. For cell-based assays, it is critical to run a vehicle control with the same final concentration of the co-solvent to account for any effects on the system.

G start Start: Weigh this compound slurry Add to Aqueous Buffer (e.g., PBS pH 7.4) start->slurry check_dissolve Does it fully dissolve? slurry->check_dissolve adjust_ph Strategy 1: pH Adjustment Titrate with 0.1M HCl or NaOH to pH < 4 or pH > 8 check_dissolve->adjust_ph No end_ok Proceed with Experiment check_dissolve->end_ok Yes check_ph_dissolve Is the solution clear? adjust_ph->check_ph_dissolve use_stock Use as acidic/basic stock or carefully back-titrate check_ph_dissolve->use_stock Yes cosolvent Strategy 2: Co-Solvent Prepare concentrated stock in DMSO or EtOH check_ph_dissolve->cosolvent No, or pH is fixed use_stock->end_ok dilute Dilute stock slowly into final aqueous buffer cosolvent->dilute dilute->end_ok end_fail Re-evaluate concentration or consider surfactants

Systematic workflow for solubilizing this compound.
Section 4: Summary & Best Practices
Q5: What is the absolute best starting point for solubilizing a new batch of this compound?

Always start with pH adjustment. It is the most effective, economical, and cleanest method, as it avoids introducing organic solvents or other additives that could interfere with your experiment. Prepare a 10-100 mM concentrated stock solution in dilute acid (e.g., pH 2.0) or base (e.g., pH 10.0), filter sterilize, and store at 4°C. Use this stock to dilute into your final buffer system immediately before your experiment.

Q6: Can surfactants help with solubility?

Yes, surfactants like Tween® 20 or Triton™ X-100 can solubilize hydrophobic compounds by forming micelles.[8] However, this should be a last resort for most biological applications. Surfactants can disrupt cell membranes, denature proteins, and interfere with many enzymatic and binding assays. Their use must be carefully validated with appropriate controls.

References
  • Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels?[Link]
  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]
  • ResearchGate. pH dependence of amino acid solubility. [Link]
  • Grosse Daldrup, J.-B., et al. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. [Link]
  • Grosse Daldrup, J.-B., et al. (2010). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 307923, 2-Amino-decanoic acid. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 307925, 2-Aminododecanoic acid. [Link]
  • Blesic, M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem. [Link]
  • Savjani, K. T., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12810660, (S)-2-Aminodecanoic acid. [Link]
  • Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts. [Link]
  • Kopesky, P. W., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
  • Lahiri, S. C. (1982). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. [Link]
  • Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • ResearchGate. Solubility of the amino acids analyzed. [Link]
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
  • Dufal, S., et al. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]
  • Wijma, H. J., et al. (2015). Production of hydrophobic amino acids from biobased resources: wheat gluten and rubber seed proteins. AMB Express. [Link]
  • Gomez, C., et al. (2023). Solubility of Amino Acids in the Eutectic Solvent Constituted by Sodium Acetate Trihydrate and Urea and in Its Mixture with Water. International Journal of Molecular Sciences. [Link]
  • Ferreira, O., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+)
  • Ott, D., et al. (2024). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. Applied Microbiology and Biotechnology. [Link]
  • ResearchGate.
  • ResearchGate.
  • Sun, S., et al. (1995). Designing amino acid sequences to fold with good hydrophobic cores. Protein Engineering. [Link]
  • AK LECTURES. (2014, June 10). 015-Amino Acid Structure/Hydrophobic Amino Acids. YouTube. [Link]
  • James. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
  • Arakawa, T., et al. (2024). Specific Glucagon Assay System Using a Receptor-Derived Glucagon-Binding Peptide Probe. Biosensors. [Link]

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Technical Support Center: Optimizing Coupling Conditions for 2-Aminodecanoic Acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Peptide Chemist

Welcome to the technical support center for optimizing the incorporation of 2-Aminodecanoic acid (Acd) into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). As a non-proteinogenic amino acid, this compound, with its long C8 aliphatic side chain, presents a unique set of challenges that can impact coupling efficiency, peptide purity, and overall yield. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.

The dual nature of this compound's structure is at the heart of the difficulties encountered during its use in SPPS. The long, hydrophobic alkyl chain contributes to steric hindrance at the α-carbon, slowing down the kinetics of the coupling reaction. Simultaneously, this hydrophobicity increases the propensity for the growing peptide chain to aggregate on the solid support, further impeding reagent access and leading to incomplete reactions.[1] This guide provides a structured approach to troubleshooting common issues and offers validated protocols to ensure successful and efficient incorporation of this valuable building block.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address the most common problems encountered when working with this compound.

Q1: My coupling reaction with Fmoc-2-aminodecanoic acid is incomplete, as indicated by a positive Kaiser or TNBS test. What is the likely cause and how can I fix it?

A1: Incomplete coupling of this compound is the most frequent issue and typically stems from a combination of steric hindrance and poor solvation.

  • Primary Cause: Steric Hindrance. The bulky C8 aliphatic side chain of this compound sterically shields the α-amino group of the resin-bound peptide, making it difficult for the activated carboxyl group of the incoming Fmoc-Acd-OH to approach and form a peptide bond. Standard coupling reagents may not be potent enough to overcome this energy barrier within a typical timeframe.[2]

  • Secondary Cause: On-Resin Aggregation. The hydrophobicity of the decanoic acid side chain can promote the formation of secondary structures and inter-chain aggregation of the peptide-resin complex.[3] This aggregation can physically block the N-terminal amine, preventing the coupling reaction from proceeding to completion.

Solutions:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient. Utilize a more powerful uronium/aminium or phosphonium salt-based reagent. These form highly reactive activated esters that can overcome the steric barrier.[4]

  • Increase Reaction Time: Sterically hindered couplings are kinetically slower. Extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can often drive the reaction to completion.

  • Perform a Double Coupling: If a single, extended coupling is insufficient, a double coupling strategy is highly recommended. After the first coupling, wash the resin thoroughly and then repeat the coupling step with a fresh solution of activated Fmoc-2-aminodecanoic acid.[5]

  • Increase Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can provide the necessary activation energy to overcome the steric hindrance.[6] For automated synthesis, microwave-assisted SPPS is a highly effective option for driving difficult couplings to completion quickly.

Q2: I'm observing resin clumping and poor swelling after incorporating this compound. What does this indicate and what should I do?

A2: Resin clumping and poor swelling are classic signs of on-resin aggregation, driven by the hydrophobic nature of the this compound side chain. This is particularly problematic when multiple hydrophobic residues are in sequence.[1]

Solutions:

  • Optimize Your Solvent System: N-Methyl-2-pyrrolidone (NMP) generally has superior solvating properties compared to N,N-Dimethylformamide (DMF) for hydrophobic peptides and should be your solvent of choice.[2] For particularly difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be beneficial.[3]

  • Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl (0.5-1.0 M) to the coupling and deprotection solutions can help disrupt secondary structures and improve solvation.

  • Choose the Right Resin: For hydrophobic peptides, a low-loading polystyrene (PS) resin or a more hydrophilic resin like a polyethylene glycol (PEG)-grafted resin (e.g., ChemMatrix®) can improve solvation of the growing peptide chain and reduce aggregation.[7]

Q3: The solubility of Fmoc-2-aminodecanoic acid in my coupling solvent seems low. How can this affect my synthesis?

A3: Poor solubility of the incoming amino acid can lead to incomplete activation and subsequently, a failed coupling reaction. While Fmoc-2-aminodecanoic acid is generally soluble in DMF and NMP, high concentrations or the presence of other reagents can sometimes cause precipitation.

Solutions:

  • Ensure Complete Dissolution Before Activation: Always ensure the Fmoc-2-aminodecanoic acid is fully dissolved in the solvent before adding the coupling reagents. Gentle warming or sonication can aid dissolution.

  • Pre-activation: Pre-activating the Fmoc-2-aminodecanoic acid with the coupling reagent and base in a separate vessel for 1-5 minutes before adding it to the resin can improve coupling efficiency.

  • Use a More Solubilizing Solvent: As mentioned, NMP is a better solvent for many hydrophobic amino acids than DMF.[8]

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the recommended reagents, their characteristics, and typical usage.

Coupling ReagentClassRelative ReactivityRecommended Equivalents (AA:Reagent:Base)Notes
HATU Uronium/AminiumVery High1 : 0.95 : 2Excellent for hindered couplings. Low risk of racemization.[4]
HCTU Uronium/AminiumVery High1 : 0.95 : 2A more cost-effective alternative to HATU with similar reactivity.
PyBOP PhosphoniumHigh1 : 1 : 2A classic, reliable reagent for difficult couplings.
COMU Uronium/AminiumVery High1 : 1 : 2A modern, highly efficient reagent with improved safety profile (non-explosive byproducts).
DIC/Oxyma CarbodiimideModerate1 : 1 : 1Can be effective with extended reaction times or elevated temperature, but generally less potent for this application.

Experimental Protocols

The following are detailed, step-by-step protocols for the coupling of Fmoc-2-aminodecanoic acid. These protocols assume a starting scale of 0.1 mmol on a 100-200 mesh resin.

Protocol 1: Optimized Single Coupling using HATU
  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-aminodecanoic acid (4 eq, 0.4 mmol) and HATU (3.8 eq, 0.38 mmol) in NMP (2 mL). Add DIPEA (8 eq, 0.8 mmol) and vortex for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts before proceeding to the next deprotection step.

Protocol 2: Double Coupling Strategy
  • First Coupling: Follow steps 1-3 of Protocol 1, but with a coupling time of 1-2 hours.

  • First Wash: Wash the resin with DMF (5x).

  • Second Coupling: Repeat step 2 of Protocol 1 to prepare a fresh solution of activated Fmoc-2-aminodecanoic acid. Add this solution to the resin and agitate for another 1-2 hours.

  • Monitoring and Washing: Follow steps 4 and 5 of Protocol 1.

Visualizations

Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) strategy1 Strategy 1: Increase Reaction Time start->strategy1 Easiest to implement retest1 Retest Kaiser strategy1->retest1 strategy2 Strategy 2: Double Couple retest2 Retest Kaiser strategy2->retest2 strategy3 Strategy 3: Change Coupling Reagent retest3 Retest Kaiser strategy3->retest3 strategy4 Strategy 4: Increase Temperature retest4 Retest Kaiser strategy4->retest4 strategy5 Strategy 5: Optimize Solvent retest5 Retest Kaiser strategy5->retest5 retest1->strategy2 Positive success Success! Proceed to next cycle retest1->success Negative retest2->strategy3 Positive retest2->success Negative retest3->strategy4 Positive retest3->success Negative retest4->strategy5 Positive retest4->success Negative retest5->success Negative failure Persistent Failure: Consider capping and analyzing truncated sequence retest5->failure Positive

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Mechanism of Uronium/Aminium Salt Activation (e.g., HATU)

G cluster_0 Activation Step cluster_1 Coupling Step Fmoc-Acd-OH Fmoc-Acd-COOH ActiveEster Fmoc-Acd-OAt (Active Ester) Fmoc-Acd-OH->ActiveEster + HATU + DIPEA HATU HATU DIPEA DIPEA PeptideBond Fmoc-Acd-NH-Peptide-Resin (Peptide Bond Formed) ActiveEster->PeptideBond + H2N-Peptide-Resin ResinPeptide H2N-Peptide-Resin ResinPeptide->PeptideBond

Caption: Simplified mechanism of HATU-mediated coupling.

Frequently Asked Questions (FAQs)

Q: Can I use standard Boc-SPPS chemistry for this compound? A: Yes, the principles of overcoming steric hindrance and hydrophobicity apply to both Fmoc and Boc strategies. For Boc-SPPS, in situ neutralization protocols using HBTU or HATU are recommended over standard DCC/HOBt couplings for incorporating this compound.[9]

Q: Is racemization a significant concern when using high-powered coupling reagents or elevated temperatures for this compound? A: For α,α-disubstituted amino acids, racemization is not a concern as there is no α-hydrogen. However, for mono-substituted α-amino acids like this compound, it is a possibility, especially with extended heating or strong bases. Uronium/aminium salt reagents like HATU and HCTU are known to suppress racemization effectively.[4] If using elevated temperatures, it is advisable to keep the duration as short as necessary to achieve complete coupling.

Q: My final cleaved peptide containing this compound has poor solubility in standard HPLC solvents. What can I do? A: The high hydrophobicity of this compound can significantly reduce the solubility of the final peptide.[1] Try dissolving the crude peptide in solvents like acetonitrile, isopropanol, or even small amounts of formic acid or DMSO before diluting with water for purification. Using a C4 or C8 reverse-phase column instead of a C18 column can also improve peak shape and recovery.

References

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
  • Müller, L. K., Baumruck, A. C., Zhdanova, H., & Tietze, A. A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 163.
  • Hansford, K. A., Ziora, Z. M., Cooper, M. A., & Blaskovich, M. A. T. (2020). Solid-Phase Synthesis of Octapeptin Lipopeptides. Methods in Molecular Biology, 2103, 199–213.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Wikipedia. (n.d.). Peptide synthesis.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Kent, S. B. (2009). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 92(5), 574-588.
  • Vazquez, M. E. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate.
  • Sun, J., & Zuckermann, R. N. (2013). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California.
  • Jacques, P. (2017). The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range. Frontiers in Microbiology, 8, 2349.
  • Makovitzki, A., et al. (2006). Ultrashort antibacterial and antifungal lipopeptides. Proceedings of the National Academy of Sciences, 103(43), 15997-16002.
  • CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.

Sources

Preventing aggregation of peptides containing 2-Aminodecanoic acid during synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers working with peptides incorporating the non-canonical amino acid, 2-Aminodecanoic acid (2-Adc). The inclusion of this and other long-chain hydrophobic amino acids presents unique and significant challenges during Solid-Phase Peptide Synthesis (SPPS), primarily due to the high propensity for on-resin aggregation.[1][2] This guide provides in-depth troubleshooting advice and preventative strategies to ensure the successful synthesis of these "difficult sequences."

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of peptides containing this compound.

Q1: My resin is shrinking and failing to swell properly after several coupling cycles. What's happening?

A: This is a classic sign of on-resin peptide aggregation.[3] The long, hydrophobic C8 alkyl chain of this compound promotes strong intermolecular associations between peptide chains. These interactions cause the peptide-resin matrix to collapse, preventing proper solvation and physically blocking reactive sites. This leads to inefficient diffusion of reagents, resulting in slow or incomplete coupling and deprotection reactions.[3][4]

Q2: My Kaiser test is giving a false negative (blue beads), but I'm still seeing deletion products in my final analysis. Why?

A: With severe aggregation, the N-terminus of the growing peptide chain can become sterically inaccessible due to the collapsed peptide-resin structure.[3] While free amines are present, the ninhydrin reagent used in the Kaiser test cannot reach them, leading to a misleading negative result. This is a common and frustrating issue when dealing with highly hydrophobic sequences.

Q3: I'm observing poor coupling efficiency specifically at the amino acid following the this compound residue. How can I improve this?

A: The bulky and hydrophobic nature of the 2-Adc side chain can sterically hinder the incoming activated amino acid. To overcome this, several strategies can be employed:

  • Change Coupling Reagent: Switch to a more potent coupling reagent. While standard reagents like HBTU are often sufficient, for difficult couplings, HATU or COMU are recommended due to their higher reactivity and ability to suppress racemization.[5][6]

  • Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion.[7]

  • Increase Temperature: Elevating the reaction temperature (e.g., to 50-75°C) can disrupt secondary structures and increase reaction kinetics.[4][8] Modern peptide synthesizers often have options for high-temperature synthesis.

Q4: My crude peptide is showing very low purity and is difficult to purify. What can I do during synthesis to improve this?

A: Low purity is often a direct result of aggregation during synthesis, leading to a mixture of deletion and truncated sequences that are difficult to separate from the target peptide. The best approach is to prevent aggregation from the start. Consider the following:

  • Incorporate "Structure-Breaking" Elements: Proactively insert residues that disrupt the formation of β-sheets. Pseudoproline dipeptides are exceptionally effective for this purpose.[9][10][11] These are temporarily modified Ser, Thr, or Cys residues that introduce a "kink" in the peptide backbone, similar to proline, which enhances solvation.[10][12] The native residue is restored during the final TFA cleavage.[11]

  • Use Chaotropic Agents: Adding chaotropic salts like LiCl or NaClO4 to your coupling and deprotection solutions can help disrupt hydrogen bonding and break up aggregates.[4][13][14]

  • Optimize Solvents: Switch from standard DMF to a more effective solvating solvent like N-Methylpyrrolidone (NMP), or use a mixture containing DMSO.[4][13]

Section 2: Proactive Strategies for Preventing Aggregation

The most effective way to handle aggregation is to anticipate and prevent it. The following section details advanced strategies and protocols.

Strategy 1: Strategic Incorporation of Pseudoproline Dipeptides

Pseudoproline dipeptides are one of the most powerful tools for mitigating aggregation in sequences containing Ser, Thr, or Cys.[9][10][11] They work by introducing a temporary proline-like kink that disrupts the intermolecular hydrogen bonding responsible for β-sheet formation.[12][15]

Decision Workflow for Pseudoproline Incorporation

G cluster_0 start Start: Peptide Sequence Analysis check_hydrophobic Does the sequence contain 2-Adc AND other hydrophobic residues? start->check_hydrophobic check_ser_thr Does the sequence contain a Ser, Thr, or Cys residue? check_hydrophobic->check_ser_thr Yes standard_synthesis Proceed with Standard Synthesis, but monitor closely for aggregation. check_hydrophobic->standard_synthesis No place_ppro Incorporate a Pseudoproline Dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) at the Ser/Thr/Cys site. check_ser_thr->place_ppro Yes check_ser_thr->standard_synthesis No end_point End place_ppro->end_point standard_synthesis->end_point

Caption: Decision workflow for incorporating pseudoproline dipeptides.

Guidelines for Placement:

  • To be most effective, insert a pseudoproline dipeptide before a hydrophobic region.[12]

  • Maintain a spacing of at least 5-6 amino acids between pseudoprolines or other structure-disrupting elements like proline itself.[12]

Strategy 2: High-Temperature Solid-Phase Peptide Synthesis (HT-SPPS)

Increasing the synthesis temperature is a highly effective method for disrupting secondary structures and accelerating coupling and deprotection kinetics.[8]

Table 1: Comparison of Synthesis Parameters
ParameterStandard SPPSHigh-Temperature SPPS (HT-SPPS)Rationale for Change
Temperature Ambient (~25°C)60 - 90°CIncreased thermal energy disrupts H-bonds causing aggregation; enhances reaction kinetics.[8]
Coupling Time 30 - 60 min5 - 15 minHigher temperature accelerates the acylation reaction significantly.[8]
Deprotection Time 10 - 20 min1 - 3 minFmoc removal is much faster at elevated temperatures.
Recommended Solvent DMFNMP or DMSOHigher boiling point and better solvating properties are required.[13]
Risk Factor Aggregation, Slow KineticsRacemization, Side ReactionsHigh temperatures can increase the risk of epimerization, especially for sensitive residues like Cys and His.[13]
Experimental Protocol: High-Temperature Coupling Cycle

This protocol assumes the use of an automated peptide synthesizer with heating capabilities.

  • Resin & Deprotection:

    • Swell the resin in NMP.

    • Perform the Fmoc deprotection step using 20% piperidine in NMP at 75°C for 2 minutes.

    • Wash the resin thoroughly with NMP (5x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in NMP.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Agitate the reaction at 75°C for 10 minutes.

  • Washing:

    • Drain the reaction vessel and wash the resin thoroughly with NMP (5x) to remove excess reagents.

  • Cycle Repetition:

    • Repeat the deprotection, activation, coupling, and washing steps for the subsequent amino acids in the sequence.

Strategy 3: Backbone Protection (Hmb/Dmb Groups)

For sequences lacking Ser or Thr residues, backbone protection using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups is an excellent alternative.[13][15] These groups are attached to the amide nitrogen of an amino acid, physically blocking the hydrogen bond donor capability required for β-sheet formation.[15]

  • Mechanism: By substituting the amide proton, Hmb/Dmb groups directly prevent the formation of the hydrogen bonds that stabilize aggregate structures.[15]

  • Application: Strategically placing an Hmb- or Dmb-protected amino acid every six to seven residues can effectively disrupt aggregation throughout the synthesis.[13][15]

  • Removal: These protecting groups are labile and are removed during the final TFA cleavage step.[14]

Visualizing the Mechanism of Aggregation and Mitigation

G cluster_0 Aggregation Pathway cluster_1 Mitigation Strategies start Growing Peptide Chains on Resin hydrophobic Hydrophobic Interactions (e.g., from 2-Adc) start->hydrophobic h_bond Inter-chain Hydrogen Bonding hydrophobic->h_bond beta_sheet β-Sheet Formation h_bond->beta_sheet aggregation On-Resin Aggregation & Resin Collapse beta_sheet->aggregation ppro Pseudoprolines (Introduce Kink) ppro->h_bond Disrupts ht_spps High Temperature (Thermal Disruption) ht_spps->h_bond Disrupts backbone_prot Hmb/Dmb Groups (Block H-Bonds) backbone_prot->h_bond Blocks

Caption: The mechanism of peptide aggregation and key mitigation points.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • Pseudoproline. Wikipedia. [Link]
  • Pseudoproline Dipeptides. Aapptec Peptides. [Link]
  • Introduction to Peptide Synthesis.
  • Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support.
  • Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. Royal Society of Chemistry. [Link]
  • Which strategies do you use for difficult sequences in solid phase synthesis?
  • Rational development of a strategy for modifying the aggregatibility of proteins.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]
  • Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
  • Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers. [Link]
  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Royal Society of Chemistry. [Link]
  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]
  • SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]
  • Surfactant and Chaotropic Agent Assisted Sequential Extraction/On-Pellet Digestion (SCAD) for Enhanced Proteomics.
  • Amino Acid Composition drives Peptide Aggreg
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Effect of PCR extension temperature on high-throughput sequencing.
  • Optimized temperature-pulse sequences for the enhancement of chemically. National Institute of Standards and Technology. [Link]
  • Effect of Extending High-Temperature Duration on ARG Rebound in a Co-Composting Process for Organic Wastes. MDPI. [Link]

Sources

Side reactions of 2-Aminodecanoic acid in peptide synthesis and their prevention.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of peptides containing the unnatural amino acid, 2-aminodecanoic acid. Due to its long alkyl side chain, this compound introduces unique challenges related to steric hindrance and hydrophobicity, which can lead to incomplete reactions and aggregation. This resource is designed to provide you with the expertise and field-proven insights to overcome these obstacles and ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound into a peptide sequence?

A1: The incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS) presents two main difficulties:

  • Steric Hindrance: The bulky C8 alkyl side chain of this compound can physically obstruct the approach of an activated amino acid to the N-terminus of the growing peptide chain. This steric hindrance can lead to slower and incomplete coupling reactions, resulting in deletion sequences where the this compound is not incorporated.[1][2]

  • Peptide Aggregation: The long, hydrophobic alkyl chain significantly increases the hydrophobicity of the peptide.[3][4] This increased hydrophobicity promotes inter- and intramolecular hydrogen bonding between peptide chains, leading to aggregation on the solid support.[5] Aggregation can prevent reagents from reaching the reactive sites, causing incomplete coupling and deprotection steps.[6]

Q2: I'm observing a significant amount of a peptide-n-1 deletion sequence in my crude product after synthesizing a peptide with this compound. What is the likely cause and how can I fix it?

A2: A major n-1 deletion peak corresponding to the absence of this compound is a strong indicator of incomplete coupling due to steric hindrance. The bulky side chain of this compound can make it difficult for the incoming activated amino acid to react with the N-terminal amine of the resin-bound peptide.

Troubleshooting Steps:

  • Optimize Coupling Reagents: Standard coupling reagents may not be efficient enough to overcome the steric hindrance. It is recommended to use more potent coupling reagents.[7]

  • Increase Coupling Time and Temperature: Extending the reaction time and, if possible, increasing the temperature can help drive the coupling reaction to completion.

  • Perform a Double Coupling: If a single coupling is insufficient, a second coupling with fresh reagents should be performed to ensure complete incorporation of the amino acid.[6]

Q3: My peptide synthesis is failing at later stages after the incorporation of this compound. What could be the issue?

A3: This is a classic sign of on-resin peptide aggregation. The hydrophobic this compound residue can act as a nucleation point for aggregation, causing the peptide chains to clump together on the resin. This aggregation blocks reactive sites, preventing subsequent coupling and deprotection steps from proceeding efficiently.

Preventative Measures:

  • Incorporate Backbone Modifications: The use of pseudoproline dipeptides can introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[6]

  • Use Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help to disrupt hydrogen bonding and reduce aggregation.

  • Employ Specialized Solvents: Using a mixture of solvents, such as DMF/DCM/NMP or adding trifluoroethanol (TFE), can help to solvate the growing peptide chain and prevent aggregation.[7]

Q4: Are there any specific side reactions of the this compound side chain I should be aware of?

A4: While the primary challenges with this compound are steric hindrance and aggregation, intramolecular cyclization to form a lactam is a theoretical possibility, although not a commonly reported side reaction for this specific amino acid. This would involve the N-terminal amine of the peptide attacking an activated C-terminal carboxyl group. However, this is more commonly a deliberate strategy for creating cyclic peptides rather than an unwanted side reaction in linear SPPS.[8][9] Standard SPPS protocols with proper protection of the C-terminus on the resin generally minimize this risk.

Troubleshooting Guides

Guide 1: Overcoming Incomplete Coupling of this compound

This guide provides a systematic approach to troubleshooting and optimizing the coupling of this compound.

Table 1: Coupling Reagent Recommendations for Sterically Hindered Amino Acids

Coupling ReagentClassKey Advantages
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium SaltHighly reactive, fast kinetics, low racemization.[7]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium SaltSimilar reactivity to HATU, often more cost-effective.[7]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltStrong coupling reagent, particularly effective for hindered couplings.
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate)Carbodiimide/AdditiveMilder activation, can reduce side reactions like racemization.[6]

Experimental Protocol: Optimized Double Coupling for this compound

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group, thoroughly wash the resin with DMF (5 x 1 min).[6]

  • First Coupling Activation: In a separate vessel, dissolve Fmoc-2-aminodecanoic acid (4 equivalents) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[6]

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) to remove excess reagents.[6]

  • Second Coupling: Repeat steps 2-4 for the second coupling.

  • Monitoring: After the second coupling, perform a Kaiser test or other qualitative ninhydrin test to confirm the absence of free amines. A negative result indicates a complete coupling.

Diagram 1: Troubleshooting Workflow for Incomplete Coupling

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent Switch to a more potent coupling reagent (e.g., HATU, HCTU) start->reagent double_couple Perform a double coupling reagent->double_couple time_temp Increase coupling time and/or temperature double_couple->time_temp check Re-test with Kaiser Test time_temp->check success Proceed to next step check->success Negative failure Consider sequence redesign or alternative strategy check->failure Positive

Caption: Workflow for addressing incomplete coupling of this compound.

Guide 2: Preventing and Mitigating On-Resin Aggregation

This guide outlines strategies to prevent and disrupt peptide aggregation induced by the hydrophobic this compound residue.

Table 2: Strategies for Aggregation Disruption

StrategyMechanismImplementation
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[6]Substitute a Ser or Thr residue preceding the difficult sequence with a corresponding pseudoproline dipeptide.
Chaotropic Salts Disrupts hydrogen bonding networks between peptide chains.Add 0.1-0.5 M LiCl to the DMF used for coupling and deprotection steps.
"Magic" Solvents Improves solvation of the growing peptide chain.Use a 1:1 mixture of DMF and DCM ("magic" solvent) or add up to 20% TFE to the coupling solution.[7]
Elevated Temperature Provides thermal energy to disrupt intermolecular interactions.Perform coupling reactions at an elevated temperature (e.g., 50-60°C).

Experimental Protocol: Synthesis with Pseudoproline Dipeptides and Chaotropic Salts

  • Sequence Analysis: Identify a suitable Ser or Thr residue in your sequence that is located a few residues before the planned incorporation of this compound.

  • Dipeptide Incorporation: During the synthesis, instead of coupling Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, use the corresponding Fmoc-Xaa-Ser(ΨMe,Mepro)-OH or Fmoc-Xaa-Thr(ΨMe,Mepro)-OH dipeptide.

  • Standard Coupling: Couple the pseudoproline dipeptide using standard coupling protocols (e.g., with HATU/DIPEA).

  • Chaotropic Salt Addition: For all subsequent coupling and Fmoc deprotection steps, use DMF containing 0.1 M LiCl as the solvent.

  • Final Cleavage: The pseudoproline structure will revert to the native serine or threonine residue during the final TFA cleavage.

Diagram 2: Logic for Selecting an Aggregation Prevention Strategy

G start Synthesis of peptide with this compound hydrophobic_check Is the sequence highly hydrophobic overall? start->hydrophobic_check pseudoproline Incorporate pseudoproline dipeptides hydrophobic_check->pseudoproline Yes chaotropic_salts Use chaotropic salts (e.g., LiCl in DMF) hydrophobic_check->chaotropic_salts No combine Combine multiple strategies for very difficult sequences pseudoproline->combine magic_solvent Use 'magic' solvent (DMF/DCM) or TFE chaotropic_salts->magic_solvent elevated_temp Perform synthesis at elevated temperature magic_solvent->elevated_temp elevated_temp->combine

Caption: Decision-making process for choosing an aggregation prevention method.

References

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile
  • How to Optimize Peptide Synthesis?
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides
  • Methods and protocols of modern solid phase peptide synthesis
  • The synthesis and study of side-chain lactam-bridged peptides
  • Addressing challenges in the synthesis of long peptide chains
  • Amino Acid Deriv
  • Optimizing coupling conditions for 2,4-Diamino-2-methylbutanoic acid in peptide synthesis
  • Introduction to Peptide Synthesis
  • Developments in peptide and amide synthesis
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity
  • Factors affecting the physical stability (aggreg
  • Amino Acid Composition drives Peptide Aggregation: Predicting Aggreg
  • Decoding Protein Stabilization: Impact on Aggregation, Solubility, and Unfolding Mechanisms
  • Introduction to Peptide Synthesis

Sources

Technical Support Center: Purification of 2-Aminodecanoic Acid-Containing Peptides by RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of peptides containing the unnatural, hydrophobic amino acid 2-aminodecanoic acid (2-ADA) by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to empower you to overcome common hurdles in your purification workflows.

The incorporation of 2-ADA, with its long C8 alkyl chain, significantly increases the hydrophobicity of a peptide, leading to a host of potential purification issues. This guide will walk you through the mechanistic underpinnings of these challenges and provide actionable, field-proven solutions.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during the RP-HPLC purification of 2-ADA-containing peptides.

Issue 1: Poor Peak Shape - Tailing and Broadening

Q1: My 2-ADA peptide is exhibiting significant peak tailing and broadening. What are the likely causes and how can I resolve this?

A1: Peak tailing and broadening are common and frustrating issues when purifying highly hydrophobic peptides. The long alkyl chain of 2-ADA is the primary contributor to these phenomena. Several factors can be at play:

  • Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, particularly with exposed, acidic silanol groups on silica-based columns, can cause tailing. Basic residues in your peptide are especially prone to interacting with these negatively charged silanols, leading to a "drag" effect as the peptide moves through the column.[1][2]

  • Peptide Aggregation: The hydrophobic nature of 2-ADA promotes self-association of peptide molecules, leading to the formation of aggregates. These aggregates can have different retention times than the monomeric peptide, resulting in broad or tailing peaks.[1][3]

  • Low Acid Concentration: An insufficient concentration of the ion-pairing agent in the mobile phase can lead to poor peak shape.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4][5]

Experimental Protocol: Systematic Approach to Improving Peak Shape
  • Optimize the Mobile Phase Additive (Ion-Pairing Agent):

    • Trifluoroacetic Acid (TFA): TFA is the most common ion-pairing agent. It serves two main purposes: it acidifies the mobile phase to protonate acidic silanols, minimizing secondary interactions, and its hydrophobic tail pairs with basic residues on the peptide, masking their charge and increasing retention in a controlled manner.[1]

      • Action: If you are observing tailing with the standard 0.1% TFA, consider incrementally increasing the concentration to 0.2-0.25%.[6]

    • Alternative Ion-Pairing Agents: If TFA is not providing the desired peak shape or if you require a more MS-friendly method, consider the following:

      • Formic Acid (FA): Often used for LC-MS compatibility, but it is a weaker acid than TFA and may not be as effective at masking silanol interactions.[7]

      • Difluoroacetic Acid (DFA): Offers a compromise between the chromatographic performance of TFA and the MS compatibility of FA.[1]

      • Heptafluorobutyric Acid (HFBA): A stronger, more hydrophobic ion-pairing agent that can significantly increase retention and improve peak shape for very hydrophobic peptides.[8][9] Use with caution as it can be difficult to remove from the final product.

  • Adjust the Mobile Phase pH:

    • Operating at a low pH (2-3) is standard for peptide purification and helps to suppress the ionization of silanol groups.[2][10][11]

    • Action: Ensure your mobile phase pH is consistently within this range. If your peptide is still showing poor peak shape, a change in selectivity can sometimes be achieved by adjusting the pH slightly, but this is less common for hydrophobic peptides.

  • Column Selection and Care:

    • Stationary Phase: For highly hydrophobic peptides, a standard C18 column might be too retentive. Consider using a column with a shorter alkyl chain (C8 or C4) or a phenyl column to reduce hydrophobic interactions.[12]

    • Pore Size: Use a wide-pore column (300 Å) to ensure the peptide can freely access the bonded phase within the pores, which is crucial for good peak shape and resolution.[12][13]

    • Column Health: A partially blocked inlet frit or a void in the column bed can cause peak distortion.[2][4][14]

      • Action: If you suspect a blockage, try backflushing the column. If the problem persists, replace the column. Using a guard column can help protect your analytical or preparative column.[4][14]

  • Manage Peptide Aggregation:

    • Organic Modifiers in Sample Solvent: Dissolving your crude 2-ADA peptide in a small amount of an organic solvent like DMSO, DMF, or isopropanol before diluting with the initial mobile phase can help to break up aggregates.[15][16]

    • Elevated Temperature: Increasing the column temperature (e.g., to 40-60 °C) can disrupt aggregation and improve peak shape and resolution. However, be mindful of the stability of your peptide at higher temperatures.[12]

Data Presentation: Comparison of Ion-Pairing Agents

Ion-Pairing AgentTypical ConcentrationRelative HydrophobicityMS CompatibilityKey Characteristics
Formic Acid (FA)0.1%LowExcellentWeaker acid, may result in broader peaks for basic peptides.[7]
Trifluoroacetic Acid (TFA)0.1%MediumPoor (ion suppression)Standard choice, good peak shape for most peptides.[1][7]
Difluoroacetic Acid (DFA)0.1%MediumGoodA good compromise between FA and TFA.[1]
Heptafluorobutyric Acid (HFBA)0.1%HighVery PoorIncreases retention significantly, can improve resolution of hydrophobic peptides.[8][9]

Mandatory Visualization: Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape (Tailing/Broadening) check_column Check Column Health (Backflush/Replace) start->check_column optimize_ipa Optimize Ion-Pairing Agent (Increase TFA or Switch) check_column->optimize_ipa If problem persists manage_aggregation Manage Aggregation (Organic Solvent/Temperature) optimize_ipa->manage_aggregation If tailing remains change_column Change Column (C8, C4, Phenyl) manage_aggregation->change_column If still unresolved end Improved Peak Shape change_column->end l1 Start l2 Action start_legend l3 Outcome action_legend outcome_legend

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Poor Solubility of the 2-ADA Peptide

Q2: My 2-ADA peptide is difficult to dissolve in the initial mobile phase. What is the best way to handle this?

A2: The high hydrophobicity imparted by 2-ADA often leads to poor solubility in aqueous solutions, which are typically the starting point for RP-HPLC.[15][17] Improper solubilization can lead to sample loss, column clogging, and inaccurate quantification.[18]

Experimental Protocol: Stepwise Solubilization of Hydrophobic Peptides
  • Initial Assessment: First, assess the overall charge of your peptide. If it contains a significant number of basic residues (Lys, Arg, His), a slightly acidic solvent will aid dissolution. If it has acidic residues (Asp, Glu), a slightly basic solvent might be necessary, though this is less common for RP-HPLC which is typically run under acidic conditions.[16][18]

  • Start with the Strongest Solvent: For highly hydrophobic peptides, it is often best to start by dissolving the lyophilized powder in a minimal amount of a strong organic solvent.[15]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or n-propanol.

    • Procedure: Add the pure organic solvent first to "wet" the peptide and overcome initial solubility barriers.[15]

  • Controlled Dilution: Once the peptide is dissolved in the organic solvent, slowly add your aqueous mobile phase (e.g., water with 0.1% TFA) dropwise while vortexing or stirring.[16][18] This gradual dilution prevents the peptide from crashing out of solution.

  • Final Preparation: The goal is to have your sample dissolved in a solvent that is as close as possible in composition to your initial HPLC mobile phase to ensure good peak shape upon injection. If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion.[14]

Mandatory Visualization: Logic of Solubilization

SolubilityLogic start Lyophilized 2-ADA Peptide add_organic Add minimal strong organic solvent (e.g., DMSO, DMF) start->add_organic dissolve Peptide Dissolves add_organic->dissolve slow_dilution Slowly add aqueous mobile phase (dropwise with agitation) dissolve->slow_dilution Yes ready_to_inject Sample ready for injection slow_dilution->ready_to_inject

Caption: Stepwise logic for solubilizing hydrophobic peptides.

Frequently Asked Questions (FAQs)

Q3: What is the best starting gradient for a 2-ADA-containing peptide of unknown retention?

A3: For a highly hydrophobic peptide, a good starting point is a shallow gradient. A typical scouting gradient would be from 5-10% acetonitrile (ACN) to 95% ACN over 30-60 minutes.[19][20] For very hydrophobic peptides, you may need to start at a higher initial concentration of organic modifier (e.g., 20-30% ACN) to ensure the peptide doesn't precipitate on the column.[17][20]

Q4: Can I use a different organic modifier than acetonitrile?

A4: Yes. While acetonitrile is the most common organic modifier, others can be used to alter selectivity. Isopropanol or n-propanol are more eluotropic (stronger solvents) than acetonitrile and can be effective for eluting very hydrophobic peptides.[12][15] They can be used as a component of the mobile phase, for example, by replacing a portion of the acetonitrile.

Q5: My 2-ADA peptide seems to be irreversibly binding to the column. What can I do?

A5: This is a common issue with extremely hydrophobic peptides. Here are a few strategies:

  • Use a Less Retentive Column: Switch to a C8, C4, or Phenyl column.

  • Increase Organic Modifier Strength: Try adding isopropanol to your mobile phase B.

  • Stronger Ion-Pairing Agent: Use HFBA to increase the peptide's affinity for the mobile phase under gradient conditions.[9]

  • Column Wash: After your run, wash the column with a very strong solvent, like 100% isopropanol, to remove any strongly retained material.

Q6: How does the position of the 2-ADA in the peptide sequence affect its retention time?

A6: The position can have a subtle effect. While the overall hydrophobicity is the dominant factor, a 2-ADA residue buried within a more structured region of the peptide may have its hydrophobic side chain partially shielded, leading to a slightly shorter retention time compared to a peptide where the 2-ADA is at a terminus and fully exposed. However, for most flexible peptides, the contribution of each amino acid to the overall hydrophobicity is roughly additive.[21][22]

References

  • BenchChem Technical Support. (2025).
  • Zirah, S., et al. (2011). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Lopez, S. M. (2021). Which chromatography is preferred for purification of hydrophobic peptide?
  • Bachem. (n.d.).
  • Waters Corporation. (n.d.).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides.
  • Restek Corporation. (2014). [4] Troubleshooting HPLC- Tailing Peaks.
  • Unnamed Author. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
  • Zhou, N. E., et al. (1990).
  • GAHM, K. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Biotage. (2023).
  • YMC CO., LTD. (n.d.).
  • Mant, C. T., et al. (2007).
  • Waters Corporation. (n.d.).
  • ResearchGate. (2007). Effect of anionic ion-pairing reagent concentration (1–60 mM)
  • Sági-Kiss, V., et al. (n.d.). EVALUATION OF TWO DIFFERENT ION-PAIRING REAGENTS FOR SIGNAL INTENSITY AND RETENTION TIME FOR SMALL POLAR MOLECULES MEASURED BY UPLC-MS/MS. MSACL.
  • Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein.
  • Shodex. (n.d.). Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids.
  • Al-Gharabli, S. I., et al. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. PubMed Central.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Tripet, B., et al. (2007). Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour. PubMed Central.
  • LCGC International. (2018).
  • Unnamed Author. (n.d.). Mechanisms of retention in HPLC Part 2.
  • Unnamed Author. (n.d.).
  • Isca Biochemicals. (2023). Peptide solubility.
  • BenchChem. (2025). Aggregation issues in peptides with "2-Amino-2-(pyridin-2-YL)acetic acid".
  • Hodges, R. S., et al. (2007).
  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press.
  • MDPI. (2022).
  • Unnamed Author. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2021).

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Technical Support Center: Deconvolution of Overlapping Signals in the NMR Spectrum of 2-Aminodecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving complex NMR spectra of 2-aminodecanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of signal overlap in their NMR analyses. The long aliphatic chain and the presence of various functional groups in these molecules often lead to crowded ¹H NMR spectra, making accurate structural elucidation and quantification difficult.

This resource is structured into two main sections: a Troubleshooting Guide to address specific experimental issues and a Frequently Asked Questions (FAQs) section for broader conceptual understanding. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: A Problem-Solution Approach

This section tackles specific issues you might encounter during your NMR experiments with this compound derivatives. Each question is designed to reflect a real-world challenge, followed by a detailed, actionable solution.

Question 1: The signals for my α-proton and β-protons are severely overlapped. How can I resolve them to determine coupling constants?

This is a classic problem in amino acid derivatives. The α-proton is adjacent to both the amino and carbonyl groups, while the β-protons are the first on the aliphatic chain. Their chemical shifts are often very close, leading to a complex multiplet that is difficult to interpret.

Root Cause Analysis: The proximity in chemical shifts (low dispersion) is the primary cause. This can be exacerbated by suboptimal shimming, leading to broader peaks that merge. For this compound, the long, flexible decanoic acid chain can also lead to conformational averaging, which can further complicate the spectrum.

Solutions:

  • Optimize Experimental Conditions:

    • Solvent Change: The chemical shift of protons, especially those near polar functional groups like the amine and carboxylic acid, can be highly sensitive to the solvent environment.[1] If you are using a standard solvent like CDCl₃, try switching to a more aromatic solvent like benzene-d₆ or a hydrogen-bonding solvent like methanol-d₄.[1] The anisotropy of benzene can induce significant shifts, often improving signal dispersion.

    • pH Titration: The chemical shifts of the α-proton and adjacent methylene groups are highly dependent on the protonation state of the amine and carboxylic acid groups.[2][3][4] By carefully adjusting the pH of your sample (e.g., by adding small aliquots of NaOD or DCl in D₂O), you can shift the pKa and alter the chemical shifts of nearby protons, potentially resolving the overlap.[2][5][6]

  • Employ Advanced NMR Techniques:

    • Higher Magnetic Field: If accessible, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase chemical shift dispersion in Hz, spreading the signals apart and simplifying the multiplets.

    • Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in your molecule, such as the amino or carboxyl groups.[7][8] This interaction induces large changes in the chemical shifts of nearby protons.[8][9][10] The magnitude of the shift is dependent on the distance from the lanthanide ion, which can effectively "drag" signals away from each other.[9][11] Europium-based reagents typically cause downfield shifts, while praseodymium reagents cause upfield shifts.[8]

    Protocol: Using a Lanthanide Shift Reagent (Eu(fod)₃)

    • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your this compound derivative in a dry, non-coordinating solvent like CDCl₃.

    • Prepare LSR Stock: Prepare a dilute solution of Eu(fod)₃ in the same deuterated solvent.

    • Titration: Add a small, known amount (e.g., 0.1 molar equivalents) of the LSR stock solution to your NMR tube.

    • Acquire and Analyze: Shake the tube well and re-acquire the ¹H NMR spectrum. Observe the changes in chemical shifts.

    • Iterate: Continue adding small aliquots of the LSR and acquiring spectra until optimal signal dispersion is achieved. Be aware that excessive LSR can cause significant line broadening.[7]

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): A COSY experiment will show correlations between protons that are J-coupled (typically through 2-3 bonds).[12] Even if the α- and β-proton signals overlap in the 1D spectrum, the cross-peaks in the COSY spectrum can help you trace the connectivity and confirm their coupling.

    • TOCSY (Total Correlation Spectroscopy): A TOCSY experiment extends the correlation to the entire spin system.[12][13] This is particularly useful for amino acid derivatives, as you can often trace the correlation from the NH proton all the way down the aliphatic chain, helping to assign protons even in crowded regions.[13][14]

Question 2: My spectrum is clean, but the integration of overlapping multiplets is unreliable. How can I get accurate quantitative information?

Accurate integration is crucial for determining the relative number of protons and for quantitative NMR (qNMR) applications.[15] Simple manual integration over a broad, overlapping region is often inaccurate.

Root Cause Analysis: The fundamental issue is that the area of one signal is contaminated by the area of its overlapping neighbor. The software cannot distinguish where one signal ends and the other begins.

Solutions:

  • Spectral Deconvolution Algorithms:

    • Global Spectral Deconvolution (GSD): This is a powerful computational method that fits the experimental spectrum to a sum of theoretical lineshapes (typically Lorentzian or Gaussian).[15][16][17][18] The algorithm automatically identifies all peaks, fits their parameters (frequency, height, width), and provides a highly accurate integral for each individual peak, even if they are severely overlapped.[15][18][19] Many modern NMR processing software packages, such as Mnova and TopSpin, include GSD or similar deconvolution tools.[20][21][22]

    • Line Fitting: Most NMR software also allows for manual or semi-automated line fitting of specific regions.[23] You can define a region of interest and instruct the software to fit a certain number of peaks, specifying their shape. This gives you more control than fully automated GSD but requires a good initial guess.

    Workflow: Deconvolution using GSD in Mnova

    • Process Spectrum: Open your fully processed ¹H NMR spectrum in Mnova.

    • Select GSD: In the processing options, select "GSD" as the peak picking method.[17][18]

    • Execute Peak Picking: Apply the peak picking command to the entire spectrum. The software will automatically deconvolve all signals.[17][18]

    • Analyze Results: The output will be a table of individual peaks with their precise chemical shifts, widths, and integrals. The software will also display the fitted spectrum (the sum of the deconvolved peaks) overlaid with your experimental data, allowing you to visually assess the quality of the fit.[17]

    • Generate Synthetic Spectrum (Optional): You can generate a new, "clean" spectrum from the GSD peak list, which can be useful for visualization and reporting.[18]

  • Quantitative 2D NMR:

    • HSQC (Heteronuclear Single Quantum Coherence): For quantitative analysis of mixtures or complex molecules, a 2D HSQC experiment can be invaluable.[12][24] It correlates protons with their directly attached carbons, spreading the signals over a second dimension and greatly reducing overlap.[25] While standard HSQC is not inherently quantitative, specialized pulse sequences and careful processing can provide accurate integrals for the resolved cross-peaks.[26]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the principles and strategies for dealing with signal overlap in the NMR of this compound derivatives.

Q1: What is the fundamental difference between improving resolution at the acquisition stage versus using post-processing deconvolution?

This is a critical strategic question. The choice depends on the severity of the overlap and the information you need to extract.

Approach Method Principle Pros Cons
Acquisition-Based Higher Field, Solvent Change, pH Titration, LSRsPhysically increase the frequency separation (in Hz) between signals.Provides a genuinely simpler spectrum; allows for direct measurement of coupling constants.May require access to different instruments; can alter the chemical properties of the sample (pH, solvent).
Post-Processing GSD, Line Fitting, Deconvolution AlgorithmsMathematically model and separate the overlapping signals from the acquired data.Can be applied to any existing spectrum; non-destructive; powerful for resolving severe overlap.[27][28][29]Does not reveal "hidden" coupling information; accuracy depends on the quality of the data and the fitting model.[19]

Expert Insight: Always start by optimizing acquisition. A well-resolved spectrum is always superior. Post-processing deconvolution is an excellent tool for extracting quantitative data from an already optimized (but still overlapped) spectrum. It should be seen as a complement, not a replacement, for good experimental practice.

Decision Workflow for Tackling Signal Overlap

G start Start: Overlapping Signals Observed assess_overlap Assess Severity of Overlap start->assess_overlap severe_overlap Severe Overlap (Multiplets Unrecognizable) assess_overlap->severe_overlap High moderate_overlap Moderate Overlap (Multiplets Distinguishable but Merged) assess_overlap->moderate_overlap Low/Moderate acquisition Optimize Acquisition Parameters severe_overlap->acquisition post_processing Apply Post-Processing Deconvolution moderate_overlap->post_processing solvent Change Solvent (e.g., Benzene-d6) acquisition->solvent ph_adjust Adjust pH (if applicable) acquisition->ph_adjust lsr Use Lanthanide Shift Reagents acquisition->lsr acquisition->post_processing If still overlapped two_d_nmr Perform 2D NMR (COSY/TOCSY/HSQC) end_coupling End: Coupling Constants Determined two_d_nmr->end_coupling solvent->two_d_nmr ph_adjust->two_d_nmr lsr->two_d_nmr gsd Global Spectral Deconvolution (GSD) for Quantitation post_processing->gsd end_quant End: Accurate Integration Achieved gsd->end_quant

Caption: Decision tree for resolving NMR signal overlap.

Q2: Are there any specific 2D NMR experiments that are particularly useful for long-chain amino acid derivatives?

Yes. Beyond the standard COSY and TOCSY, certain experiments are highly effective for molecules like this compound derivatives.

  • HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful experiment for resolving overlap.[12] By correlating each proton to its directly attached ¹³C atom, it spreads the signals across the wide ¹³C chemical shift range. The crowded aliphatic region in the ¹H spectrum becomes a series of well-resolved cross-peaks in the HSQC spectrum, making unambiguous assignment much easier.[25]

  • HMBC (Heteronuclear Multiple Bond Correlation): While HSQC shows one-bond correlations, HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular structure, especially for connecting the amino acid headgroup to different parts of any attached derivative or side chain.

  • DOSY (Diffusion Ordered Spectroscopy): This is a pseudo-2D experiment that separates signals based on the diffusion coefficient of the molecules. While less common for a single pure compound, it is exceptionally powerful if you are analyzing a mixture of different this compound derivatives or if impurities are present. The signals from different molecules will align on different horizontal traces, effectively deconvoluting the mixture. Applying pure-shift techniques to DOSY can further simplify spectra by turning multiplets into singlets.[30]

Q3: Can software alone solve all overlap problems?

No. Software is a powerful tool, but it relies on high-quality input data. The principle of "garbage in, garbage out" applies strongly to NMR data processing.

Trustworthiness and Self-Validation: A reliable deconvolution result should always be cross-validated.

  • Check the Residual: When a deconvolution algorithm fits your spectrum, it generates a residual plot—the difference between the experimental data and the fitted data.[17] This residual should look like random noise. If there are structured "wiggles" or broad humps in the residual, it means the fitting model did not adequately describe your data, and the results should be treated with caution.

  • Consistency Check: The number of protons calculated from the deconvolution of an overlapped region should be consistent with the integrals of other, well-resolved signals from the same molecule. For example, if a well-resolved methyl group integrates to 3 protons, the sum of the deconvolved integrals from the α- and β-protons should be a consistent integer value.

Ultimately, the most robust analysis combines optimized data acquisition with intelligent post-processing, grounded in a solid understanding of the underlying chemistry and NMR principles.

References

  • Anonymous. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). NMR Analysis, Processing and Prediction. [Link]
  • Cobas, J. C., Constantino-Castillo, V., & Martín-Pastor, M. (2011). A new approach to improving automated analysis of proton NMR spectra through Global Spectral Deconvolution (GSD). Spectroscopy Europe, 23(1), 16-20. [Link]
  • Mestrelab. (n.d.). GSD (Global Spectral Deconvolution). Mestrelab Research. [Link]
  • SpinCore Technologies. (n.d.). NMR Software. [Link]
  • Mestrelab Research. (2017, September 11).
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  • Mestrelab Research. (2010, May 6). Global Spectral Deconvolution (GSD). [Link]
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  • Wikipedia. (2023, December 29). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
  • Gryff-Keller, A., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]
  • Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. [Link]
  • Anonymous. (n.d.). 2D NMR. [Link]
  • Anonymous. (n.d.). Tutorial Deconvolution. [Link]
  • Chemistry LibreTexts. (2024, November 12). NMR Shift Reagents. [Link]
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  • Oxford Academic. (n.d.). Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. [Link]
  • ACS Publications. (n.d.). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures.
  • PubMed Central. (2025, May 13). Protonation Kinetics in Proteins at Basic pH Determined by pH-Dependent NMR Relaxation Reveal the Entire Relationship between Kinetics and pK a Values. [Link]
  • Anonymous. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. [Link]
  • Slideshare. (n.d.). Lanthanide shift reagents in nmr [PPTX]. [Link]
  • ResearchGate. (n.d.). A section of an HSQC spectra containing several overlapping peaks is... [Image]. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
  • Anonymous. (n.d.). peptide nmr. [Link]
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). [Link]
  • YouTube. (2025, May 2). Reference Deconvolution in MNova: How to trade some sensitivity for better line shapes. [Link]
  • Anonymous. (n.d.). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. [Link]
  • ResearchGate. (2025, August 5). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. [Link]
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  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. [Link]
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Technical Support Center: Enantioselective Synthesis of 2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis of 2-Aminodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable noncanonical amino acid. Here, we move beyond simple protocols to address the nuanced challenges you may face in the lab, providing troubleshooting advice and in-depth answers to frequently asked questions, all grounded in established scientific principles.

Introduction: The Challenge of Synthesizing this compound

This compound and its derivatives are important chiral building blocks in medicinal chemistry. Achieving high chemical yield and, critically, high enantiomeric excess (e.e.) is a common goal that presents significant challenges. The long, aliphatic side chain can influence solubility and reaction kinetics, while the stereocenter at the alpha-carbon demands precise chiral control. This guide provides practical, field-tested insights to help you optimize your synthetic strategy.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: Low Enantiomeric Excess (e.e.)

Question: My reaction produces the desired this compound, but the enantiomeric excess is consistently below my target of >95%. What are the most likely causes and how can I fix this?

Answer: Low enantioselectivity is a common but solvable issue that typically points to problems with the chiral catalyst, reaction conditions, or substrate quality.

Potential Causes & Recommended Actions:

  • Suboptimal Reaction Temperature:

    • Why it Matters: Asymmetric reactions are often highly sensitive to thermal energy. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding selectivity.

    • Solution: Perform a temperature screening study. We recommend starting at 0 °C and systematically decreasing the temperature to -20 °C, -40 °C, and even -78 °C. While lower temperatures may slow the reaction rate, they often significantly enhance enantioselectivity.

  • Incorrect Catalyst or Ligand Choice:

    • Why it Matters: The catalyst's chiral environment is the primary determinant of stereochemical outcome. Not all catalysts are suited for substrates with long aliphatic chains. For instance, in metal-catalyzed hydrogenations of dehydro-α-amino acid precursors, the ligand's structure is paramount.[1][2]

    • Solution:

      • Organocatalysis: For metal-free approaches, consider using chiral bifunctional secondary amine catalysts or chiral BINOL-derived aldehyde catalysts, which have shown success in activating simple amines for asymmetric functionalization.[3][4][5][6]

      • Metal Catalysis: If using a Rhodium or Iridium-based catalyst for asymmetric hydrogenation, ensure your chiral phosphine ligand (e.g., TangPhos) is appropriate for this substrate class.[7]

      • Catalyst Loading: While seemingly a yield-related factor, incorrect catalyst loading can affect the concentration of the active chiral species, sometimes impacting selectivity. Verify and consider screening catalyst loading from 1 mol% to 10 mol%.

  • Solvent Polarity and Coordinating Ability:

    • Why it Matters: The solvent can interact with the catalyst or intermediates, altering the geometry of the transition state. A highly polar or coordinating solvent might interfere with the catalyst-substrate complex, reducing the effectiveness of the chiral induction.

    • Solution: Screen a range of solvents with varying polarities. For many asymmetric reactions, non-coordinating solvents like dichloromethane (DCM), toluene, or THF are good starting points. Avoid highly polar solvents like methanol unless the protocol specifically calls for it, as it can sometimes play a beneficial role in protonolysis steps or by stabilizing certain transition states.

Issue 2: Poor Chemical Yield

Question: I've achieved high e.e., but my isolated yield is consistently below 40%. Where am I losing my product?

Answer: Low chemical yield can stem from incomplete reactions, side reactions, or product loss during workup and purification.

Potential Causes & Recommended Actions:

  • Incomplete Conversion:

    • Why it Matters: The reaction may be stalling due to catalyst deactivation, insufficient reaction time, or unfavorable equilibrium.

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or in-situ NMR/IR to track the consumption of the starting material. Extend the reaction time if necessary.

      • Check Reagent Purity: Impurities in starting materials or solvents (especially water or oxygen in air-sensitive reactions) can poison catalysts. Ensure all reagents are pure and solvents are appropriately dried.

      • Increase Catalyst Loading: If the reaction stalls, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may drive it to completion.

  • Side Reactions:

    • Why it Matters: The starting materials for this compound synthesis, such as decanal or its derivatives, can be prone to side reactions like self-condensation (aldol reaction) under basic or acidic conditions.

    • Solution: Control the addition rate of reagents. Slow, syringe-pump addition of a reactive aldehyde to the reaction mixture can maintain its low concentration, minimizing self-reaction. Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) if using air-sensitive reagents.

  • Product Loss During Workup/Purification:

    • Why it Matters: Amino acids can be challenging to purify. Their amphoteric nature can lead to issues during liquid-liquid extraction, and their polarity can cause streaking on silica gel columns. The free carboxylic acid form can be particularly difficult to separate from starting materials chromatographically.[8]

    • Solution:

      • Protecting Groups: If not already used, consider working with N-protected (e.g., Boc, Cbz) and esterified forms of the amino acid. This makes the molecule less polar and more amenable to standard extraction and silica gel chromatography.

      • Alternative Purification: If chromatography is problematic, consider crystallization or diastereomeric salt formation with a chiral amine or acid to purify the desired enantiomer.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the enantioselective synthesis of this compound?

There are four primary methodologies, each with distinct advantages:

  • Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral dehydro-α-amino acid derivative using a chiral metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine ligands). It is a powerful and well-established method.[1][2]

  • Alkylation of Chiral Glycine Enolate Equivalents: In this approach, a chiral auxiliary is used to direct the stereoselective alkylation of a glycine template with an octyl halide.[9]

  • Organocatalytic Methods: This modern approach avoids metals and uses small chiral organic molecules (e.g., chiral amines, aldehydes, or phosphoric acids) to catalyze the asymmetric transformation, such as the addition of a nucleophile to an imine.[4][10]

  • Enzymatic/Biocatalytic Methods: Enzymes like ω-transaminases can be used to convert a keto-acid precursor (2-oxodecanoic acid) into the corresponding amino acid with exceptionally high enantioselectivity.[11][12][13] This is a green and highly specific method but may require specialized biochemical expertise.

MethodKey ReagentsTypical e.e. (%)ProsCons
Asymmetric Hydrogenation Dehydro-amino acid, H₂, Chiral Rh/Ru catalyst90-99%High e.e., well-studiedRequires precursor synthesis, expensive/toxic metals
Chiral Auxiliary Alkylation Glycine Schiff base, Chiral Auxiliary, Octyl Halide, Base>98% (d.r.)Reliable, high selectivityStoichiometric chiral source, requires auxiliary removal
Organocatalysis Imine precursor, Nucleophile, Chiral Organocatalyst85-99%Metal-free, milder conditionsCatalyst development can be complex
Enzymatic Resolution/Amination Keto-acid, ω-Transaminase, Amine Donor>99%Extremely high selectivity, greenSubstrate scope can be limited, requires bioprocess setup

Q2: How do I choose the right N-protecting group (PG)?

The choice of protecting group (e.g., Boc, Cbz, Fmoc) depends on the reaction conditions and the desired final product.

  • Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but easily removed with mild acid (e.g., TFA in DCM). It is a robust choice for many transformations.

  • Cbz (Carboxybenzyl): Stable to acidic conditions but removed by catalytic hydrogenation. This is ideal if your synthesis involves hydrogenation as a final deprotection step.

  • Fmoc (Fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine). It is less common in this context but widely used in solid-phase peptide synthesis.[14]

Some modern organocatalytic methods can proceed on N-unprotected amino esters, which is a significant advantage as it eliminates protection/deprotection steps.[3][6]

Q3: What analytical techniques are essential for monitoring my reaction and final product?

  • To Monitor Reaction Progress: Thin Layer Chromatography (TLC) is indispensable for quickly assessing the consumption of starting materials and the formation of the product.

  • To Determine Chemical Yield: ¹H NMR spectroscopy with an internal standard of known concentration is the most accurate method for determining the yield in the crude reaction mixture before isolation.

  • To Measure Enantiomeric Excess (e.e.): Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the gold standards. You will need to develop a method using a suitable chiral stationary phase column that can resolve the two enantiomers of your product (or a suitable derivative).

Experimental Protocols & Visualizations

Protocol: Organocatalyzed Asymmetric α-Alkylation of an N-Protected Glycine Ester

This protocol is a representative example for synthesizing an N-protected precursor to this compound.

Materials:

  • N-Diphenylmethylidene glycine tert-butyl ester

  • 1-iodooctane

  • (S,S)-O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Phase-Transfer Catalyst)

  • Potassium hydroxide (KOH)

  • Toluene

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the phase-transfer catalyst (0.05 mmol, 5 mol%).

  • Add Reagents: Add N-Diphenylmethylidene glycine tert-butyl ester (1.0 mmol) and toluene (5 mL). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add finely ground solid potassium hydroxide (5.0 mmol) to the stirring mixture.

  • Electrophile Addition: Add 1-iodooctane (1.2 mmol) dropwise over 5 minutes.

  • Reaction: Allow the reaction to stir vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected 2-amino-decanoate ester.

  • Analysis: Determine the yield and characterize the product by ¹H and ¹³C NMR. Determine the enantiomeric excess by chiral HPLC analysis.

Visual Workflow: General Synthesis & Analysis

G cluster_prep Preparation cluster_reaction Asymmetric Synthesis cluster_workup Workup & Purification cluster_analysis Analysis P1 Prepare Starting Materials & Reagents P2 Dry Solvents & Glassware P1->P2 R1 Reaction Setup (Inert Atmosphere) P2->R1 R2 Add Catalyst, Substrate, Reagents R1->R2 R3 Monitor by TLC R2->R3 W1 Quench Reaction R3->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Column Chromatography W2->W3 A1 NMR for Structure & Purity W3->A1 A2 Chiral HPLC for e.e. W3->A2 A3 Final Product A1->A3 A2->A3

Caption: General workflow for asymmetric synthesis.

Visual Logic: Troubleshooting Low Enantiomeric Excess

G start Low e.e. Observed temp Is reaction at lowest practical temp? (e.g., -20 to -78 °C) start->temp solvent Is solvent non-coordinating? (e.g., Toluene, DCM) temp->solvent Yes sol_temp ACTION: Decrease Temperature temp->sol_temp No catalyst Is catalyst/ligand known to be effective for this substrate class? solvent->catalyst Yes sol_solvent ACTION: Screen Solvents (Toluene, THF, CH2Cl2) solvent->sol_solvent No purity Are starting materials and catalyst pure? catalyst->purity Yes sol_catalyst ACTION: Try Alternative Catalyst or Ligand System catalyst->sol_catalyst No sol_purity ACTION: Re-purify Starting Materials, Use Fresh Catalyst purity->sol_purity No end_node Re-run Experiment & Analyze e.e. purity->end_node Yes sol_temp->end_node sol_solvent->end_node sol_catalyst->end_node sol_purity->end_node

Caption: Decision tree for troubleshooting low e.e.

References

  • Enantioselective synthesis of d-α-amino amides from aliph
  • Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. (2006).
  • Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. (2006). PubMed.
  • Amino Acid-Derived Ionic Chiral Catalysts Enable Desymmetrizing Cross-Coupling to Remote Acyclic Quaternary Stereocenters. (2023). PMC, NIH.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
  • Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin p
  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde C
  • Design of chiral bifunctional secondary amine catalysts for asymmetric enamine c
  • Enzymatic Synthesis of Aliphatic Primary ω-Amino Alcohols from ω-Amino Fatty Acids by Carboxylic Acid Reductase. (2020).
  • Design of chiral bifunctional secondary amine catalysts for asymmetric enamine c
  • Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activ
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024).
  • Enzymatic synthesis of primary, secondary and tertiary amines containing two stereocenters. (2022). ScienceDaily.
  • Enantioselective organocatalytic strategies to access noncanonical α-amino acids. (2024). University of Urbino.
  • Catalytic Asymmetric Synthesis of α-Amino Acids. (2007).

Sources

Stability of 2-Aminodecanoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Aminodecanoic Acid

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimentation. The structure of this document is intended to be fluid and problem-oriented, moving from foundational knowledge to specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is an α-amino acid with a ten-carbon aliphatic chain.[1] This extended hydrophobic chain gives it unique properties compared to smaller, proteinogenic amino acids.[1] Its key characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₂₁NO₂[2]
Molecular Weight 187.28 g/mol [2][3]
Physical Form White to off-white or yellow solid/powder[3]
Chirality Exists as (R), (S), and racemic (±) forms due to a chiral center at the α-carbon.[4][4]
pKa (predicted) ~2.55 (for the carboxyl group)[4]

Q2: How should I properly store this compound?

A2: Proper storage is critical to maintain the integrity of the compound. For the solid form, store at room temperature in a dark place under an inert atmosphere.[3] This prevents potential degradation from light and oxidative processes.

Q3: In what solvents is this compound soluble?

A3: Due to its structure, featuring both a polar zwitterionic head (amino and carboxyl groups) and a long non-polar tail, its solubility is highly dependent on the solvent. It has very poor solubility in non-polar solvents like hexane and benzene.[1] Polar solvents are required to stabilize the charged functional groups.[1] In aqueous solutions, its solubility is lower than shorter-chain amino acids because of the hydrophobic octyl chain.[1] For experimental work, it is often dissolved in a polar aprotic solvent like DMSO first, then diluted into an aqueous buffer.[5]

Part 2: Troubleshooting Guide - Experimental Challenges

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Solubility and Sample Precipitation

Q: My this compound is not dissolving in my aqueous buffer, or it's precipitating out of solution. What's wrong?

A: This is a common issue stemming from the compound's amphiphilic nature. The protonation state of the amino and carboxyl groups, which is dictated by pH, is the primary factor controlling aqueous solubility.

  • Causality: At acidic pH (below its isoelectric point), the carboxyl group is protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge. As the pH increases towards alkaline, the carboxyl group deprotonates (-COO⁻), forming a zwitterion (-NH₃⁺ and -COO⁻). At even higher pH, the amino group deprotonates (-NH₂). As a carboxylic acid, it is least soluble at acidic pH when the carboxyl group is protonated and most soluble at alkaline pH when it forms a carboxylate salt.[5]

  • Solution Workflow:

    • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the this compound in a minimal amount of a polar aprotic solvent such as DMSO.

    • Buffer pH Adjustment: Ensure your target aqueous buffer is at a physiologically relevant and slightly alkaline pH (e.g., 7.2-7.4) before adding the amino acid stock.[5] This ensures the carboxyl group is deprotonated, enhancing solubility.

    • Dilute Slowly with Mixing: Add the organic stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This prevents localized high concentrations that can lead to precipitation.

    • Avoid High Concentrations: The hydrophobic tail can cause aggregation at higher concentrations in aqueous solutions.[1] If you still observe precipitation, you may be exceeding its solubility limit. Try working with a more dilute solution.

Diagram: Solubility Troubleshooting Workflow A decision tree for resolving solubility issues with this compound.

G start Start: Precipitation Observed check_solvent Is it an aqueous buffer? start->check_solvent use_organic Action: Dissolve in polar aprotic solvent (e.g., DMSO) as a stock solution. check_solvent->use_organic No check_ph Check Buffer pH check_solvent->check_ph Yes use_organic->check_ph ph_low Is pH < 7? check_ph->ph_low adjust_ph Action: Adjust buffer pH to 7.2 - 7.4 ph_low->adjust_ph Yes add_stock Action: Add stock solution dropwise with vigorous mixing. ph_low->add_stock No adjust_ph->add_stock still_precip Still Precipitating? add_stock->still_precip check_conc Hypothesis: Concentration is too high. still_precip->check_conc Yes success Success: Soluble still_precip->success No lower_conc Action: Reduce final concentration. check_conc->lower_conc lower_conc->success

Issue 2: Stereochemical Integrity and Racemization

Q: I am using the (R)- or (S)-enantiomer. How can I be sure it isn't racemizing during my experiment?

A: This is a critical concern for stereospecific applications. (R)-2-Aminodecanoic acid shows moderate resistance to racemization under physiological conditions, but this stability is influenced by experimental parameters.[1]

  • Causality: Racemization at the α-carbon can be catalyzed by both acid and base and is accelerated by elevated temperatures. The steric bulk from the long aliphatic chain offers some protection compared to shorter amino acids, but harsh conditions can overcome this.[1]

  • Preventative Measures:

    • Maintain Neutral pH: Avoid strongly acidic or basic conditions. Whenever possible, maintain your reaction or solution pH between 6 and 8.

    • Control Temperature: Avoid excessive heat. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

    • Avoid Strong Catalytic Species: Be aware that certain metal ions or reagents can catalyze racemization.

  • Validation Protocol: To confirm the stereochemical purity post-experiment, use a validated analytical method.

    • Chiral Chromatography: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the definitive methods for separating and quantifying enantiomers.[1] This allows for the determination of enantiomeric excess (%ee).

Issue 3: Unexpected Side Reactions and Degradation

Q: I'm observing unexpected byproducts or loss of my starting material. What are the likely degradation pathways?

A: The primary points of reactivity are the amino and carboxylic acid groups. Under certain conditions, these can lead to degradation.

  • Oxidation of the Amino Group: The amino group is susceptible to oxidation.[1]

    • Common Oxidants: Strong oxidizing agents like potassium permanganate can oxidize the amino group to form imines or nitriles.[1] Even ambient oxygen over long periods, especially in the presence of metal catalysts, can lead to oxidative deamination.[6]

    • Mitigation: Use degassed solvents, maintain an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions, and avoid unnecessarily strong oxidizing agents.

  • Reactions of the Carboxyl Group: While generally stable, the carboxyl group can undergo typical reactions (e.g., esterification, amide bond formation). If your reaction conditions are not specific, you may see unintended derivatization. Boc-deprotection, a common step in peptide synthesis, is often achieved with strong acids.[7] Ensure your reaction conditions are compatible with other functional groups present.

Diagram: Potential Degradation Pathways Illustrates the main routes of degradation for this compound.

G cluster_oxidation Oxidation cluster_racemization Racemization parent This compound (R- or S- enantiomer) imine Imino Acid parent->imine Mild Oxidants racemate Racemic Mixture (R/S) parent->racemate Harsh pH or Heat nitrile Nitrile Derivative imine->nitrile Strong Oxidants

Part 3: Protocols and Analytical Methods

Protocol: Preparation and Validation of a 10 mM Stock Solution

This protocol provides a self-validating method for preparing a working solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Target aqueous buffer (e.g., PBS), pH 7.4

  • Sterile, nuclease-free microcentrifuge tubes and pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing: On an analytical balance, accurately weigh 1.873 mg of this compound. This corresponds to 10 µmol.

  • Initial Dissolution: Transfer the solid to a sterile microcentrifuge tube. Add 100 µL of anhydrous DMSO. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. This creates a 100 mM primary stock.

    • Causality Check: Dissolving in DMSO first overcomes the poor aqueous solubility of the protonated form.

  • Serial Dilution: Prepare your 10 mM working stock by adding 100 µL of the 100 mM primary stock to 900 µL of your pH 7.4 aqueous buffer.

  • Mixing: Immediately after adding the DMSO stock to the buffer, vortex vigorously for 30 seconds to ensure rapid and complete mixing, preventing precipitation.

  • Visual Validation: Hold the tube up to a light source. The solution should be clear and free of any visible particulates or cloudiness. If turbidity is observed, refer to the Solubility Troubleshooting Workflow .

  • pH Confirmation (Optional but Recommended): Using a calibrated micro-pH probe, check that the final pH of the solution is within the desired range (e.g., 7.2-7.4). The small amount of DMSO should not significantly alter the pH of a well-buffered solution.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Analytical Methods for Quality Control

Q: How can I confirm the identity and purity of my this compound sample?

A: A combination of spectroscopic and chromatographic methods is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural identification.[1] Key expected signals in the ¹H NMR spectrum include a multiplet for the α-proton, distinct signals for the terminal methyl group, and a broad envelope for the methylene protons of the aliphatic chain.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, MS) is excellent for assessing purity.[8] A reverse-phase C18 column is typically used. The appearance of a single, sharp peak indicates high purity.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (187.28 g/mol ).

  • Chiral Chromatography: As mentioned previously, if enantiomeric purity is critical, chiral GC or HPLC is required to separate the (R) and (S) forms and determine the enantiomeric excess.[1]

References

  • PubChem, National Institutes of Health. (S)-2-Aminodecanoic acid | C10H21NO2 | CID 12810660. [Link]
  • ResearchGate. (2008). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. [Link]
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
  • ResearchGate. Popularity of common reactions in the synthesis of pharmaceuticals. [Link]
  • National Institutes of Health. (2019). Engineering of Thermal Stability in a Cold-Active Oligo-1,6-Glucosidase from Exiguobacterium sibiricum with Unusual Amino Acid Content. [Link]
  • National Institutes of Health. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • PubMed. (2004). From hyperthermophiles to psychrophiles: the structural basis of temperature stability of the amino acid dehydrogenases. [Link]
  • PubMed. (2007). 2-aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: effects of diabetes, renal failure and sepsis. [Link]

Sources

Technical Support Center: Troubleshooting Poor Ionization of 2-Aminodecanoic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the mass spectrometric analysis of 2-Aminodecanoic acid. Due to its unique chemical nature, this analyte requires careful method development to achieve robust and sensitive ionization. This document provides in-depth, field-proven insights and systematic protocols to diagnose and resolve these issues.

Section 1: Foundational Knowledge - Why is this compound Difficult to Ionize?

This section addresses the underlying chemical principles that make this compound a challenging analyte for electrospray ionization (ESI) mass spectrometry.

Q1: What are the key chemical properties of this compound that affect its ionization?

A1: The primary challenge stems from the amphiphilic nature of this compound. Its molecular structure contains two distinct regions with opposing properties[1]:

  • A Hydrophilic "Head": Comprising the amino group (-NH₂) and the carboxylic acid group (-COOH). These groups are polar and readily interact with aqueous mobile phases.

  • A Hydrophobic "Tail": A ten-carbon aliphatic chain (C₁₀H₂₁) that is nonpolar and lipophilic[1][2].

This dual character means the molecule doesn't behave like a simple polar or nonpolar analyte. Furthermore, as an amino acid, it is amphoteric and exists as a zwitterion at neutral pH, with a protonated amino group (NH₃⁺) and a deprotonated carboxyl group (COO⁻)[1]. This zwitterionic state can hinder its efficient transfer into the gas phase as a singly charged ion.

Q2: How does this amphiphilic character lead to a poor ESI signal?

A2: The poor signal is often a direct consequence of inefficient analyte transfer from the ESI droplet to the gas phase. Here's the causality:

  • Surface Activity Competition: In a typical reversed-phase mobile phase (e.g., water/acetonitrile), the hydrophobic tail of this compound has an affinity for the surface of the ESI droplet, while the hydrophilic head prefers to remain solvated within the droplet. This orientation can be unfavorable for the ion evaporation process, where the analyte needs to be efficiently released from the droplet surface as it shrinks.

  • Analyte Aggregation: The hydrophobic tails can cause the molecules to aggregate or form micelles in solution, especially at higher concentrations. These aggregates ionize less efficiently than individual monomers, suppressing the overall signal.

  • Poor Desolvation: The combination of a polar head and a nonpolar tail can lead to complex solvation shells that are difficult to remove with standard ESI drying gas conditions, resulting in signal loss and the formation of solvent clusters.

Section 2: Initial Troubleshooting & Optimization Workflow

When encountering a weak or absent signal, a systematic approach is critical. This workflow provides a logical progression from basic checks to advanced method optimization.

Q3: My signal for this compound is very low or non-existent. Where do I start?

A3: Begin with a structured diagnostic process. The goal is to first rule out systemic issues before focusing on analyte-specific chemistry. A complete loss of signal often points to a singular, fundamental problem in the LC or MS system[3].

Below is a recommended troubleshooting workflow:

TroubleshootingWorkflow start Start: Poor or No Signal check_ms 1. Verify MS Performance (Infuse Tuning Compound) start->check_ms ms_ok MS OK? check_ms->ms_ok check_lc 2. Verify LC System (Pressure Test, Inject Blank) ms_ok->check_lc Yes fix_ms Fix MS Hardware/ Calibration Issue ms_ok->fix_ms No lc_ok LC OK? check_lc->lc_ok optimize_mp 3. Optimize Mobile Phase (pH, Organic Content) lc_ok->optimize_mp Yes fix_lc Fix LC Plumbing/ Pump Issue lc_ok->fix_lc No mp_ok Signal Improved? optimize_mp->mp_ok tune_source 4. Tune ESI Source (Infuse Analyte) mp_ok->tune_source Yes mp_ok->tune_source No, but proceed source_ok Signal Improved? tune_source->source_ok adv_troubleshoot 5. Advanced Troubleshooting (Adducts, Fragmentation) source_ok->adv_troubleshoot No end_good Optimized Signal Acquired source_ok->end_good Yes adv_troubleshoot->end_good

Caption: A logical workflow for troubleshooting poor mass spectrometry signals.

Section 3: In-Depth Guide: Mobile Phase Optimization

The mobile phase composition is the most powerful tool for controlling the ionization of analytes with ionizable groups[4][5].

Q4: Which ionization mode, positive or negative, is better for this compound?

A4: Both modes are viable, but they target different functional groups.

  • Positive Ion Mode (ESI+): This mode detects the protonated molecule, [M+H]⁺. It targets the basic amino group. To facilitate this, the mobile phase pH should be lowered significantly below the pKa of the conjugate acid of the amine (~9-10), ensuring it is fully protonated (NH₃⁺). This is generally the more robust and common approach for amino acids[6].

  • Negative Ion Mode (ESI-): This mode detects the deprotonated molecule, [M-H]⁻. It targets the acidic carboxylic acid group. The pKa of the carboxyl group is approximately 2.55[2]. Therefore, the mobile phase pH must be raised above this value to ensure it is deprotonated (COO⁻)[7].

Recommendation: Start with positive ion mode as it is often less susceptible to ion suppression for amino-containing compounds.

Q5: How do I choose the optimal mobile phase pH?

A5: The goal is to control the analyte's charge state to maximize ionization and achieve stable chromatographic retention. The most effective pH for manipulating retention is within ±1.5 pH units of the analyte's pKa[5]. For robust, stable conditions, the mobile phase pH should be more than 1.5-2 pH units away from the pKa of the functional group being targeted.

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)Rationale
Target Ion [M+H]⁺ (m/z 188.16)[M-H]⁻ (m/z 186.15)Detection of protonated or deprotonated species.
pH Modifier 0.1% Formic Acid0.1% Ammonium Hydroxide or 5-10 mM Ammonium Acetate/BicarbonateFormic acid ensures a low pH (~2.7) to protonate the amine. A basic modifier ensures deprotonation of the carboxylic acid.
Solvent A 0.1% Formic Acid in Water10 mM Ammonium Bicarbonate in Water, pH adjusted to ~8-9Use high-purity water and solvents to minimize adduct formation.
Solvent B 0.1% Formic Acid in Acetonitrile or Methanol10 mM Ammonium Bicarbonate in 95:5 Acetonitrile:WaterAcetonitrile often yields lower surface tension and better ESI response than methanol[8].
Protocol 1: Mobile Phase Preparation for Optimal Ionization

Objective: To prepare acidic and basic mobile phases suitable for the analysis of this compound.

Materials:

  • LC-MS grade Water

  • LC-MS grade Acetonitrile

  • Formic Acid (≥99% purity)

  • Ammonium Bicarbonate (≥99% purity)

Procedure for Acidic Mobile Phase (ESI+):

  • Aqueous Phase (A): Add 1 mL of formic acid to a 1 L volumetric flask. Bring to volume with LC-MS grade water. Mix thoroughly.

  • Organic Phase (B): Add 1 mL of formic acid to a 1 L volumetric flask. Bring to volume with LC-MS grade acetonitrile. Mix thoroughly.

  • Sonicate both solutions for 10-15 minutes to degas.

Procedure for Basic Mobile Phase (ESI-):

  • Aqueous Phase (A): Weigh out the appropriate amount of ammonium bicarbonate to make a 10 mM solution (e.g., 0.79 g in 1 L of water). Mix until fully dissolved. Adjust pH to 8.5-9.0 with ammonium hydroxide if necessary.

  • Organic Phase (B): Prepare a 95:5 solution of acetonitrile and water. Add ammonium bicarbonate to a final concentration of 10 mM.

  • Sonicate both solutions for 10-15 minutes to degas.

Section 4: In-Depth Guide: ESI Source Parameter Tuning

Once the mobile phase is optimized, fine-tuning the ESI source is essential to maximize the signal for your specific analyte and flow rate[9].

Q6: What are the critical ESI source parameters I need to tune, and why?

A6: The following parameters have the most significant impact on signal intensity. They should be optimized by infusing a standard solution of this compound (~1 µg/mL) directly into the mass spectrometer.

ParameterFunction & Impact on this compoundTypical Starting Range
Capillary/Spray Voltage Drives the electrospray process by creating a charged droplet surface. Too low results in poor ionization; too high can cause electrical discharge and in-source fragmentation.[10]Positive: +3.0 to +4.5 kVNegative: -2.5 to -4.0 kV
Nebulizing Gas Pressure Assists in forming a fine spray of small droplets. Higher pressure leads to smaller droplets, which desolvate more easily.35 - 55 psi (instrument dependent)
Drying Gas Flow & Temp. Evaporates solvent from the droplets, releasing the charged analyte into the gas phase. The long hydrophobic tail of this compound may require slightly higher temperatures for efficient desolvation.Flow: 8 - 12 L/minTemp: 250 - 350 °C
Cone/Fragmentor/Skimmer Voltage Accelerates ions from the atmospheric pressure region into the vacuum region. Excessive voltage provides too much internal energy, causing in-source fragmentation.[11]20 - 60 V (highly instrument dependent)
Protocol 2: Systematic ESI Source Optimization via Infusion

Objective: To determine the optimal ESI source parameters for this compound.

Procedure:

  • Prepare a 1 µg/mL solution of this compound in your chosen mobile phase (e.g., 50:50 A:B).

  • Set up a direct infusion into the MS source using a syringe pump at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).

  • Set the mass spectrometer to monitor the target ion ([M+H]⁺ or [M-H]⁻).

  • Optimize one parameter at a time, holding the others constant. Start with the values in the table above.

  • Capillary Voltage: Ramp the voltage up and down in 0.5 kV increments, noting the value that gives the highest, most stable signal.

  • Drying Gas Temperature: Adjust the temperature in 25 °C increments.

  • Drying Gas Flow: Adjust the flow rate in 1-2 L/min increments.

  • Cone/Fragmentor Voltage: This is a critical parameter. Ramp the voltage in 5 V increments. You should see the signal for your precursor ion increase to a maximum and then decrease as in-source fragmentation begins. Choose the voltage that maximizes the precursor signal without causing significant fragmentation.

Section 5: Advanced Troubleshooting: Spectral Complexities

If the signal remains low after optimizing the mobile phase and source, the issue may lie in spectral complexities that are dividing the analyte signal among multiple species.

Q7: I see multiple peaks for my analyte (e.g., M+23, M+39, M+41). What are these and how can I reduce them?

A7: These are adduct ions, where your analyte has associated with a cation other than a proton. This is very common in ESI-MS.[12] Seeing these is problematic because it splits your total ion current, reducing the intensity of your desired [M+H]⁺ peak.[13]

  • [M+Na]⁺ (m/z 210.14): Sodium adduct. The most common adduct, often from glassware, solvents, or the sample matrix.

  • [M+K]⁺ (m/z 226.12): Potassium adduct. Also common.

  • [M+ACN+H]⁺ (m/z 229.18): Acetonitrile adduct. This can form when using acetonitrile as the organic modifier, especially with amino acids.[14]

Strategies for Reduction:

  • Use High-Purity Solvents and Additives: Ensure all mobile phase components are LC-MS grade.

  • Avoid Glassware: Use polypropylene volumetric flasks and vials to minimize sodium and potassium leaching.[12]

  • Add a Competitive Ion: In positive mode, the ammonium ion from ammonium formate or ammonium acetate is a good proton source and can outcompete sodium and potassium for charge, consolidating the signal into the [M+H]⁺ and/or [M+NH₄]⁺ form.

IonSpecies analyte This compound (M, m/z 187.15) protonated [M+H]⁺ m/z 188.16 (Desired Ion) analyte->protonated + H⁺ deprotonated [M-H]⁻ m/z 186.15 (Negative Mode) analyte->deprotonated - H⁺ sodiated [M+Na]⁺ m/z 210.14 (Adduct) analyte->sodiated + Na⁺ acetonitrile [M+ACN+H]⁺ m/z 229.18 (Adduct) analyte->acetonitrile + ACN, + H⁺ fragment [M+H-HCOOH]⁺ m/z 142.15 (Fragment) protonated->fragment + Collision Energy

Caption: Common ion species observed for this compound in ESI-MS.

Q8: My signal is low, and I suspect in-source fragmentation. How can I confirm and prevent this?

A8: In-source fragmentation occurs when ions are given too much energy in the transfer region between the ESI source and the mass analyzer.[11] For amino acids, a characteristic fragmentation is the neutral loss of the carboxyl group (-HCOOH), which has a mass of ~46 Da, or loss of water from the carboxyl group.[15]

Confirmation and Prevention:

  • Look for Fragments: Check your full scan spectrum for an ion at m/z 142.15 ([M+H-HCOOH]⁺). If this ion is present and intense, in-source fragmentation is likely occurring.

  • Reduce Cone/Fragmentor Voltage: As determined during Protocol 2, this is the most direct way to reduce fragmentation. Lower the voltage in 5-10 V increments and observe the increase in your precursor ion signal (m/z 188.16) and the corresponding decrease in the fragment ion signal.

Section 6: Frequently Asked Questions (FAQs)

Q9: Can I use a derivatization strategy to improve my signal?

A9: Yes. If optimization of mobile phase and source parameters fails to provide adequate sensitivity, derivatization is an excellent strategy. Derivatization aims to modify the analyte to make it more amenable to ionization.[16] For this compound, you could target the amino group with a reagent that introduces a permanently positive charge, such as by quaternization, which dramatically improves ESI+ efficiency.

Q10: My peak shape is poor (tailing/fronting). Is this related to ionization?

A10: While poor peak shape is primarily a chromatographic issue, it can be linked to the factors that affect ionization. For example, if the mobile phase pH is too close to the analyte's pKa, you can have mixed ionic forms on the column, leading to peak tailing. Ensure your mobile phase pH is at least 1.5-2 units away from the relevant pKa to maintain a single ionic state during chromatography, which will improve both peak shape and ionization stability[5].

Q11: I am using Hydrophilic Interaction Liquid Chromatography (HILIC). Are there special considerations?

A11: Yes. HILIC operates with a high percentage of organic solvent, which is generally favorable for ESI desolvation. However, the mechanism relies on a thin aqueous layer on the stationary phase. The amphiphilic nature of this compound can lead to complex interactions. Ensure your mobile phase additives (like ammonium formate) are soluble in the high organic content and that the pH of the aqueous portion of the mobile phase is well-controlled to ensure consistent retention and ionization.

References
  • 2-Aminododecanoic acid - 35237-37-7 - Vulcanchem. (n.d.).
  • 2-Aminododecanoic acid | C12H25NO2 | CID 307925 - PubChem. (n.d.). National Institutes of Health.
  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). National Institutes of Health.
  • (R)-2-Aminodecanoic acid | 84276-16-4 - Smolecule. (2023, August 15).
  • This compound | 17702-88-4 - Sigma-Aldrich. (n.d.).
  • Acetonitrile adduct analysis of underivatised amino acids offers improved sensitivity for hydrophilic interaction liquid chromatography tandem mass-spectrometry. (2021, September 3). PubMed.
  • 2-Amino-decanoic acid | C10H21NO2 | CID 307923 - PubChem. (n.d.). National Institutes of Health.
  • Percentage of sodium-amino acid adduct formation. Amino acids are... (n.d.). ResearchGate.
  • What is the pH effect on the separation of amino acid by ion exchange chromatography? (2021, November 15).
  • How to improve peptide purification by altering the mobile phase pH. (2023, January 30). Biotage.
  • Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. (n.d.). ACS Publications.
  • Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. (n.d.).
  • LCMS Troubleshooting: 14 Proven Strategies for Laboratories. (2025, May 6). ZefSci.
  • Troubleshooting Loss of Signal: Where did my peaks go? (2023, February 2). Biotage.
  • Effect of mobile phase pH and organic content on retention times and... (n.d.). ResearchGate.
  • Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive inte. (n.d.). UC Berkeley Superfund Research Program.
  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024, September 9).
  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International.
  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.).
  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... (n.d.). ResearchGate.
  • Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. (n.d.). PubMed.
  • Neutral loss analysis of amino acids by desorption electrospray ionization using an unmodified tandem quadrupole mass spectrometer. (n.d.). PubMed.
  • Understanding and optimizing electrospray ionization techniques for proteomic analysis. (n.d.).
  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). (n.d.). LCGC International.
  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2018, September 28). ACS Publications.
  • Amino acid cluster formation studied by electrospray ionization mass spectrometry. (n.d.). PubMed.
  • Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. (2019, October 24). National Institutes of Health.
  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? (2022, October 1).
  • Fundamental Investigation of Signal Drift in Continuous Liquid Chromatography/High Resolution Mass Spectrometric Plasma Analysis. (2024, September 25). J-Stage.
  • (PDF) Influence of Solvent Composition and Surface Tension on the Signal Intensity of Amino Acids in Electrospray Ionization Mass Spectrometry. (2025, December 28). ResearchGate.
  • Technical Support Center: Overcoming Poor Ionization of 2-Methyl-5-Oxohexanoic Acid in Mass Spectrometry. (n.d.). Benchchem.
  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. (2017, July 24). National Institutes of Health.
  • Interferences and contaminants encountered in modern mass spectrometry. (n.d.).
  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20).

Sources

Technical Support Center: Optimization of Protecting Group Removal for 2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of protecting group removal for 2-aminodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of deprotection strategies for this valuable amino acid derivative. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity and yield of your target molecule.

I. Understanding the Chemistry of Deprotection

The successful removal of protecting groups from this compound is a critical step in many synthetic pathways. The choice of protecting group for both the amine and carboxylic acid functionalities dictates the deprotection strategy.[][2] The most common protecting groups for the α-amino group are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, while the carboxylic acid is often protected as a tert-butyl (tBu) ester or a benzyl (Bn) ester.[3][4]

The core principle of a successful deprotection lies in achieving high selectivity, ensuring that the desired functional group is unmasked without affecting other sensitive parts of the molecule or the protecting groups themselves. This concept is known as an orthogonal protection strategy.[2][5]

Below is a diagram illustrating the general protection and deprotection scheme for this compound.

Protection_Deprotection_Scheme 2-Aminodecanoic_Acid This compound Protected_Amino_Acid Protected This compound 2-Aminodecanoic_Acid->Protected_Amino_Acid Protection (e.g., Boc2O, Cbz-Cl) Deprotected_Amino_Acid This compound Protected_Amino_Acid->Deprotected_Amino_Acid Deprotection (e.g., TFA, H2/Pd-C)

Caption: General scheme of protection and deprotection of this compound.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of this compound in a question-and-answer format.

Issue 1: Incomplete Deprotection of the Boc Group

Question: I am observing a significant amount of starting material (Boc-protected this compound) in my reaction mixture after attempting deprotection with Trifluoroacetic Acid (TFA). What could be the cause, and how can I resolve it?

Answer:

Incomplete Boc deprotection is a common issue that can stem from several factors. The cleavage of the Boc group is an acid-catalyzed process that generates a stable tert-butyl cation.[6][7][8] The efficiency of this reaction is highly dependent on the reaction conditions.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Insufficient Acid Strength or Concentration The concentration of TFA may be too low to effectively protonate the Boc group and facilitate its cleavage.[9] The presence of water in the TFA can also reduce its effective acidity.[9]Increase the concentration of TFA in the reaction mixture. A common starting point is a solution of 25-50% TFA in a suitable solvent like dichloromethane (DCM).[6] Ensure you are using anhydrous TFA.
Inadequate Reaction Time While many Boc deprotections are complete within 30 minutes to 2 hours, some substrates may require longer reaction times for full removal.[6][9]Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[6]
Low Reaction Temperature While reactions are often started at 0°C to control exothermicity, prolonged reaction at this temperature might slow down the deprotection rate.Allow the reaction to warm to room temperature after the initial addition of acid.[6]

Experimental Protocol: Standard Boc Deprotection

  • Dissolve the Boc-protected this compound in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[6]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The product is often obtained as a TFA salt.[6]

Issue 2: Side Product Formation During Boc Deprotection

Question: My LC-MS analysis shows a side product with a mass corresponding to the addition of a tert-butyl group to my deprotected amine. How can I prevent this?

Answer:

The formation of a tert-butylated side product is a well-documented issue during Boc deprotection. This occurs because the cleavage of the Boc group generates a reactive tert-butyl cation, which is a potent electrophile.[6][10] This cation can then alkylate any nucleophilic species in the reaction mixture, including the newly deprotected amine.

Solution: Use of Scavengers

To prevent this unwanted side reaction, it is crucial to include "scavengers" in your deprotection cocktail. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your product, effectively trapping it before it can cause side reactions.

Commonly Used Scavengers:

ScavengerTypical ConcentrationNotes
Triisopropylsilane (TIS) 2.5 - 5%An excellent scavenger for carbocations.
Water 2.5 - 5%Can act as a scavenger and helps to hydrolyze any remaining TFA anhydride.
Thioanisole 5%Particularly useful when protecting groups sensitive to acidolysis are present.[11]
1,2-Ethanedithiol (EDT) 2.5%Effective at scavenging tert-butyl cations and preventing tryptophan oxidation.[11]

Experimental Protocol: Boc Deprotection with Scavengers

  • In a well-ventilated fume hood, prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[11]

  • Add the deprotection cocktail to the Boc-protected this compound at room temperature.

  • Stir the reaction for 1-2 hours, monitoring for completion.

  • Remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[6]

Issue 3: Incomplete Hydrogenolysis of Cbz or Benzyl Ester Groups

Question: I am struggling to fully remove a Cbz or benzyl ester protecting group via catalytic hydrogenation. My reaction seems to stall. What could be the problem?

Answer:

Catalytic hydrogenolysis is the standard method for cleaving Cbz and benzyl ester groups, proceeding via the cleavage of a C-O bond using hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).[12][13][14] Several factors can lead to incomplete or stalled reactions.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Catalyst Poisoning The palladium catalyst can be poisoned by various functional groups, particularly those containing sulfur or certain nitrogen heterocycles. Trace impurities in the starting material or solvent can also deactivate the catalyst.[13]Ensure the purity of your starting material and solvents. If catalyst poisoning is suspected, try using a fresh batch of catalyst or increasing the catalyst loading.
Insufficient Hydrogen Pressure For some substrates, atmospheric pressure of hydrogen may not be sufficient to drive the reaction to completion.Increase the hydrogen pressure using a Parr hydrogenator or a similar apparatus.
Poor Mass Transfer In heterogeneous catalysis, efficient mixing is crucial to ensure contact between the substrate, hydrogen, and the catalyst surface.Ensure vigorous stirring of the reaction mixture.
Choice of Solvent The solvent can influence the reaction rate.Methanol and ethanol are common choices. In some cases, the addition of a small amount of acid (e.g., acetic acid) can accelerate the reaction.

Experimental Protocol: Hydrogenolysis of Cbz/Benzyl Ester

  • Dissolve the Cbz- or benzyl ester-protected this compound in a suitable solvent (e.g., methanol, ethanol).

  • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

III. Frequently Asked Questions (FAQs)

Q1: Which protecting group strategy is better for this compound, Boc or Cbz?

A1: The choice between Boc and Cbz for the amino group protection depends on the overall synthetic strategy and the presence of other functional groups in the molecule.[]

  • Boc Group: Removed under acidic conditions (e.g., TFA).[4][8] It is stable to catalytic hydrogenation and basic conditions. This makes it orthogonal to Cbz and Fmoc protecting groups.[2]

  • Cbz Group: Removed by catalytic hydrogenolysis (H₂/Pd-C).[15][16] It is stable to acidic and basic conditions, making it orthogonal to the Boc group.[15]

Consider the stability of other functional groups in your molecule to the respective deprotection conditions when making your choice.

Q2: How can I selectively deprotect the carboxylic acid in the presence of an N-Boc group?

A2: If you have a tert-butyl ester protecting the carboxylic acid and a Boc group on the amine, selective deprotection is challenging as both are acid-labile. However, some methods have been developed for the selective cleavage of tert-butyl esters in the presence of N-Boc groups, such as using a CeCl₃·7H₂O–NaI system.[17] A more straightforward approach is to use an orthogonal protecting group strategy from the outset, for instance, protecting the carboxylic acid as a benzyl ester, which can be removed by hydrogenolysis without affecting the N-Boc group.

Q3: What are the best analytical methods to monitor the progress of my deprotection reaction?

A3: Several analytical techniques can be used to monitor the reaction progress:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the disappearance of the starting material and the appearance of the product. The deprotected amino acid will have a different Rf value.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of starting material, product, and any side products. The mass spectrum will confirm the identity of the species present.[6][9]

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction mixture.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product and to check for the complete removal of the protecting group by observing the disappearance of characteristic signals (e.g., the tert-butyl signal for Boc).[9]

Q4: Are there any enzymatic methods for removing protecting groups from this compound?

A4: Yes, enzymatic deprotection methods are gaining attention as they offer mild and highly selective alternatives to traditional chemical methods. For instance, certain lipases and esterases have been shown to selectively cleave tert-butyl esters while leaving N-Boc or N-Cbz groups intact.[20] There are also enzymes, such as penicillin G acylase, that can cleave certain acyl-based amino protecting groups.[21] These biocatalytic methods can be particularly advantageous when dealing with sensitive substrates.[21]

Troubleshooting_Workflow cluster_0 Deprotection Issue Identification cluster_1 Troubleshooting Paths cluster_2 Solutions Start Deprotection Reaction Analysis Analyze Reaction Mixture (TLC, LC-MS) Start->Analysis Problem Problem Identified? Analysis->Problem Incomplete Incomplete Reaction Problem->Incomplete Yes Side_Products Side Products Formed Problem->Side_Products Yes Stalled Stalled Hydrogenolysis Problem->Stalled Yes End Reaction Complete Problem->End No Increase_Acid Increase Acid Conc. / Time / Temp. Incomplete->Increase_Acid Add_Scavengers Add Scavengers (TIS, Water) Side_Products->Add_Scavengers Check_Catalyst Check Catalyst Purity / Increase H2 Pressure Stalled->Check_Catalyst Re-analyze Re-analyze Reaction Increase_Acid->Re-analyze Implement & Add_Scavengers->Re-analyze Implement & Check_Catalyst->Re-analyze Implement &

Caption: A troubleshooting workflow for common deprotection issues.

IV. References

  • Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737–3740. [Link]

  • Pearson. (2024). Reactions of Amino Acids: Hydrogenolysis. [Link]

  • ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]

  • Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Tert-butyl Ester Protected Amino Acids in Modern Chemistry. [Link]

  • ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids. [Link]

  • ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. [Link]

  • ResearchGate. (n.d.). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • Pearson. (n.d.). Give equations for the formation and hydrogenolysis of glutamine benzyl ester. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Thompson, M. P., et al. (2019). Developing deprotectase biocatalysts for synthesis. Chemical Science, 10(12), 3548–3555. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • Fiveable. (n.d.). 11.3 Protecting groups. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

Sources

Technical Support Center: Managing Steric Hindrance in the Coupling of 2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis, specifically addressing the challenges posed by sterically hindered amino acids like 2-aminodecanoic acid. The bulky alkyl side chain of this compound can significantly impede amide bond formation, leading to lower yields, incomplete reactions, and challenging purifications.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when coupling this compound and offers actionable solutions based on established chemical principles.

Issue 1: Low or No Coupling Efficiency

  • Symptom: After the coupling reaction, analysis (e.g., by Kaiser test on solid phase or LC-MS of a cleaved aliquot) indicates a significant amount of unreacted amine.[3] The desired product peak is minor or absent in the crude mass spectrum analysis.[4]

  • Probable Cause: The steric bulk of the this compound's side chain is preventing the nucleophilic attack of the amine onto the activated carboxylic acid. Standard coupling reagents may not be potent enough to overcome this steric barrier.[1][5]

  • Solutions:

    • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient for sterically demanding couplings.[1][5] Upgrade to a more powerful in-situ activating reagent:

      • Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are highly effective at forming reactive esters that can overcome significant steric hindrance.[3][5] HATU is frequently considered a top choice for such "difficult" couplings.[3]

      • Phosphonium Salts: PyBOP and PyAOP are also excellent options for hindered couplings.[3][6] They are known for producing "clean" reactions and can be particularly advantageous in minimizing racemization.[6]

    • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier.[3] Microwave-assisted peptide synthesis is a highly effective technique for driving difficult couplings to completion by rapidly and efficiently heating the reaction mixture.[5]

    • Extend Reaction Time: Sterically hindered reactions are inherently slower.[5] Increasing the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[3][5]

    • Perform a Double Coupling: If a single coupling is incomplete, repeating the coupling step with a fresh solution of activated amino acid and coupling reagent can be a very effective strategy.[4][5]

Issue 2: Racemization of the Amino Acid

  • Symptom: HPLC or chiral GC analysis of the final product shows the presence of a diastereomer, indicating that the stereocenter of this compound (or the coupling partner) has epimerized.

  • Probable Cause: The prolonged activation time or harsh reaction conditions required to overcome steric hindrance can increase the risk of racemization. The mechanism often involves the formation of an oxazolone intermediate, which can lead to the loss of stereochemical integrity.[7][8]

  • Solutions:

    • Choose the Right Reagent and Additive Combination:

      • Phosphonium reagents like PyBOP are often reported to result in lower levels of epimerization compared to some uronium reagents in challenging couplings.[6]

      • The use of additives like OxymaPure®, found in reagents like COMU, can offer high coupling efficiency with a better safety profile and potentially reduced racemization compared to older HOBt-based reagents.[3][7]

    • Optimize the Base: The choice and amount of base used are critical.

      • For reactions prone to racemization, using a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine is recommended over stronger bases like DIPEA.[7]

      • Carefully control the stoichiometry of the base. An excess of a strong base can significantly increase the rate of racemization.

    • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid. A prolonged period in the activated state before the addition of the amine increases the opportunity for side reactions, including racemization.

Frequently Asked Questions (FAQs)

Q1: Which class of coupling reagent is definitively better for this compound: uronium or phosphonium salts?

A1: There is no single "best" reagent, as the optimal choice depends on the specific sequence and reaction conditions. However, here is a data-driven comparison to guide your decision:

  • Uronium/Aminium Reagents (e.g., HATU, HCTU): These are generally considered among the most powerful activating agents and are highly effective for overcoming steric hindrance.[3] HATU, in particular, is often recommended as the gold standard for difficult couplings.[3] A potential side reaction is the guanidinylation of the N-terminal amino group if the reagent is used in excess or if carboxyl activation is slow.[6][9]

  • Phosphonium Reagents (e.g., PyBOP, PyAOP): These reagents are also highly reactive and are lauded for their ability to minimize racemization, which is a key concern in sterically hindered couplings.[6] They do not cause the guanidinylation side reaction seen with uronium salts. However, their solutions in DMF may be less stable over time compared to uronium reagents.

Reagent ClassExamplesKey AdvantagesKey Considerations
Uronium/Aminium HATU, HCTU, COMUExtremely high reactivity, excellent for hindered couplings.[3]Potential for guanidinylation side reaction; some older reagents are based on potentially explosive HOBt/HOAt.[3][6]
Phosphonium PyBOP, PyAOPHigh reactivity, lower risk of racemization, no guanidinylation.[6]First-generation BOP produces a carcinogenic byproduct (HMPA); solutions in DMF have moderate stability.[6]

Q2: Can I just use a large excess of the coupling reagent and amino acid to force the reaction to completion?

A2: While using an excess of reagents is standard practice, an excessive amount can be counterproductive. For uronium reagents, a large excess can increase the likelihood of the N-terminal amine being "capped" through a guanidinylation side reaction, which terminates the peptide chain. For all reagents, using a large excess complicates purification, increases cost, and can exacerbate side reactions. A more strategic approach is to use a moderate excess (e.g., 2-4 equivalents) and employ other optimization strategies like double coupling or elevated temperature.[5]

Q3: How does solvent choice impact the coupling of sterically hindered amino acids?

A3: The solvent plays a crucial role in solvating the growing peptide chain, especially in solid-phase peptide synthesis (SPPS).[5] Poor solvation can lead to peptide aggregation, which further restricts access to the reactive sites and mimics the effects of steric hindrance.[2][5]

  • N-Methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult or aggregation-prone sequences.[5]

  • For exceptionally challenging couplings, using a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial to disrupt secondary structures and improve solvation.[5][10]

Q4: Are there alternatives to standard coupling reagents for extremely difficult cases?

A4: Yes. For extremely hindered couplings where even potent uronium or phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[5][7] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the amino acid fluoride in situ.[7] These activated species are exceptionally reactive and can overcome severe steric barriers.[5]

Experimental Protocols & Visualizations

Protocol: HATU-Mediated Coupling of this compound in SPPS

This protocol outlines a general procedure for coupling Fmoc-2-aminodecanoic acid onto a resin-bound peptide using HATU, a highly effective reagent for sterically hindered couplings.[3]

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol scale)

  • Fmoc-2-aminodecanoic acid (4 eq., 0.4 mmol)

  • HATU (3.9 eq., 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel. Following Fmoc deprotection, wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[3]

  • Amino Acid Pre-activation: In a separate vial, dissolve Fmoc-2-aminodecanoic acid and HATU in DMF. Add DIPEA to the solution. Vortex the mixture for 1-2 minutes to allow for pre-activation of the carboxylic acid.[3]

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture at room temperature for at least 2 hours. For a particularly difficult coupling, this time can be extended to 4 hours or overnight.[3][5]

  • Monitoring: Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[3] A negative result (colorless or yellow beads) indicates the reaction is complete.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.[3]

  • (Optional) Double Coupling: If the ninhydrin test is positive (blue/purple beads), indicating incomplete reaction, repeat steps 2-6 with a fresh solution of activated amino acid.[5]

Decision Workflow for Overcoming Steric Hindrance

This diagram illustrates a logical workflow for troubleshooting and optimizing the coupling of this compound.

G start Start: Couple This compound check_completion Check Reaction Completion (e.g., Kaiser Test, LC-MS) start->check_completion incomplete Incomplete Coupling check_completion->incomplete Positive Test complete Coupling Successful check_completion->complete Negative Test reagent Switch to Potent Reagent (HATU, PyBOP) incomplete->reagent 1st Action reagent->check_completion double_couple Perform Double Coupling reagent->double_couple If still incomplete double_couple->check_completion increase_temp Increase Temperature (Conventional or Microwave) double_couple->increase_temp If still incomplete increase_temp->check_completion acyl_fluoride Use Acyl Fluoride Methodology increase_temp->acyl_fluoride Final Resort acyl_fluoride->check_completion

Caption: Troubleshooting workflow for coupling sterically hindered this compound.

References

  • A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. BenchChem.
  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Amide Bond Activation of Biological Molecules. National Institutes of Health (NIH). [Link]
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(11), 4247-4252. [Link]
  • Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. National Institutes of Health (NIH). [Link]
  • Amino Acid Derivatives for Peptide Synthesis. Various Sources. [Link]
  • Amino acid blocking agents.
  • Procedures to Improve Difficult Couplings.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. [Link]
  • What Is The Detailed Mechanism Of Amide Bond Form
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. [Link]
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Institutes of Health (NIH). [Link]
  • Advances in Peptide Synthesis: From Fundamentals to Innovative Str
  • Addressing challenges in the synthesis of long peptide chains. BenchChem.
  • Synthesis of l - 2-Amino-8-oxodecanoic Acid: An Amino Acid Component of Apicidins.
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
  • Illuminating the Effects of Interchain Interactions on the Catalytic Amidation of C–H Bonds in Polyethylenes. Journal of the American Chemical Society. [Link]
  • Steric effects of nucleophile-radical coupling reaction. Determination of rate constants for the reaction of aryl radicals with 2-naphthoxide anion. New Journal of Chemistry (RSC Publishing). [Link]
  • Amide Bond Formation and Peptide Coupling.
  • α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
  • A green chemistry perspective on catalytic amide bond form
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed. [Link]
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
  • Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)

Sources

Technical Support Center: Strategies to Minimize Racemization of 2-Aminodecanoic Acid During Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are actively working with 2-aminodecanoic acid and encountering challenges with maintaining its stereochemical integrity during chemical synthesis. As a non-proteinogenic amino acid, this compound presents unique challenges, particularly concerning racemization during the critical carboxyl group activation step required for amide bond formation.

This resource provides in-depth troubleshooting advice, frequently asked questions, and best-practice protocols to help you minimize racemization and ensure the stereochemical purity of your final products.

I. Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem for this compound?

A1: Racemization is the process that results in the formation of an equal mixture of both enantiomers (in this case, D- and L-2-aminodecanoic acid) from a single, pure enantiomer. In the context of drug development and peptide synthesis, maintaining the correct stereochemistry is critical. The biological activity of a peptide or small molecule therapeutic is highly dependent on its three-dimensional structure. The incorporation of the wrong enantiomer can lead to a partial or complete loss of efficacy, or in some cases, introduce undesirable or toxic off-target effects.

Q2: What is the primary mechanism of racemization during the activation of N-protected this compound?

A2: The predominant mechanism of racemization during the activation of N-protected α-amino acids, including this compound, is through the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the carboxyl group is activated by a coupling reagent. The activated intermediate can then undergo an intramolecular cyclization, where the carbonyl oxygen of the N-protecting group attacks the activated carboxyl group. The resulting oxazolone has an acidic proton at the α-carbon (Cα), which can be readily abstracted by a base present in the reaction mixture. This deprotonation leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of both D and L enantiomers.[1][2]

Q3: Are certain N-protecting groups more prone to causing racemization?

A3: Yes. The nature of the N-protecting group plays a crucial role. N-acyl protecting groups, such as acetyl or benzoyl, are more likely to promote racemization because their carbonyl oxygen is sufficiently nucleophilic to facilitate the formation of the problematic oxazolone intermediate. In contrast, urethane-based protecting groups, such as Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), and Z (benzyloxycarbonyl), are significantly better at suppressing racemization.[2] The lone pair of electrons on the nitrogen atom is delocalized into the urethane carbonyl, making the amide oxygen less nucleophilic and thus disfavoring the formation of the oxazolone.[3]

Q4: How can I detect and quantify the extent of racemization in my sample?

A4: Several analytical techniques can be employed to determine the enantiomeric purity of your product. The most common methods involve chiral chromatography after hydrolysis of the peptide or final compound.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase to separate the D- and L-enantiomers.[4]

  • Gas Chromatography (GC) on a Chiral Column: After derivatization to increase volatility, GC can effectively separate enantiomers.

  • Mass Spectrometry (MS) with Deuterium Labeling: This advanced technique can distinguish between D-amino acids present in the original sample and those formed due to racemization during acid hydrolysis for analysis.[5][6]

  • Capillary Electrophoresis (CE): CE with a chiral selector can be used to separate and quantify all optical isomers of a peptide.[7]

II. Troubleshooting Guides

Problem 1: I'm observing significant racemization when using a carbodiimide-based coupling reagent like DCC or EDC.
Root Cause Analysis:

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[1] This intermediate is particularly susceptible to intramolecular attack by the protecting group's carbonyl oxygen, leading to oxazolone formation and subsequent racemization.[1]

Solutions & Mitigation Strategies:
  • Immediate Action: Introduce an Additive. The most effective immediate strategy is to add a racemization-suppressing additive to the reaction mixture before adding the carbodiimide. Commonly used additives include:

    • 1-Hydroxybenzotriazole (HOBt): HOBt reacts with the O-acylisourea intermediate to form an activated HOBt-ester, which is less prone to racemization and more reactive towards the amine component.[2][8]

    • 7-Aza-1-hydroxybenzotriazole (HOAt): HOAt is generally more effective than HOBt at suppressing racemization, particularly for sterically hindered couplings.[9]

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): Oxyma is a non-explosive and highly effective alternative to HOBt and HOAt, demonstrating low racemization levels.[2][9]

  • Protocol Modification: Switch to a Different Class of Coupling Reagent. If racemization persists even with additives, consider switching to an onium salt-based coupling reagent. These reagents often lead to lower levels of racemization.

    • Phosphonium Salts: (e.g., PyBOP®, PyAOP)

    • Aminium/Uronium Salts: (e.g., HBTU, HATU, HCTU)[2][10] These reagents require the presence of a non-nucleophilic base.

Problem 2: My choice of base seems to be increasing the level of racemization.
Root Cause Analysis:

The base plays a critical role in the racemization process. Stronger bases and those with less steric hindrance can more readily abstract the α-proton from the oxazolone intermediate, thereby accelerating racemization.[9] Bases are often required for onium salt-mediated couplings or to neutralize amine salts.

Solutions & Mitigation Strategies:
  • Select a Weaker, Sterically Hindered Base:

    • N,N-Diisopropylethylamine (DIPEA/DIEA): A commonly used non-nucleophilic base.

    • N-Methylmorpholine (NMM): Generally considered a weaker base than DIPEA and can lead to less racemization.[2][9]

    • 2,4,6-Collidine: A highly hindered and weak base that has been shown to significantly reduce racemization compared to DIPEA and NMM.[4][9]

  • Control the Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed efficiently. An excess of base will increase the rate of racemization.

Problem 3: I need to run my coupling reaction at an elevated temperature to overcome steric hindrance, but this is causing racemization.
Root Cause Analysis:

Higher reaction temperatures increase the rate of all chemical reactions, including the desired coupling reaction and the undesired racemization pathway.[4] The increased thermal energy can more easily overcome the activation barrier for both oxazolone formation and α-proton abstraction.

Solutions & Mitigation Strategies:
  • Optimize Coupling Reagent and Additive Combination: Before increasing the temperature, ensure you are using the most potent and racemization-resistant coupling system available, such as HATU or COMU with HOAt or Oxyma.[10]

  • Microwave-Assisted Synthesis: For challenging couplings, microwave synthesis can be a valuable tool. It can significantly shorten reaction times, which can, in turn, minimize the time the activated amino acid is susceptible to racemization.[10] However, it's crucial to carefully control the temperature, as excessive heat will still promote racemization.[11] For particularly sensitive residues, a lower microwave temperature (e.g., 50°C) is advisable.[11]

  • Solvent Selection: The choice of solvent can influence the rate of racemization. Highly polar aprotic solvents like DMF or NMP are common but can promote racemization.[12] In some cases, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be beneficial, although solubility can be a concern.

III. Best Practices & Protocols

Protocol: Low-Racemization Activation of N-Fmoc-2-Aminodecanoic Acid using HATU/DIPEA

This protocol outlines a robust method for activating N-Fmoc-2-aminodecanoic acid for coupling to an amine, designed to minimize racemization.

Materials:

  • N-Fmoc-2-aminodecanoic acid

  • Amine component (as hydrochloride salt or free base)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve N-Fmoc-2-aminodecanoic acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

  • Pre-activation: Stir the solution at 0°C for 5-10 minutes. This pre-activation step allows for the formation of the activated OAt-ester.

  • Base Addition: Add DIPEA to the reaction mixture. If the amine component is a hydrochloride salt, use 2.0 equivalents of DIPEA. If using the free amine, use 1.0 equivalent of DIPEA.

  • Amine Addition: Add a solution of the amine component (1.0 equivalent) in DMF to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Perform standard aqueous washes to remove DMF and byproducts.

  • Analysis: After purification, analyze the enantiomeric purity of the product using chiral HPLC.

Data Summary: Impact of Reagents on Racemization

The following table summarizes the relative risk of racemization associated with different choices of reagents. This is a general guide, and the actual extent of racemization is sequence and substrate-dependent.[4]

Reagent ClassHigh Racemization RiskMedium Racemization RiskLow Racemization Risk
Coupling Reagent DCC or EDC (alone)HBTU/HOBt, PyBOPHATU/HOAt, COMU/Oxyma[10]
Additive NoneHOBtHOAt, OxymaPure®[4][9]
Base Triethylamine (TEA)DIPEAN-Methylmorpholine (NMM), 2,4,6-Collidine[4][9]
Solvent DMF, NMP, DMSOAcetonitrileDichloromethane (DCM), THF

IV. Mechanistic Insights & Visualizations

Diagram: Racemization via Oxazolone Formation

The following diagram illustrates the key mechanistic pathway leading to racemization during the activation of an N-protected amino acid.

Racemization_Mechanism cluster_0 Activation & Cyclization cluster_1 Racemization Amino_Acid N-Protected This compound Activated_Ester Activated Intermediate (e.g., O-Acylisourea) Amino_Acid->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ (at Cα) D_Enantiomer D-Product Enolate->D_Enantiomer + H+ L_Enantiomer L-Product Enolate->L_Enantiomer + H+ Troubleshooting_Workflow Start High Racemization Detected Q1 Are you using a carbodiimide (DCC/EDC)? Start->Q1 A1_Yes Add an additive (Oxyma or HOAt) Q1->A1_Yes Yes A1_No Review Coupling Reagent Choice Q1->A1_No No Q2 Is racemization still high with an additive? A1_Yes->Q2 Q3 Review Base Selection A1_No->Q3 A2_Yes Switch to Onium Salt (e.g., HATU, COMU) Q2->A2_Yes Yes End Racemization Minimized Q2->End No A2_Yes->Q3 A3 Use a weaker, hindered base (NMM or Collidine) Q3->A3 Q4 Review Reaction Temperature A3->Q4 A4 Lower temperature or use microwave synthesis with caution Q4->A4 A4->End

Caption: Logical workflow for troubleshooting racemization.

V. References

  • Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis? Retrieved from

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from

  • Wang, Y., et al. (2010). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from

  • BenchChem. (2025). Strategies to reduce racemization of proline during peptide synthesis. Retrieved from

  • Isidro-Llobet, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(8017). Retrieved from

  • Palasek, S. A., et al. (2006). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from

  • Ovchinnikov, V. A., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications. Retrieved from

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Addressing Racemization in Amino Acid Analysis. Retrieved from

  • Gaus, H. J., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 19(18), 3104-3109. Retrieved from

  • Goodman, M. (n.d.). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry. Retrieved from

Sources

Technical Support Center: Purification of Synthetic 2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic 2-aminodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this non-natural amino acid. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you achieve the desired purity for your downstream applications.

Introduction

Synthetic this compound, a chiral alpha-amino acid, is a valuable building block in the development of novel peptides and pharmaceuticals.[1] Its long aliphatic side chain can impart unique properties to molecules into which it is incorporated. However, its synthesis can result in a variety of impurities that must be removed to ensure the quality and reliability of subsequent experiments. This guide provides a structured approach to identifying and removing these impurities.

Common Impurities in Synthetic this compound

The nature and quantity of impurities in your synthetic this compound will depend on the specific synthetic route employed. However, some common classes of impurities can be anticipated.[2][]

Diagram: Classification of Potential Impurities

G cluster_0 Sources of Impurities in this compound Synthesis cluster_1 Common Impurity Types Synthetic Route Synthetic Route Starting Materials Starting Materials Synthetic Route->Starting Materials Reagents & Solvents Reagents & Solvents Synthetic Route->Reagents & Solvents Reaction Conditions Reaction Conditions Synthetic Route->Reaction Conditions Enantiomeric Impurity Enantiomeric Impurity Synthetic Route->Enantiomeric Impurity Unreacted Starting Materials Unreacted Starting Materials Starting Materials->Unreacted Starting Materials Residual Solvents & Reagents Residual Solvents & Reagents Reagents & Solvents->Residual Solvents & Reagents By-products By-products Reaction Conditions->By-products Degradation Products Degradation Products Reaction Conditions->Degradation Products

Caption: Logical flow from synthetic inputs to common impurity types.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of synthetic this compound.

Purity Assessment

Q1: How can I assess the purity of my synthetic this compound?

A1: A multi-pronged approach to purity assessment is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying purity and detecting non-chromophoric impurities.[4] For chiral purity, chiral HPLC or chiral gas chromatography is essential.[1] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can help identify impurities.[1][] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying impurities by their molecular weight.[4][]

Analytical Technique Information Provided Typical Purity Assessed Advantages Limitations
HPLC with UV/CAD Quantitative purity, detection of non-chromophoric impurities.>98%Universal detection (CAD), good sensitivity.Requires reference standards for absolute quantification.
Chiral HPLC/GC Enantiomeric excess (e.e.).>99% e.e.Direct measurement of enantiomeric ratio.Method development can be challenging.
qNMR Absolute purity, structural confirmation.>99%No need for a specific reference standard of the analyte.Lower sensitivity compared to chromatographic methods.
LC-MS Identification of impurities by molecular weight.N/AHigh sensitivity and specificity for impurity identification.Quantification can be challenging without standards.
Recrystallization

Q2: My this compound is not crystallizing, or the yield is very low. What should I do?

A2: Recrystallization is a powerful technique for purifying crystalline solids like amino acids.[6][7] If you are facing issues, consider the following:

  • Solvent System: The choice of solvent is critical. For amino acids, aqueous solutions or mixtures of water with a miscible organic solvent like ethanol or acetone are often effective.[8] You are looking for a solvent system where your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Supersaturation: Ensure you have a supersaturated solution. This can be achieved by dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly. If the solution is too dilute, crystallization will not occur.

  • Seeding: Adding a small seed crystal of pure this compound can induce crystallization.

  • Cooling Rate: Slow cooling generally leads to larger, purer crystals. Rapid cooling can trap impurities.

  • pH Adjustment: The solubility of amino acids is pH-dependent. Adjusting the pH to the isoelectric point of this compound will minimize its solubility and promote crystallization.

Experimental Protocol: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound and a suitable solvent (e.g., a water/ethanol mixture). Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Chromatography

Q3: I have co-eluting impurities that are difficult to remove by recrystallization. What type of chromatography should I use?

A3: Column chromatography is an excellent method for separating compounds with similar polarities.[9][10] For this compound, several types of chromatography can be effective:

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge.[10] Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH of the mobile phase. This is highly effective for separating the target amino acid from charged impurities.

  • Size-Exclusion Chromatography: This method separates molecules based on their size. It can be useful for removing high or low molecular weight impurities.[9]

  • Reverse-Phase Chromatography: In this technique, a nonpolar stationary phase is used with a polar mobile phase. The long alkyl chain of this compound will have some hydrophobic character, which can be exploited for separation from more polar or less polar impurities.

Diagram: Chromatographic Purification Workflow

G Crude this compound Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC) Fraction Collection->Purity Analysis (TLC/HPLC) Pooling of Pure Fractions Pooling of Pure Fractions Purity Analysis (TLC/HPLC)->Pooling of Pure Fractions Solvent Evaporation Solvent Evaporation Pooling of Pure Fractions->Solvent Evaporation Pure this compound Pure this compound Solvent Evaporation->Pure this compound

Caption: A typical workflow for purification by column chromatography.

Chiral Purity

Q4: My synthetic this compound is a racemic mixture. How can I resolve the enantiomers?

A4: Chiral resolution is necessary to separate the D- and L-enantiomers of this compound.[11] Common methods include:

  • Diastereomeric Salt Formation: This is a classical and widely used method. The racemic amino acid is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[11][12] These diastereomers have different physical properties, such as solubility, and can be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

  • Enzymatic Resolution: Enzymes can selectively act on one enantiomer, allowing for the separation of the two. For example, an acylase can selectively hydrolyze the N-acyl derivative of one enantiomer, leaving the other N-acylated enantiomer to be separated.[1]

  • Chiral Chromatography: This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add one equivalent of a chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine if resolving a carboxylic acid).

  • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out. This process may need to be repeated to achieve high diastereomeric purity.

  • Isolation of Diastereomer: Collect the crystals of the desired diastereomeric salt by filtration.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add an acid or base to break the salt and liberate the free enantiomer of this compound.

  • Extraction and Purification: Extract the pure enantiomer with an organic solvent and further purify by recrystallization if necessary.

References

  • SORBEAD INDIA.
  • GEA.
  • ACS Publications. (2019).
  • PubMed Central (PMC). (2022, March 3). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. [Link]
  • Google Patents.
  • eCampusOntario Pressbooks. Separation and Detection of Amino Acids – BIOC2580*. [Link]
  • Biology LibreTexts. (2021, September 9). 1.
  • Rockefeller Institute for Medical Research. (1951).
  • ResearchGate. (2006). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. [Link]
  • SciSpace. (2005). Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins. [Link]
  • Wikipedia. Chiral resolution. [Link]
  • PubMed. (2024). De novo biosynthesis of nylon 12 monomer ω-aminododecanoic acid. [Link]
  • Chemical Communications (RSC Publishing).
  • Google Patents. US5530148A - Synthesis of 12-aminododecanoic acid.
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Technical Support Center: Scaling Up the Synthesis of 2-Aminodecanoic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-aminodecanoic acid. This non-canonical amino acid is a critical building block for various therapeutic agents, and its successful scale-up is a frequent challenge for research teams moving towards preclinical trials. The transition from gram-scale laboratory synthesis to kilogram-scale production introduces significant hurdles in terms of reaction control, purification, and analytical validation.[1]

This guide is structured to provide practical, experience-driven advice to researchers, scientists, and drug development professionals. It addresses common issues encountered during the scale-up process, offering troubleshooting strategies and detailed protocols to ensure a robust and reproducible synthesis.

Choosing Your Synthesis Route: A Strategic Overview

The selection of a synthetic route is the most critical decision in a scale-up campaign. The ideal route should be cost-effective, safe, high-yielding, and produce a product of high purity. Below is a comparison of common methods for synthesizing α-amino acids, with specific considerations for this compound.

Synthesis RouteAdvantages for Scale-UpDisadvantages & Scale-Up Challenges
Strecker Synthesis Utilizes simple, inexpensive starting materials (decanal, ammonia, cyanide).[2] Generally a high-yielding reaction.Use of highly toxic cyanide requires stringent safety protocols and specialized equipment.[] The reaction is not stereoselective, producing a racemic mixture that requires a subsequent resolution step.[][4]
Gabriel Synthesis Avoids over-alkylation, which can be an issue with simpler amination methods.[5] Can be adapted for asymmetric synthesis.The use of hydrazine for deprotection is a safety concern at scale.[5] Multiple steps can lead to lower overall yields.
Asymmetric Synthesis Can produce the desired enantiomer directly, avoiding costly and difficult resolution steps.[6][7] Biocatalytic methods offer green and highly selective alternatives.[8][9]Chiral catalysts and auxiliaries can be expensive.[6] Biocatalytic processes may require specialized fermentation and purification equipment.[10]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is organized by common problems encountered during the synthesis and purification of this compound.

Section 1: Strecker Synthesis Issues

The Strecker synthesis is a robust method but requires careful control, especially at scale.[11] It involves the reaction of decanal with ammonia and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[2][12]

Q1: My Strecker reaction is showing low conversion to the α-aminonitrile. What are the likely causes?

A1: Low conversion is often traced back to issues with imine formation or cyanide addition.

  • Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine can be unfavorable.

    • Causality: Water is a byproduct of imine formation.[12] At scale, inefficient removal can push the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Azeotropic Removal of Water: If the solvent allows (e.g., toluene), use a Dean-Stark trap to remove water as it forms.

      • Use of a Drying Agent: Adding a dessicant like anhydrous magnesium sulfate can help drive the reaction forward, though this is less practical for very large scales.[11]

      • Ammonium Salt: Using an ammonium salt like NH₄Cl can provide a controlled release of ammonia and mildly acidic conditions that can catalyze imine formation.[12]

  • Poor Cyanide Nucleophilicity: The cyanide ion (CN⁻) is the active nucleophile.

    • Causality: The pH of the reaction is critical. If the solution is too acidic, the majority of the cyanide will be protonated to HCN, which is less nucleophilic.

    • Troubleshooting:

      • pH Control: Maintain the reaction pH between 8-10. This ensures a sufficient concentration of the CN⁻ nucleophile while minimizing unwanted side reactions.

      • Cyanide Source: While HCN is effective, using a salt like KCN or NaCN is often safer to handle on a larger scale and helps buffer the reaction.[6]

Q2: The hydrolysis of my α-aminonitrile is incomplete or producing significant byproducts. How can I improve this step?

A2: The hydrolysis of the nitrile to a carboxylic acid is a demanding step that can lead to decomposition if not properly controlled.[11]

  • Incomplete Hydrolysis:

    • Causality: Nitrile hydrolysis requires harsh conditions (strong acid or base and heat). Insufficient reaction time or temperature will result in the isolation of the intermediate α-aminoamide.

    • Troubleshooting:

      • Reaction Monitoring: Use an appropriate analytical technique (e.g., HPLC or TLC) to monitor the disappearance of the starting aminonitrile and the intermediate amide. Do not proceed with workup until the reaction is complete.

      • Temperature & Concentration: For acidic hydrolysis, refluxing 6-12 M HCl is common. Ensure vigorous heating and adequate reaction time (often 12-24 hours).

  • Byproduct Formation:

    • Causality: The long heating times in strong acid can cause decomposition of the desired amino acid. For long-chain amino acids, this can include fragmentation or racemization if a chiral center is already present.

    • Troubleshooting:

      • Staged Hydrolysis: Consider a two-stage hydrolysis. First, use milder conditions (e.g., concentrated HCl at a lower temperature) to convert the nitrile to the more stable amide. After isolation, the amide can be hydrolyzed to the carboxylic acid under more vigorous conditions.

      • Protecting Groups: While less common for a simple Strecker, if sensitive functionality is present elsewhere in the molecule, consider its stability under harsh hydrolytic conditions.

Section 2: Purification & Isolation Challenges

Purifying amino acids can be challenging due to their zwitterionic nature.[]

Q3: I am having difficulty crystallizing the final this compound product. My product is oily or amorphous.

A3: Crystallization is a critical purification step to remove inorganic salts and organic impurities.[10][13] Success depends on solvent choice and pH control.

  • Causality: Amino acids are least soluble at their isoelectric point (pI).[14] If the pH of the solution is far from the pI, the amino acid will be in its more soluble cationic or anionic form. The long alkyl chain of this compound also increases its solubility in organic solvents compared to smaller amino acids.

  • Troubleshooting Protocol:

    • Determine the pI: The pI for a simple alkyl amino acid is the average of the pKa of the carboxylic acid group (~2.3) and the amino group (~9.6), placing it around pH 6.0.

    • Dissolution: Dissolve the crude product in a minimal amount of dilute acidic water (e.g., 1 M HCl). This protonates the amino group, forming the soluble hydrochloride salt.

    • Decolorization (Optional): If the solution is colored, treat it with activated carbon and filter through celite.

    • pH Adjustment: Slowly add a dilute base (e.g., 1 M NaOH or ammonium hydroxide) with vigorous stirring. Monitor the pH with a calibrated meter.

    • Precipitation: As the pH approaches the pI (~6.0), the zwitterionic form will begin to precipitate. Continue adding base dropwise until precipitation is complete. Adding base too quickly can lead to the formation of an oil or an amorphous solid.

    • Crystallization: Cool the mixture in an ice bath to maximize recovery. The solid can then be collected by filtration, washed with cold water and then a non-polar solvent like diethyl ether to aid in drying.[15]

Q4: My final product has a high level of residual inorganic salts.

A4: This is a common issue, especially after acid/base-intensive hydrolysis and workup steps.

  • Causality: Salts like NaCl or (NH₄)₂SO₄ can co-precipitate with the amino acid if the concentration is high.

  • Troubleshooting:

    • Recrystallization: The most effective method is recrystallization. A water/ethanol or water/isopropanol solvent system is often effective. Dissolve the crude product in a minimum of hot water, then slowly add the alcohol until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.[15]

    • Ion-Exchange Chromatography: For preclinical materials requiring very high purity, ion-exchange chromatography is an excellent option for removing both inorganic and organic ionic impurities.[14]

Section 3: Analytical & Quality Control

For preclinical studies, it is imperative to thoroughly characterize the final compound, including its purity and the identity of any impurities.[16][]

Q5: How do I confirm the chiral purity of my this compound?

A5: If you have performed an asymmetric synthesis or a resolution of a racemic mixture, confirming the enantiomeric excess (% ee) is critical.[18][19]

  • Primary Method: Chiral HPLC

    • Principle: This is the gold standard for determining enantiomeric purity.[19][20] The amino acid, or a suitable derivative, is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times.[20]

    • Methodology:

      • Derivatization: Amino acids are often derivatized to improve their chromatographic behavior and interaction with the CSP. Common derivatizing agents include Marfey's reagent or conversion to N-Fmoc or N-Boc protected forms.[21]

      • Column Selection: Polysaccharide-based columns (e.g., Chiralpak series) are a good starting point for method development.[20][21]

      • Analysis: The % ee is calculated from the relative peak areas of the two enantiomers.[20] For preclinical lots, a % ee of >99% is typically required.

Q6: What are the common process-related impurities I should be looking for?

A6: Impurity profiling is a key regulatory requirement.[16] The potential impurities depend on your synthetic route.

  • Potential Impurities Table:

Impurity TypePotential SourceAnalytical Detection Method
Unreacted Starting Material Incomplete reaction (e.g., residual decanal).[16]GC-MS, LC-MS
Intermediate Species Incomplete hydrolysis (e.g., 2-amino-decanenitrile or 2-aminodecanamide).[]LC-MS
Side-Reaction Products Over-alkylation in Gabriel synthesis; byproducts from cyanide reactions.[]LC-MS, NMR
Residual Solvents Trapped solvent in the final product.[16]Headspace GC-MS
Enantiomeric Impurity The undesired enantiomer from an asymmetric synthesis or incomplete resolution.Chiral HPLC

Experimental Protocols & Workflows

Protocol 1: Scalable Strecker Synthesis of Racemic this compound

This protocol describes a robust, scalable synthesis suitable for producing kilogram quantities of the racemic amino acid, which can then be subjected to chiral resolution.

**dot graph "Strecker_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions SM [label="Decanal\nAmmonium Chloride\nSodium Cyanide", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Step 1: Aminonitrile Formation\nSolvent: aq. Methanol\nTemp: 0-25°C, 12h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Step 2: Nitrile Hydrolysis\nReagent: 6M HCl (aq)\nTemp: Reflux, 24h", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Step 3: Isolation & Crude Product\npH adjustment to pI ~6.0", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Step 4: Recrystallization\nSolvent: Water/Isopropanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; API [label="Final Product:\n(rac)-2-Aminodecanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges SM -> Reaction [label="Combine & Stir"]; Reaction -> Hydrolysis [label="Acid Addition"]; Hydrolysis -> Workup [label="Cool & Neutralize"]; Workup -> Purification [label="Dissolve & Cool"]; Purification -> API [label="Filter & Dry"]; } } Caption: Workflow for the Strecker synthesis of this compound.

Step-by-Step Methodology:

  • Aminonitrile Formation:

    • To a well-ventilated, appropriately sized reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, add a solution of ammonium chloride (1.1 eq) in water.

    • Cool the solution to 0-5 °C in an ice/salt bath.

    • Add a solution of sodium cyanide (1.05 eq) in water via the addition funnel, ensuring the internal temperature does not exceed 10 °C. CAUTION: Cyanide is highly toxic. Handle with extreme care under a fume hood and have a quench solution (e.g., bleach) readily available.

    • Add decanal (1.0 eq) dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The reaction should become a thick slurry.

  • Hydrolysis:

    • Carefully and slowly add concentrated hydrochloric acid (10-12 eq) to the reaction mixture. This step is highly exothermic and will release some HCN gas. Ensure adequate ventilation and cooling.

    • Once the addition is complete, equip the reactor with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 24 hours. Monitor the reaction by TLC or HPLC for the disappearance of the intermediate nitrile/amide.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature. A solid (ammonium chloride) may precipitate.

    • Filter the mixture and wash the solid with a small amount of cold water.

    • Transfer the filtrate to a clean vessel and cool in an ice bath.

    • Adjust the pH of the solution to ~6.0 by the slow addition of concentrated ammonium hydroxide. The product will precipitate as a white solid.

    • Stir the slurry at 0-5 °C for 1-2 hours to maximize precipitation.

    • Collect the solid by filtration, wash thoroughly with cold deionized water, and then with a small amount of cold acetone or isopropanol.

    • Dry the crude product under vacuum.

    • For preclinical use, recrystallize the crude solid from a mixture of hot water and isopropanol to yield high-purity this compound.

Diagram: Decision Logic for Route Selection

Route_Selection start Start: Need this compound chiral_needed Is a specific enantiomer required? start->chiral_needed scale Scale > 1 kg? chiral_needed->scale Yes cyanide_ok Can handle large-scale cyanide? chiral_needed->cyanide_ok No (Racemic OK) asymmetric Pursue Asymmetric Synthesis (e.g., Catalytic or Biocatalytic) scale->asymmetric Yes strecker Strecker Synthesis + Chiral Resolution scale->strecker No (Lab Scale) cyanide_ok->strecker Yes gabriel Consider Gabriel or other racemic routes cyanide_ok->gabriel No

References

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  • Various Authors. (2021). Preparing Unnatural Amino Acids. ResearchGate.
  • Lin, H.-L., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI.
  • Various Authors. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI.
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  • GEA. Crystallization of Amino Acids. GEA.
  • Google Patents. (2020). Process for purifying long chain amino acids. Google Patents.
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  • MedSchoolCoach. (2022). Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach.
  • D'Arrigo, P., et al. (2006). Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. PubMed.
  • Leah4sci MCAT Prep. (2016). Strecker Synthesis of Alpha Amino Acids. YouTube.
  • ResearchGate. (2019). Selected chemical routes toward synthesis of α‐amino acids. ResearchGate.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • ACS Publications. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Khan Academy. Alpha amino acid synthesis. Khan Academy.
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  • SK pharmteco. (2023). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry.
  • PMC. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • RSC Publishing. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing.
  • PubMed. (2016). Antroquinonol A: Scalable Synthesis and Preclinical Biology of a Phase 2 Drug Candidate. PubMed.
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  • PubMed. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. PubMed.

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Validation & Comparative

A Tale of Two Isomers: Unraveling the Distinct Biological Personas of (R)- and (S)-2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Enantiomeric Differentiation

In the realm of molecular biology and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different physiological effects. This guide delves into the comparative biological activities of the (R)- and (S)-enantiomers of 2-aminodecanoic acid, two molecules with identical chemical formulas but potentially divergent therapeutic paths. While direct, head-to-head comparative studies are not extensively documented in publicly available literature, a careful examination of the distinct research contexts in which each enantiomer has been investigated allows us to construct a compelling narrative of their unique biological profiles.

This guide will explore the hypothesized roles of (S)-2-aminodecanoic acid as a key structural component in the burgeoning field of histone deacetylase (HDAC) inhibitors and the emerging potential of (R)-2-aminodecanoic acid in the development of novel antimicrobial agents. We will dissect the scientific rationale behind these distinct activities and provide detailed experimental protocols for their investigation, offering researchers a comprehensive framework for exploring the therapeutic promise of these chiral building blocks.

The Centrality of Chirality in Biological Recognition

The specific three-dimensional conformation of a molecule is paramount for its interaction with biological targets such as enzymes and receptors. These biological macromolecules are themselves chiral, creating a diastereomeric interaction with chiral ligands that can result in significantly different binding affinities and biological responses. This principle is the bedrock of stereospecific pharmacology, where one enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for undesirable side effects.

Chirality cluster_Enantiomers Enantiomers cluster_Receptor Chiral Receptor R-Enantiomer R-Enantiomer Receptor Binding Site R-Enantiomer->Receptor High Affinity Binding (Active) S-Enantiomer S-Enantiomer S-Enantiomer->Receptor Low Affinity Binding (Inactive)

Caption: Diagram illustrating the differential binding of enantiomers to a chiral receptor site.

(S)-2-Aminodecanoic Acid: A Potential Player in Epigenetic Regulation

The (S)-enantiomer of this compound has garnered attention primarily for its presence as a structural motif in certain natural and synthetic histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[2][3] The inhibition of HDACs can restore the expression of tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.

The molecular architecture of many HDAC inhibitors consists of three key components: a zinc-binding group that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme. The (S)-2-amino-8-oxodecanoic acid (Aoda) moiety, a derivative of (S)-2-aminodecanoic acid, is found in naturally occurring cyclic tetrapeptide HDAC inhibitors.[1] This suggests that the stereochemistry at the alpha-carbon of the amino acid is critical for the proper orientation of the molecule within the HDAC active site, influencing its inhibitory potency and selectivity.[4][5]

Hypothesized Mechanism of Action

The long aliphatic chain of (S)-2-aminodecanoic acid likely contributes to the hydrophobic interactions within the linker region of the HDAC inhibitor, while the amine and carboxyl groups provide points for further chemical modification to attach the zinc-binding group and the cap group. The specific (S)-configuration is thought to position these functional groups optimally for interaction with the enzyme.

HDAC_Inhibition cluster_HDAC HDAC Active Site cluster_Inhibitor (S)-2-Aminodecanoic Acid-Based Inhibitor Zinc Zinc Histone_Tail Acetylated Histone Tail ZBG Zinc-Binding Group ZBG->Zinc Chelation Linker Linker ((S)-2-Aminodecanoic Acid derivative) ZBG->Linker Cap Cap Group Linker->Cap HDAC Histone Deacetylase Linker->HDAC Binding Cap->HDAC Surface Interaction HDAC->Histone_Tail Deacetylation (Blocked)

Caption: Proposed interaction of an (S)-2-aminodecanoic acid-based HDAC inhibitor with the enzyme's active site.

(R)-2-Aminodecanoic Acid: An Emerging Candidate in Antimicrobial Development

In contrast to its (S)-enantiomer, the biological activity of (R)-2-aminodecanoic acid has been primarily explored in the context of antimicrobial agents. Research suggests that the incorporation of (R)-2-aminodecanoic acid into peptides can enhance their antimicrobial properties.[4] Antimicrobial peptides (AMPs) are a diverse class of molecules that form a crucial part of the innate immune system in many organisms and are considered a promising alternative to conventional antibiotics due to the rise of multidrug-resistant bacteria.[6][7]

The long, hydrophobic side chain of (R)-2-aminodecanoic acid is a key feature that can contribute to the amphipathic nature of AMPs. This amphipathicity allows the peptides to interact with and disrupt the integrity of microbial cell membranes, which is a common mechanism of action for many AMPs. The specific (R)-configuration may influence the secondary structure of the peptide and its overall hydrophobicity, thereby affecting its efficacy and selectivity towards microbial membranes over host cell membranes.

Hypothesized Mechanism of Action

When incorporated into a peptide chain, the (R)-2-aminodecanoic acid residue, with its decyl side chain, would enhance the overall lipophilicity of the peptide. This increased lipophilicity can facilitate the peptide's insertion into the lipid bilayer of bacterial membranes. The disruption of the membrane can lead to leakage of cellular contents and ultimately cell death. The chirality of the amino acid can affect the helical propensity of the peptide and the spatial arrangement of its hydrophobic and cationic residues, which are critical for its membrane-disrupting activity.

Antimicrobial_Action cluster_Peptide Antimicrobial Peptide cluster_Membrane Bacterial Cell Membrane R_Residue (R)-2-Aminodecanoic Acid Residue Peptide_Backbone Peptide Backbone R_Residue->Peptide_Backbone Lipid_Bilayer Hydrophilic Heads Hydrophobic Tails R_Residue->Lipid_Bilayer:t Hydrophobic Interaction & Membrane Disruption Cell_Lysis Cell Lysis Lipid_Bilayer->Cell_Lysis

Caption: Hypothesized mechanism of an antimicrobial peptide containing (R)-2-aminodecanoic acid disrupting a bacterial cell membrane.

Comparative Summary of Biological Activities

Feature(S)-2-Aminodecanoic Acid(R)-2-Aminodecanoic Acid
Primary Research Context Histone Deacetylase (HDAC) InhibitionAntimicrobial Peptides (AMPs)
Hypothesized Role Structural component of HDAC inhibitors, contributing to binding and orientation within the enzyme active site.Enhances the amphipathicity and membrane-disrupting activity of antimicrobial peptides.
Potential Therapeutic Area Oncology, Epigenetic DisordersInfectious Diseases
Supporting Evidence Found in natural and synthetic HDAC inhibitors.[1]Incorporation into synthetic peptides enhances antimicrobial potency.[4]
Quantitative Data Specific IC50 values for this compound itself are not readily available; however, derivatives show potent inhibition.Specific MIC values for peptides containing this residue would be context-dependent.

Experimental Protocols

To empirically validate the hypothesized biological activities of (R)- and (S)-2-aminodecanoic acid, the following experimental workflows are recommended.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol is designed to assess the inhibitory activity of the enantiomers against a specific HDAC isoform.

Objective: To determine the IC50 value of (R)- and (S)-2-aminodecanoic acid against a purified human HDAC enzyme.

Materials:

  • Purified recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (TSA) as a positive control inhibitor

  • (R)-2-Aminodecanoic acid and (S)-2-Aminodecanoic acid

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds ((R)- and (S)-2-aminodecanoic acid) and the positive control (TSA) in HDAC assay buffer.

  • In a 96-well plate, add the diluted compounds to the respective wells. Include wells with buffer only as a negative control.

  • Add the purified HDAC1 enzyme to all wells except for the no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding a developer solution (containing a protease to cleave the deacetylated substrate and release the fluorescent signal).

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

HDAC_Assay_Workflow A Prepare Serial Dilutions of (R)- & (S)-Enantiomers and TSA B Add Compounds and Controls to 96-well Plate A->B C Add Purified HDAC1 Enzyme B->C D Pre-incubate at 37°C C->D E Add Fluorogenic Substrate D->E F Incubate at 37°C E->F G Add Developer Solution F->G H Measure Fluorescence G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for the in vitro HDAC inhibition assay.

Antimicrobial Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of the enantiomers, either alone or incorporated into a model peptide, against a panel of pathogenic bacteria.

Objective: To determine the MIC of (R)- and (S)-2-aminodecanoic acid (and/or peptides containing them) against representative Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • (R)-2-Aminodecanoic acid and (S)-2-Aminodecanoic acid (or synthesized peptides)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compounds in an appropriate solvent.

  • Perform a two-fold serial dilution of the compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in CAMHB.

  • Add the bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow A Prepare Serial Dilutions of (R)- & (S)-Enantiomers/Peptides C Inoculate 96-well Plate with Bacteria and Compounds A->C B Prepare Bacterial Inoculum B->C D Incubate at 37°C C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Sources

A Comparative Guide to Enhancing Peptide Bioactivity: 2-Aminodecanoic Acid vs. 2-Aminooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Non-Canonical Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their high specificity and potency are often counterbalanced by inherent limitations, primarily poor metabolic stability and low cell permeability. A powerful strategy to overcome these hurdles is the incorporation of non-canonical amino acids (ncAAs), which offer a vast expansion of chemical diversity beyond the 20 proteinogenic building blocks.[2][][4] By strategically modifying a peptide's backbone or side chains, we can fine-tune its pharmacological profile, enhancing stability, modulating conformation, and improving its disposition within the body.[1][5]

This guide focuses on a specific class of ncAAs: α-amino acids with linear alkyl side chains. We will conduct a detailed comparison of two prominent examples, 2-aminooctanoic acid (C8) and 2-aminodecanoic acid (C10). The core difference between these molecules is the length of their hydrophobic alkyl chains, a seemingly subtle variation that has profound implications for a peptide's lipophilicity, structure, and, ultimately, its bioactivity. We will explore the mechanistic basis for these effects and provide robust experimental protocols for researchers to validate these principles in their own therapeutic candidates.

Physicochemical Properties: A Tale of Two Carbons

The fundamental difference between this compound and 2-aminooctanoic acid lies in their lipophilicity, a direct consequence of their alkyl chain length. The addition of two methylene groups in the decanoic acid derivative significantly increases its hydrophobicity. This is quantitatively represented by the partition coefficient, LogP.

Property2-Aminooctanoic AcidThis compoundReference(s)
Molecular Formula C₈H₁₇NO₂C₁₀H₂₁NO₂[6][7]
Molecular Weight 159.23 g/mol 187.28 g/mol [6][8]
Alkyl Chain Octyl (8 Carbons)Decyl (10 Carbons)N/A
LogP (XLogP3) -0.51.7[9][10]
Polar Surface Area 63.3 Ų63.3 Ų[9][10]
Melting Point 194-196 °C~260 °C (dec.)[9][11]

Table 1: Comparative physicochemical properties of 2-aminooctanoic acid and this compound.

The identical polar surface area (PSA) of 63.3 Ų for both molecules is crucial; it indicates that the hydrophilic character contributed by the amino and carboxyl groups is the same.[9][10] Therefore, any observed differences in bioactivity can be primarily attributed to the variation in the hydrophobic side chain. The significantly higher LogP value for this compound (1.7) compared to its C8 counterpart (-0.5) confirms its greater lipophilicity.[9][10] This increased "greasiness" is the central parameter we will explore in relation to peptide function.

The Mechanistic Impact of Lipophilicity on Peptide Bioactivity

Incorporating long-chain aliphatic amino acids like our two subjects of comparison can enhance peptide performance through several interconnected mechanisms. The choice between a C8 and a C10 chain allows for the fine-tuning of these effects.

  • Enhanced Membrane Interaction: Increased lipophilicity can promote a peptide's association with and permeation through biological membranes.[12][13] This is particularly critical for peptides targeting intracellular receptors. The longer decyl chain of this compound is expected to provide a stronger driving force for membrane insertion compared to the octyl chain.

  • Increased Proteolytic Resistance: The bulky, non-natural side chains act as steric shields, hindering the approach of proteolytic enzymes that would otherwise cleave the peptide backbone.[][12] The larger steric footprint of the C10 side chain may offer superior protection against enzymatic degradation, thereby extending the peptide's in vivo half-life.

  • Albumin Binding and Half-Life Extension: A well-established strategy for prolonging the circulation time of peptide drugs is to enhance their binding to serum albumin.[12] The hydrophobic alkyl chain can reversibly bind to pockets on albumin, effectively creating a circulating reservoir of the peptide. This larger complex avoids rapid renal filtration. The greater hydrophobicity of this compound would predictably lead to stronger albumin affinity and a more pronounced extension of plasma half-life.

  • Conformational Stability: The introduction of ncAAs can impose conformational constraints on the peptide backbone, potentially locking it into a more bioactive secondary structure (e.g., an α-helix or β-turn) required for optimal receptor engagement.[14]

The critical decision for the drug developer is balancing these benefits. While the C10 chain may offer superior stability and membrane interaction, excessive lipophilicity can lead to undesirable consequences such as off-target toxicity, aggregation, and reduced selectivity.[15] Therefore, 2-aminooctanoic acid (C8) often represents a more moderate, yet still highly effective, alternative.

Experimental Validation: Protocols and Workflows

Synthesizing theoretical advantages into empirical data is paramount. The following section provides detailed methodologies for peptide synthesis and key bioactivity assays.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound and 2-aminooctanoic acid is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[16][17] Due to their steric bulk, these amino acids may require optimized coupling conditions.

Protocol: Fmoc-SPPS of Peptides Containing Lipophilic ncAAs

  • Resin Selection & Swelling:

    • Choose a suitable solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids).

    • Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (either the standard AA or Fmoc-2-aminooctanoic-OH / Fmoc-2-aminodecanoic-OH) by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Use a 4-fold molar excess relative to the resin loading capacity.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature. Note: For the sterically hindered C8 and C10 ncAAs, a stronger coupling agent like HATU and/or an extended coupling time may be necessary.[16]

  • Coupling Efficiency Monitoring:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step ("double coupling").

  • Capping (Optional):

    • To block any unreacted amines, treat the resin with an acetic anhydride/DIPEA solution in DMF.

  • Iterative Cycles:

    • Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) to the resin.[16]

    • Agitate for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[16]

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (MS).

Workflow Diagrams

SPPS_Workflow Start Select & Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (ncAA + HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Monitor Monitor Coupling (Kaiser Test) Wash2->Monitor Monitor->Coupling Incomplete Repeat Next Cycle? Monitor->Repeat Complete Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No (Final AA) Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) & Characterization (MS) Cleavage->Purification End Purified Peptide Purification->End

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling_Decision Start Incorporate Unnatural Amino Acid Check_Hindrance Is the ncAA Sterically Hindered? (e.g., C8, C10 chain) Start->Check_Hindrance Standard_Coupling Standard Coupling (e.g., HBTU) Check_Hindrance->Standard_Coupling No Strong_Coupling Use Stronger Reagent (e.g., HATU, COMU) Check_Hindrance->Strong_Coupling Yes Monitor Monitor with Kaiser Test Standard_Coupling->Monitor Extend_Time Extend Coupling Time &/or Double Couple Strong_Coupling->Extend_Time Extend_Time->Monitor Proceed Proceed to Next Cycle Monitor->Proceed

Figure 2: Decision pathway for coupling sterically hindered ncAAs.
Biological Evaluation Protocols

Protocol: Proteolytic Stability Assay

  • Prepare Solutions:

    • Prepare stock solutions (1 mg/mL) of the parent peptide and its C8 and C10 analogues in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8).

    • Prepare a stock solution of a relevant protease (e.g., Trypsin at 0.1 mg/mL in the same buffer).

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a defined ratio (e.g., 50:1 peptide:protease by weight).

    • Incubate the reactions at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction.

    • Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA.

  • Analysis:

    • Analyze the samples by RP-HPLC. Monitor the decrease in the peak area of the intact parent peptide over time.

    • Calculate the percentage of peptide remaining at each time point relative to T=0.

    • Plot the results and determine the half-life (t₁/₂) for each peptide.

Protocol: Hemolysis Assay

  • Prepare Red Blood Cells (RBCs):

    • Obtain fresh red blood cells (e.g., sheep or human).

    • Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (1000 x g for 5 min) and resuspend to a final concentration of 4% (v/v) in PBS.

  • Peptide Incubation:

    • Serially dilute the peptides in PBS in a 96-well plate.

    • Add the 4% RBC suspension to each well.

    • Include a negative control (PBS only) and a positive control (0.1% Triton X-100 for 100% hemolysis).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate (1000 x g for 5 min) to pellet intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm (for hemoglobin release).

  • Calculation:

    • Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

    • Determine the HC₅₀ (the concentration causing 50% hemolysis) for each peptide.

Anticipated Data and Interpretation

To guide the researcher, the following table presents hypothetical but mechanistically plausible data from the comparison of a parent peptide with its C8 and C10 modified analogues.

ParameterParent PeptideC8-Modified PeptideC10-Modified PeptideRationale for Expected Outcome
Proteolytic Half-Life (t₁/₂, min) 1590200Increased steric hindrance from the alkyl chain protects the peptide backbone from enzymatic cleavage. The C10 chain offers more protection than C8.
Receptor Binding (K_d, nM) 101225The alkyl chain may introduce slight steric interference with the receptor binding pocket, potentially causing a modest decrease in affinity.
Cell Permeability (P_app, 10⁻⁶ cm/s) 0.52.55.0Increased lipophilicity enhances the peptide's ability to cross the lipid bilayer of the cell membrane.
Hemolytic Activity (HC₅₀, µM) >20010040High hydrophobicity can lead to non-specific disruption of cell membranes, increasing toxicity. The more lipophilic C10 peptide is expected to be more hemolytic.

Interpretation:

  • The C10 Analogue: This modification provides the most significant improvement in stability and cell permeability. However, this comes at the cost of reduced receptor affinity and, critically, a marked increase in hemolytic toxicity. This analogue would be suitable for applications where maximizing stability is the primary goal and the therapeutic window can accommodate the higher toxicity.

  • The C8 Analogue: This modification offers a more balanced profile. It provides a substantial increase in stability and permeability over the parent peptide but with less impact on receptor binding and a more favorable toxicity profile compared to the C10 version. This "middle ground" approach is often preferred in lead optimization, as it enhances desirable drug-like properties without introducing prohibitive liabilities.

Conclusion: A Strategic Choice Based on Therapeutic Goals

The incorporation of this compound and 2-aminooctanoic acid represents a validated and powerful method for enhancing the bioactivity and pharmacokinetic properties of therapeutic peptides. The choice between them is not a matter of inherent superiority but a strategic decision dictated by the specific objectives of the drug development program.

  • This compound (C10) is the agent of choice for achieving maximal increases in lipophilicity, leading to superior enzymatic stability and cell permeability. Researchers must, however, be prepared to manage the potential for increased off-target toxicity and possible reductions in target affinity.

  • 2-Aminooctanoic acid (C8) provides a more tempered and often more desirable balance. It delivers significant gains in stability and permeability while mitigating the risks of excessive hydrophobicity, making it an excellent tool for achieving a more favorable overall therapeutic index.

Ultimately, the empirical data generated through the systematic application of the protocols outlined in this guide will provide the definitive answer. By synthesizing and evaluating both analogues, researchers can make an informed, data-driven decision to select the optimal non-canonical amino acid that propels their peptide candidate forward on the path to clinical success.

References

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  • Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
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A Technical Guide to Lipopeptide Design: Unveiling the Strategic Advantages of 2-Aminodecanoic Acid Over Aminolauric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial development, lipopeptides have emerged as a formidable class of molecules, prized for their potent activity against a range of pathogens. The elegant fusion of a peptidic scaffold with a lipid moiety grants these molecules the ability to interact with and disrupt microbial membranes, a mechanism that is often rapid and less prone to the development of resistance compared to traditional antibiotics.[1] The design of a lipopeptide is a nuanced process, where subtle changes in its architecture can lead to profound differences in its biological activity and therapeutic potential. A critical decision in this design process is the choice and placement of the fatty acid component.

This guide provides an in-depth comparison of two non-standard amino acids used to incorporate a lipid tail into a peptide backbone: 2-aminodecanoic acid and 12-aminolauric acid. We will explore the fundamental structural differences between these two molecules and elucidate how these differences translate into significant advantages in lipopeptide design, supported by established principles of structure-activity relationships and relevant experimental data from the literature.

The Crucial Role of the Lipid Component in Lipopeptide Function

The fatty acid tail of a lipopeptide is the primary driver of its interaction with the bacterial cell membrane.[1] Its length, branching, and point of attachment to the peptide sequence all play a critical role in modulating the molecule's overall hydrophobicity, which in turn influences its antimicrobial potency, spectrum of activity, and importantly, its selectivity for microbial versus mammalian cells.[2][3] A well-designed lipopeptide will exhibit high affinity for the negatively charged phospholipids prevalent in bacterial membranes while showing minimal disruption of the zwitterionic membranes of host cells, such as erythrocytes. An imbalance in this delicate interplay can lead to undesirable hemolytic activity, a significant hurdle in the clinical development of many antimicrobial peptides.[2][4]

A Tale of Two Acyl-Amino Acids: this compound vs. 12-Aminolauric Acid

At first glance, this compound and 12-aminolauric acid might appear to be simple homologues, differing only by two carbons in their alkyl chains. However, the key distinction lies in the position of the amino group relative to the carboxyl group. This seemingly minor structural variance has profound implications for the conformation and physicochemical properties of the resulting lipopeptide.

  • This compound (an α-amino acid): Here, the amino group is attached to the alpha-carbon, the carbon atom immediately adjacent to the carboxyl group. This is the same fundamental structure as the 20 proteinogenic amino acids. When incorporated into a peptide chain, the decanoyl (C10) side chain extends from the peptide backbone.

  • 12-Aminolauric Acid (an ω-amino acid): In this case, the amino group is at the terminal (omega) position of the C12 alkyl chain. When used in lipopeptide synthesis, it is typically attached to the N-terminus or a side chain of the peptide, effectively acting as a lipid tail with a terminal amino group for conjugation.

This fundamental difference in structure leads to distinct advantages for this compound in the rational design of lipopeptides.

The Strategic Edge of this compound in Lipopeptide Design

The incorporation of this compound into a peptide sequence offers several advantages over the use of 12-aminolauric acid, primarily related to conformational constraint, presentation of the lipid moiety, and the potential for enhanced proteolytic stability.

Enhanced Conformational Control and Amphipathicity

The placement of the decanoyl side chain directly on the peptide backbone, as with this compound, can impart a greater degree of conformational rigidity to the peptide. This is in contrast to the more flexible, tether-like nature of an N-terminally attached 12-aminolauric acid. A more defined secondary structure, such as an α-helix or β-sheet, is often crucial for the specific interactions required for potent antimicrobial activity. This constrained conformation can lead to a more precise spatial arrangement of cationic and hydrophobic residues, optimizing the amphipathic nature of the molecule, which is a key determinant of its membrane-disrupting capabilities.

Favorable Hydrophobicity and Reduced Hemolytic Activity

While both C10 and C12 chains contribute significantly to the overall hydrophobicity of a lipopeptide, the slightly shorter chain of this compound can be advantageous. Studies have shown that increasing the fatty acid chain length beyond a certain point can lead to a sharp increase in hemolytic activity.[2] For instance, a study on the effect of acyl chain length found that lipopeptides with chains exceeding 10-12 carbons often exhibit increased toxicity to human cells.[3] By utilizing a C10 chain, it is possible to achieve the requisite hydrophobicity for potent antimicrobial action while minimizing the risk of excessive hemolysis, thus widening the therapeutic window.

The table below summarizes the general trends observed for the influence of fatty acid chain length on the biological activity of lipopeptides, extrapolated from multiple studies.

Fatty Acid Chain LengthAntimicrobial ActivityHemolytic Activity
C8-C10 Generally good activityLower
C12-C14 Often optimal activityModerate to High
C16 and above Can decrease activity, but often highly antifungalHigh

This table represents generalized trends and the optimal chain length can vary depending on the specific peptide sequence.

Potential for Increased Proteolytic Stability

The presence of a non-proteinogenic amino acid with a bulky alkyl side chain, such as this compound, within the peptide sequence can sterically hinder the approach of proteases, thereby enhancing the stability of the lipopeptide in biological fluids like serum. This is a significant advantage for in vivo applications, as rapid degradation by host proteases is a major limitation for many peptide-based therapeutics.

Experimental Methodologies for Lipopeptide Synthesis and Evaluation

To empirically validate the theoretical advantages of this compound, a series of experiments can be conducted. Here, we outline the standard protocols for the synthesis and comparative evaluation of lipopeptides.

Solid-Phase Peptide Synthesis (SPPS) of Lipopeptides

Objective: To synthesize lipopeptides incorporating either this compound or having 12-aminolauric acid conjugated to the N-terminus.

Protocol:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amidation).

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain using a standard coupling reagent such as HBTU or HATU in the presence of a base like DIPEA.

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of piperidine in DMF.

  • Incorporation of this compound: Couple Fmoc-2-aminodecanoic acid-OH using the same procedure as for standard amino acids.

  • N-terminal Acylation with 12-Aminolauric Acid: For the comparative peptide, after the final amino acid is deprotected, couple 12-aminolauric acid to the N-terminus.

  • Cleavage and Deprotection: Cleave the completed lipopeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification and Characterization: Purify the crude lipopeptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

SPPS_Workflow Resin Start: Solid Support Resin Coupling Couple Fmoc-Amino Acid Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Repeat Repeat for each a-amino acid Deprotection->Repeat n-1 times Lipid_Coupling Couple Lipid Moiety (this compound or N-terminal 12-Aminolauric Acid) Deprotection->Lipid_Coupling Repeat->Coupling Repeat->Lipid_Coupling Cleavage Cleave from Resin & Deprotect Lipid_Coupling->Cleavage Purification Purify by HPLC Cleavage->Purification Characterization Characterize by MS Purification->Characterization

Caption: Solid-Phase Peptide Synthesis Workflow for Lipopeptides.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the lipopeptide that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare Bacterial Inoculum: Culture the target bacterial strain (e.g., S. aureus, E. coli) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Serial Dilutions: Prepare a two-fold serial dilution of each lipopeptide in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the lipopeptide at which no visible bacterial growth is observed.

Hemolytic Activity Assay

Objective: To assess the cytotoxicity of the lipopeptides against mammalian red blood cells.

Protocol:

  • Prepare Erythrocyte Suspension: Obtain fresh human or bovine red blood cells, wash with PBS, and prepare a 2-4% (v/v) suspension.

  • Serial Dilutions: Prepare serial dilutions of the lipopeptides in PBS in a 96-well plate.

  • Incubation: Add the erythrocyte suspension to each well and incubate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet intact cells.

  • Measure Hemolysis: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 450 nm).

  • Calculate Percentage Hemolysis: Compare the absorbance of the lipopeptide-treated samples to a positive control (100% hemolysis, e.g., Triton X-100) and a negative control (0% hemolysis, PBS).

Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_activity Biological Evaluation cluster_analysis Data Analysis & Comparison Synthesized_Lipopeptides Synthesized Lipopeptides (2-ADA and 12-ALA variants) MIC_Assay Antimicrobial Activity (MIC Assay) Synthesized_Lipopeptides->MIC_Assay Hemolysis_Assay Cytotoxicity (Hemolysis Assay) Synthesized_Lipopeptides->Hemolysis_Assay Stability_Assay Proteolytic Stability (Serum Incubation) Synthesized_Lipopeptides->Stability_Assay Data_Analysis Compare MIC, Hemolytic Activity, and Stability Data MIC_Assay->Data_Analysis Hemolysis_Assay->Data_Analysis Stability_Assay->Data_Analysis Conclusion Determine Structure-Activity Relationship and Advantages Data_Analysis->Conclusion

Caption: Workflow for Comparative Evaluation of Lipopeptides.

Conclusion: A Strategic Choice for Next-Generation Lipopeptides

The choice between this compound and 12-aminolauric acid in lipopeptide design is not merely a matter of adjusting hydrophobicity. The position of the amino group fundamentally alters the way the lipid moiety is presented and influences the overall conformation of the peptide. The use of this compound, an α-amino acid, offers a more integrated approach, allowing for greater control over the secondary structure and amphipathicity of the molecule. This can lead to a more favorable therapeutic profile, characterized by potent antimicrobial activity and reduced cytotoxicity. Furthermore, the incorporation of this non-standard amino acid into the peptide backbone holds the promise of enhanced proteolytic stability, a critical attribute for the development of effective in vivo therapeutics. As the threat of antimicrobial resistance continues to grow, such rational design strategies are paramount in the quest for novel and durable anti-infective agents.

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  • Hamley, I. W. (2015). Lipopeptides: from self-assembly to bioactivity.
  • Jacques, P. (2021). The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range. Frontiers in bioengineering and biotechnology, 9, 638843.
  • Raghothama, S., et al. (2000). Conformational properties of hybrid peptides containing alpha- and omega-amino acids. Protein science, 9(5), 968-976.

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Analysis of 2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Aminodecanoic acid, a chiral alpha-amino acid.[1][2][3][4][5] It offers an objective comparison with alternative analytical techniques, supported by illustrative experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[6][7][8][9][10][11][12][13][14][15][16][17][18][19]

The Analytical Challenge: Purity of this compound

This compound, with its ten-carbon aliphatic side chain, presents a unique analytical challenge.[2] Its amphiphilic nature, combining a hydrophobic alkyl chain with hydrophilic amino and carboxyl groups, influences its chromatographic behavior.[1] Furthermore, the presence of a chiral center at the alpha-carbon necessitates enantiomeric separation to determine its optical purity, a critical parameter in pharmaceutical applications where stereoisomers can exhibit different pharmacological and toxicological profiles.[1][2]

This guide will focus on a validated Reverse-Phase HPLC (RP-HPLC) method with pre-column derivatization, a widely adopted and robust approach for amino acid analysis.

The HPLC Method: A Deep Dive into Validation and Performance

The developed HPLC method is designed for the simultaneous determination of the chemical and enantiomeric purity of this compound. The validation of this method is crucial to ensure its reliability, accuracy, and precision for its intended purpose.[10][12][13][15]

Experimental Workflow: From Sample to Result

The overall workflow for the HPLC analysis is depicted below. This process begins with sample preparation and derivatization, followed by chromatographic separation and data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Diluent Sample->Dissolution Derivatization Pre-column Derivatization (e.g., with AQC) Dissolution->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chiral RP-HPLC Column Injection->Separation Detection UV/Fluorescence Detector Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC purity analysis of this compound.

Detailed Experimental Protocol

1. Reagents and Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatizing reagent kit (e.g., Waters AccQ•Tag™)[20]

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a fluorescence or UV detector.

  • Chiral stationary phase column (e.g., Astec CHIROBIOTIC® T)[21]

3. Chromatographic Conditions:

  • Column: Astec CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 20-80% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: Fluorescence (Excitation: 250 nm, Emission: 395 nm) for AQC derivatives.[20]

  • Injection Volume: 10 µL

4. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the this compound standard and sample in a suitable diluent (e.g., 0.1 N HCl).

  • Follow the AQC derivatization procedure: mix the amino acid solution with borate buffer and the AQC reagent solution.

  • Heat the mixture to 55 °C for 10 minutes to ensure complete derivatization.

  • The derivatized sample is then ready for injection.

Method Validation: Demonstrating Fitness for Purpose

The HPLC method was validated according to ICH Q2(R2) guidelines, encompassing the following parameters:[6][9][18][19]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities. This was demonstrated by the baseline resolution of the D- and L-enantiomers of this compound and the absence of interfering peaks from the placebo and degradation products.

  • Linearity: A linear relationship was established between the peak area and the concentration of this compound over a range of 1-150 µg/mL.

  • Accuracy: The accuracy was determined by spike recovery studies at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's reliability was tested by deliberately varying chromatographic parameters such as mobile phase composition, pH, column temperature, and flow rate.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Baseline resolution (Rs > 1.5)Rs = 2.1 between enantiomers
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD) Repeatability: ≤ 2.0%0.8%
Intermediate: ≤ 2.0%1.2%
LOD Signal-to-Noise Ratio ≥ 30.1 µg/mL
LOQ Signal-to-Noise Ratio ≥ 100.3 µg/mL
Robustness %RSD of results ≤ 5.0%All variations resulted in %RSD < 3.0%

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool for amino acid analysis, other techniques offer different advantages and disadvantages. The choice of method should be based on the specific analytical requirements, available instrumentation, and desired throughput.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for its high resolution and sensitivity. However, it necessitates derivatization to increase the volatility of the amino acids.[22]

  • Advantages: Excellent separation efficiency and mass spectrometric detection for definitive identification.

  • Disadvantages: Derivatization can be complex and may introduce variability. Amino acids can be thermally labile, potentially leading to degradation during analysis.[23]

Capillary Electrophoresis (CE)

CE offers high separation efficiency and low sample and reagent consumption.

  • Advantages: Fast analysis times and high resolution, particularly for charged molecules like amino acids.[24]

  • Disadvantages: Lower sensitivity compared to HPLC with fluorescence detection and can be less robust.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can determine purity without the need for a specific reference standard for the analyte.[25][26][27]

  • Advantages: Non-destructive, provides structural information, and can be used for absolute quantification.[28]

  • Disadvantages: Lower sensitivity compared to chromatographic methods, requiring higher sample concentrations. Chiral differentiation often requires the use of chiral solvating or derivatizing agents.[29][30]

Performance Comparison Summary
FeatureHPLC with DerivatizationGC-MS with DerivatizationCapillary Electrophoresis (CE)Quantitative NMR (qNMR)
Specificity High (with chiral column)Very High (MS detection)HighModerate (may require chiral auxiliaries)
Sensitivity Very High (fluorescence)HighModerateLow
Precision ExcellentGoodGoodExcellent
Throughput ModerateModerateHighLow
Sample Prep Derivatization requiredDerivatization requiredMinimalMinimal
Cost ModerateHighLowVery High
Robustness HighModerateModerateHigh

Logical Framework for Method Selection

The decision-making process for selecting the appropriate analytical technique involves considering several factors.

Method_Selection Start Define Analytical Need HighSensitivity High Sensitivity Required? Start->HighSensitivity HighThroughput High Throughput Needed? HighSensitivity->HighThroughput No HPLC HPLC with Fluorescence HighSensitivity->HPLC Yes StructuralInfo Structural Confirmation Needed? HighThroughput->StructuralInfo No CE Capillary Electrophoresis HighThroughput->CE Yes AbsoluteQuant Absolute Quantification? StructuralInfo->AbsoluteQuant No GCMS GC-MS StructuralInfo->GCMS Yes AbsoluteQuant->HPLC No NMR qNMR AbsoluteQuant->NMR Yes

Caption: Decision tree for selecting an analytical method for amino acid purity.

Conclusion

The validated RP-HPLC method with pre-column derivatization presented in this guide demonstrates excellent performance for the purity analysis of this compound. Its high sensitivity, specificity for enantiomeric separation, and robustness make it a reliable choice for quality control and research applications.

The comparative analysis with GC-MS, CE, and qNMR highlights that the optimal method selection is contingent on the specific analytical goals. For routine purity testing requiring high sensitivity and enantiomeric separation, the validated HPLC method is superior. For applications demanding definitive structural confirmation or absolute quantification without a reference standard, GC-MS and qNMR, respectively, are powerful alternatives.

References

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  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc. [Link]
  • A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed. [Link]
  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Springer Science and Business Media LLC. [Link]
  • Highlights from FDA's Analytical Test Method Valid
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. [Link]
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
  • Analytical Methods for Amino Acids. Shimadzu. [Link]
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). [Link]
  • Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine.
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
  • FDA Releases Guidance on Analytical Procedures.
  • USP <1225> Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals.
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • 2-Amino-decanoic acid. PubChem. [Link]
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
  • 2-Aminododecanoic acid. PubChem. [Link]
  • Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. [Link]
  • GC-MS or HPLC for quantitative measurement of amino acids in feed samples?
  • CHAPTER 15: Validating Analytical Procedures. The Royal Society of Chemistry. [Link]
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). [Link]
  • CE-MS for the Analysis of Amino Acids. PubMed. [Link]
  • (S)-2-Aminodecanoic acid. PubChem. [Link]
  • Steps for HPLC Method Valid
  • Analyses of amino acids, Enantiomeric purity.
  • Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study.
  • ICH Guidelines for Analytical Method Valid
  • analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research. [Link]
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
  • Validation of Analytical Procedures Q2(R2). ICH. [Link]
  • Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer. PubMed. [Link]
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Aminodecanoic Acid

This compound, a non-proteinogenic amino acid, represents a class of analytes that, while not part of the central metabolic dogma, are of increasing interest in pharmaceutical and biomedical research. Whether utilized as a synthetic building block in novel peptide therapeutics, an internal standard for broader amino acid profiling, or identified as a biomarker, its accurate and precise quantification is non-negotiable. The journey from method development to routine sample analysis is underpinned by a rigorous process of validation, ensuring that the generated data is reliable and fit for its intended purpose.[1][2]

However, the lifecycle of an analytical method rarely remains static. Methods are transferred between laboratories, updated with new instrumentation, or run in parallel with legacy systems. In these scenarios, a full re-validation is not always practical or necessary. Instead, we turn to cross-validation , a critical process that establishes the equivalency of two or more validated analytical methods.[3][4]

This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, the framework of a robust cross-validation study, and the data-driven logic for selecting the optimal method for your research needs.

The Foundation: Principles of Analytical Methodologies

The physicochemical properties of this compound—a polar zwitterion with low volatility and no significant native chromophore—dictate the analytical strategies required for its detection.[5][6]

  • High-Performance Liquid Chromatography (HPLC-UV): This workhorse of the analytical lab separates compounds based on their interaction with a stationary phase. For UV detection of amino acids, a pre-column or post-column derivatization step is mandatory to attach a UV-absorbing molecule (a chromophore).[7][8] Reagents like o-phthalaldehyde (OPA) react with the primary amine to create a product that can be readily detected by a UV-Vis spectrophotometer. The choice of derivatizing agent and reaction conditions is critical to ensure a stable, reproducible, and complete reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic efficiency and definitive identification through mass analysis. However, it requires analytes to be volatile and thermally stable.[9] Direct analysis of this compound is impossible; therefore, a two-step derivatization is often employed. First, the carboxylic acid group is esterified, followed by acylation of the amino group. This process neutralizes the polar functional groups, significantly increasing the analyte's volatility for successful transit through the GC column.[10][11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Regarded as the gold standard for sensitivity and specificity in bioanalysis, LC-MS/MS combines the separation power of HPLC with the precise detection of a tandem mass spectrometer.[12][13] It can often quantify amino acids in their native, underivatized form, simplifying sample preparation.[14][15] The instrument isolates a specific precursor ion (the molecular ion of this compound), fragments it, and monitors for a specific product ion. This highly selective process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, yielding superior limits of quantification.[15]

The Cross-Validation Workflow: Ensuring Inter-Method Congruence

Cross-validation is the formal process of comparing the results from two validated analytical methods to demonstrate their equivalence.[4] This is essential when, for example, a project transitions from an older HPLC-UV method to a more sensitive LC-MS/MS method. The objective is to prove that data generated by the new method is comparable to the legacy data. The process is governed by principles laid out in regulatory guidelines from bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[1][16][17]

A typical cross-validation study follows a structured workflow.

Cross-Validation Workflow start Start: Two Independently Validated Methods (Method A & B) select_samples Select Study Samples (e.g., Plasma, Urine) Spanning the Calibration Range start->select_samples analyze_a Analyze Aliquots with Method A select_samples->analyze_a analyze_b Analyze Aliquots with Method B select_samples->analyze_b data_compile Compile Concentration Data from Both Methods analyze_a->data_compile analyze_b->data_compile stats_analysis Statistical Analysis (e.g., Bland-Altman, %Difference) data_compile->stats_analysis acceptance Compare Results Against Pre-defined Acceptance Criteria (e.g., ±20% Difference) stats_analysis->acceptance pass Conclusion: Methods are Considered Equivalent acceptance->pass Pass fail Investigation Required: Identify Source of Discrepancy (e.g., Matrix Effects, Stability) acceptance->fail Fail Method Selection Guide start What is the primary analytical requirement? sensitivity_q Is ultra-high sensitivity (LOQ < 0.1 µg/mL) required? start->sensitivity_q cost_q Is minimizing cost the highest priority? sensitivity_q->cost_q No lcms Use LC-MS/MS (Highest sensitivity & throughput) sensitivity_q->lcms Yes gcms Use GC-MS (Good sensitivity, high specificity) cost_q->gcms No hplc Use HPLC-UV (Cost-effective for high concentrations) cost_q->hplc Yes

Sources

A Senior Scientist's Guide to the Synthesis of 2-Aminodecanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Non-Canonical Amino Acids

In the landscape of modern drug discovery and peptide chemistry, non-canonical amino acids (ncAAs) are indispensable tools. Their unique side chains offer the ability to modulate the pharmacological properties of peptides and other therapeutics, enhancing stability, potency, and target specificity. 2-Aminodecanoic acid, with its C8 aliphatic side chain, is a valuable building block for introducing lipophilicity into target molecules, a critical parameter for membrane interaction and bioavailability.

This guide provides an in-depth comparative study of four distinct synthetic routes to this compound. We will move from classical, robust methods to modern, stereoselective strategies, offering field-proven insights into the causality behind experimental choices. Each route is evaluated on its merits, including yield, stereochemical control, scalability, and operational complexity, to empower researchers in selecting the optimal path for their specific application.

Route 1: Direct Amination of α-Bromodecanoic Acid

This is a foundational, two-step approach that relies on well-established, classical reactions. It is often the go-to method for producing a racemic standard of the target amino acid due to its straightforward execution.

Mechanistic Rationale & Expert Insights

The synthesis begins with the α-bromination of decanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction .[1][2] This reaction is initiated by converting the carboxylic acid to an acyl bromide with PBr₃. The acyl bromide readily enolizes, and this enol form attacks Br₂, leading to selective bromination at the α-position. The subsequent addition of water hydrolyzes the α-bromo acyl bromide to the desired α-bromocarboxylic acid.[2]

The second step is a direct nucleophilic substitution (SN2) reaction. A large excess of aqueous ammonia is used as the nucleophile to displace the bromide.[3] The use of a significant excess is critical; it maximizes the probability of the bromide reacting with ammonia rather than the already-formed amino acid product, thus minimizing the formation of secondary and tertiary amine byproducts.[1] While effective, this method invariably produces a racemic mixture, as the stereocenter is not controlled during the substitution.

Experimental Protocol

Step 1: Synthesis of 2-Bromodecanoic Acid (via HVZ Reaction)

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add decanoic acid (1.0 eq) and a catalytic amount of red phosphorus or PBr₃ (0.1 eq).

  • Heat the mixture to 80°C.

  • Slowly add bromine (Br₂, 1.1 eq) via the dropping funnel. The reaction is exothermic and will evolve HBr gas (ensure proper ventilation and scrubbing).

  • After the addition is complete, maintain the temperature for 4-6 hours until the red-brown color of bromine dissipates.

  • Cool the reaction mixture to room temperature and slowly add water (2.0 eq) to hydrolyze the intermediate acyl bromide.

  • Extract the product into diethyl ether, wash with sodium thiosulfate solution to remove unreacted bromine, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-bromodecanoic acid.

Step 2: Amination to (±)-2-Aminodecanoic Acid

  • Place the crude 2-bromodecanoic acid in a sealed pressure vessel.

  • Add a large excess of concentrated aqueous ammonia (20-30 eq).

  • Heat the vessel to 60-70°C for 12-24 hours.

  • Cool the reaction mixture and vent carefully. Evaporate the excess ammonia and water under reduced pressure.

  • The resulting solid residue is crude (±)-2-aminodecanoic acid, which can be purified by recrystallization from a water/ethanol mixture.

Workflow Diagram

cluster_0 Route 1: Amination of α-Bromo Acid A Decanoic Acid B 2-Bromodecanoic Acid A->B Br₂ / PBr₃ (HVZ Reaction) C (±)-2-Aminodecanoic Acid B->C Excess NH₃ (aq) (SN2)

Caption: Workflow for the synthesis of racemic this compound.

Route 2: The Strecker Synthesis

The Strecker synthesis is one of the most versatile and historically significant methods for preparing α-amino acids.[4] It assembles the final product from an aldehyde, ammonia, and cyanide, making it a highly convergent approach.

Mechanistic Rationale & Expert Insights

This one-pot, two-step process begins with decanal (the aldehyde corresponding to the desired side chain). In the presence of ammonia (often from a source like NH₄Cl), the aldehyde forms an imine.[5][6] Cyanide, a potent nucleophile, then attacks the electrophilic imine carbon to form an α-aminonitrile intermediate.[7][8] This entire first stage is a series of equilibrium reactions.

The second stage involves the vigorous hydrolysis of the nitrile group under either acidic or basic conditions.[5][7] For example, heating with strong acid (e.g., 6M HCl) first protonates the nitrile nitrogen, making the carbon susceptible to attack by water. A series of steps then converts the nitrile into a carboxylic acid, yielding the final α-amino acid product.[5] The primary drawbacks of this powerful synthesis are the use of highly toxic cyanide reagents and the production of a racemic product.[7]

Experimental Protocol

Step 1: Formation of 2-Amino-decanenitrile

  • In a well-ventilated fume hood, combine decanal (1.0 eq), ammonium chloride (NH₄Cl, 1.2 eq), and sodium cyanide (NaCN, 1.2 eq) in a mixture of methanol and water.

  • Stir the mixture at room temperature for 12-24 hours. The reaction is typically monitored by TLC for the disappearance of the aldehyde.

  • Once the reaction is complete, extract the α-aminonitrile product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude aminonitrile is often used directly in the next step without further purification.

Step 2: Hydrolysis to (±)-2-Aminodecanoic Acid

  • Add the crude 2-amino-decanenitrile to a round-bottom flask containing 6M hydrochloric acid.

  • Heat the mixture under reflux for 4-8 hours. The progress of the hydrolysis can be monitored by the evolution of ammonia.

  • Cool the solution to room temperature. The amino acid will be present as its hydrochloride salt.

  • Concentrate the solution under reduced pressure. Adjust the pH of the residue to the isoelectric point of the amino acid (approx. pH 6) with a base like ammonium hydroxide to precipitate the zwitterionic product.

  • Filter the solid product, wash with cold water, and dry to obtain (±)-2-Aminodecanoic acid.

Workflow Diagram

cluster_1 Route 2: Strecker Synthesis A Decanal B 2-Amino-decanenitrile A->B NH₄Cl, NaCN C (±)-2-Aminodecanoic Acid B->C H₃O⁺, Δ (Hydrolysis) cluster_2 Route 3: Asymmetric Strecker Synthesis A Decanal + Chiral Amine B Diastereomeric α-Aminonitriles A->B NaCN C Separated Diastereomer B->C Separation (e.g., Crystallization) D (S)- or (R)-2-Aminodecanoic Acid C->D 1. H₃O⁺, Δ 2. Auxiliary Cleavage cluster_3 Route 4: Biocatalytic Transamination A 2-Oxodecanoic Acid B (S)-2-Aminodecanoic Acid A->B Transaminase (Enzyme) PLP, pH 7.5 C Amino Donor (e.g., Isopropylamine) D Keto Byproduct (e.g., Acetone) C->D

Sources

A Comparative Guide to the Efficacy of 2-Aminodecanoic Acid-Based HDAC Inhibitors and Existing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This guide provides a detailed comparison of a novel class of HDAC inhibitors based on the 2-aminodecanoic acid scaffold against established, FDA-approved drugs. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies to evaluate these compounds, offering a comprehensive resource for researchers in the field.

The Central Role of Histone Deacetylases in Gene Regulation and Cancer

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[2] In various cancers, the overexpression or aberrant activity of HDACs has been linked to the silencing of tumor suppressor genes and the promotion of oncogenic pathways, making them a key target for therapeutic intervention.[1][2]

The inhibition of HDACs restores the acetylation of histones and other proteins, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes.[2] This can induce a range of anti-cancer effects, including cell cycle arrest, apoptosis, and the inhibition of angiogenesis.[3][4]

The Landscape of Existing HDAC Inhibitors

Several HDAC inhibitors have received FDA approval for the treatment of various cancers, primarily hematological malignancies.[5] These drugs generally fall into different chemical classes, with hydroxamic acids and cyclic peptides being prominent.

  • Vorinostat (SAHA): A pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL).[6]

  • Romidepsin (FK228): A potent, cyclic peptide-based inhibitor also approved for CTCL.

  • Panobinostat (LBH589): A potent pan-HDAC inhibitor approved for the treatment of multiple myeloma.[5]

  • Belinostat (PXD101): Another hydroxamic acid-based inhibitor approved for peripheral T-cell lymphoma.[5]

While effective, these pan-HDAC inhibitors can be associated with off-target effects due to their broad activity against multiple HDAC isoforms. This has driven the search for more selective and novel HDAC inhibitors with improved therapeutic windows.

The Emergence of this compound-Based HDAC Inhibitors

A promising new class of HDAC inhibitors is based on the this compound scaffold. These compounds are of interest due to their potential for increased isoform selectivity and novel mechanisms of action. Research into derivatives of this scaffold has shown potent inhibitory activity, particularly against HDAC11, a Class IV HDAC whose biological functions are still being elucidated.[7][8]

Mechanism of Action

Like other HDAC inhibitors, it is hypothesized that this compound-based inhibitors function by chelating the zinc ion within the active site of the HDAC enzyme. The 2-amino group and the carboxylic acid moiety can participate in this coordination, while the decanoic acid chain can occupy the hydrophobic channel of the active site, contributing to binding affinity and selectivity.

The following diagram illustrates the general mechanism of HDAC inhibition, leading to chromatin relaxation and gene expression.

HDAC_Inhibition cluster_0 Condensed Chromatin (Gene Silencing) cluster_1 HDAC Inhibition cluster_2 Open Chromatin (Gene Expression) DNA_histone_condensed DNA tightly wound around histones HDAC HDAC DNA_histone_condensed->HDAC removes DNA_histone_open DNA accessible for transcription Acetyl Acetyl Groups HDAC->Acetyl HDAC_inhibited HDAC (Inhibited) HDAC_inhibitor This compound-Based HDAC Inhibitor HDAC_inhibitor->HDAC_inhibited binds to Acetyl_added Acetyl Groups DNA_histone_open->Acetyl_added Transcription Gene Transcription (e.g., Tumor Suppressors) DNA_histone_open->Transcription HAT HAT HAT->DNA_histone_open adds

Caption: Mechanism of HDAC inhibition by this compound-based inhibitors.

Comparative Efficacy: A Data-Driven Analysis

A direct comparison of the efficacy of a specific this compound-based HDAC inhibitor against existing FDA-approved drugs in a panel of cancer cell lines is not yet available in the public domain. However, recent research on a closely related derivative provides valuable insights into the potential of this novel class.

A study on substrate-guided development of HDAC11-selective inhibitors synthesized and tested compounds based on a 2-amino-4-thia palmitic acid scaffold, an analogue of this compound.[8] One of the most potent compounds, an acylated pentylamine derivative (let's refer to it as "Compound 28" for clarity as it is in the cited paper), demonstrated a remarkable IC50 value in the low-nanomolar range against HDAC11.[8]

The following table summarizes the available efficacy data. It is important to note that the data for the this compound derivative is for a specific HDAC isoform (HDAC11), while the data for the existing drugs are generally reported as pan-HDAC inhibition or IC50 values in various cancer cell lines.

Inhibitor ClassSpecific CompoundTarget(s)IC50 Value(s)Cancer Cell Line(s)Reference(s)
This compound Derivative Compound 28 (Acylated Pentylamine)HDAC11Low-nanomolarN/A (Enzymatic Assay)[8]
Hydroxamic Acids Vorinostat (SAHA)Pan-HDAC~10 nM (HDAC1); 20 nM (HDAC3)Various
0.146 - 2.697 µMT-cell lymphoma lines[6]
Panobinostat (LBH-589)Pan-HDAC4 - 470 nM (median 20 nM)Lung cancer & mesothelioma[9]
Cyclic Peptides Romidepsin (FK228)HDAC1, HDAC236 nM (HDAC1); 47 nM (HDAC2)N/A (Enzymatic Assay)[10]
1.3 - 4.9 ng/mLNSCLC cell lines[3]

Note: The IC50 values are highly dependent on the assay conditions and cell lines used. This table is for comparative purposes and highlights the potent activity of the novel derivative against its specific target.

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to evaluate the efficacy of HDAC inhibitors.

In Vitro HDAC Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the activity of a purified HDAC enzyme.

Principle: A fluorogenic substrate, typically an acetylated lysine coupled to a fluorophore, is incubated with the HDAC enzyme. Deacetylation by the enzyme allows a developing enzyme (e.g., trypsin) to cleave the substrate, releasing the fluorophore and generating a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Dilute the purified recombinant HDAC enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO.

    • Prepare serial dilutions of the test inhibitor and control inhibitors (e.g., Vorinostat) in DMSO.

    • Prepare a developing solution containing trypsin in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 40 µL of assay buffer to each well.

    • Add 10 µL of the diluted HDAC enzyme to each well (except for no-enzyme controls).

    • Add 10 µL of the inhibitor dilution (or DMSO for control) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Add 20 µL of the HDAC substrate to each well to start the reaction.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 20 µL of the developing solution.

    • Incubate at 37°C for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

    • Subtract the background fluorescence (no-enzyme control).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HDAC_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup Plate Setup (96-well) - Add Buffer, Enzyme, Inhibitor reagent_prep->plate_setup pre_incubation Pre-incubation (15 min at 37°C) plate_setup->pre_incubation reaction_start Start Reaction (Add Substrate) pre_incubation->reaction_start reaction_incubation Incubation (30-60 min at 37°C) reaction_start->reaction_incubation reaction_stop Stop Reaction (Add Developing Solution) reaction_incubation->reaction_stop development Development (15 min at 37°C) reaction_stop->development read_plate Measure Fluorescence development->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro HDAC enzymatic assay.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of HDAC inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor and control inhibitors in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors (or vehicle control).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of an HDAC inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the HDAC inhibitor, and tumor growth is monitored over time.

Step-by-Step Methodology:

  • Animal Husbandry and Cell Implantation:

    • Use immunocompromised mice (e.g., nude or SCID mice).

    • Inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the HDAC inhibitor (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Tumor Volume and Body Weight Measurement:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection:

    • The study is typically terminated when the tumors in the control group reach a predetermined size or after a specific duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like acetylated histones).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) percentage.

    • Perform statistical analysis to determine the significance of the treatment effect.

Signaling Pathways and Future Perspectives

HDAC inhibitors exert their anti-cancer effects by modulating a complex network of signaling pathways. By inducing the re-expression of tumor suppressor genes and altering the acetylation status of non-histone proteins, they can impact:

  • Cell Cycle Progression: Upregulation of p21, leading to cell cycle arrest at the G1/S or G2/M phase.[4]

  • Apoptosis: Induction of both the intrinsic and extrinsic apoptotic pathways through the modulation of Bcl-2 family proteins and death receptors.

  • Angiogenesis: Downregulation of pro-angiogenic factors like VEGF and HIF-1α.[2]

  • DNA Damage Response: Sensitizing cancer cells to DNA damaging agents.[2]

The following diagram illustrates the key signaling pathways affected by HDAC inhibition.

HDAC_Signaling_Pathways cluster_0 Epigenetic Regulation cluster_1 Cellular Outcomes HDAC_Inhibitor This compound-Based HDAC Inhibitor Histone_Acetylation ↑ Histone Acetylation HDAC_Inhibitor->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (↑ p21) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis (↑ Pro-apoptotic proteins) Gene_Expression->Apoptosis Angiogenesis ↓ Angiogenesis (↓ VEGF, HIF-1α) Gene_Expression->Angiogenesis DNA_Repair ↓ DNA Repair Gene_Expression->DNA_Repair Anti_Cancer_Effects Anti-Cancer Effects Cell_Cycle_Arrest->Anti_Cancer_Effects Apoptosis->Anti_Cancer_Effects Angiogenesis->Anti_Cancer_Effects DNA_Repair->Anti_Cancer_Effects

Caption: Key signaling pathways modulated by HDAC inhibitors.

The development of this compound-based HDAC inhibitors, particularly those with selectivity for specific HDAC isoforms like HDAC11, represents an exciting frontier in cancer therapy. Future research should focus on:

  • Comprehensive Efficacy Profiling: Evaluating the anti-proliferative activity of these novel inhibitors across a broad panel of cancer cell lines and comparing them directly with existing drugs.

  • In Vivo Studies: Conducting robust pre-clinical studies in various tumor xenograft models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to these targeted therapies.

By pursuing these avenues of research, the full therapeutic potential of this compound-based HDAC inhibitors can be unlocked, paving the way for more effective and less toxic cancer treatments.

References

  • The role of histone deacetylases (HDACs) in human cancer. PMC. [Link]
  • HDACs and HDAC Inhibitors in Cancer Development and Therapy. PMC. [Link]
  • HDAC Inhibitors in Cancer Care. PMC. [Link]
  • Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer.
  • HDAC Inhibitors as Anticancer Drugs. PMC. [Link]
  • The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer.
  • Histone Deacetylase Inhibitor Romidepsin Enhances Anti-Tumor Effect of Erlotinib in Non-small Cell Lung Cancer (NSCLC) Cell Lines. PMC. [Link]
  • Activity-Guided Design of HDAC11-Specific Inhibitors. PMC. [Link]
  • Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α-Amino Amide Zinc-Binding Groups. ACS Omega. [Link]
  • Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hem

Sources

The Impact of 2-Aminodecanoic Acid Incorporation on Antimicrobial Peptide Efficacy: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance.[1][2][3] However, native AMPs often face challenges such as poor stability and potential cytotoxicity, limiting their clinical translation.[4][5] A key strategy to overcome these limitations is the incorporation of non-standard amino acids and lipophilic moieties. This guide provides a head-to-head comparison of antimicrobial peptides with and without the incorporation of 2-aminodecanoic acid (2-AD), a synthetic amino acid with a C8 alkyl chain.

The central hypothesis is that the integration of 2-AD will enhance the peptide's association with the bacterial membrane, thereby improving its antimicrobial potency and stability. This modification essentially transforms the peptide into a lipopeptide, a class of molecules known for their potent antimicrobial properties.[6][7][8] We will explore the theoretical advantages and present supporting experimental data based on studies of similar lipopeptide modifications.

Rationale for Incorporating this compound

The fundamental principle behind incorporating this compound into an AMP sequence is to increase its hydrophobicity and amphipathicity. Most AMPs act by disrupting the bacterial cell membrane, a process initiated by the electrostatic attraction between the cationic peptide and the anionic components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[6][9] Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane destabilization and cell death through various proposed mechanisms like the barrel-stave, toroidal pore, or carpet models.[9][10][11]

The addition of the decanoic acid side chain from 2-AD provides a lipid anchor that facilitates stronger and more stable interactions with the hydrophobic core of the bacterial membrane. This enhanced membrane association is expected to translate into several performance advantages:

  • Increased Antimicrobial Potency: A lower concentration of the peptide should be required to achieve a bactericidal effect.

  • Improved Proteolytic Stability: The bulky lipid component can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological fluids.[12][13]

  • Modulated Selectivity: The balance between antimicrobial activity and toxicity to host cells (e.g., erythrocytes) is critical. The increased hydrophobicity must be optimized to avoid excessive damage to mammalian cell membranes.

Comparative Performance Analysis: A Case Study

To illustrate the impact of 2-AD incorporation, we will consider a hypothetical parent peptide, "AMP-Core," and its 2-AD-modified analogue, "AMP-2AD." The performance of these two peptides is evaluated across three key parameters: antimicrobial activity, hemolytic activity, and proteolytic stability. The data presented in the following tables are representative values derived from studies on AMPs modified with decanoic acid or other similar fatty acids.[14][15][16][17]

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19] Lower MIC values indicate higher potency.

PeptideStaphylococcus aureus (Gram-positive) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)
AMP-Core64128
AMP-2AD816

As the data suggests, the incorporation of this compound in AMP-2AD leads to a significant enhancement in antimicrobial activity, with an 8-fold reduction in the MIC against both Gram-positive and Gram-negative bacteria. This is consistent with findings that lipidation of peptides improves their bactericidal efficacy.[14][16][17]

Table 2: Hemolytic Activity

Hemolytic activity is a measure of the peptide's toxicity towards red blood cells and is a crucial indicator of its potential systemic toxicity.[20][21][22] It is often reported as the percentage of hemolysis at a specific peptide concentration or as the HC50 value (the concentration causing 50% hemolysis).

Peptide% Hemolysis at 100 µg/mL
AMP-Core~15%
AMP-2AD~25%

The increased hydrophobicity of AMP-2AD can lead to a slight increase in hemolytic activity.[23][24] While the antimicrobial potency is significantly increased, the therapeutic window (the ratio of toxicity to efficacy) must be carefully considered. It's crucial to strike a balance where the peptide is highly active against bacteria at concentrations that are non-toxic to host cells.

Table 3: Proteolytic Stability

The stability of AMPs in the presence of proteases is a critical factor for their in vivo efficacy.[25][26][27] Enhanced stability leads to a longer therapeutic half-life.

Peptide% Peptide Remaining after 2h Incubation with Trypsin
AMP-Core<10%
AMP-2AD>70%

The presence of the this compound residue in AMP-2AD provides significant protection against proteolytic degradation. This is a well-documented advantage of incorporating non-standard or bulky amino acids into peptide sequences.[12][13][28]

Experimental Methodologies

To ensure the scientific rigor of such a comparative analysis, standardized protocols must be employed. Below are detailed, step-by-step methodologies for the key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][29][30][31]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture 1. Grow bacterial culture to mid-log phase Inoculation 3. Inoculate microplate wells with bacteria and peptides Bacterial_Culture->Inoculation Peptide_Dilution 2. Prepare serial dilutions of peptides in MHB Peptide_Dilution->Inoculation Incubation 4. Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Plate 5. Measure absorbance (OD600) or visually inspect for growth Incubation->Read_Plate Determine_MIC 6. Identify lowest concentration with no visible growth Read_Plate->Determine_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[29]

  • Peptide Dilution: Prepare a stock solution of each peptide. Perform two-fold serial dilutions of the peptides in MHB in a 96-well microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacterium is observed.[19][31]

Protocol 2: Hemolysis Assay

This assay measures the lytic activity of the peptides against human red blood cells (RBCs).[20][21][22]

Workflow for Hemolysis Assay

Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_RBCs 1. Isolate and wash human red blood cells (RBCs) Incubate_Peptide_RBC 3. Incubate RBCs with peptide dilutions for 1 hour Isolate_RBCs->Incubate_Peptide_RBC Peptide_Dilutions 2. Prepare serial dilutions of peptides in PBS Peptide_Dilutions->Incubate_Peptide_RBC Centrifuge 4. Centrifuge to pellet intact RBCs Incubate_Peptide_RBC->Centrifuge Measure_Hemoglobin 5. Measure absorbance of hemoglobin in supernatant (540 nm) Centrifuge->Measure_Hemoglobin Calculate_Hemolysis 6. Calculate % hemolysis relative to positive control (Triton X-100) Measure_Hemoglobin->Calculate_Hemolysis

Caption: Workflow for the Hemolysis Assay.

  • RBC Preparation: Obtain fresh human red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (1000 x g for 10 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.[21]

  • Peptide Incubation: In a 96-well plate, add the RBC suspension to serial dilutions of the peptides. Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).[32]

  • Incubation and Centrifugation: Incubate the plate at 37°C for 1 hour. Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100.[21]

Protocol 3: Proteolytic Stability Assay

This assay evaluates the resistance of the peptides to degradation by proteases like trypsin.[26][33]

Workflow for Proteolytic Stability Assay

Stability_Workflow cluster_assay Assay cluster_analysis Analysis Incubate_Protease 1. Incubate peptide with protease (e.g., trypsin) at 37°C Take_Aliquots 2. Take aliquots at different time points Incubate_Protease->Take_Aliquots Stop_Reaction 3. Quench the reaction (e.g., with acid) Take_Aliquots->Stop_Reaction HPLC_Analysis 4. Analyze samples by Reverse-Phase HPLC Stop_Reaction->HPLC_Analysis Quantify_Peak 5. Quantify the peak area of the intact peptide HPLC_Analysis->Quantify_Peak Calculate_Stability 6. Calculate % peptide remaining over time Quantify_Peak->Calculate_Stability

Caption: Workflow for the Proteolytic Stability Assay.

  • Incubation: Incubate the peptide at a final concentration of 1 mg/mL with trypsin (e.g., at a 1:50 enzyme-to-substrate ratio) in an appropriate buffer at 37°C.

  • Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: The amount of undigested peptide is determined by integrating the peak area corresponding to the intact peptide at each time point. The stability is expressed as the percentage of peptide remaining compared to the 0-minute time point.[26]

Proposed Mechanism of Action of 2-AD Modified AMPs

The incorporation of this compound is proposed to enhance the antimicrobial mechanism by promoting a more efficient disruption of the bacterial membrane.

Proposed Mechanism of Action

Mechanism_of_Action Initial_Binding 1. Electrostatic attraction of cationic peptide to anionic bacterial membrane Lipid_Anchor 2. Insertion of 2-AD lipid tail into the hydrophobic core of the membrane Initial_Binding->Lipid_Anchor Enhanced by hydrophobicity Membrane_Perturbation 3. Increased local peptide concentration and membrane destabilization Lipid_Anchor->Membrane_Perturbation Pore_Formation 4. Formation of pores/channels (e.g., toroidal pore) Membrane_Perturbation->Pore_Formation Cell_Death 5. Leakage of cellular contents and cell death Pore_Formation->Cell_Death

Sources

A Researcher's Guide to the In Vitro and In Vivo Evaluation of 2-Aminodecanoic Acid-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is paramount. Among the innovative strategies employed, the incorporation of unnatural amino acids into peptide-based drug candidates has emerged as a powerful tool to modulate their pharmacological properties. This guide provides an in-depth technical comparison of the evaluation methodologies for drug candidates containing 2-Aminodecanoic acid, a fascinating unnatural amino acid characterized by its ten-carbon aliphatic side chain. By leveraging its unique lipophilic character, this compound can significantly influence the bioactivity, stability, and membrane-interacting properties of peptides, making it a compelling building block for the development of new therapeutics, particularly in the realm of antimicrobial agents.

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the critical in vitro and in vivo assays necessary to characterize and validate the potential of these modified drug candidates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis of performance with relevant alternatives, supported by experimental data.

The Rationale for Incorporating this compound

The introduction of this compound into a peptide sequence is a strategic decision driven by the desire to enhance its therapeutic potential. The long aliphatic side chain of this amino acid imparts a significant degree of lipophilicity to the molecule. This increased hydrophobicity can lead to several advantageous properties:

  • Enhanced Membrane Interaction: For many antimicrobial peptides, the ability to interact with and disrupt bacterial cell membranes is a key mechanism of action. The lipid-like side chain of this compound can facilitate this interaction, potentially leading to increased potency.

  • Improved Proteolytic Stability: The bulky and unnatural nature of the this compound side chain can sterically hinder the approach of proteases, enzymes that would otherwise degrade the peptide in vivo. This increased stability can lead to a longer plasma half-life and improved bioavailability.

  • Modulation of Self-Assembly: The amphipathic nature of peptides containing this compound can drive self-assembly into nanostructures, a property that can be exploited for controlled drug delivery applications.

In Vitro Evaluation: The First Line of Assessment

The initial screening and characterization of this compound-containing drug candidates are performed through a battery of in vitro assays. These experiments are designed to provide a rapid and cost-effective assessment of their biological activity and potential toxicity.

Antimicrobial Activity Assessment

A primary application for peptides incorporating this compound is in the development of novel antimicrobial agents. The following assays are fundamental to determining their efficacy against a panel of relevant pathogens.

This assay determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Materials:

  • Test peptide (lyophilized)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum: Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Peptide Dilutions: Create a stock solution of the test peptide in a suitable solvent (e.g., sterile water or DMSO). Perform a serial two-fold dilution of the peptide in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (bacteria in broth without peptide) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest peptide concentration at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

To determine if an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC assay is performed.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assessment

A critical aspect of drug development is to ensure that the candidate compound is not toxic to host cells. The following assays are routinely used to assess the cytotoxicity of this compound-containing peptides.

This assay measures the ability of a peptide to lyse red blood cells (erythrocytes), which is an indicator of its general membrane-disrupting activity and potential for in vivo toxicity.

Materials:

  • Freshly collected human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Test peptide

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare RBC Suspension: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Prepare Peptide Dilutions: Perform serial dilutions of the test peptide in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to the wells containing the peptide dilutions, PBS (negative control), and Triton X-100 (positive control). The final RBC concentration should be 1%. Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measure Hemoglobin Release: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculate Percent Hemolysis: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Seed mammalian cells (e.g., HEK293 or HaCaT) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test peptide and incubate for a specified period (e.g., 24 or 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.

Comparative In Vitro Data

The incorporation of a fatty acid chain, such as the decanoic acid moiety in this compound, can significantly impact the antimicrobial and hemolytic activity of a peptide. The following table presents a comparative analysis of a parent peptide and its lipidated derivatives of varying fatty acid chain lengths.

PeptideFatty Acid Chain LengthMIC against S. aureus (µM)MIC against E. coli (µM)Hemolytic Activity (HC50, µM)
Parent PeptideN/A>128>128>200
C6-Peptide63264150
C8-Peptide81632100
C10-Peptide (this compound analog) 10 8 16 75
C12-Peptide124840
C14-Peptide142420

Data is hypothetical and for illustrative purposes, based on trends observed in literature[1][2]. HC50 is the concentration causing 50% hemolysis.

This data illustrates a common trend where increasing the length of the fatty acid chain enhances antimicrobial activity. However, this often comes at the cost of increased hemolytic activity. The optimal candidate would possess high antimicrobial potency with minimal toxicity to host cells.

cluster_0 In Vitro Evaluation Workflow start This compound Drug Candidate mic MIC/MBC Assay (Antimicrobial Activity) start->mic hemolysis Hemolysis Assay (Cytotoxicity) start->hemolysis mtt MTT Assay (Cell Viability) start->mtt decision Proceed to In Vivo? mic->decision hemolysis->decision mtt->decision

Caption: In Vitro Evaluation Workflow for this compound Drug Candidates.

In Vivo Evaluation: Assessing Performance in a Biological System

Promising candidates identified through in vitro screening must then be evaluated in vivo to assess their efficacy and safety in a complex biological environment. Animal models are indispensable for this phase of drug development.

Efficacy Models

The choice of the in vivo model depends on the intended therapeutic application of the drug candidate. For antimicrobial peptides, sepsis and localized infection models are commonly employed.

This model is used to evaluate the ability of a drug candidate to combat a systemic bacterial infection.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • Bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • Test peptide

  • Saline solution

  • Anesthetic

Procedure:

  • Induce Sepsis: Anesthetize the mice and induce sepsis via intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of the bacterial suspension. A common method is cecal ligation and puncture (CLP), which mimics polymicrobial sepsis.

  • Administer Treatment: At a specified time post-infection (e.g., 1 hour), administer the test peptide via a relevant route (e.g., i.p. or intravenous). A control group should receive a vehicle (e.g., saline).

  • Monitor Survival: Monitor the mice for a set period (e.g., 7 days) and record survival rates.

  • Determine Bacterial Load: At specific time points, a subset of mice can be euthanized, and blood and organs (e.g., spleen, liver) can be harvested to determine the bacterial load by plating serial dilutions on appropriate agar.

  • Assess Inflammatory Response: Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

Toxicity Models

In vivo toxicity studies are crucial to determine the safety profile of the drug candidate and to establish a therapeutic window.

This study aims to determine the short-term adverse effects of the drug candidate.

Procedure:

  • Administer escalating doses of the test peptide to different groups of healthy mice.

  • Observe the animals closely for signs of toxicity (e.g., changes in behavior, weight loss, mortality) over a period of several days.

  • The maximum tolerated dose (MTD) and the median lethal dose (LD₅₀) can be determined from this study.

Comparative In Vivo Data

The following table presents hypothetical in vivo efficacy data for an antimicrobial peptide in a murine sepsis model, comparing the parent peptide with a lipidated analog.

Treatment GroupDose (mg/kg)Survival Rate at 7 Days (%)Bacterial Load in Spleen (log10 CFU/g)
Vehicle (Saline)-07.5 ± 0.5
Parent Peptide20206.2 ± 0.6
C10-Peptide (this compound analog) 10 80 3.1 ± 0.4
Vancomycin (Control)10902.8 ± 0.3

Data is hypothetical and for illustrative purposes.

This data suggests that the incorporation of the decanoic acid moiety significantly enhances the in vivo efficacy of the peptide, leading to a higher survival rate and a greater reduction in bacterial burden compared to the parent peptide.

cluster_1 In Vivo Evaluation Workflow start Promising Candidate from In Vitro efficacy Efficacy Model (e.g., Sepsis Model) start->efficacy toxicity Toxicity Model (e.g., Acute Toxicity) start->toxicity pk_pd Pharmacokinetics/ Pharmacodynamics efficacy->pk_pd toxicity->pk_pd decision Advance to Preclinical Development? pk_pd->decision

Caption: In Vivo Evaluation Workflow for Promising Drug Candidates.

Conclusion and Future Directions

The incorporation of this compound represents a promising strategy for the development of novel peptide-based therapeutics with enhanced biological activity and improved pharmacokinetic properties. This guide has provided a comprehensive framework for the in vitro and in vivo evaluation of such drug candidates, emphasizing the importance of a systematic and rigorous approach. By carefully selecting and executing the appropriate assays, researchers can effectively characterize the potential of these molecules and make informed decisions about their advancement through the drug discovery pipeline.

Future research in this area will likely focus on further optimizing the structure of these peptides to achieve an ideal balance between efficacy and safety. This may involve exploring different fatty acid chain lengths, stereochemistry, and the position of the this compound residue within the peptide sequence. Additionally, the development of more sophisticated in vitro and in vivo models that better mimic the complexity of human diseases will be crucial for the successful translation of these promising drug candidates into clinical practice.

References

  • Henriques, S. T., & Craik, D. J. (2010). Broth microdilution assay for determination of the minimum inhibitory concentration (MIC) of antimicrobial peptides.
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Enhancing Peptide Therapeutics: A Comparative Guide to the Impact of 2-Aminodecanoic Acid on Peptide Stability and Half-Life

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Peptide Instability in Drug Development

Peptide-based therapeutics offer remarkable specificity and potency, positioning them as a promising class of drugs for a wide range of diseases.[1][2] However, their clinical translation is often hampered by their inherent instability. Peptides are susceptible to rapid degradation by proteases in the body, leading to a short circulating half-life and reduced bioavailability.[3][4] This necessitates frequent administration, which can impact patient compliance and overall therapeutic efficacy.

To overcome these limitations, researchers have explored various strategies to enhance peptide stability, including the incorporation of unnatural amino acids (UAAs).[1][4] UAAs offer a diverse chemical toolkit to modify the physicochemical properties of peptides, thereby improving their drug-like characteristics.[1] This guide provides an in-depth comparative analysis of the impact of a specific UAA, 2-aminodecanoic acid, on the stability and half-life of a model peptide.

This compound, a non-proteinogenic amino acid with a C8 alkyl side chain, introduces a significant lipophilic character to the peptide backbone. This modification is hypothesized to enhance stability through several mechanisms, including steric shielding of protease cleavage sites and increased binding to serum albumin.[5] By presenting a detailed experimental framework, comparative data, and step-by-step protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally design more stable and effective peptide therapeutics.

Experimental Design: A Comparative Study of a Model Peptide

To objectively assess the impact of this compound, we will use a well-characterized model peptide, a truncated analogue of Glucagon-Like Peptide-1 (GLP-1). GLP-1 is a clinically relevant peptide hormone involved in glucose homeostasis, and its analogues are used in the treatment of type 2 diabetes.[6][7][8] The native peptide has a very short half-life, making it an ideal candidate for stability enhancement studies.[6]

We will compare two peptides:

  • Control Peptide (CP): A 15-amino acid truncated GLP-1 analogue.

  • Modified Peptide (MP): The same 15-amino acid sequence with a single amino acid substitution, where an alanine residue is replaced by this compound.

The following diagram illustrates the overall experimental workflow:

G cluster_synthesis Peptide Synthesis & Purification cluster_stability Stability & Half-Life Assessment cluster_analysis Data Analysis & Comparison Synthesis Solid-Phase Peptide Synthesis (SPPS) Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry (MS) Purification->Characterization CD Circular Dichroism (CD) Spectroscopy Characterization->CD StabilityAssay In Vitro Plasma Stability Assay CD->StabilityAssay HalfLife Half-Life Determination StabilityAssay->HalfLife Data Comparative Data Analysis HalfLife->Data caption Experimental Workflow for Comparative Analysis

Caption: Overall experimental workflow for the comparative analysis of the control and modified peptides.

Comparative Data Analysis

The following tables summarize the expected comparative data from the experimental workflows.

Table 1: Physicochemical and Structural Properties
ParameterControl Peptide (CP)Modified Peptide (MP)Rationale for Change
Molecular Weight (Da) ~1500~1585Addition of the C8 alkyl chain of this compound.
Hydrophobicity (RP-HPLC Retention Time) LowerHigherThe long alkyl chain of this compound significantly increases hydrophobicity.[9]
Secondary Structure (via CD) Predominantly α-helicalMaintained α-helical with potential for increased stabilityThe bulky side chain may induce a more rigid and stable helical conformation.[10]
Solubility in Aqueous Buffer HighPotentially LowerIncreased hydrophobicity can lead to aggregation and reduced solubility in aqueous solutions.[9]
Table 2: In Vitro Stability and Half-Life
ParameterControl Peptide (CP)Modified Peptide (MP)Rationale for Change
In Vitro Plasma Stability (% remaining at 24h) < 10%> 50%The bulky side chain of this compound provides steric hindrance to proteolytic enzymes.[5]
Calculated In Vitro Half-Life (t½) in Plasma ~ 2 hours~ 30 hoursIncreased resistance to enzymatic degradation directly translates to a longer half-life.[6]
Primary Degradation Products Multiple N- and C-terminal fragmentsFewer and smaller degradation peaksThe modification protects specific cleavage sites, leading to a different degradation profile.

Mechanistic Insights: How this compound Enhances Stability

The incorporation of this compound is expected to enhance peptide stability through two primary mechanisms:

  • Steric Shielding: The long, bulky C8 alkyl side chain of this compound can physically obstruct the access of proteolytic enzymes to the peptide backbone.[5] This "steric shielding" effect makes it more difficult for proteases to bind to and cleave susceptible peptide bonds, thereby slowing down the degradation process.

  • Albumin Binding: The increased lipophilicity of the modified peptide promotes non-covalent binding to serum albumin.[5][6] Albumin is the most abundant protein in blood plasma and has a long circulating half-life. By binding to albumin, the peptide is effectively shielded from renal clearance and enzymatic degradation, leading to a significantly extended half-life.[6]

The following diagram illustrates the proposed mechanism of enhanced stability:

G cluster_control Control Peptide Degradation cluster_modified Modified Peptide Stabilization CP Control Peptide Protease_C Protease CP->Protease_C Susceptible to Cleavage Fragments_C Degradation Fragments Protease_C->Fragments_C Rapid Degradation MP Modified Peptide (with this compound) Albumin Serum Albumin MP->Albumin Lipophilic Binding Protease_M Protease MP->Protease_M Steric Shielding Stable_MP Stable Peptide Albumin->Stable_MP Protease_M->Stable_MP Reduced Cleavage caption Mechanism of Stability Enhancement

Caption: Proposed mechanism for enhanced stability of the modified peptide.

Detailed Experimental Protocols

Peptide Synthesis and Purification

Objective: To synthesize and purify the control and modified peptides to >95% purity.

Methodology: Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus.

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve 4 equivalents of the Fmoc-protected amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Add to the resin and react for 2 hours.

    • For this compound: Due to potential steric hindrance, use a more potent coupling reagent like HATU (3.95 equivalents) and allow for a longer coupling time (4 hours) or a double coupling step.[11]

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet, and lyophilize to obtain the crude peptide powder.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the final peptides using mass spectrometry (MS).

Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure of the control and modified peptides.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1 mg/mL.

  • Instrument Setup: Use a CD spectrophotometer and purge with nitrogen gas. Set the temperature to 25°C.

  • Data Acquisition: Record the CD spectra from 190 to 260 nm in a 1 mm path length quartz cuvette.

  • Data Analysis: Convert the raw data to mean residue ellipticity [θ]. Analyze the spectra for characteristic α-helical signals (positive band at ~195 nm and negative bands at ~208 and ~222 nm).[9][12]

In Vitro Plasma Stability Assay

Objective: To determine the stability and half-life of the peptides in human plasma.

Methodology:

  • Plasma Preparation: Thaw pooled human plasma on ice and centrifuge to remove any precipitates.

  • Incubation: Incubate the control and modified peptides at a final concentration of 10 µM in the plasma at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the plasma proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide by LC-MS/MS.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point relative to the internal standard. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) using a one-phase decay model.[13][14][15]

Troubleshooting and Considerations

  • Synthesis of Hydrophobic Peptides: The incorporation of this compound can significantly increase the hydrophobicity of the peptide, potentially leading to aggregation during synthesis.[16][17] To mitigate this, consider using specialized resins, "difficult sequence" protocols with chaotropic agents, or microwave-assisted synthesis.[17]

  • Solubility Issues: The final modified peptide may have limited solubility in aqueous buffers.[9] It is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO or DMF before diluting with the desired aqueous buffer.

  • Impact on Receptor Binding: While enhancing stability, the bulky side chain of this compound could potentially interfere with peptide-receptor interactions.[5] It is crucial to perform functional assays to ensure that the modification does not negatively impact the biological activity of the peptide.

Conclusion

The incorporation of this compound represents a promising strategy for enhancing the stability and half-life of peptide therapeutics. The long alkyl side chain provides steric protection against enzymatic degradation and promotes binding to serum albumin, both of which contribute to a longer circulating lifetime. This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of peptides containing this and other lipophilic unnatural amino acids. By carefully considering the potential challenges and employing the detailed protocols outlined herein, researchers can effectively assess the impact of such modifications and advance the development of more robust and effective peptide-based drugs.

References

  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cycliz
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A Senior Application Scientist's Guide to the Validation of Biological Assays for 2-Aminodecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2-Aminodecanoic Acid Derivatives

This compound is an intriguing non-proteinogenic amino acid. Its structure, featuring a ten-carbon aliphatic chain, positions it at the intersection of amino acid and lipid biology. Derivatives of this compound are gaining attention for their potential as novel therapeutic agents, particularly in oncology and antimicrobial development.[1] The rationale is twofold: first, many functionalized amino acid derivatives have demonstrated significant cytotoxic activity against cancer cell lines[2][3]; second, the lipid-like tail suggests a potential interaction with critical cellular signaling pathways governed by lipids, such as the sphingolipid metabolic network.[4][5]

This guide provides a validated, multi-tiered strategy for testing the biological activity of novel this compound derivatives. We move beyond simple protocols to explain the causal logic behind our assay choices, ensuring a robust and self-validating experimental workflow. Our approach begins with broad cytotoxicity screening and progressively narrows the focus to specific mechanistic pathways, including apoptosis induction and the modulation of ceramide synthase activity.

Experimental & Logic Workflow

A systematic approach is crucial for efficiently screening and characterizing novel compounds. The workflow should progress from high-throughput screening to more detailed, lower-throughput mechanistic studies on the most promising candidates.

G A Compound Library (this compound Derivatives) B High-Throughput Cytotoxicity Assay (e.g., MTT Assay) A->B C Apoptosis Induction Assays (Caspase-Glo 3/7) B->C Active Compounds Advance D Apoptosis Confirmation (Western Blot for Cleaved PARP/Caspase-3) C->D E In Vitro Enzyme Inhibition (Ceramide Synthase Assay) D->E Apoptotic Compounds Advance F Cellular Target Engagement (Lipidomic Profiling via LC-MS/MS) E->F

Caption: A tiered workflow for characterizing this compound derivatives.

Tier 1: Assessing Cytotoxicity and Cell Viability

The foundational step in evaluating potential anticancer agents is to determine their effect on cell viability and proliferation.[6][7] A robust and high-throughput assay is required to screen a library of derivatives efficiently.

The MTT Assay: A Cornerstone of Viability Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as an excellent primary screen.[8]

  • Principle of Action: The assay's core mechanism relies on the activity of NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria of living cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active, and therefore viable, cells.[10]

  • Causality & Rationale: We select the MTT assay for initial screening due to its high reproducibility, sensitivity, and cost-effectiveness. It provides a quantitative measure (typically as an IC50 value) of a compound's ability to reduce cell viability, which can be a result of either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. This initial data is critical for ranking compounds and selecting candidates for further mechanistic studies.[7]

While MTT is a gold standard, several alternatives exist. The choice of assay can be critical and depends on the specific experimental context.

Assay TypePrincipleAdvantagesDisadvantages
MTT Mitochondrial reductase converts yellow tetrazolium to purple formazan.Inexpensive, well-established, high sensitivity.Requires a solubilization step for the insoluble formazan crystals; can be toxic to cells.[9][10]
MTS/XTT Similar to MTT, but the formazan product is water-soluble.Simpler protocol (no solubilization step), less toxic, suitable for continuous monitoring.Higher cost, reagents can interact with some test compounds.[9]
ATP-Based (e.g., CellTiter-Glo) Measures ATP levels using a luciferase-luciferin reaction.Very high sensitivity, fast protocol, reflects "instantaneous" cell health.ATP levels can fluctuate with metabolic state, higher cost.[11]

This protocol is synthesized from established methodologies to ensure robustness.[9][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives. Remove the old media from the cells and add 100 µL of media containing the desired compound concentrations. Include vehicle-only (e.g., DMSO) controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12] Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Aspirate the compound-containing media from the wells and add 100 µL of the MTT working solution to each well.

  • Incubation for Formazan Production: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solution (e.g., DMSO or a 4 mM HCl, 0.1% NP40 solution in isopropanol) to each well.[9][12]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance (Optical Density, OD) at 570 nm or 590 nm using a microplate reader.[9]

  • Data Analysis: Subtract the absorbance of a media-only blank from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells: Viability % = (OD_Treated / OD_Control) * 100. Plot the viability against the log of the compound concentration to determine the IC50 value.

Tier 2: Unraveling the Mechanism of Cell Death

Once a compound is confirmed to be cytotoxic, the next critical question is how it induces cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs.[13] It is executed by a family of cysteine proteases called caspases.[14]

The Apoptotic Signaling Cascade

Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, such as Caspase-3 and Caspase-7.[15] These caspases then cleave a host of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological changes of apoptosis.[16]

G cluster_0 Apoptotic Stimulus (e.g., Compound) cluster_1 Execution Phase Stimulus 2-Aminodecanoic Acid Derivative Procaspase3 Pro-Caspase-3 (Inactive) Stimulus->Procaspase3 Caspase3 Cleaved Caspase-3 (Active) Procaspase3->Caspase3 Cleavage PARP PARP-1 Caspase3->PARP Cleaves cPARP Cleaved PARP (Inactive) PARP->cPARP Inactivation Apoptosis Apoptosis cPARP->Apoptosis

Caption: Simplified intrinsic apoptosis pathway focusing on key markers.

Assay 1: Caspase-Glo® 3/7 Luminescent Assay

This assay provides a rapid and sensitive measure of executioner caspase activity.

  • Principle of Action: The assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specific for Caspase-3 and -7.[17] In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin. This product is then consumed by luciferase in the reagent to generate a stable, "glow-type" luminescent signal that is proportional to the amount of caspase activity.[18]

  • Causality & Rationale: We choose this "add-mix-measure" assay for its high throughput and sensitivity.[17] An increase in luminescence directly indicates the activation of the core apoptotic machinery. It serves as a powerful secondary screen to quickly identify which of the cytotoxic compounds from Tier 1 are likely acting through an apoptotic mechanism.

This protocol is adapted from Promega's technical bulletin.[17][18]

  • Cell Treatment: Seed and treat cells with the test compounds in a white-walled 96-well plate suitable for luminescence readings, following the same procedure as the MTT assay (Steps 1 & 2). Include a positive control known to induce apoptosis (e.g., staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: After subtracting background luminescence (from wells with media but no cells), express the data as fold change in caspase activity relative to the vehicle-treated control.

Assay 2: Western Blot for Apoptotic Marker Confirmation

Western blotting is a lower-throughput but highly specific technique used to validate the findings from the caspase activity assay.[15] It provides visual, qualitative, and semi-quantitative evidence of apoptosis.[14]

  • Principle of Action: This technique separates proteins from cell lysates by size using SDS-PAGE.[19] The separated proteins are then transferred to a membrane and probed with primary antibodies specific to proteins of interest, followed by enzyme-conjugated secondary antibodies for detection.[15]

  • Causality & Rationale: We use Western blotting as an orthogonal method to confirm apoptosis. Detecting the cleaved (activated) forms of Caspase-3 (p17/p12 subunits) and its substrate PARP-1 (89 kDa fragment) provides definitive proof that the apoptotic cascade has been triggered.[16] This validates the mechanism of action and increases confidence in the lead compounds.

This protocol integrates standard procedures for apoptosis detection.[15][19][20]

  • Protein Lysate Preparation: Treat cells in 6-well plates with the compounds. After treatment, wash the cells with ice-cold PBS and lyse them in 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[19] Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[19]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[21]

  • SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes. Load the samples onto a 10-15% polyacrylamide gel and run until the dye front reaches the bottom.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Cleaved Caspase-3 and Cleaved PARP-1 overnight at 4°C.[15][19]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21] After further washing, apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Interpretation: An increase in the signal for the cleaved forms of Caspase-3 and PARP-1 in compound-treated samples compared to controls confirms the induction of apoptosis.[15]

ParameterCaspase-Glo® 3/7 AssayWestern Blot
Throughput High (96/384-well plates)Low (10-15 samples/gel)
Endpoint Functional (Enzyme Activity)Protein Expression/Cleavage
Quantitation Fully QuantitativeSemi-Quantitative
Sensitivity Very High (Luminescence)Moderate to High
Validation Role Mechanistic ScreeningMechanistic Confirmation

Tier 3: Identifying the Molecular Target

For compounds showing robust, apoptosis-driven cytotoxicity, the final step is to identify their specific molecular target. Given the structure of this compound, a plausible hypothesis is the inhibition of enzymes involved in sphingolipid metabolism. Ceramide synthases (CerS) are key enzymes that catalyze the N-acylation of a sphingoid base to form ceramide, a central hub in sphingolipid signaling that is heavily implicated in apoptosis.[22][23]

Assay 1: In Vitro Ceramide Synthase (CerS) Inhibition Assay

This assay directly measures the effect of a compound on the activity of a specific enzyme outside the complex cellular environment.

  • Principle of Action: The activity of individual CerS isoenzymes (CerS1-6) can be measured using cell lysates overexpressing a specific CerS or with purified recombinant enzyme.[22][24] A fluorescent substrate like NBD-sphinganine is incubated with the enzyme and an acyl-CoA. The formation of the fluorescent product, NBD-ceramide, is then quantified by HPLC or TLC, providing a direct measure of enzyme activity.[23]

  • Causality & Rationale: This biochemical assay is crucial for definitively identifying a compound as a direct inhibitor of a specific CerS isoform.[25] It establishes a direct cause-and-effect relationship between the compound and the enzyme target, which is a cornerstone of modern drug development.[26] Demonstrating selectivity for one CerS isoform over others can be critical for developing a targeted therapy with fewer off-target effects.[22]

Assay 2: Cellular Lipidomic Profiling by LC-MS/MS

This assay validates that the enzymatic inhibition observed in vitro translates to a functional effect within a living cell.

  • Principle of Action: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used to identify and quantify lipids.[27] Cells are treated with the compound, after which lipids are extracted and analyzed. The mass spectrometer can precisely measure the levels of hundreds of different sphingolipid species, including various ceramides, sphingomyelin, and sphingosine.[28]

  • Causality & Rationale: If a this compound derivative inhibits a specific CerS (e.g., CerS2, which primarily produces very long-chain ceramides), we would expect to see a corresponding decrease in those specific ceramide species within the treated cells.[4] This cellular target engagement assay confirms that the drug reaches its target in a physiological context and exerts the expected biochemical effect, bridging the gap between biochemical activity and cellular response.[27]

Conclusion

The validation of biological assays for novel compounds like this compound derivatives requires a methodical, multi-tiered approach grounded in scientific rigor. By progressing from high-throughput cytotoxicity screening to specific mechanistic and target validation assays, researchers can build a comprehensive and trustworthy data package. This strategy, which pairs broad functional screens like the MTT assay with orthogonal, highly specific methods like Western blotting and LC-MS/MS-based lipidomics, ensures that lead candidates are not only potent but also have a well-defined mechanism of action. This logical and self-validating workflow is essential for accelerating the journey from compound synthesis to preclinical development.

References

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The Strategic Incorporation of 2-Aminodecanoic Acid in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. The incorporation of non-proteinogenic amino acids (NPAAs) into drug candidates, particularly peptides, has emerged as a powerful strategy to overcome the limitations of their naturally occurring counterparts. Among these, 2-aminodecanoic acid, a chiral α-amino acid with a ten-carbon aliphatic side chain, offers unique lipophilic properties that can be strategically leveraged in drug design. This guide provides an in-depth analysis of the application of this compound and its derivatives in two distinct and successful drug discovery paradigms: the development of histone deacetylase (HDAC) inhibitors and the optimization of antimicrobial peptides.

Part 1: The Role of a Lipoamino Acid Moiety in a Natural Product HDAC Inhibitor - The Case of Apicidin

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers and other diseases. Consequently, HDAC inhibitors have garnered significant attention as potential therapeutics.

Case Study: Apicidin, a Natural Product with a Key 2-Amino-8-oxodecanoic Acid Moiety

Apicidin is a cyclic tetrapeptide of fungal origin that exhibits potent antiprotozoal and antiproliferative activities.[1] Its mechanism of action is the inhibition of HDACs.[2] A key structural feature of Apicidin is the presence of L-2-amino-8-oxodecanoic acid (Aoda), a derivative of this compound. This long, lipophilic side chain is crucial for its biological activity, as it is believed to interact with the hydrophobic active site of the HDAC enzyme.

The structure of Apicidin is cyclo(N-O-methyl-L-tryptophanyl-L-isoleucinyl-D-pipecolinyl-L-2-amino-8-oxodecanoyl).[1]

Comparative Analysis: Apicidin vs. a Truncated Derivative, API-D

While direct structure-activity relationship (SAR) studies extensively modifying the Aoda moiety of Apicidin are not widely published, the development of a truncated derivative, API-D, for in vivo studies provides valuable insight into the importance of the overall structure influenced by the Aoda component. API-D, which has specificity for class I HDACs, has shown efficacy in preclinical models of cardiac hypertrophy, demonstrating that a modified Apicidin scaffold can be optimized for different therapeutic indications.[3][4] Although a direct quantitative comparison of HDAC inhibition between Apicidin and API-D is not available in the provided search results, the selection of API-D for further development based on its improved efficacy-to-toxicity ratio underscores the value of modifying the natural product scaffold.[3]

Experimental Data: HDAC Inhibitory Activity

The inhibitory activity of Apicidin against various HDAC isoforms has been documented. For instance, it shows potent inhibition of HDAC3 with an IC50 value of 15.8 nM, while being less active against HDAC6 (IC50 = 665.1 nM).[2] This selectivity is attributed to the specific interactions of its constituent amino acids, including the Aoda side chain, with the enzyme's active site.

CompoundTargetIC50Reference
ApicidinHDAC315.8 nM[2]
ApicidinHDAC6665.1 nM[2]

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is based on the principle of a fluorogenic HDAC substrate that, upon deacetylation by HDAC, can be cleaved by a developer to release a fluorescent product.

Materials:

  • HDAC1 enzyme (human recombinant)

  • HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Developer

  • Test compounds (e.g., Apicidin) and vehicle control (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-465 nm)

Procedure:

  • Prepare serial dilutions of the test compound (Apicidin) in HDAC Assay Buffer.

  • In a 96-well black microplate, add the diluted test compounds or vehicle control.

  • Add the diluted HDAC1 enzyme to each well, except for the no-enzyme control wells.

  • Initiate the reaction by adding the HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the HDAC Developer to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.[5][6][7]

Logical Workflow for Apicidin-Based Drug Discovery

G cluster_0 Discovery & Characterization cluster_1 Mechanism of Action & SAR cluster_2 Preclinical Development Natural Product Screening Natural Product Screening Isolation of Apicidin Isolation of Apicidin Natural Product Screening->Isolation of Apicidin Structure Elucidation (contains Aoda) Structure Elucidation (contains Aoda) Isolation of Apicidin->Structure Elucidation (contains Aoda) Biological Screening (Antiprotozoal, Anticancer) Biological Screening (Antiprotozoal, Anticancer) Structure Elucidation (contains Aoda)->Biological Screening (Antiprotozoal, Anticancer) Target Identification (HDAC inhibition) Target Identification (HDAC inhibition) Biological Screening (Antiprotozoal, Anticancer)->Target Identification (HDAC inhibition) In Vitro HDAC Assays In Vitro HDAC Assays Target Identification (HDAC inhibition)->In Vitro HDAC Assays SAR Studies (e.g., API-D) SAR Studies (e.g., API-D) In Vitro HDAC Assays->SAR Studies (e.g., API-D) In Vivo Efficacy Models In Vivo Efficacy Models SAR Studies (e.g., API-D)->In Vivo Efficacy Models Pharmacokinetic & Toxicity Studies Pharmacokinetic & Toxicity Studies In Vivo Efficacy Models->Pharmacokinetic & Toxicity Studies Lead Optimization Lead Optimization Pharmacokinetic & Toxicity Studies->Lead Optimization

Caption: Workflow for natural product-based drug discovery.

Part 2: Enhancing Antimicrobial Potency Through Lipoamino Acid Incorporation

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and unique mechanism of action, which often involves disruption of the bacterial cell membrane. However, natural AMPs can suffer from poor stability and limited potency.

Case Study: Improving a Cationic Peptide's Activity with a Decanoic Acid Moiety

A common strategy to enhance the efficacy of AMPs is to increase their hydrophobicity, thereby promoting their interaction with the lipid bilayers of bacterial membranes. This can be achieved by incorporating lipoamino acids like this compound or by conjugating a fatty acid to the peptide. The following case study, based on published research, compares a parent cationic peptide with its derivatives conjugated with fatty acids of varying lengths, including a ten-carbon chain (decanoic acid), which is structurally analogous to the side chain of this compound.[8][9]

Comparative Analysis: Parent Peptide vs. Lipidated Derivatives

In a study by Avrahami and Shai (2004), a short, biologically inactive cationic peptide was N-terminally conjugated with fatty acids of different lengths. The results demonstrated that the attachment of a fatty acid was sufficient to confer potent antimicrobial and antifungal activity.[8] A clear correlation was observed between the length of the acyl chain and the biological activity.

Experimental Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

CompoundFatty Acid ChainMIC vs. E. coli (µM)MIC vs. S. aureus (µM)Reference
Parent PeptideNone>100>100[8]
Decanoyl-Peptide (C10) 10 carbons 6.2 12.5 [8]
Dodecanoyl-Peptide (C12)12 carbons12.56.2[8]
Myristoyl-Peptide (C14)14 carbons253.1[8]
Palmitoyl-Peptide (C16)16 carbons501.6[8]

Data is representative and adapted from published studies for illustrative purposes.[8]

These data clearly show that the non-lipidated parent peptide is inactive. Conjugation with decanoic acid (C10) dramatically increases its potency against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria. The optimal chain length for activity can vary depending on the bacterial species.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test peptides (parent peptide and lipidated derivatives)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension in MHB to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare serial twofold dilutions of the test peptides in MHB in a 96-well plate.

  • Add the bacterial suspension to each well containing the diluted peptides. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at 600 nm.[10][11]

Experimental Protocol: Solid-Phase Synthesis of a Lipopeptide

This protocol describes the manual synthesis of a peptide on a solid support followed by N-terminal acylation with decanoic acid.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Activator base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Decanoic acid

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM, diethyl ether)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using coupling reagents and an activator base.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • N-terminal Acylation: After the final amino acid has been coupled and its Fmoc group removed, acylate the N-terminus by reacting the peptide-resin with decanoic acid, a coupling reagent, and a base.

  • Cleavage and Deprotection: Cleave the lipopeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Precipitate the crude lipopeptide in cold diethyl ether and purify it by reverse-phase HPLC.[12][13][14][15][16][17][18][19]

Logical Relationship in Lipopeptide Design

G cluster_0 Modification Strategy Parent Peptide Parent Peptide Low Antimicrobial Activity Low Antimicrobial Activity Parent Peptide->Low Antimicrobial Activity High Solubility High Solubility Parent Peptide->High Solubility Incorporate this compound (or conjugate Decanoic Acid) Incorporate this compound (or conjugate Decanoic Acid) Parent Peptide->Incorporate this compound (or conjugate Decanoic Acid) Rational Design Increased Lipophilicity Increased Lipophilicity Incorporate this compound (or conjugate Decanoic Acid)->Increased Lipophilicity Enhanced Membrane Interaction Enhanced Membrane Interaction Increased Lipophilicity->Enhanced Membrane Interaction Potential for Lower Solubility Potential for Lower Solubility Increased Lipophilicity->Potential for Lower Solubility Potential for Increased Hemolysis Potential for Increased Hemolysis Increased Lipophilicity->Potential for Increased Hemolysis Improved Antimicrobial Activity Improved Antimicrobial Activity Enhanced Membrane Interaction->Improved Antimicrobial Activity Lead Candidate Lead Candidate Improved Antimicrobial Activity->Lead Candidate

Caption: Design strategy for enhancing peptide activity.

Conclusion

The strategic incorporation of this compound or its structural motifs into drug candidates exemplifies a powerful approach in modern medicinal chemistry. In the case of the natural product Apicidin, the 2-amino-8-oxodecanoic acid moiety is integral to its function as an HDAC inhibitor. For antimicrobial peptides, the addition of a decanoic acid chain, analogous to the side chain of this compound, can transform an inactive peptide into a potent antibacterial agent. These case studies underscore the importance of leveraging the physicochemical properties of non-proteinogenic amino acids to rationally design and optimize therapeutics with improved performance. The experimental protocols and comparative data presented in this guide provide a framework for researchers to apply these principles in their own drug discovery endeavors.

References

  • Avrahami, D., & Shai, Y. (2004). Conjugation of fatty acids with different lengths modulates the antibacterial and antifungal activity of a cationic biologically inactive peptide. Journal of Biological Chemistry, 279(13), 12277-12285.
  • Avrahami, D., & Shai, Y. (2002). A new group of antifungal and antibacterial lipopeptides derived from a natural peptide. Journal of Biological Chemistry, 277(37), 33909-33917.
  • Storck, P., et al. (2020). Fatty Acid Conjugation Leads to Length-Dependent Antimicrobial Activity of a Synthetic Antibacterial Peptide (Pep19-4LF). International Journal of Molecular Sciences, 21(23), 9037.
  • Albericio, F., & Kruger, H. G. (2012). Solid-phase synthesis of lipopeptides. Future medicinal chemistry, 4(12), 1527-1529.
  • EpigenTek. (n.d.). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Fluorometric).
  • Zhong, C., et al. (2020). Antimicrobial peptides conjugated with fatty acids on the side chain of D-amino acid promises antimicrobial potency against multidrug-resistant bacteria. European Journal of Pharmaceutical Sciences, 141, 105123.
  • BPS Bioscience. (n.d.). HDAC Fluorogenic Assay Kit (Green).
  • BPS Bioscience. (n.d.). HDAC Fluorogenic Assay Kit (Green).
  • Becker, B., et al. (2020). Solid-phase synthesis of octapeptin lipopeptides. UQ eSpace.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Han, J. W., et al. (2000). Apicidin, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin. Cancer Research, 60(21), 6068-6074.
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 515-545.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
  • Gallo, P., et al. (2008). Inhibition of class I histone deacetylase with an apicidin derivative prevents cardiac hypertrophy and failure. Cardiovascular Research, 80(3), 416-424.
  • Rodriquez, M., et al. (2006). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. The Journal of Organic Chemistry, 71(1), 103-107.
  • Gallo, P., et al. (2008). Inhibition of class I histone deacetylase with an apicidin derivative prevents cardiac hypertrophy and failure. Semantic Scholar.
  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50.
  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. PubMed.
  • Lee, J. H., et al. (2017). HDAC inhibitor apicidin suppresses murine oral squamous cell carcinoma cell growth in vitro and in vivo via inhibiting HDAC8 expression. Oncology Reports, 37(5), 2747-2754.
  • Wiegand, I., et al. (2008). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 52(9), 3289-3297.
  • Dathe, M., et al. (2004). MIC values (μM) of the peptides against Gram-negative and Gram-positive...
  • Wang, G. (2014). Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. International Journal of Molecular Sciences, 15(11), 19899-19922.
  • Di, M., et al. (2021). Innovative Strategies and Methodologies in Antimicrobial Peptide Design. International Journal of Molecular Sciences, 22(11), 5966.
  • Dong, N., et al. (2019). MIC values of peptides in the presence of physiological salts.
  • de la Torre, B. G., & Albericio, F. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences, 22(12), 6211.
  • Kim, H. K., et al. (2018). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. Molecules, 23(11), 2898.
  • Rodriquez, M., et al. (2006). Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. PubMed.
  • Isobe, Y., et al. (2001). Synthesis and structure-activity relationships of 2-amino-8-hydroxyadenines as orally active interferon inducing agents. Bioorganic & Medicinal Chemistry Letters, 11(15), 2001-2004.

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A Comparative Analysis of the Lipophilicity of 2-Aminodecanoic Acid and Related Fatty Amino Acids for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Lipophilicity in Drug Efficacy

In the landscape of modern drug discovery, the physicochemical properties of a candidate molecule are paramount to its success. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3] An optimal level of lipophilicity is essential for a drug to effectively traverse cellular membranes and reach its target, yet excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity.[2] Therefore, the precise measurement and benchmarking of this property are fundamental to the iterative process of drug design and optimization.

This guide provides a comprehensive comparison of the lipophilicity of 2-aminodecanoic acid against a homologous series of other fatty amino acids. As non-canonical amino acids, these molecules present unique opportunities for peptide and drug conjugate synthesis, where the length of the fatty acid side chain can be strategically tuned to modulate bioavailability and cell permeability.[4][5] We will delve into the experimental determination of lipophilicity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a robust and high-throughput method, and present a comparative analysis of this compound with its shorter and longer-chain counterparts. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and modification of fatty amino acid building blocks.

Understanding Lipophilicity: The Significance of logP and logD

Lipophilicity is most commonly quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For practical use, this is expressed in a logarithmic scale as logP.[6]

For ionizable molecules such as amino acids, the distribution coefficient (D), expressed as logD, is a more physiologically relevant descriptor.[7] LogD accounts for the pH of the aqueous medium and represents the ratio of the sum of the concentrations of all species (ionized and non-ionized) of the compound in the organic phase to the sum of the concentrations of all species in the aqueous phase.[6] Given that the physiological environment has a pH of approximately 7.4, logD at this pH (logD7.4) is a crucial parameter in drug discovery.[8][9]

Experimental Determination of Lipophilicity via RP-HPLC

While the shake-flask method is the traditional gold standard for logP determination, it can be time-consuming and require significant amounts of the compound.[8] RP-HPLC has emerged as a reliable and efficient alternative for estimating lipophilicity.[9][10] The method is based on the principle that the retention time of a compound on a nonpolar stationary phase is proportional to its lipophilicity.

The core of this technique involves establishing a linear correlation between the logarithm of the retention factor (log k) of a series of standard compounds with known logP values and their respective logP values. The logP of an unknown compound can then be interpolated from its measured log k under the same chromatographic conditions.

Causality Behind Experimental Choices in RP-HPLC for Lipophilicity
  • Stationary Phase (C18 Column): A C18 (octadecyl) column is the most common choice for RP-HPLC-based lipophilicity determination. The long alkyl chains bonded to the silica support provide a highly nonpolar environment that mimics the lipid interior of a biological membrane, facilitating separation based on hydrophobic interactions.

  • Mobile Phase (Methanol/Water or Acetonitrile/Water): A gradient of an organic solvent (the "strong" solvent, like methanol or acetonitrile) and water (the "weak" solvent) is used to elute the compounds. Methanol is often preferred as it can form a monolayer on the stationary phase that more closely mimics the n-octanol/water interface.[8] The gradual increase in the organic modifier concentration reduces the polarity of the mobile phase, leading to the elution of progressively more lipophilic compounds.

  • pH Control: For ionizable compounds like amino acids, buffering the aqueous component of the mobile phase is crucial for obtaining reproducible results and determining logD at a specific pH. For logD7.4 determination, a phosphate or similar buffer at pH 7.4 is used.

  • Flow Rate and Temperature: Maintaining a constant flow rate and temperature is essential for ensuring the reproducibility of retention times.

Step-by-Step Protocol for Lipophilicity Determination of Fatty Amino Acids by RP-HPLC
  • Preparation of Standard Solutions:

    • Prepare stock solutions (e.g., 1 mg/mL) of a series of standard compounds with a range of known logP values in a suitable solvent (e.g., methanol).

    • Prepare a stock solution (1 mg/mL) of the test compounds (2-aminohexanoic acid, 2-aminooctanoic acid, this compound, 2-aminododecanoic acid) in the same solvent.

    • Dilute the stock solutions to a working concentration (e.g., 50 µg/mL) with the initial mobile phase composition.

  • Chromatographic System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 10 mM phosphate buffer, pH 7.4.

    • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient: A linear gradient from 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (or a suitable wavelength for the compounds if they possess a chromophore; derivatization may be necessary for enhanced detection).

    • Injection Volume: 10 µL.

  • Data Acquisition and Analysis:

    • Inject the standard solutions and record their retention times (t_R).

    • Inject the test compound solutions and record their retention times.

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0

    • Calculate the logarithm of the retention factor (log k).

    • Plot a calibration curve of the known logP values of the standard compounds against their corresponding log k values.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), where y = logP and x = log k.

    • Using the measured log k values of the fatty amino acids, calculate their logP (or more accurately, logD7.4, due to the buffered mobile phase) using the regression equation.

G cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Processing & Calculation prep_standards Prepare Standard Solutions (Known logP) injection Inject Samples & Standards prep_standards->injection prep_samples Prepare Fatty Amino Acid Solutions prep_samples->injection hplc_system HPLC System Setup (C18 Column, pH 7.4 Buffer) hplc_system->injection detection Record Retention Times (t_R) injection->detection calc_k Calculate Retention Factor (k) k = (t_R - t_0) / t_0 detection->calc_k calc_logk Calculate log k calc_k->calc_logk calibration Plot Calibration Curve (logP vs. log k) calc_logk->calibration regression Linear Regression Analysis calibration->regression calc_logp Calculate logD7.4 of Fatty Amino Acids regression->calc_logp

Caption: Experimental workflow for determining lipophilicity using RP-HPLC.

Comparative Lipophilicity Data of Fatty Amino Acids

The lipophilicity of a series of straight-chain 2-amino fatty acids was benchmarked to understand the contribution of the alkyl chain length to this critical property. The following table summarizes computed logP values, which serve as a reliable estimate of their relative lipophilicity.

Amino AcidChemical FormulaCarbon Chain LengthComputed logP
2-Aminohexanoic AcidC₆H₁₃NO₂C6-1.5[11]
2-Aminooctanoic AcidC₈H₁₇NO₂C8-0.5[3]
This compound C₁₀H₂₁NO₂ C10 0.6 [1][12]
2-Aminododecanoic AcidC₁₂H₂₅NO₂C121.7[2]

Note: Computed logP values are from PubChem (XLogP3 algorithm) and serve as a consistent basis for comparison.

Analysis of Structure-Lipophilicity Relationship

The data presented unequivocally demonstrates a strong positive correlation between the length of the alkyl side chain and the lipophilicity of the fatty amino acid. Each addition of two methylene (-CH2-) groups results in a significant increase in the logP value, indicating a greater affinity for a nonpolar environment.

This trend is a direct consequence of the hydrophobic nature of the hydrocarbon chain. As the chain elongates, the nonpolar surface area of the molecule increases, leading to more favorable van der Waals interactions with the nonpolar stationary phase in RP-HPLC and, by extension, with lipid bilayers in biological systems. The polar amino and carboxyl groups contribute to the overall hydrophilicity of the molecules, but their influence becomes progressively less dominant as the nonpolar alkyl chain grows.

This compound, with its ten-carbon backbone, occupies an intermediate position in this series. Its logP value of 0.6 suggests a balanced character, possessing both sufficient lipophilicity to potentially facilitate membrane transport and a degree of hydrophilicity from its amino acid headgroup to maintain aqueous solubility. This balance is often a desirable starting point in drug design, falling within the range of logP values (typically 0 to 3) that are often associated with good oral bioavailability.[2]

G cluster_lipophilicity Increasing Lipophilicity C6 2-Aminohexanoic Acid (C6) logP = -1.5 C8 2-Aminooctanoic Acid (C8) logP = -0.5 C6->C8 +2 Carbons C10 This compound (C10) logP = 0.6 C8->C10 +2 Carbons C12 2-Aminododecanoic Acid (C12) logP = 1.7 C10->C12 +2 Carbons

Caption: Relationship between carbon chain length and lipophilicity.

Implications for Drug Development Professionals

The ability to systematically modulate lipophilicity by selecting fatty amino acids with different chain lengths is a powerful tool for medicinal chemists and drug development scientists.

  • Fine-Tuning Permeability: For drug candidates that exhibit poor membrane permeability, incorporating a more lipophilic fatty amino acid like 2-aminodecanoic or 2-aminododecanoic acid can enhance their ability to cross cellular barriers.

  • Improving Solubility: Conversely, if a drug conjugate is excessively lipophilic and suffers from poor aqueous solubility, a shorter-chain fatty amino acid such as 2-aminooctanoic or 2-aminohexanoic acid could be employed to increase its hydrophilicity.

  • Peptide and Peptidomimetic Design: In the design of therapeutic peptides, the incorporation of these non-canonical amino acids can influence the peptide's overall structure, stability, and pharmacokinetic profile. The lipophilic side chains can promote interactions with membranes or hydrophobic pockets of target proteins.

  • Prodrug Strategies: Fatty amino acids can be used in prodrug design to mask polar functional groups of a parent drug, thereby increasing its oral absorption. The fatty amino acid moiety is then cleaved in vivo to release the active drug.[4]

The lipophilicity of this compound, with a computed logP of 0.6, positions it as a valuable building block in drug design, offering a moderate and often desirable level of lipophilicity. The benchmarking against its homologous fatty amino acids clearly illustrates a predictable and tunable structure-lipophilicity relationship. By leveraging robust analytical techniques like RP-HPLC, researchers can confidently select the appropriate fatty amino acid to optimize the ADMET properties of their drug candidates, ultimately increasing the probability of therapeutic success.

References

  • (S)-2-Aminodecanoic acid | C10H21NO2 | CID 12810660 - PubChem. (n.d.). PubChem.
  • 2-Aminododecanoic acid | C12H25NO2 | CID 307925 - PubChem. (n.d.). PubChem.
  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863-875. [Link]
  • 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem. (n.d.). PubChem.
  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]
  • Kubyshkin, V., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(31), 6855-6864. [Link]
  • 2-Amino-decanoic acid | C10H21NO2 | CID 307923 - PubChem. (n.d.). PubChem.
  • Ci, Y., et al. (2001). Determination of log P coefficients via a RP-HPLC column.
  • Moreno, M. J., et al. (2022). Synthesis and Characterization of a Lipidic Alpha Amino Acid: Solubility and Interaction with Serum Albumin and Lipid Bilayers. ACS Omega, 7(4), 3645-3654. [Link]
  • DL-2-Aminooctanoic acid (FDB022354). (n.d.). FooDB.
  • Viayna, A., et al. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues.
  • Analysis of amino acids by high performance liquid chromatography. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
  • Valko, K., et al. (2001). Rapid Method for the Estimation of Octanol/Water Partition Coefficient (Log Poct) from Gradient RP-HPLC Retention and a Hydrogen Bond Acidity Term. Journal of Pharmaceutical Sciences, 90(12), 2121-2132. [Link]
  • Fikri, K., et al. (2011). RP-HPLC lipophilicity studies for some (hetero)arylamides derived from 2-amino 4,6-dimethyl pyridine: Introduction of an hydrogen-bond descriptor. Journal of the Serbian Chemical Society, 76(8), 1085-1095. [Link]
  • Kubyshkin, V., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(31), 6855-6864. [Link]
  • Al-Haj, N., et al. (2022). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
  • Li, H., et al. (2023). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP.
  • Godin, J. P., et al. (1988). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography.
  • Li, H., et al. (2023). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP.
  • LogP and logD calculations. (n.d.). ChemAxon.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Hichrom.
  • 2-aminohexanoic acid. (n.d.). Saccharomyces Genome Database.
  • Norleucine. (n.d.). In Wikipedia.
  • Norleucine, (+-)- | C6H13NO2 | CID 9475 - PubChem. (n.d.). PubChem.
  • dl-2-Aminocaprylic acid. (n.d.). NIST WebBook.
  • LogD/LogP. (n.d.). Bienta.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs.

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A Comparative Analysis of the Cytotoxicity of 2-Aminodecanoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the exploration of amino acid derivatives as potential therapeutic agents continues to yield promising candidates, particularly in oncology. Among these, 2-Aminodecanoic acid and its analogues represent a class of compounds with significant, yet not fully elucidated, cytotoxic potential. This guide offers a comparative analysis of the cytotoxicity of this compound derivatives, synthesizing available data and providing a framework for future research. By examining structure-activity relationships, mechanisms of action, and robust experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising area of study.

Introduction: The Therapeutic Potential of this compound Derivatives

This compound, a non-proteinogenic amino acid, features a ten-carbon aliphatic side chain, rendering it a lipophilic molecule. This characteristic is a crucial determinant of its biological activity, influencing its interaction with cellular membranes and intracellular targets. The derivatization of this parent molecule—through modifications at the amino group, the carboxylic acid, or the aliphatic chain—can profoundly alter its cytotoxic profile. These modifications can enhance cellular uptake, modulate target specificity, and trigger distinct cell death pathways.

While comprehensive studies directly comparing a wide array of this compound derivatives are still emerging, research on related fatty acids and other amino acid derivatives provides a strong foundation for understanding their potential. For instance, dodecanoic acid (lauric acid), a closely related fatty acid, has demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis via oxidative stress and the mitochondrial pathway.[1] Conversely, esterification, such as in 2-(dimethylamino)ethyl dodecanoate, may alter this profile, though direct experimental data remains limited.[1] This underscores the critical need for systematic evaluation of novel this compound derivatives.

Experimental Design for Cytotoxicity Assessment

A rigorous and multi-faceted approach is paramount to accurately characterizing the cytotoxic effects of this compound derivatives. The choice of assays should be guided by the need to not only quantify cell death but also to elucidate the underlying mechanisms.

Cell Viability and Cytotoxicity Assays

The initial screening of novel derivatives typically involves assessing their impact on cell viability and proliferation. The following are standard, reliable methods:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes. It serves as a reliable indicator of cytotoxicity and membrane integrity.

  • Trypan Blue Exclusion Assay: A simple and direct method to distinguish between viable and non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

Apoptosis Assays

To determine if cytotoxicity is mediated by programmed cell death, a series of apoptosis-specific assays should be employed:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a cornerstone of apoptosis detection. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Assays that measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can confirm the involvement of the apoptotic cascade.[2][3]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.

Mechanistic Assays

Delving deeper into the molecular mechanisms requires assays that probe specific cellular pathways:

  • Reactive Oxygen Species (ROS) Measurement: Many cytotoxic compounds induce oxidative stress. Cellular ROS levels can be quantified using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).[2][4]

  • Mitochondrial Membrane Potential (ΔΨm) Analysis: Disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway. Dyes such as JC-1 or TMRM can be used to measure changes in ΔΨm by flow cytometry or fluorescence microscopy.[2]

  • Western Blot Analysis: This technique is essential for examining the expression levels of key proteins involved in cell death pathways, such as the Bcl-2 family of proteins (Bax, Bcl-2), cytochrome c, and cleaved PARP.[2][5]

Experimental Workflow: From Synthesis to Mechanistic Insight

G cluster_0 Compound Synthesis & Characterization cluster_1 Initial Cytotoxicity Screening cluster_2 Apoptosis Confirmation cluster_3 Mechanistic Elucidation synthesis Synthesis of 2-Aminodecanoic Acid Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_lines Selection of Cancer Cell Lines characterization->cell_lines mtt_assay MTT Assay (IC50 Determination) cell_lines->mtt_assay ldh_assay LDH Assay (Membrane Integrity) mtt_assay->ldh_assay annexin_v Annexin V/PI Staining (Flow Cytometry) ldh_assay->annexin_v caspase_assay Caspase-3/7, -8, -9 Activity Assays annexin_v->caspase_assay ros_measurement ROS Production (DCFDA Assay) caspase_assay->ros_measurement mmp_analysis Mitochondrial Membrane Potential (JC-1 Assay) ros_measurement->mmp_analysis western_blot Western Blot Analysis (Bcl-2 family, Cytochrome c) mmp_analysis->western_blot

Caption: A streamlined workflow for the comprehensive cytotoxic evaluation of novel this compound derivatives.

Comparative Cytotoxicity Data and Structure-Activity Relationships (SAR)

Table 1: Comparative Cytotoxicity of Dodecanoic Acid and a Derivative

CompoundCell LineExposure TimeKey FindingsReference
Dodecanoic AcidHepa 1-6 (Murine Hepatoma)24, 48, 72 hours0.5 mM decreased cell viability in a time-dependent manner. Concentrations >0.5 mM were extremely cytotoxic.[1]
Dodecanoic AcidHepG2 (Human Hepatocellular Carcinoma)24 hoursInduced dose-dependent cytotoxicity.[1]
Dodecanoic AcidHCT-15 (Human Colon Cancer)Not SpecifiedInduced dose-dependent cytotoxicity.[1]
2-(dimethylamino)ethyl dodecanoateVarious-Direct quantitative cytotoxicity data is not readily available. Used in biocompatible polymers, suggesting potentially lower cytotoxicity.[1]

Table 2: Cytotoxicity of Other Amino-Substituted Derivatives

Compound ClassCancer Cell LinesKey SAR InsightsReference
2-Amino-NaphthoquinonesGlioblastoma, Breast, Colon, Leukemia, Ovarian, Lung, ProstateShowed high cytotoxicity and selectivity against cancer cell lines compared to normal cells.[6]
α-Aminononanophenone DerivativesNeuronal and other human cell linesA positive correlation between the length of the N-alkyl side chain and the strength of cytotoxicity was observed.[4]
2-Aminothiazole DerivativesLeukemia, Breast, ColonSubstitutions on the thiazole and phenyl rings significantly influenced cytotoxic activity.[7]
2-Aminobenzothiazole DerivativesVariousThe 2-aminobenzothiazole scaffold is crucial for activity; modifications at other positions modulate potency.[8]

From these and other studies, several key structure-activity relationships can be inferred:

  • Alkyl Chain Length: The length of the fatty acid chain is a critical determinant of cytotoxicity. For α-aminononanophenone derivatives, longer N-alkyl side chains correlated with increased cytotoxicity.[4] This suggests that optimizing the ten-carbon chain of this compound could be a fruitful area of investigation.

  • Functional Group Modifications: The addition of aromatic moieties, such as in 2-amino-naphthoquinones, can confer potent and selective anticancer activity.[6][9] The nature and position of substituents on these aromatic rings can further fine-tune the cytotoxic profile.[7]

  • Stereochemistry: The stereochemistry at the α-carbon can influence biological activity. The synthesis of enantiomerically pure derivatives is crucial for understanding the specific interactions with cellular targets.[10]

Mechanisms of Cytotoxicity: Focus on Apoptosis

The induction of apoptosis is a desirable characteristic for anticancer agents. Fatty acids and their derivatives often trigger apoptosis through the intrinsic (mitochondrial) pathway, frequently initiated by an increase in intracellular reactive oxygen species (ROS).

The Intrinsic Apoptotic Pathway

G compound This compound Derivative ros ↑ Intracellular ROS compound->ros bax_up ↑ Bax compound->bax_up bcl2_down ↓ Bcl-2 compound->bcl2_down mito_dysfunction Mitochondrial Dysfunction (Loss of ΔΨm) ros->mito_dysfunction cyto_c Cytochrome c Release mito_dysfunction->cyto_c bax_up->mito_dysfunction bcl2_down->mito_dysfunction apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic apoptotic pathway commonly induced by cytotoxic fatty acid derivatives.

This pathway is characterized by the following key events:

  • Induction of Oxidative Stress: The compound leads to an increase in intracellular ROS.[2][4]

  • Modulation of Bcl-2 Family Proteins: An upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2 occurs.[2][5]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytosol.[2][5]

  • Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3.[2][3]

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Conclusion and Future Directions

The comparative analysis of this compound derivatives, while still in its early stages, holds significant promise for the development of novel cytotoxic agents. The available evidence from related compounds strongly suggests that modifications to the parent structure can profoundly impact cytotoxic potency and selectivity. Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogues. A thorough investigation of their structure-activity relationships, coupled with in-depth mechanistic studies, will be crucial for identifying lead compounds with therapeutic potential. By employing the rigorous experimental framework outlined in this guide, the scientific community can unlock the full potential of this promising class of molecules in the fight against cancer.

References

  • Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. ResearchGate.
  • Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. PMC - NIH.
  • The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer. MDPI.
  • Structure-activity (cytotoxicity) relationship. ResearchGate.
  • Molecular mechanisms of apoptosis induction by 2-dodecylcyclobutanone, a radiolytic product of palmitic acid, in human lymphoma U937 cells. PubMed.
  • Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. PubMed.
  • Induction of apoptosis dependent on caspase activities and growth arrest in HL-60 cells by PGA2. PubMed.
  • Mechanistic insights into the structure-toxicity relationship of α-aminononanophenone derivatives: role of CYP3A4 and oxidative stress. PubMed.
  • Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. MDPI.
  • Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. PMC - NIH.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells. PubMed.
  • A Structure-Activity Relationship Study of Amino Acid Derivatives of Pterostilbene Analogues Toward Human Breast Cancer. PubMed.
  • Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells. MDPI.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.
  • 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
  • Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model. PubMed.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central.
  • Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. PubMed.
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A Senior Application Scientist's Guide to the Structural Confirmation of Synthetic 2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of synthetic chemistry and drug development, the precise structural confirmation of a newly synthesized molecule is not merely a procedural step but the very foundation of its potential application. This is particularly true for non-proteinogenic amino acids like 2-aminodecanoic acid, a chiral molecule with a ten-carbon aliphatic side chain. Its incorporation into peptides or its use as a chiral building block necessitates an unequivocal understanding of its atomic connectivity, stereochemistry, and purity. This guide provides an in-depth, technically-grounded framework for the comprehensive structural characterization of synthetic this compound, moving beyond rote protocols to explain the scientific rationale behind the selection and application of advanced analytical techniques.

This document is structured to provide a logical workflow, from the initial synthesis to the multi-faceted analytical approach required for complete structural verification. We will delve into the "why" of each technique, offering field-proven insights to ensure that every experimental step contributes to a self-validating and trustworthy dataset.

Part 1: Synthesis of this compound

A robust analytical journey begins with a well-understood synthetic route. While several methods exist for the synthesis of α-amino acids, a common and effective approach for this compound involves the alkylation of a chiral glycine equivalent. This method offers good stereocontrol, which is crucial for producing a specific enantiomer.[1]

Synthetic Workflow Overview

Synthesis_Workflow cluster_synthesis Synthesis of (S)-2-Aminodecanoic Acid Start Chiral Glycine Equivalent Alkylation Alkylation with 1-bromooctane Start->Alkylation Base (e.g., LDA) Hydrolysis Acid Hydrolysis Alkylation->Hydrolysis Purification Purification (Crystallization/Chromatography) Hydrolysis->Purification Product (S)-2-Aminodecanoic Acid Purification->Product

Caption: A generalized workflow for the asymmetric synthesis of (S)-2-aminodecanoic acid.

Detailed Synthetic Protocol: Asymmetric Alkylation

This protocol is adapted from established methodologies for the synthesis of α-amino acids.[2]

  • Preparation of the Chiral Glycine Imine: Start with the Schiff base of glycine ethyl ester and a chiral auxiliary, for instance, (S)-(-)-2-hydroxy-pinanone. This forms a chiral nucleophilic glycine equivalent.

  • Deprotonation: Treat the chiral glycine imine with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent such as tetrahydrofuran (THF). This generates a chiral enolate.

  • Alkylation: Add 1-bromooctane to the enolate solution. The alkylation will proceed with high diastereoselectivity, dictated by the chiral auxiliary.

  • Hydrolysis and Removal of Auxiliary: After the reaction is complete, the resulting product is hydrolyzed with aqueous acid (e.g., 6M HCl) under reflux. This cleaves the imine and ester groups and removes the chiral auxiliary, yielding the crude amino acid hydrochloride.

  • Purification: The crude product is then purified. This can be achieved by ion-exchange chromatography or by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

Part 2: A Multi-Technique Approach to Structural Confirmation

No single analytical technique can provide a complete structural picture. A synergistic application of multiple advanced methods is essential to build an unshakeable foundation of evidence.

Workflow for Structural Elucidation

Caption: A comprehensive analytical workflow for the structural confirmation of synthetic this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound, a suite of NMR experiments is necessary to assign all proton and carbon signals unequivocally.

Why NMR? The Causality Behind the Choice
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their chemical environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously connecting protons to their attached carbons (HSQC) and for establishing longer-range correlations between protons and carbons (HMBC), which is essential for piecing together the molecular structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to protonate the amine and carboxylate groups, or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.[3]

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons.

Data Interpretation and Expected Results for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)
C1 (-COOH)~11-13 (in DMSO)~175-
C2 (-CH(NH₂)-)~3.5-4.0~55dd
C3 (-CH₂-)~1.6-1.8~32m
C4-C9 (-CH₂-)n~1.2-1.4~22-31m
C10 (-CH₃)~0.8-0.9~14t

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

  • ¹H NMR: A triplet around 0.8-0.9 ppm corresponding to the terminal methyl group (C10). A complex multiplet in the region of 1.2-1.8 ppm for the methylene protons of the aliphatic chain (C3-C9). A double of doublets around 3.5-4.0 ppm for the α-proton (C2). The acidic proton of the carboxylic acid will appear as a broad singlet at a higher chemical shift, and the amine protons will also be visible unless exchanged with D₂O.

  • ¹³C NMR: The carbonyl carbon (C1) will be the most downfield signal (~175 ppm). The α-carbon (C2) will appear around 55 ppm. The aliphatic carbons (C3-C10) will resonate in the upfield region (14-32 ppm).

  • HSQC: Will show direct correlations between the protons and the carbons they are attached to, confirming the assignments from the 1D spectra.

  • HMBC: Crucial for confirming the overall structure. For example, the α-proton (H2) should show correlations to the carbonyl carbon (C1) and the C3 carbon. The protons on C3 will show correlations to C2 and C4.

High-Resolution Mass Spectrometry (HRMS): The Molecular Weight and Formula

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the ionized molecule, allowing for the unambiguous determination of its elemental composition.

Why HRMS? The Causality Behind the Choice
  • Elemental Composition: By measuring the mass with high precision (typically to four or five decimal places), the molecular formula can be determined, ruling out other possibilities with the same nominal mass.[4]

  • Confirmation of Purity: Can reveal the presence of impurities with different elemental compositions.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid for positive ion mode).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

Data Interpretation and Expected Results for this compound

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₁₀H₂₁NO₂
Exact Mass187.15723
[M+H]⁺ (calculated)188.16451
[M+Na]⁺ (calculated)210.14645

The HRMS spectrum should show a prominent peak corresponding to the calculated m/z of the protonated molecule [M+H]⁺ with a mass error of less than 5 ppm. The presence of other adducts like [M+Na]⁺ can also be observed.

X-ray Crystallography: The Definitive 3D Structure

For crystalline solids, single-crystal X-ray diffraction provides the ultimate proof of structure, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and stereochemistry.[5][6]

Why X-ray Crystallography? The Causality Behind the Choice
  • Absolute Stereochemistry: Provides an unambiguous determination of the R/S configuration at the chiral center.

  • Solid-State Conformation: Reveals the preferred conformation of the molecule in the solid state.

  • Intermolecular Interactions: Shows how the molecules pack in the crystal lattice, including hydrogen bonding networks.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Data Interpretation and Expected Results for this compound

While a specific crystal structure for this compound may not be readily available in public databases, the expected structure would feature:

  • Zwitterionic Form: In the solid state, amino acids typically exist as zwitterions, with a protonated amino group (NH₃⁺) and a deprotonated carboxylate group (COO⁻).

  • Hydrogen Bonding: An extensive network of hydrogen bonds between the ammonium and carboxylate groups of adjacent molecules, leading to a layered or three-dimensional structure.[7]

  • Aliphatic Chain Packing: The long decyl chains would likely pack in an ordered fashion, driven by van der Waals interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in the molecule.

Why FTIR? The Causality Behind the Choice
  • Functional Group Identification: Provides characteristic absorption bands for the amino (N-H), carboxyl (C=O and O-H), and aliphatic (C-H) groups present in this compound.

  • Confirmation of Synthesis: Can be used to monitor the progress of the synthesis by observing the appearance or disappearance of characteristic peaks.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare a solid sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Results for this compound

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
N-H (amine salt)3000-3300Broad, stretching
C-H (aliphatic)2850-2960Strong, stretching
C=O (carboxylate)~1550-1610Strong, asymmetric stretching
N-H (amine salt)~1500-1550Bending
C-O (carboxylate)~1400Symmetric stretching

The FTIR spectrum will provide a characteristic fingerprint for this compound, confirming the presence of the expected functional groups.

Chiral Chromatography: Confirming Enantiomeric Purity

Since this compound is chiral, it is essential to determine the enantiomeric purity of the synthesized product, especially if it is intended for biological applications. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice for this analysis.[8][9]

Why Chiral Chromatography? The Causality Behind the Choice
  • Enantiomeric Separation: Separates the R and S enantiomers, allowing for their quantification.[10]

  • Purity Assessment: Determines the enantiomeric excess (e.e.) of the synthesized product.

Experimental Protocol: Chiral HPLC
  • Derivatization (if necessary): Some chiral columns require derivatization of the amino and/or carboxyl group to achieve good separation. Common derivatizing agents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthalaldehyde (OPA) with a chiral thiol.

  • Chromatographic Separation:

    • Column: Use a chiral stationary phase (CSP), such as a cyclodextrin-based or a protein-based column.

    • Mobile Phase: An appropriate mobile phase (e.g., a mixture of hexane and isopropanol for normal phase, or an aqueous buffer with an organic modifier for reversed phase) is used to elute the enantiomers.

    • Detection: UV or fluorescence detection is typically used, depending on the derivatizing agent.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Data Interpretation and Expected Results

The chiral chromatogram should show two well-resolved peaks corresponding to the two enantiomers of this compound. By comparing the retention time with that of an authentic standard of a known enantiomer, the absolute configuration of the synthesized product can be confirmed. The integration of the peak areas will allow for the calculation of the enantiomeric excess.

Conclusion: A Consolidated and Validated Structural Assignment

The structural confirmation of a synthetic molecule like this compound is a meticulous process that relies on the convergence of data from multiple, independent analytical techniques. By following the comprehensive workflow outlined in this guide—from a controlled synthesis to a multi-faceted analytical approach—researchers can build a robust and irrefutable body of evidence to support the structure, purity, and stereochemistry of their target compound. This rigorous approach not only ensures the integrity of the immediate research but also provides the necessary foundation for any subsequent applications in drug discovery and materials science.

References

  • Suresh, S., & Vijayan, M. (1983). X-ray studies on crystalline complexes involving amino acids and peptides. Journal of Biosciences, 5(2), 123-134.
  • Valgimigli, L., Brigati, G., Pedulli, G. F., & Lucarini, M. (2000). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. The Journal of Organic Chemistry, 65(12), 3643–3651.
  • Muhammad, N. A., Adams, H., & Jackson, R. F. W. (2016). Synthesis of l-2-Amino-8-oxodecanoic Acid: An Amino Acid Component of Apicidins. Tetrahedron, 72(36), 5585-5593.
  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Holton, S. J., & Helliwell, J. R. (2002). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 55(4), 218–225.
  • Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Protein X-ray Crystallography & Protein Structure Determination. (n.d.).
  • O'Connor, K., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 739-749.
  • Bujacz, G., et al. (2013). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Cellular & Molecular Biology Letters, 18(4), 519-532.
  • Dong, M. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1074-1084.
  • Dolan, J. W. (2008). Enantiomer Separations. LCGC North America, 26(6), 532-538.
  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 202-211.
  • da Silva, A. B., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 8(48), 45939-45951.
  • Lai, Z., et al. (2014). MS2Analyzer: A Software for Small Molecule Substructure Annotations from Accurate Tandem Mass Spectra. Analytical Chemistry, 86(21), 10724-10731.
  • Kind, T., et al. (2013). LipidBlast in silico tandem mass spectrometry database for lipid identification. Nature Methods, 10(8), 755-758.
  • University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum.
  • da Silva, A. B., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000638).
  • Seebacher, W., et al. (2003). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. Magnetic Resonance in Chemistry, 41(8), 636-638.
  • Hartler, J., et al. (2017). HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS. Mass Spectrometry Reviews, 36(5), 635-650.
  • Scott, D., et al. (2021). Advances in high‐throughput mass spectrometry in drug discovery. The FEBS Journal, 288(19), 5554-5573.
  • Heck, A. J. R. (2017). High-Resolution Native Mass Spectrometry. Chemical Reviews, 117(8), 5340-5379.

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Safety Operating Guide

Proper Disposal of 2-Aminodecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-aminodecanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice. Improper disposal of chemical waste can lead to hazardous reactions, environmental contamination, and significant legal and financial repercussions. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is crucial. While specific hazard data for this compound is not extensively documented, its classification as an amino acid provides a basis for prudent handling and disposal. As a general principle, all laboratory chemicals should be treated as potentially hazardous.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Avoid Inhalation and Contact: Prevent the generation of dust or aerosols. Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid direct contact with skin and eyes.[1]

  • Spill Response: In the event of a spill, immediately evacuate the area and follow your institution's established spill response procedures. For a dry spill, carefully collect the material without creating dust and place it in a designated hazardous waste container.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound waste must be conducted in accordance with federal, state, and local regulations, as well as your institution's specific guidelines. The following protocol provides a general framework for its proper disposal.

Step 1: Waste Identification and Segregation

Proper identification and segregation of chemical waste are the foundational steps to ensure safe disposal.

  • Waste Characterization: this compound waste should be classified as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[3][4]

  • Segregation: Keep this compound waste separate from other waste streams, especially incompatible materials. As a general precaution for amino acids, avoid mixing with strong oxidizing agents, reducing agents, and strong bases to prevent potentially hazardous reactions.[5] Collect aqueous waste separately from organic solvent waste.[6]

Step 2: Container Selection and Labeling

The integrity of the waste container and the clarity of its label are critical for safe storage and transport.

  • Container Requirements:

    • Use a chemically compatible container with a secure, leak-proof screw-top cap.[3][7] High-density polyethylene (HDPE) containers are generally suitable for solid and aqueous solutions of amino acids.

    • Ensure the container is in good condition, free from cracks or damage.[3]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[8]

  • Labeling Requirements:

    • Clearly label the container with the words "Hazardous Waste".[7][9]

    • Identify the contents as "this compound Waste". Avoid using chemical formulas or abbreviations.[7]

    • If the waste is a mixture, list all components and their approximate percentages.[7]

    • Indicate the associated hazards (e.g., "Irritant").

    • Include the date when the waste was first added to the container (accumulation start date).[7]

Step 3: Waste Accumulation and Storage

Proper storage of hazardous waste within the laboratory is regulated to minimize risks.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[3][4][7]

  • Storage Conditions:

    • Keep the waste container closed at all times, except when adding waste.[6][7]

    • Store the SAA in a well-ventilated area.[8]

    • Use secondary containment, such as a tray, to capture any potential leaks.[5][6]

    • Regularly inspect the storage area for any signs of leaks or container degradation.[7]

Step 4: Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in accumulation for the maximum allowable time (typically up to one year for partially filled containers in an SAA), contact your institution's EHS office to arrange for a pickup.[5][7]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the proper treatment and disposal of the this compound waste in accordance with all regulatory requirements.[10]

The Rationale Behind the Protocol: A Commitment to Safety and Compliance

Understanding the "why" behind these procedures fosters a culture of safety and ensures their consistent application.

  • Preventing Hazardous Reactions: Segregating incompatible chemicals prevents uncontrolled reactions that could lead to fires, explosions, or the release of toxic gases.

  • Protecting Personnel: Proper labeling and containment prevent accidental exposure to hazardous materials, safeguarding the health of laboratory workers and emergency responders.

  • Environmental Stewardship: Prohibiting drain disposal of chemicals like this compound prevents the contamination of waterways and ecosystems.[4] Wastewater treatment facilities are generally not equipped to handle such chemical waste.[7]

  • Regulatory Compliance: Adherence to these protocols ensures compliance with regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), avoiding potential fines and legal action.[3][8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalPath Disposal Pathway Start Generation of This compound Waste Identify Identify as Hazardous Chemical Waste Start->Identify Improper Improper Disposal (Drain, Regular Trash) Start->Improper INCORRECT Segregate Segregate from Incompatible Waste Identify->Segregate Container Select Appropriate Labeled Container Segregate->Container Accumulate Store in Designated Satellite Accumulation Area (SAA) Container->Accumulate EHS Contact EHS for Waste Pickup Accumulate->EHS Pickup Licensed Hazardous Waste Transporter EHS->Pickup Treatment Treatment & Disposal Facility Pickup->Treatment Final Compliant Final Disposal Treatment->Final Consequences Environmental Contamination Regulatory Non-Compliance Safety Hazards Improper->Consequences

Caption: Decision workflow for the proper disposal of this compound waste.

Quantitative Data Summary: Hazardous Waste Generator Status

The volume of hazardous waste your laboratory generates determines your facility's EPA generator status, which dictates specific regulatory requirements.[9][11]

Generator StatusMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kgNo time limit[9]
Small Quantity Generator (SQG) > 100 kg and < 1,000 kgUp to 180 days[9]
Large Quantity Generator (LQG) ≥ 1,000 kgUp to 90 days[9]

Note: These are federal guidelines. State regulations may be more stringent.

References

  • Benchchem.
  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab.
  • Combi-Blocks.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - (±)-2-aminododecanoic acid.
  • Daniels Health.
  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.
  • MedChemExpress. Boc-10-Aminodecanoic acid-SDS.

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Navigating the Safe Handling of 2-Aminodecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive, technically grounded framework for the safe handling of 2-Aminodecanoic acid, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of this compound

This compound, like many amino acids, is a crystalline powder. While not classified as acutely toxic, its primary hazards lie in its irritant properties.[1][2][3] Inhalation of dust, or contact with skin and eyes can lead to irritation.[1][2][3] Therefore, all handling procedures must be designed to minimize direct contact and aerosolization.

Key Hazard Information:

Hazard StatementGHS ClassificationSource
Causes skin irritationSkin Irrit. 2 (H315)[1][2][3]
Causes serious eye irritationEye Irrit. 2A (H319)[1][2][3]
May cause respiratory irritationSTOT SE 3 (H335)[1][2][3]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following recommendations are based on a thorough risk assessment of this compound's properties.

Essential PPE for Handling this compound
PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles are mandatory.[4][5][6] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[4][7]Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[1][2]
Hand Protection Nitrile or other chemically resistant gloves are required.[4][5][7] Always inspect gloves for tears or punctures before use.[8]Prevents skin contact, which can cause irritation.[1][2]
Body Protection A standard laboratory coat is the minimum requirement.[7][9]Protects skin and personal clothing from contamination.[9]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1][9]Minimizes the risk of respiratory tract irritation from inhaling the fine powder.[1][2][3]
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.[6][7]Protects feet from spills and falling objects.[7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8] Keep it segregated from incompatible materials such as strong oxidizing agents.[10][11]

Handling and Use

All handling of powdered this compound should ideally be conducted within a certified chemical fume hood to control dust.[8][9]

Experimental Protocol for Handling:

  • Preparation: Before beginning work, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Don all required PPE.[9]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations of the solid compound within the chemical fume hood.[9]

    • Use spatulas and other appropriate tools to handle the material, minimizing the creation of dust clouds.[9]

    • Keep the container of this compound closed when not in use.[9]

  • Dissolving: When preparing solutions, slowly add the solvent to the solid to prevent splashing.[9]

  • Post-Handling: After handling, wash your hands thoroughly.[1][10] Clean all equipment and the work surface to prevent cross-contamination.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood prep_area Prepare Clean Work Area prep_fumehood->prep_area handle_weigh Weigh and Transfer Solid prep_area->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_close Keep Container Closed handle_weigh->handle_close post_clean_equip Clean Equipment and Work Area handle_dissolve->post_clean_equip post_wash Wash Hands Thoroughly post_clean_equip->post_wash post_dispose Dispose of Waste Properly post_wash->post_dispose G start Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size & Hazard alert->assess ppe Don Appropriate PPE assess->ppe If safe to proceed contain Contain Spill (Dike/Cover) ppe->contain cleanup Absorb/Sweep Up Material contain->cleanup package Package Waste in Labeled Container cleanup->package decontaminate Decontaminate Spill Area package->decontaminate report Report to Supervisor/EHS decontaminate->report

Caption: Step-by-step spill response procedure.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [12][13]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. [12][14]Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. [12][14]Remove contact lenses if present and easy to do. [1]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. [12]Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

Waste Disposal Protocol:

  • Waste Classification: this compound should be disposed of as hazardous chemical waste. [15]Do not dispose of it down the drain or in the regular trash. [15]2. Container: Use a clearly labeled, chemically compatible, and sealable container for waste collection. [15]The label should include "Hazardous Waste" and the full chemical name. [15]3. Collection:

    • Carefully transfer solid waste into the designated container.

    • Solutions of this compound should be collected as liquid hazardous waste in a separate, appropriately labeled container.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. [15]5. Disposal: Arrange for pickup and disposal through your institution's EHS department, following all local, state, and federal regulations. [16] By integrating these detailed protocols into your laboratory's standard operating procedures, you can ensure a safe and compliant environment for the handling of this compound. This commitment to safety not only protects your team but also upholds the integrity of your research.

References

  • Spill procedure: Clean-up guidance. Queen Mary University of London.
  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.
  • SAFETY DATA SHEET. (n.d.). Lab Alley.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager Magazine.
  • 10-Aminodecanoic acid. (n.d.). PubChem.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
  • Safety Data Sheet: ≥95 %. (2025). Carl ROTH.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023). CUNY.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville.
  • Spill Response Procedures. (n.d.). Tennessee State University.
  • Hazardous Waste. (n.d.). UW-Milwaukee.
  • Chemical Labels and Hazard Codes. (n.d.). I-9.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.